molecular formula C10H6N2O4 B7737185 1,5-Dinitronaphthalene CAS No. 71607-49-3

1,5-Dinitronaphthalene

Cat. No.: B7737185
CAS No.: 71607-49-3
M. Wt: 218.17 g/mol
InChI Key: ZUTCJXFCHHDFJS-UHFFFAOYSA-N
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Description

Yellowish white needles or light yellow fluffy solid. (NTP, 1992)
1,5-dinitronaphthalene is a dinitronaphthalene carrying nitro groups at positions 1 and 5. It has a role as a genotoxin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dinitronaphthalene
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InChI

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H
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InChI Key

ZUTCJXFCHHDFJS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-]
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Molecular Formula

C10H6N2O4
Record name 1,5-DINITRONAPHTHALENE
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DSSTOX Substance ID

DTXSID4025165
Record name 1,5-Dinitronaphthalene
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Molecular Weight

218.17 g/mol
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Physical Description

Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00000428 [mmHg]
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CAS No.

605-71-0, 27478-34-8, 71607-49-3
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Melting Point

421 to 423 °F (NTP, 1992)
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Foundational & Exploratory

1,5-Dinitronaphthalene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-Dinitronaphthalene: Properties, Synthesis, and Applications

Introduction

This compound is a crystalline organic compound that holds significant importance as a chemical intermediate in various industrial syntheses.[1][2][3] Characterized by a naphthalene backbone with two nitro groups at the 1 and 5 positions, this compound is a key precursor in the production of dyes, high-performance polymers, and other specialty chemicals.[2][3][4] Its isomeric purity is crucial for many of its applications, necessitating well-controlled synthesis and purification processes. This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis methodologies, key applications, and essential safety and handling protocols, tailored for researchers and professionals in chemical and materials science.

Core Chemical and Physical Properties

This compound is a yellowish-white to light yellow solid, often appearing as needles or a fluffy powder.[5] Its physical and chemical properties are fundamental to its handling, reactivity, and application. The compound is notably insoluble in water but shows solubility in various organic solvents.[6][7][8]

PropertyValueSource(s)
CAS Number 605-71-0[9][10][11][12][13][14]
Molecular Formula C₁₀H₆N₂O₄[5][10][11][12][13][14]
Molecular Weight 218.17 g/mol [5][9][11][14]
Appearance Yellowish-white needles or light yellow fluffy solid[5]
Melting Point 212-222 °C (414-432 °F)[10][12][15][16]
Boiling Point Sublimes[5]
Density 1.58 g/cm³[4]
Vapor Pressure 4.28 x 10⁻⁶ mmHg[5][17]
Solubility Insoluble in water.[6][8] Soluble in organic solvents such as ethyl acetate, acetone, benzene, and toluene.[6]
IUPAC Name This compound[5][10][12][13]

Synthesis and Purification

The industrial production of this compound is primarily achieved through the nitration of naphthalene. This process typically yields a mixture of dinitronaphthalene isomers, predominantly the 1,5- and 1,8-isomers, which then require separation. The choice of nitrating agent, reaction conditions, and solvent system is critical in controlling the isomeric ratio and minimizing the formation of byproducts.

Common synthesis approaches include:

  • Mixed Acid Nitration: The use of a mixture of nitric acid and sulfuric acid is a traditional method.[18] Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

  • Nitric Acid Nitration: Naphthalene can also be nitrated using nitric acid alone, which can simplify the post-reaction workup by avoiding the separation of sulfuric acid.[18][19]

  • Alternative Nitrating Agents: Research has explored greener and more selective nitration methods, such as using nitrogen dioxide in the presence of a catalyst, which can offer milder reaction conditions and improved atom economy.[2]

Representative Experimental Protocol: Nitration of Naphthalene

The following is a generalized protocol for the synthesis of a dinitronaphthalene mixture, followed by the isolation of the 1,5-isomer.

Step 1: Nitration

  • Naphthalene is slowly added to a pre-cooled mixture of concentrated nitric acid and sulfuric acid under vigorous stirring.

  • The reaction temperature is carefully controlled, typically between 40-80°C, to manage the exothermic reaction and influence the isomer distribution.[1][20]

  • The reaction is allowed to proceed for several hours to ensure complete dinitration.

Step 2: Quenching and Filtration

  • The reaction mixture is then cooled and poured into ice-water to precipitate the crude dinitronaphthalene product.

  • The solid precipitate is collected by filtration and washed with water to remove residual acids.

Step 3: Isomer Separation

  • The mixture of 1,5- and 1,8-dinitronaphthalene isomers is separated based on their differential solubility in organic solvents.

  • For instance, the 1,5-isomer can be selectively extracted using toluene, leaving the less soluble 1,8-isomer behind.[1] Alternatively, washing the crude product with acetone can be used to isolate this compound.[18][19]

Step 4: Purification

  • The isolated this compound is further purified by recrystallization from a suitable solvent to achieve the desired purity.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Naphthalene Naphthalene Nitration Nitration Reaction Naphthalene->Nitration MixedAcid Mixed Acid (HNO₃/H₂SO₄) MixedAcid->Nitration Quenching Quenching (Ice-Water) Nitration->Quenching Filtration1 Filtration & Washing Quenching->Filtration1 CrudeDNN Crude Dinitronaphthalene (1,5- and 1,8-isomers) Filtration1->CrudeDNN SolventExtraction Solvent Extraction (e.g., Toluene) CrudeDNN->SolventExtraction Isolated15DNN Isolated this compound SolventExtraction->Isolated15DNN Recrystallization Recrystallization Isolated15DNN->Recrystallization Pure15DNN Pure this compound Recrystallization->Pure15DNN

Caption: Synthesis and purification workflow for this compound.

Key Applications

The primary utility of this compound lies in its role as a precursor to other valuable chemicals, most notably 1,5-diaminonaphthalene.

  • Polymer Synthesis: The reduction of this compound yields 1,5-diaminonaphthalene, a monomer used in the production of 1,5-naphthalene diisocyanate (NDI).[1][21] NDI is a key component in the manufacture of high-performance polyurethane elastomers, which are valued for their exceptional hardness, resilience, and thermal stability.[2]

  • Dye Intermediate: this compound also serves as an intermediate in the synthesis of various dyes, including sulfur colors.[4]

  • Other Applications: It has also been used as a sensitizing agent for ammonium nitrate explosives.[1]

G cluster_polymers Polymer Synthesis Pathway cluster_dyes Dye Synthesis Pathway DNN This compound DAN 1,5-Diaminonaphthalene DNN->DAN Reduction DyeIntermediate Dye Intermediates DNN->DyeIntermediate NDI 1,5-Naphthalene Diisocyanate (NDI) DAN->NDI Phosgenation Polyurethane High-Performance Polyurethanes NDI->Polyurethane SulfurDyes Sulfur Dyes DyeIntermediate->SulfurDyes

Caption: Major application pathways for this compound.

Safety and Toxicology

This compound is a hazardous substance that requires careful handling. It is classified as a suspected human carcinogen and mutagen.[22] Exposure can cause irritation to the skin, eyes, and respiratory tract.[5][17][23] Systemic effects of exposure may include headache, dizziness, cyanosis, and potential damage to the liver and kidneys.[5][8][17]

Hazard TypeDescriptionGHS Classification
Health Hazards Suspected of causing genetic defects.[5][23] May cause an allergic skin reaction.[5][24] Causes serious eye damage/irritation.[5][22][23][24] Causes skin irritation.[5][23] May cause respiratory irritation.[5][23]Germ cell mutagenicity (Category 2)[23], Skin sensitization (Category 1B)[24], Serious eye damage/eye irritation (Category 1/2)[5][23][24], Skin corrosion/irritation (Category 2)[23], Specific target organ toxicity — Single exposure (Category 3, Respiratory tract irritation)[23]
Physical Hazards Potentially explosive, especially when mixed with sulfur or sulfuric acid and heated.[5][8][17][22]Not explicitly classified as explosive under GHS in the provided sources, but noted as a reactivity hazard.
Environmental Hazards Harmful to aquatic life with long-lasting effects.[23]Hazardous to the aquatic environment, long-term (Chronic) - Category 3[23][24]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[9][23]

    • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[9][23]

  • Handling Precautions: Avoid generating dust.[23] Prevent contact with strong oxidizing agents and bases.[1][8] Keep away from heat and sources of ignition.

References

  • This compound | C10H6N2O4 | CID 11803 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound | Solubility of Things. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound - Stenutz. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound - CHEMICAL POINT. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound - Loba Chemie. (2021, June 17). Retrieved January 8, 2026, from [Link]

  • Preparation method of this compound and 1,8-dinitronaphthalene - Patsnap Eureka. (n.d.). Retrieved January 8, 2026, from [Link]

  • Naphthalene, 1,5-dinitro- - Substance Details - SRS | US EPA. (2025, December 4). Retrieved January 8, 2026, from [Link]

  • Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents. (n.d.).
  • This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 8, 2026, from [Link]

  • Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents. (n.d.).
  • CAS No.605-71-0,this compound Suppliers,MSDS download - LookChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene - International Scholars Journals. (n.d.). Retrieved January 8, 2026, from [Link]

  • Process for the production of this compound - Patent 1529772 - EPO. (2011, August 17). Retrieved January 8, 2026, from [Link]

  • 605-71-0 CAS | this compound | Laboratory Chemicals | Article No. 03457. (n.d.). Retrieved January 8, 2026, from [Link]

  • Naphthalene, 1,5-dinitro- - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

  • Process for the production of this compound - European Patent Office - EP 1529772 A1. (2005, May 11). Retrieved January 8, 2026, from [Link]

  • This compound, 250 g, CAS No. 605-71-0 | Research Chemicals - Carl ROTH. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

physical and chemical properties of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Dinitronaphthalene: Properties, Synthesis, and Applications

Introduction

This compound (1,5-DNN) is a significant organic compound belonging to the dinitronaphthalene isomer group.[1] Characterized by a naphthalene backbone with two nitro functional groups at the 1 and 5 positions, this yellowish crystalline solid serves as a crucial intermediate in the synthesis of a wide array of industrial chemicals.[1][2] Its primary importance lies in its role as a precursor to 1,5-diaminonaphthalene, a key monomer in the production of high-performance polyurethanes.[3][4] Furthermore, it is utilized in the manufacturing of dyes and pigments.[3][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development and material science. We will delve into its physical and chemical properties, spectroscopic profile, synthesis methodologies, key applications, and critical safety information, offering a consolidated resource grounded in authoritative scientific data.

Molecular Structure and Identification

The molecular structure of this compound consists of a fused bicyclic aromatic system (naphthalene) substituted with nitro groups (-NO₂) at the alpha positions of each ring. This symmetric substitution pattern influences its chemical reactivity and physical properties.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name This compound[1]
CAS Number 605-71-0[1][6]
Molecular Formula C₁₀H₆N₂O₄[1][6]
Molecular Weight 218.17 g/mol [1]
InChI InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H[6]
InChIKey ZUTCJXFCHHDFJS-UHFFFAOYSA-N[6]
SMILES C1=CC2=C(C=CC=C2[O-])C(=C1)[O-][7]
EC Number 210-095-2[1]
PubChem CID 11803[1]

Physical and Chemical Properties

1,5-DNN is a yellowish-white to light yellow solid, often appearing as needles or a fluffy powder.[1] Its physical state and solubility are critical considerations for its handling, storage, and application in synthesis.

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Appearance Yellowish white needles or light yellow fluffy solid[1][2]
Melting Point 213-217 °C (415-423 °F)[8]
Boiling Point Sublimes[1][9]
Density 1.58 g/cm³[10][11]
Vapor Pressure 4.28 x 10⁻⁶ mm Hg[1][2]
Flash Point ~200 °C (392 °F)[8][12]
Water Solubility Very low (< 1 mg/mL at 20°C)[1][13]
Solubility Profile

The solubility of this compound is a key factor in its purification and reaction chemistry. Due to its non-polar naphthalene core, it is poorly soluble in water.[13] However, it exhibits significantly better solubility in various organic solvents, a property that is exploited during its isolation and purification.[13][14] The solubility generally increases with temperature in these organic solvents.[14][15]

A study systematically measured its solubility in several common organic solvents, finding the mole fraction solubility at 298.15 K (25 °C) to be highest in trichloromethane, followed by toluene, ethyl acetate, and acetone.[14] This data is crucial for designing efficient crystallization and extraction protocols.

Reactivity and Chemical Stability

This compound's reactivity is dominated by the two electron-withdrawing nitro groups.

  • Reduction: The most significant reaction is the reduction of the nitro groups to form 1,5-diaminonaphthalene.[4] This transformation is a cornerstone of its industrial utility.

  • Incompatibilities: It is chemically incompatible with strong oxidizing agents and strong bases.[1][16]

  • Explosive Hazard: A critical safety concern is its potential to form explosive mixtures. Mixtures of this compound with sulfur or sulfuric acid can explode if heated to approximately 120-121°C (248°F).[1][9][16]

Spectroscopic Profile

Spectroscopic data is essential for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The FT-IR spectrum is characterized by strong absorption bands corresponding to the nitro groups (N-O stretching) and the aromatic naphthalene ring (C-H and C=C stretching).[1][17] Detailed spectral analyses have been performed using both experimental techniques and quantum chemical calculations.[17]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[18][19]

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry data is available, providing information on the molecular weight and fragmentation pattern of the compound.[6][20]

Authoritative spectral data can be accessed through public databases such as the NIST Chemistry WebBook and SpectraBase.[6][19][21]

Synthesis Methodologies

The industrial production of this compound is primarily achieved through the nitration of naphthalene. The process must be carefully controlled to maximize the yield of the desired 1,5-isomer over other isomers, such as 1,8-dinitronaphthalene.

Experimental Protocol: Nitration of Naphthalene

A common approach involves the direct nitration of naphthalene using nitric acid without the presence of sulfuric acid, which can simplify the process and reduce waste.[22][23]

Objective: To synthesize this compound via the direct nitration of naphthalene.

Materials:

  • Naphthalene

  • Nitric Acid (72-87 wt.%)

  • Acetone

  • Deionized Water

Procedure:

  • Nitration Reaction: Naphthalene is nitrated with nitric acid (concentration of 72-87 wt.%) at a controlled temperature between 30-80°C.[22][23] The absence of sulfuric acid is a key feature of this specific process.

  • Precipitation and Filtration: The reaction mixture is cooled to between 5-20°C to precipitate the crude dinitronaphthalene mixture. The solid precipitate is then filtered.[22][23]

  • Washing (Water): The filtered solid is washed thoroughly with water to remove residual acid.[22][23]

  • Isolation and Purification (Acetone Wash): The water-washed precipitate, a mixture of dinitronaphthalene isomers, is then washed with acetone.[22][23] Acetone selectively dissolves other isomers (like 1,8-DNN) and impurities more readily than 1,5-DNN, leaving behind the purified target compound.[23]

  • Drying: The final product, purified this compound, is dried at a temperature ranging from 20°C to 110°C.[23]

Alternative Synthesis Routes

Research into cleaner and more efficient synthesis methods is ongoing. One patented method describes a non-acidic approach using nitrogen dioxide as the nitrating agent in the presence of a catalyst and an oxygen atmosphere.[3] This method is promoted as having mild reaction conditions and high atom efficiency.[3]

Synthesis_and_Application_Pathway Naphthalene Naphthalene Nitration Nitration (e.g., HNO₃ or NO₂) Naphthalene->Nitration Reactant DNN_1_5 This compound Nitration->DNN_1_5 Product Reduction Reduction DNN_1_5->Reduction Intermediate DAN_1_5 1,5-Diaminonaphthalene Reduction->DAN_1_5 Product Phosgenation Phosgenation DAN_1_5->Phosgenation Reactant NDI Naphthalene-1,5-diisocyanate (NDI) Phosgenation->NDI Product Polyurethane High-Performance Polyurethanes NDI->Polyurethane Monomer

Caption: Key synthesis pathway and primary application of this compound.

Applications in Chemical Synthesis

The primary value of this compound is its role as a chemical intermediate.

  • Precursor to 1,5-Naphthalene Diisocyanate (NDI): The most significant application is in the synthesis of 1,5-diaminonaphthalene via reduction.[4][16] This diamine is subsequently phosgenated to produce 1,5-naphthalene diisocyanate (NDI), a key component in the manufacture of specialty, high-performance polyurethane elastomers.[3][4][24] These polyurethanes are valued for their high hardness, heat resistance, and excellent resilience.[3]

  • Dye and Pigment Intermediate: It serves as an intermediate in the production of various dyes, including naphthazarin (5,8-dihydroxy-1,4-naphthoquinone).[16]

  • Explosives: Mixed isomers of dinitronaphthalene can be used as sensitizing agents for ammonium nitrate explosives.[16]

Safety and Toxicology

This compound is a hazardous substance that requires careful handling. It is classified as an irritant to the skin, eyes, and respiratory tract.[2][9][25]

Table 3: Summary of Health Hazards

Hazard TypeDescriptionReference(s)
Acute Toxicity Exposure can cause headache, dizziness, cyanosis (bluish discoloration of the skin), nausea, and vomiting.[1][2][9]
Organ Toxicity May cause damage to the liver and kidneys.[1][2][9]
Mutagenicity Suspected of causing genetic defects (GHS Category 2).[12][25][26]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[25][26]
Chronic Effects Potential for anemia, fatigue, and weight loss with prolonged exposure.[1][9]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12][25] In environments where dust may be generated, a NIOSH-approved respirator is recommended.[9]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizers.[9][12]

  • Spill Response: In case of a spill, isolate the area. Avoid generating dust. Do not re-enter the contaminated area until it has been properly cleaned.[9]

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a critical building block for advanced polyurethane materials. Its synthesis requires careful control to achieve high isomeric purity, and its handling demands strict adherence to safety protocols due to its potential health and reactivity hazards. A thorough understanding of its physical properties, such as solubility, is essential for optimizing its purification and use in subsequent chemical transformations. This guide has consolidated the key technical data on 1,5-DNN to provide a foundational resource for scientists and researchers working with this versatile chemical intermediate.

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An In-depth Technical Guide to the Synthesis of 1,5-Dinitronaphthalene from Naphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the synthesis of 1,5-dinitronaphthalene (1,5-DNN). It provides a comprehensive exploration of the underlying chemical principles, detailed synthetic protocols, purification strategies, and critical safety considerations. The focus is on elucidating the causality behind experimental choices to empower researchers with a robust understanding of this important chemical transformation. This compound is a pivotal intermediate, primarily for the synthesis of 1,5-diaminonaphthalene, a monomer used in the production of high-performance polyurethane elastomers via 1,5-naphthalene diisocyanate (NDI).[1][2][3]

Theoretical Framework: The Regioselectivity of Naphthalene Nitration

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS), a reaction governed by the nuanced interplay of kinetic and thermodynamic factors. The primary challenge lies not in achieving dinitration, but in controlling the regioselectivity to favor the desired 1,5-isomer over the co-produced 1,8-dinitronaphthalene.

The Electrophile: Generation of the Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). In the most common industrial method, it is generated by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid, which acts as a protonating agent and dehydrator.[4][5][6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

First Nitration: Kinetic vs. Thermodynamic Control

The initial nitration of the naphthalene ring demonstrates a clear preference for substitution at the C1 (α) position over the C2 (β) position. This is a kinetically controlled outcome.[7] The reason lies in the stability of the cationic reaction intermediate, known as the Wheland intermediate or arenium ion.

  • α-Attack (C1): The positive charge in the arenium ion formed by attack at the C1 position can be delocalized over the molecule through several resonance structures. Crucially, two of these major resonance contributors keep one of the aromatic rings fully intact, which is an energetically favorable state.[5]

  • β-Attack (C2): Attack at the C2 position results in an arenium ion where only one major resonance structure preserves a complete benzene ring.[5]

Because the transition state leading to the α-substituted intermediate is lower in energy, this product, 1-nitronaphthalene, forms much faster and is the major product under typical nitration conditions.[5]

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack on Naphthalene HNO3 HNO3 NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2+ Naphthalene Naphthalene NO2+->Naphthalene Attack Intermediate_A α-Attack Intermediate (More Stable) Naphthalene->Intermediate_A α-Attack (Faster) Intermediate_B β-Attack Intermediate (Less Stable) Naphthalene->Intermediate_B β-Attack (Slower) Product_A 1-Nitronaphthalene (Kinetic Product) Intermediate_A->Product_A Deprotonation

Caption: Mechanism of Naphthalene Mononitration.

Second Nitration: Directing Effects

Once 1-nitronaphthalene is formed, the existing nitro group, being strongly electron-withdrawing, deactivates the ring it is attached to and directs the second electrophilic attack to the other, unsubstituted ring. The primary positions for the second nitration are C5 and C8, leading to this compound and 1,8-dinitronaphthalene, respectively. Under standard mixed-acid conditions, the reaction typically yields an unfavorable isomer ratio of approximately 1:2 in favor of the 1,8-isomer.[3] This necessitates robust purification strategies to isolate the desired 1,5-DNN.

Synthetic Protocols and Methodologies

The choice of synthetic route depends on factors such as desired scale, available equipment, and environmental considerations regarding acid waste.

Protocol 1: Direct Dinitration with Mixed Acid

This is the conventional and industrially prevalent method. The use of sulfuric acid ensures a high concentration of the nitronium ion, facilitating a rapid reaction.[3]

Step-by-Step Methodology:

  • Prepare Nitrating Mixture: In a flask equipped with a stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (e.g., 3 parts by weight) in an ice/salt bath. Slowly add concentrated nitric acid (e.g., 2 parts by weight) dropwise, ensuring the temperature does not exceed 10°C. This step is highly exothermic and requires careful control.

  • Reaction Setup: In a separate reaction vessel, dissolve naphthalene (e.g., 1 part by weight) in an excess of concentrated sulfuric acid or a suitable inert organic solvent like dichloroethane.[8] The use of a solvent can improve heat management and process safety.[8]

  • Nitration: Slowly add the naphthalene solution to the chilled nitrating mixture. The reaction temperature should be carefully maintained between 40-70°C.[8][9] A higher temperature can lead to the formation of undesired by-products and presents safety risks.[10]

  • Reaction Monitoring: The reaction is typically stirred at the target temperature for 2-4 hours. Progress can be monitored by techniques like GC or TLC.

  • Quenching and Isolation: Once the reaction is complete, the mixture is carefully poured onto a large volume of crushed ice with vigorous stirring. The precipitated solid, a crude mixture of dinitronaphthalene isomers, is then collected by vacuum filtration.

  • Washing: The filter cake is washed thoroughly with cold water until the washings are neutral to remove residual acid.

Self-Validating System: The protocol's integrity relies on strict temperature control. An uncontrolled exotherm is a primary indicator of procedural deviation and a significant safety hazard. The final pH of the washings validates the removal of corrosive acid impurities.

Protocol 2: Sulfuric Acid-Free Dinitration

To mitigate the environmental and economic costs of sulfuric acid recovery, methods using only nitric acid have been developed.[9] This approach relies on using a specific concentration of nitric acid under controlled temperatures.[11]

Step-by-Step Methodology:

  • Reaction Setup: Charge a reactor with nitric acid of 72-87 wt.% concentration.[11]

  • Nitration: Add solid naphthalene portion-wise to the nitric acid at a controlled temperature, typically between 30°C and 65°C.[9][11] The initial additions may cause the temperature to rise, requiring external cooling to maintain the desired range.

  • Digestion: After all the naphthalene is added, the reaction mixture is stirred for 1-2 hours at 45-65°C to ensure complete reaction.[9]

  • Isolation: The mixture is cooled to 5-20°C to precipitate the dinitronaphthalene isomers.[11] The solid product is collected by filtration.

  • Washing: The precipitate is first washed with cooled nitric acid (e.g., 65%) to remove the more soluble 1,8-isomer and other impurities, followed by extensive washing with water until neutral.[9]

Causality Behind Choices: This method avoids sulfuric acid waste but requires precise control over nitric acid concentration. The concentration is high enough to perform dinitration but low enough to manage the reaction rate and heat output safely. The cold nitric acid wash is a key purification step that begins the isomer separation process.

Purification: The Critical Separation of Isomers

The crude product from either method is a mixture of 1,5-DNN and 1,8-DNN. Their similar physical properties make separation challenging.[12] The most effective methods leverage differences in solubility.

G start Naphthalene nitration Dinitration (Mixed Acid or HNO₃) start->nitration quench Quenching on Ice & Filtration nitration->quench crude Crude Product (1,5-DNN & 1,8-DNN Mixture) quench->crude purify Purification/ Isomer Separation crude->purify acetone Solvent Wash (e.g., Acetone) purify->acetone Solubility Difference filtrate Filtrate (1,8-DNN & Impurities) acetone->filtrate Soluble Fraction product Purified 1,5-DNN acetone->product Insoluble Fraction

Caption: General Synthetic and Purification Workflow for 1,5-DNN.

Methodology: Purification by Solvent Washing/Extraction

A highly effective and common method for isolating 1,5-DNN is to wash the crude, water-washed solid with acetone.[9][11] The 1,8-isomer and other impurities are significantly more soluble in acetone than the 1,5-isomer.

  • Slurry Formation: The crude, dry dinitronaphthalene mixture is stirred in acetone at a moderately elevated temperature (e.g., 45-55°C) for 15-30 minutes.[9]

  • Cooling & Filtration: The slurry is cooled to room temperature (15-20°C) and the solid is collected by vacuum filtration.

  • Final Wash & Dry: The filter cake is washed with a small amount of cold, pure acetone, followed by water, and then dried in an oven at 100-110°C.[9] The resulting product is high-purity this compound.

Data Summary and Characterization

Accurate characterization is essential to confirm the identity and purity of the final product.

Table 1: Comparison of Synthetic Conditions

ParameterMixed Acid MethodSulfuric Acid-Free Method
Nitrating Agent HNO₃ / H₂SO₄72-87 wt.% HNO₃
Typical Temp. 40-70°C30-65°C
Key Advantage High reactivity, fastNo H₂SO₄ waste
Key Disadvantage Large acid waste streamRequires precise HNO₃ control
Typical 1,5:1,8 Ratio ~35:65Can be improved with control

Table 2: Key Properties and Characterization Data for this compound

PropertyValueSource
Chemical Formula C₁₀H₆N₂O₄[13]
Molar Mass 218.17 g/mol [13]
Appearance White to pale yellow crystalline powder[14]
Melting Point 212 - 222°C[14]
Assay (Purity) ≥97.0% (by GC or HPLC)[13][14]
Solubility Low in water; soluble in hot nitric acid; sparingly soluble in acetone[9][15]

Analytical techniques such as FT-IR and FT-Raman spectroscopy are used to confirm the presence of the nitro (NO₂) functional groups and the aromatic naphthalene core.[16] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable for quantifying the purity and the isomeric ratio of the final product.[14][17]

G cluster_0 Crude Mixture cluster_1 Separation Process cluster_2 Separated Products Crude 1,5-DNN (Low Solubility) + 1,8-DNN (High Solubility) Solvent Add Acetone Stir at 45-55°C Crude->Solvent Cool Cool to 15-20°C Solvent->Cool Filter Filter Cool->Filter Solid Solid Precipitate (Enriched 1,5-DNN) Filter->Solid Insoluble Liquid Filtrate (Dissolved 1,8-DNN) Filter->Liquid Soluble

Caption: Logic Diagram for Isomer Separation by Solvent Washing.

Critical Safety Considerations

The nitration of naphthalene is a high-hazard process that demands rigorous adherence to safety protocols.

  • Corrosive & Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction & Thermal Runaway: The reaction is highly exothermic.[10] Inadequate cooling or too rapid addition of reagents can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing boiling, pressure buildup, and vessel rupture. Always ensure efficient stirring and have a robust cooling system in place.

  • Explosion Risk: Polynitrated aromatics are energetic materials. While dinitronaphthalenes are relatively stable, the formation of trinitrated by-products under uncontrolled conditions significantly increases the risk of explosion.[3] Reaction temperatures must be kept below the decomposition temperature of the products.

  • Substrate Hazards: Naphthalene is a flammable solid and a suspected carcinogen.[18] Avoid creating dust and use appropriate respiratory protection.[18]

  • Waste Management: The acidic waste generated must be neutralized carefully and disposed of in accordance with institutional and environmental regulations.

References

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Navigating the Regioselectivity of Naphthalene: A Technical Guide to the Synthesis of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The electrophilic nitration of naphthalene is a cornerstone of aromatic chemistry, pivotal in the synthesis of valuable chemical intermediates. Among its dinitrated isomers, 1,5-dinitronaphthalene (1,5-DNN) serves as a crucial precursor for the production of high-performance polymers, most notably polyurethanes via its diamine derivative. However, the direct dinitration of naphthalene presents a significant regioselectivity challenge, typically yielding an isomeric mixture dominated by both 1,5- and 1,8-dinitronaphthalene. This guide provides an in-depth exploration of the electrophilic nitration of naphthalene with a focus on maximizing the yield of the 1,5-isomer. We will dissect the underlying mechanistic principles governing regioselectivity, present detailed experimental protocols for both traditional and modern synthetic approaches, address the critical aspects of isomer separation and characterization, and outline the necessary safety protocols for handling these energetic reactions. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and application of nitroaromatic compounds.

Introduction: The Strategic Importance of this compound

Naphthalene, a bicyclic aromatic hydrocarbon, is significantly more reactive towards electrophilic substitution than benzene.[1] This heightened reactivity allows for the introduction of functional groups under relatively mild conditions. The nitration of naphthalene is of immense industrial importance, leading to mono- and dinitro-derivatives that are key building blocks for dyes, pigments, agrochemicals, and polymers.[2]

This compound, in particular, is a highly sought-after intermediate. Its primary value lies in its role as the precursor to 1,5-diaminonaphthalene, which is subsequently phosgenated to produce 1,5-naphthalene diisocyanate (NDI). NDI is a key component in the synthesis of high-performance polyurethane elastomers, which are prized for their exceptional thermal resistance, high hardness, and excellent wear resistance, making them suitable for demanding applications where conventional polyurethanes fail.[2][3]

The direct nitration of naphthalene, however, is not a straightforward path to pure 1,5-DNN. The reaction typically yields a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes.[4] Understanding and controlling the factors that govern the regioselectivity of this reaction is paramount for developing efficient and economical synthetic processes.

The Mechanistic Underpinnings of Naphthalene Dinitration

The nitration of naphthalene is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich naphthalene ring.

Generation of the Nitronium Ion

In the conventional mixed-acid method, concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

G cluster_0 Generation of Nitronium Ion (NO₂⁺) HNO3 H-O-NO₂ Intermediate H₂O⁺-NO₂ HNO3->Intermediate + H₂SO₄ H2SO4_1 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ Intermediate->NO2_ion - H₂O H2O H₂O G cluster_alpha α-Attack (C1) - More Stable Intermediate cluster_beta β-Attack (C2) - Less Stable Intermediate A1 Attack at C1 A2 Wheland Intermediate (2 resonance structures with intact benzene ring) A1->A2 NO₂⁺ Product_1NN 1-Nitronaphthalene (Major Product) A2->Product_1NN -H⁺ B1 Attack at C2 B2 Wheland Intermediate (1 resonance structure with intact benzene ring) B1->B2 NO₂⁺ Product_2NN 2-Nitronaphthalene (Minor Product) B2->Product_2NN -H⁺ Naphthalene Naphthalene Naphthalene->A1 Naphthalene->B1

Caption: Kinetic preference for α-substitution in mononitration.

The Second Nitration: Directing Effects and Regioselectivity

The introduction of the first nitro group deactivates the ring to which it is attached due to its strong electron-withdrawing nature. Consequently, the second nitration preferentially occurs on the other, non-substituted ring. The initial nitro group at the C1 position directs the incoming electrophile primarily to the C5 and C8 positions of the second ring.

The reasoning is again rooted in the stability of the Wheland intermediate. Attack at C5 (or the equivalent C8) of 1-nitronaphthalene allows for the formation of a resonance-stabilized intermediate that avoids placing the positive charge adjacent to the electron-withdrawing nitro group, and importantly, maintains an intact benzenoid ring in some resonance contributors. This leads to the formation of 1,5- and 1,8-dinitronaphthalene as the major products.

G 1NN 1-Nitronaphthalene Attack Electrophilic Attack by NO₂⁺ on the unsubstituted ring 1NN->Attack Intermediates Formation of Wheland Intermediates Attack->Intermediates Products Product Mixture Intermediates->Products -H⁺ 1_5_DNN This compound Products->1_5_DNN 1_8_DNN 1,8-Dinitronaphthalene Products->1_8_DNN Other Other Isomers (minor) Products->Other

Caption: Dinitration pathway of 1-nitronaphthalene.

Experimental Protocols

Extreme caution must be exercised during all nitration procedures. These reactions are highly exothermic and can proceed with dangerous speed if not properly controlled. [6]

Traditional Mixed-Acid Dinitration of Naphthalene

This method is the most established but offers limited selectivity, typically producing a mixture of 1,5-DNN and 1,8-DNN. [7] Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. [8]* Ensure an ice bath is readily available for immediate cooling.

  • Have a quench bath (large volume of ice/water) and a neutralizing agent (e.g., sodium bicarbonate) ready for emergencies. [6] Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloroethane or Acetone (for separation/purification)

  • Crushed Ice

Step-by-Step Protocol:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a specific volume of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. The addition must be dropwise to control the exotherm. Maintain the temperature below 10 °C.

  • Nitration Reaction: Slowly add finely powdered naphthalene in small portions to the chilled, stirring nitrating mixture. The internal temperature must be carefully monitored and maintained between 40-60 °C. [9]A higher temperature can lead to oxidation and the formation of byproducts.

  • Reaction Completion: After the addition of naphthalene is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 70-80 °C) for several hours to ensure the completion of dinitration. [7]4. Quenching and Isolation: Carefully pour the warm reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude dinitronaphthalene isomer mixture to precipitate. [10]5. Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature.

Isomer Separation and Purification

The crude product is a mixture that requires separation. Fractional crystallization or solvent extraction are common methods.

  • Fractional Crystallization: The difference in solubility between 1,5-DNN and 1,8-DNN in certain solvents can be exploited. For instance, dissolving the mixture in hot nitric acid and allowing it to cool can lead to the fractional precipitation of the isomers. [7]Dichloroethane has also been used for this purpose. [9]* Solvent Extraction: 1,8-dinitronaphthalene is more soluble in acetone than this compound. Washing the crude solid mixture with acetone can selectively extract the 1,8-isomer, leaving behind enriched this compound. [11]

    Parameter Traditional Mixed-Acid Method Modern Catalytic Methods
    Nitrating Agent HNO₃ / H₂SO₄ HNO₃, NO₂, Nitrate Salts
    Catalyst H₂SO₄ (reagent & catalyst) Zeolites (e.g., HBEA, HY), Solid Superacids
    Selectivity Low; mixture of 1,5- and 1,8-isomers High; can be tuned to favor specific isomers
    Reaction Conditions Harsh (strong acids, high temp.) Milder conditions often possible
    Environmental Impact High (acidic waste streams) Lower (reusable catalysts, less waste)

    | Reference | [7]| [12][13]|

Table 1: Comparison of Nitration Methodologies.

Modern Approaches for Enhanced Selectivity

Concerns over the environmental impact and poor selectivity of the mixed-acid process have driven research into cleaner, more efficient methods.

Zeolite-Catalyzed Nitration: Zeolites, with their defined pore structures and acidic sites, can act as shape-selective catalysts. Using catalysts like HBEA or HY zeolites can significantly improve the regioselectivity of the nitration. [12][14]The reaction can be carried out by reacting 1-nitronaphthalene with a nitrating agent such as nitric acid or nitrogen dioxide in the presence of the zeolite catalyst. [13][15] Step-by-Step Zeolite-Catalyzed Protocol (General):

  • Catalyst Activation: Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a flask, suspend the activated zeolite in a suitable solvent (e.g., dichloroethane).

  • Reactant Addition: Add 1-nitronaphthalene to the suspension.

  • Nitration: Slowly add the nitrating agent (e.g., fuming nitric acid or a solution of NO₂) at a controlled temperature (e.g., -15 °C to room temperature). [12]5. Work-up: Upon completion, the solid catalyst is simply removed by filtration. The filtrate is then washed with water and a mild base (e.g., sodium bicarbonate solution), dried, and the solvent is evaporated to yield the product.

This approach not only enhances selectivity but also simplifies catalyst recovery and reuse, aligning with the principles of green chemistry.

Product Characterization

Unambiguous identification of the dinitronaphthalene isomers is critical. A combination of chromatographic and spectroscopic techniques is employed.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the isomer mixture. [16][17]Specific columns, such as those with PYE (pyrenylethyl) or NPE (nitrophenylethyl) stationary phases, can leverage π-π and dipole-dipole interactions to achieve excellent separation of 1,5-DNN and 1,8-DNN. [18]* Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum of 1,5-DNN shows characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂). These typically appear in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). [19] * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive structural information. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer, allowing for clear identification. [20] * Mass Spectrometry (MS): Provides the molecular weight of the product (m/z 218.17 for C₁₀H₆N₂O₄) and fragmentation patterns that can help distinguish between isomers. [21][22]

Conclusion and Future Outlook

The synthesis of this compound via the electrophilic nitration of naphthalene is a mature yet evolving field. While the traditional mixed-acid method remains a viable route, its inherent drawbacks of low selectivity and hazardous waste generation are significant. This guide underscores the mechanistic principles that favor the formation of 1,5- and 1,8-dinitronaphthalene and details the established protocols for their synthesis and separation.

For professionals in research and drug development, the future of this chemistry lies in the adoption of more sustainable and selective methodologies. The use of solid acid catalysts like zeolites represents a major advancement, offering improved selectivity, milder reaction conditions, and the potential for catalyst recycling. [12][13]Further research into novel catalytic systems and process optimization will be crucial in developing economically viable and environmentally benign routes to high-purity this compound, thereby supporting the continued innovation of high-performance materials derived from this versatile intermediate.

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An In-Depth Technical Guide to the Solubility of 1,5-Dinitronaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Dinitronaphthalene (1,5-DNN) is a solid, yellow crystalline organic compound with the chemical formula C₁₀H₆(NO₂)₂.[1][2] It serves as a crucial intermediate in the synthesis of dyestuffs and other organic compounds.[1][3] A comprehensive understanding of its solubility in various organic solvents is paramount for the design, optimization, and control of industrial processes such as crystallization, purification, and reaction engineering.[4][5] Inefficient solvent selection can lead to poor yield, low purity, and increased processing costs. This guide provides a detailed analysis of the experimental solubility of 1,5-DNN, outlines a robust methodology for its determination, and explores the thermodynamic models used to correlate and predict its behavior in solution.

Section 1: Quantitative Solubility of this compound

The solubility of 1,5-DNN has been experimentally determined in a range of common organic solvents. A consistent finding is that its solubility increases non-linearly with a rise in temperature, indicating that the dissolution process is endothermic.[4] The mole fraction solubility data across a temperature range of (273.15 to 313.15) K is summarized below.

Table 1: Experimental Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Atmospheric Pressure (101.2 kPa)[4][5]
Temperature (K)Acetonitrile (10³x₁)Ethanol (10³x₁)Trichloromethane (10³x₁)1-Propanol (10³x₁)Acetone (10³x₁)Toluene (10³x₁)Ethyl Acetate (10³x₁)Ethylbenzene (10³x₁)
273.150.4010.1571.5730.2080.9011.1520.9030.655
278.150.5090.2011.9540.2641.1321.4421.1360.830
283.150.6450.2562.4170.3371.4231.7981.4281.046
288.150.8170.3272.9810.4321.7892.2381.7951.318
293.151.0330.4193.6690.5562.2482.7852.2581.661
298.151.3060.5394.5080.7172.8253.4652.8422.095
303.151.6490.695-0.9263.5514.3103.5782.645
308.152.0830.895-1.1954.4695.3584.5053.344
313.152.6281.152-1.5425.6306.6585.6764.232

Data extracted from "Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties". Note: Data for Trichloromethane was only provided up to 298.15 K in the source material.

Based on this experimental data, the general order of solubility for 1,5-DNN at a given temperature is: Trichloromethane > Toluene > (Ethyl Acetate, Acetone) > Ethylbenzene > Acetonitrile > 1-Propanol > Ethanol.[4] This order highlights the compound's preference for chlorinated and aromatic hydrocarbon solvents over polar protic solvents like alcohols.

Section 2: Experimental Protocol for Solubility Determination

The data presented above was obtained using a static equilibrium or isothermal saturation method.[4] This is a foundational and reliable technique for generating high-quality solubility data.[6] The causality behind this method is to ensure that the solvent is fully saturated with the solute at a constant temperature, reaching a state of thermodynamic equilibrium before analysis.

Step-by-Step Methodology: Isothermal Saturation Method
  • Preparation : An excess amount of solid this compound is added to a known mass of the chosen organic solvent in a sealed vessel (e.g., a jacketed glass flask). The use of excess solute is critical to ensure that equilibrium saturation is achieved.

  • Equilibration : The vessel is placed in a precision thermostatic bath to maintain a constant temperature (±0.1 K). The mixture is continuously agitated using a magnetic stirrer for a sufficient duration (typically 24 hours or more) to ensure the system reaches solid-liquid equilibrium.[6]

  • Phase Separation : After equilibration, stirring is stopped, and the suspension is allowed to stand undisturbed for several hours (e.g., 12 hours) to allow the undissolved solid particles to settle.

  • Sampling : A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. The syringe is fitted with a filter (e.g., 0.45 µm PTFE) to remove any fine particulate matter.

  • Analysis : The concentration of this compound in the sampled solution is determined. A common and robust technique is the gravimetric method:

    • A known mass of the saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point).

    • The container with the dry solid residue is weighed again.

    • The mass of the dissolved solute and the mass of the solvent are calculated by subtraction.

    • The mole fraction solubility is then computed from these masses and the respective molar masses of the solute and solvent.

  • Validation : The experiment is repeated at different temperatures to generate a solubility curve.

Diagram: Experimental Workflow for Solubility Measurement

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Separation & Sampling cluster_analysis 3. Analysis A Add excess 1,5-DNN to solvent in vessel B Equilibrate in thermostatic bath with stirring (24h) A->B C Stop stirring, allow solid to settle (12h) B->C D Withdraw supernatant with filtered syringe C->D E Weigh sample of saturated solution D->E F Evaporate solvent in vacuum oven E->F G Weigh dry residue F->G H Calculate mole fraction G->H

Caption: Workflow for the isothermal saturation method.

Section 3: Thermodynamic Modeling and Correlation

While experimental measurement is the gold standard, it is time-consuming. Thermodynamic models are essential tools for correlating experimental data with a high degree of accuracy, allowing for interpolation and prediction, which is invaluable for process design.[7][8] For the this compound systems described, several models have been successfully applied, including the modified Apelblat equation, the λh equation, the Wilson model, and the NRTL model.[4]

The modified Apelblat equation was found to provide the best correlation between the experimental and calculated solubility values for 1,5-DNN.[4] This semi-empirical model relates the mole fraction solubility (x₁) to the absolute temperature (T) as follows:

ln(x₁) = A + (B/T) + C·ln(T)

Where A, B, and C are empirically determined parameters derived from fitting the experimental data. Parameter B is related to the enthalpy of solution, while A and C account for the effect of temperature on the activity coefficient.

The successful application of these models, with relative average deviations under 3%, indicates their suitability for representing the solid-liquid equilibrium of 1,5-DNN in the selected solvents.[4] Furthermore, analysis of the solubility data allows for the calculation of key thermodynamic properties. The dissolution of 1,5-DNN in these solvents was determined to be an endothermic and spontaneous process.[4][5]

Diagram: Role of Thermodynamic Models in Solubility Studies

G ExpData Experimental Solubility Data Model Thermodynamic Models (e.g., Apelblat, NRTL) ExpData->Model Data Fitting Params Model Parameters (A, B, C) Model->Params Generates Predicted Predicted/ Correlated Data Model->Predicted Calculates Params->Model Defines Thermo Thermodynamic Properties (Enthalpy, Entropy) Predicted->Thermo Derives

Caption: Interplay of data, models, and derived properties.

Section 4: Safety and Handling Precautions

As a nitroaromatic compound, this compound requires careful handling. Researchers and laboratory personnel must adhere to strict safety protocols.

  • Health Hazards : The compound is known to cause skin and eye irritation.[9][10] It may also cause respiratory irritation upon inhalation of dust.[9] It is suspected of causing genetic defects and may lead to conditions such as cyanosis, anemia, and liver damage with significant exposure.[3][9][11]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] In case of inadequate ventilation, use a dust mask or respiratory protection.[10]

  • Handling : Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[9][10] Avoid all direct contact with skin and eyes.[10] After handling, wash hands and any exposed skin thoroughly.[9]

  • Storage : Store in a tightly closed container in a cool, well-ventilated, and locked-up area.[9][10] Keep away from heat, open flames, and sources of ignition.[9]

  • Incompatibilities : this compound is incompatible with strong oxidizing agents, strong bases, acids, and reducing agents.[9][11]

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound in a selection of organic solvents. The quantitative data presented in Table 1 reveals a clear dependence on both solvent type and temperature, offering crucial insights for solvent screening and process development. The detailed experimental protocol for the isothermal saturation method provides a self-validating framework for generating reliable solubility data. Furthermore, the successful application of thermodynamic models like the modified Apelblat equation demonstrates their power in correlating and predicting solubility, thereby optimizing experimental efforts. By integrating this technical knowledge with stringent safety practices, researchers and drug development professionals can handle and utilize this compound effectively and safely in their applications.

References

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A Comprehensive Spectroscopic Guide to 1,5-Dinitronaphthalene: Elucidating Molecular Structure through IR, Raman, and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1,5-Dinitronaphthalene (1,5-DNN), a key chemical intermediate. Tailored for researchers and professionals in chemical synthesis and drug development, this document synthesizes experimental data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causal relationships between the molecular structure of 1,5-DNN and its spectral features, offering not just data, but field-proven insights into spectral interpretation. Detailed, self-validating experimental protocols are provided for each technique, ensuring data integrity and reproducibility. All data and mechanistic claims are grounded in authoritative references, culminating in a comprehensive guide for the definitive spectroscopic identification and characterization of this compound.

Introduction and Molecular Structure

This compound is a crystalline solid organic compound with the formula C₁₀H₆(NO₂)₂. It serves as a crucial precursor in the synthesis of dyes, polymers, and various specialty chemicals, including 1,5-diaminonaphthalene.[1] Accurate and unambiguous characterization of its molecular structure is paramount for ensuring purity and predicting reactivity in subsequent synthetic steps. Vibrational and nuclear magnetic resonance spectroscopies are the cornerstone techniques for this purpose.

The 1,5-DNN molecule consists of a naphthalene bicyclic aromatic core with two nitro groups (-NO₂) substituted at the alpha (α) positions, C1 and C5. This substitution pattern imparts a C₂ₕ symmetry to the molecule. This high degree of symmetry has profound implications for its vibrational spectra (IR and Raman), particularly concerning the rule of mutual exclusion. This principle dictates that for centrosymmetric molecules like 1,5-DNN, vibrations that are Raman active are IR inactive, and vice versa.

Vibrational Spectroscopy: A Tale of Two Techniques

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. Both IR and Raman spectroscopy provide information about these vibrations, but they operate on different principles, making them powerfully complementary. For 1,5-DNN, a combined analysis is essential for a complete vibrational assignment.[2][3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of IR radiation that excites molecular vibrations resulting in a net change in the dipole moment. The solid-phase FTIR spectrum of 1,5-DNN is typically recorded from 4000 to 400 cm⁻¹.[2][3] The key functional groups—the aromatic rings and the nitro substituents—give rise to strong, characteristic absorption bands.

Key IR Spectral Features of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale
~3064MediumAromatic C-H StretchingCorresponds to the stretching of the C-H bonds on the naphthalene ring system.[3]
~1525Very StrongAsymmetric NO₂ Stretching (νₐₛ NO₂)A characteristic and intense band for nitro compounds, arising from the out-of-phase stretching of the two N-O bonds.
~1340StrongSymmetric NO₂ Stretching (νₛ NO₂)The in-phase stretching of the N-O bonds. This band, along with the asymmetric stretch, is definitive for the nitro group.
~1200 - 1000MediumC-H In-plane BendingBending vibrations of the aromatic C-H bonds within the plane of the naphthalene ring.[3]
~840StrongC-N StretchingVibration of the bond connecting the nitro group to the aromatic ring.
~785StrongC-H Out-of-plane BendingCharacteristic bending vibrations of adjacent hydrogens on the aromatic rings, sensitive to the substitution pattern.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the KBr pellet technique, a common and reliable method for analyzing solid samples.[5]

  • Sample Preparation: Dry a small amount (1-2 mg) of high-purity this compound and spectroscopic grade Potassium Bromide (KBr, ~200 mg) in an oven at 110°C for 2-4 hours to remove residual water.

  • Grinding: Add the 1,5-DNN and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize scattering of the IR beam.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-translucent pellet. A transparent pellet indicates good sample dispersion and particle size.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For 1,5-DNN, the FT-Raman spectrum is typically recorded from 3500 to 100 cm⁻¹.[2][3]

Key Raman Spectral Features of this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode AssignmentRationale
~3063StrongAromatic C-H StretchingThe symmetric C-H stretching modes are often strong in the Raman spectrum.[3]
~1580MediumAromatic C=C StretchingVibrations associated with the stretching of the carbon-carbon bonds within the aromatic rings.
~1385Very StrongSymmetric NO₂ Stretching (νₛ NO₂)This mode is often the most intense peak in the Raman spectrum of nitroaromatic compounds due to the large change in polarizability.
~870StrongRing Breathing ModeA symmetric vibration involving the expansion and contraction of the entire naphthalene ring system.
~730MediumNO₂ WaggingThe out-of-plane wagging motion of the nitro groups.

Experimental Protocol: Acquiring an FT-Raman Spectrum

  • Sample Preparation: Place a small amount of the crystalline this compound powder into a glass capillary tube or an aluminum sample cup.

  • Instrument Setup:

    • Place the sample in the spectrometer's sample compartment.

    • Use a Nd:YAG laser (1064 nm) for excitation to minimize fluorescence, which can be an issue with aromatic compounds.

    • Set the laser power to an appropriate level (e.g., 200 mW) to achieve a good signal-to-noise ratio without causing sample degradation.[4]

  • Data Acquisition:

    • Collect the Raman spectrum over the desired range (e.g., 3500-100 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 128 or more) to achieve a high-quality spectrum. A resolution of 4 cm⁻¹ is typical.

  • Data Processing: Perform baseline correction and cosmic ray removal if necessary. Identify and label the prominent Raman shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR reveals the chemical environment, connectivity, and symmetry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is highly informative due to its molecular symmetry. The molecule has a plane of symmetry, resulting in three unique proton environments.

  • H2 and H6: These protons are ortho to the nitro groups.

  • H3 and H7: These protons are meta to the nitro groups.

  • H4 and H8: These protons are peri to the nitro groups.

Predicted and Experimental ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted MultiplicityPredicted Coupling (J)Experimental δ (ppm)Rationale
H-4, H-8Doublet (d)³J (H4-H3) ≈ 8.5 Hz~8.75The peri protons are strongly deshielded by the adjacent nitro group's anisotropic effect. They are coupled only to H3/H7.
H-2, H-6Doublet (d)³J (H2-H3) ≈ 7.5 Hz~8.45These protons are ortho to the electron-withdrawing nitro group, causing significant deshielding. They are coupled to H3/H7.
H-3, H-7Triplet (t)³J (H3-H2) ≈ 7.5 Hz, ³J (H3-H4) ≈ 8.5 Hz~8.00These protons appear as a triplet (more accurately, a doublet of doublets with similar J values) as they are coupled to both neighboring protons.
¹³C NMR Spectroscopy

Due to the C₂ₕ symmetry, the 10 carbon atoms of 1,5-DNN give rise to only three unique signals in the ¹³C NMR spectrum.

Experimental ¹³C NMR Data for this compound [6]

Carbon AssignmentExperimental δ (ppm)Rationale
C-1, C-5~147.0These are the ipso-carbons directly attached to the highly electron-withdrawing nitro groups, causing them to be the most deshielded.
C-4, C-8, C-9, C-10~129.5These four carbons (two aromatic and the two bridgehead carbons) are magnetically equivalent due to symmetry.
C-2, C-3, C-6, C-7~124.0These four carbons are also equivalent due to the molecule's symmetry.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7][8]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

  • Instrument Tuning and Locking:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Integrated Spectroscopic Workflow for Structural Verification

The definitive identification of this compound relies on the synergistic interpretation of all three spectroscopic techniques. No single method provides a complete picture, but together they form a self-validating system for structural elucidation.

G cluster_2 Structural Confirmation IR FTIR Spectroscopy IR_Analysis Identify -NO2 & C-H modes (ν_as, ν_s) IR->IR_Analysis Absorption Bands Raman FT-Raman Spectroscopy Raman_Analysis Confirm -NO2 & Ring Modes (ν_s, Breathing) Raman->Raman_Analysis Raman Shifts NMR 1H & 13C NMR NMR_Analysis Determine C-H Framework (3 1H signals, 3 13C signals) NMR->NMR_Analysis Chemical Shifts & Couplings Conclusion Verified Structure: This compound (C2h Symmetry) IR_Analysis->Conclusion Raman_Analysis->Conclusion NMR_Analysis->Conclusion

Caption: Integrated workflow for the structural verification of 1,5-DNN.

This workflow illustrates the logical progression from data acquisition to final structural confirmation. The IR and Raman data confirm the presence of the key nitro functional groups and the aromatic core. NMR data then precisely maps the carbon-hydrogen skeleton and, crucially, confirms the high degree of molecular symmetry expected for the 1,5-substitution pattern. The convergence of all three datasets provides an unambiguous structural assignment.

References

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An In-Depth Technical Guide to the Thermal Decomposition Characteristics of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dinitronaphthalene (1,5-DNN) is a significant nitroaromatic compound utilized as an intermediate in the synthesis of various industrial chemicals, including dyes and polyurethane precursors. A comprehensive understanding of its thermal decomposition characteristics is paramount for ensuring safe handling, storage, and predicting its behavior under elevated temperatures. This guide provides a detailed exploration of the thermal decomposition of this compound, synthesizing available data with established analytical methodologies. We will delve into the key thermal parameters, decomposition pathways, and the analytical techniques employed for their elucidation. This document is intended to serve as a valuable resource for professionals working with 1,5-DNN, offering insights into its thermal stability and reactivity.

Introduction

This compound, with the chemical formula C₁₀H₆(NO₂)₂, is a yellow crystalline solid.[1] Its molecular structure, characterized by a naphthalene core with two nitro groups at the 1 and 5 positions, imparts a significant degree of reactivity, particularly at elevated temperatures. The thermal decomposition of such energetic materials is a complex process involving a series of exothermic reactions that can, under certain conditions, lead to rapid energy release. Therefore, a thorough characterization of its thermal behavior is a critical aspect of its chemical safety profile.

This guide will systematically explore the thermal decomposition of 1,5-DNN, beginning with its fundamental physicochemical properties and moving into a detailed discussion of its decomposition mechanism and kinetics. We will also present standardized experimental protocols for characterizing its thermal stability using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal decomposition. These properties influence its behavior during storage, handling, and processing.

PropertyValueReference
Molecular Formula C₁₀H₆(NO₂)₂[1]
Molecular Weight 218.17 g/mol [1]
Appearance Yellowish-white or light yellow solid[2]
Melting Point 213-216 °C (literature)[1]
Solubility Insoluble in water[1]

Thermal Decomposition Mechanism and Products

The thermal decomposition of nitroaromatic compounds like this compound is a multifaceted process initiated by the cleavage of the weakest bond in the molecule, which is typically the C-NO₂ bond. While a detailed, step-by-step mechanism for 1,5-DNN is not extensively documented in publicly available literature, the general pathway for nitroaromatic decomposition provides a strong predictive framework.

Upon heating, this compound is expected to decompose, releasing toxic fumes. The primary decomposition products are known to include:

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

  • Oxides of Nitrogen (NOx) [3]

The initial step is likely the homolytic cleavage of a C-NO₂ bond, leading to the formation of a naphthyl radical and nitrogen dioxide (NO₂). This is a highly reactive species that can participate in a cascade of secondary reactions, including oxidation of the aromatic ring and further fragmentation.

The proposed decomposition pathway can be visualized as a series of interconnected reactions.

G DNN This compound Radicals Naphthyl Radical + NO₂ DNN->Radicals Initial C-NO₂ Bond Cleavage Heat Heat Secondary Secondary Reactions Radicals->Secondary Radical Propagation Products CO, CO₂, NOx, and other fragments Secondary->Products Oxidation & Fragmentation

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Analysis of Thermal Decomposition

The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques that provide quantitative data on its thermal stability and the kinetics of its decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining the onset temperature of decomposition, the enthalpy of decomposition (the total energy released), and for studying the kinetics of the process.[4]

Experimental Protocol: Non-isothermal DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected decomposition onset (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 400°C).

  • Data Analysis:

    • The resulting DSC thermogram will show an exothermic peak corresponding to the decomposition of 1,5-DNN.

    • Determine the onset temperature (T_onset) of the exotherm, which represents the temperature at which decomposition begins.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d).

    • Kinetic parameters, such as the activation energy (E_a) and the pre-exponential factor (A), can be determined by performing the experiment at multiple heating rates and applying isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods.

G cluster_0 DSC Experimental Workflow cluster_1 Kinetic Analysis A Sample Preparation (1-3 mg in Al pan) B Instrument Setup (N₂ purge) A->B C Heating Program (e.g., 10°C/min) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis D->E F Multiple Heating Rates E->F For Kinetic Studies G Isoconversional Methods (e.g., Kissinger) F->G H Determine Activation Energy (E_a) G->H

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the temperature range over which decomposition occurs and to quantify the mass loss associated with the process.[5]

Experimental Protocol: TGA of this compound

  • Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The TGA thermogram will show a significant mass loss corresponding to the volatilization of the decomposition products.

    • The onset temperature of mass loss provides another measure of the initiation of decomposition.

    • The residual mass at the end of the experiment indicates the amount of non-volatile residue.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA can be coupled with other analytical techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). This hyphenated approach, known as Evolved Gas Analysis, provides real-time information about the chemical nature of the molecules being released as the sample decomposes.

Kinetic Analysis of Thermal Decomposition

The study of the kinetics of thermal decomposition provides crucial information about the rate at which the material decomposes and its stability over time at various temperatures. As mentioned, non-isothermal DSC or TGA data obtained at multiple heating rates can be used to calculate the activation energy (E_a) and the pre-exponential factor (A) using various mathematical models.

Isoconversional Methods:

These "model-free" methods are highly recommended as they do not assume a specific reaction model. The Kissinger and Flynn-Wall-Ozawa methods are two of the most commonly employed isoconversional techniques. They rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature.

By plotting the natural log of the heating rate divided by the peak temperature squared (for Kissinger) or the natural log of the heating rate (for Flynn-Wall-Ozawa) against the inverse of the peak temperature, a straight line is obtained. The slope of this line is directly proportional to the activation energy.

Safety and Handling Considerations

Given its energetic nature, this compound must be handled with appropriate safety precautions. It is classified as a combustible solid and may be harmful if inhaled, ingested, or absorbed through the skin.[6][7] When heated to decomposition, it emits toxic fumes.[3] Therefore, it is imperative to:

  • Handle the material in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid exposure to heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place away from oxidizing agents and strong bases.[1]

Conclusion

The thermal decomposition of this compound is a critical area of study for ensuring its safe application in various industrial processes. This guide has outlined the fundamental principles of its thermal behavior, from its physicochemical properties to its decomposition mechanism and the analytical techniques used for its characterization. While the general decomposition pathway involves the release of CO, CO₂, and NOx, further research employing advanced techniques like Pyrolysis-GC-MS would be beneficial for a more detailed elucidation of the reaction intermediates and final products. The experimental protocols provided for DSC and TGA serve as a robust starting point for researchers and scientists to assess the thermal stability and kinetic parameters of this compound, thereby contributing to a safer and more controlled use of this important chemical intermediate.

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1,5-Dinitronaphthalene: A Technical Guide to Health and Safety Hazards for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known health and safety hazards associated with 1,5-Dinitronaphthalene (1,5-DNN), tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from available toxicological data and safety guidelines to ensure a high standard of scientific integrity and practical application in a laboratory setting.

Executive Summary

This compound (CAS No. 605-71-0) is a solid, yellowish crystalline compound utilized as an intermediate in chemical synthesis, particularly in the production of dyes and pigments.[1] While its industrial applications are specific, its potential for significant health and safety risks necessitates a thorough understanding by all personnel who may handle it. This document outlines the toxicological profile of 1,5-DNN, its known health effects, and provides detailed protocols for its safe handling, storage, and emergency management. The primary hazards associated with 1,5-DNN include potential for explosive reactions, irritation to the skin, eyes, and respiratory tract, and a suspicion of causing genetic defects.[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,5-DNN is critical for assessing its potential for exposure and for designing appropriate safety protocols.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄[3]
Molecular Weight 218.17 g/mol [3]
Appearance Yellowish-white needles or light yellow fluffy solid[3]
Melting Point 217-219 °C[3]
Boiling Point Sublimes[4]
Solubility Insoluble in water[4]
Vapor Pressure 0.00000428 mmHg at 25 °C[3]

Toxicological Profile

The toxicological data for this compound indicates several areas of concern for human health. Exposure can occur through inhalation, ingestion, and skin absorption.[4]

Acute Toxicity

Symptoms of acute exposure to 1,5-DNN can be systemic and affect multiple organ systems. These may include:

  • Irritation: Irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[4][5]

  • Neurological Effects: Headache, dizziness, insomnia, and central nervous system depression.[4][5]

  • Gastrointestinal Effects: Nausea and vomiting.[4][5]

  • Hematological Effects: Cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood) and anemia.[4][5] Methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, is a potential secondary toxic effect.[5]

  • Hepatic and Renal Effects: Liver damage, toxic hepatitis, and kidney degeneration.[4][5]

  • Other Symptoms: Nasal irritation, skin pigmentation, fatigue, and weight loss.[4][5]

Chronic Toxicity and Carcinogenicity

There is limited specific information on the chronic toxicity of this compound. However, due to its chemical structure as a nitroaromatic compound, there are concerns about its long-term health effects. It is listed as a suspected carcinogen.[3] The National Toxicology Program (NTP) conducted a bioassay on the related compound, 1,5-naphthalenediamine, which was found to be carcinogenic in female rats and mice.[6] While this does not directly classify 1,5-DNN as a carcinogen, it raises a significant red flag for precautionary handling.

Genotoxicity

This compound is suspected of causing genetic defects.[2][3] This is a critical consideration for researchers and professionals of reproductive age. In vitro studies on related nitroaromatic compounds have shown mutagenic potential in bacterial reverse mutation assays (Ames test).[7]

Reproductive and Developmental Toxicity

Mechanism of Toxicity: A Postulated Pathway

While the precise metabolic and toxicological pathways of this compound are not fully elucidated, a general mechanism can be inferred from the study of other nitroaromatic compounds. The toxicity of these compounds is often linked to the reductive metabolism of the nitro groups.

Metabolic Activation of this compound This compound This compound Nitroso-naphthalene Nitroso-naphthalene This compound->Nitroso-naphthalene Nitroreductases N-hydroxylamino-naphthalene N-hydroxylamino-naphthalene Nitroso-naphthalene->N-hydroxylamino-naphthalene Nitroreductases Reactive Metabolites (e.g., Nitrenium ion) Reactive Metabolites (e.g., Nitrenium ion) N-hydroxylamino-naphthalene->Reactive Metabolites (e.g., Nitrenium ion) Further activation Methemoglobinemia Methemoglobinemia N-hydroxylamino-naphthalene->Methemoglobinemia Oxidation of Fe(II) in Hemoglobin DNA Adducts DNA Adducts Reactive Metabolites (e.g., Nitrenium ion)->DNA Adducts Covalent Binding Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity DNA Adducts->Genotoxicity & Carcinogenicity

Caption: Postulated metabolic activation pathway of this compound leading to toxicity.

This proposed pathway involves the enzymatic reduction of the nitro groups to form nitroso and N-hydroxylamino intermediates. These intermediates, particularly the N-hydroxylamino metabolite, can be further activated to highly reactive electrophiles, such as nitrenium ions. These reactive species can then covalently bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts. This process is a key mechanism for the initiation of mutations and carcinogenic events. Furthermore, the redox cycling of these intermediates can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The N-hydroxylamino intermediate is also implicated in the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in the formation of methemoglobin and compromising oxygen transport in the blood.

Occupational Health and Safety

Given the significant health hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against dust particles and splashes.
Lab Coat Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling outside of a certified chemical fume hood or when there is a risk of aerosolization.
Safe Handling and Storage
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoidance of Dust: Minimize the generation of dust during handling.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[4] Mixtures with sulfur or sulfuric acid may be explosive upon heating.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water) and decontaminate all surfaces.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Follow institutional emergency response protocols.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Experimental Protocols: Genotoxicity Assessment

For research purposes, assessing the genotoxic potential of this compound or its derivatives is crucial. The bacterial reverse mutation assay (Ames test) is a standard in vitro method for this purpose.[7][9]

Ames Test Protocol Outline

This protocol provides a general workflow for conducting an Ames test. Specific details may vary based on the laboratory's standard operating procedures and the specific tester strains used.

Ames Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain_Selection Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) Test_Compound_Prep Prepare serial dilutions of this compound Strain_Selection->Test_Compound_Prep S9_Prep Prepare S9 metabolic activation mix from induced rat liver Incubation Incubate tester strains with test compound, with and without S9 mix S9_Prep->Incubation Test_Compound_Prep->Incubation Plating Plate the mixture onto minimal glucose agar plates Incubation->Plating Incubate_Plates Incubate plates at 37°C for 48-72 hours Plating->Incubate_Plates Count_Colonies Count the number of revertant colonies Incubate_Plates->Count_Colonies Data_Analysis Compare the number of revertants in treated plates to control plates Count_Colonies->Data_Analysis Conclusion Determine mutagenic potential based on a dose-dependent increase in revertants Data_Analysis->Conclusion

Caption: A generalized workflow for the bacterial reverse mutation assay (Ames test).

Self-Validating System: This protocol incorporates both positive and negative controls to ensure the validity of the results. Positive controls (known mutagens) confirm the sensitivity of the tester strains and the activity of the S9 mix. Negative controls (solvent alone) establish the baseline spontaneous reversion rate. A valid experiment will show a significant increase in revertant colonies for the positive controls and a low, stable number for the negative controls.

Conclusion

This compound presents a multifaceted hazard profile that demands respect and careful handling. The primary concerns are its potential for explosive reactions, its irritant properties, and its suspected genotoxicity. While comprehensive toxicological data, particularly regarding its metabolism, mechanism of toxicity, and chronic health effects, are not fully available, the existing information strongly supports the implementation of stringent safety measures. Researchers and professionals must prioritize the use of appropriate personal protective equipment, engineered controls, and safe work practices to minimize the risk of exposure and ensure a safe laboratory environment. Further research into the specific toxicological properties of this compound is warranted to provide a more complete understanding of its risks to human health.

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  • Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. (2021). Frontiers in Pharmacology, 12, 651680.
  • TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (2005). U.S. Environmental Protection Agency.
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  • HEALTH EFFECTS. (2005). Agency for Toxic Substances and Disease Registry.

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An In-depth Technical Guide to the Historical Synthesis of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the historical and foundational methods for synthesizing dinitronaphthalene (DNN) isomers. For researchers and professionals in organic synthesis and drug development, understanding these classical routes offers critical insights into the challenges of regioselectivity in electrophilic aromatic substitution and the ingenuity of early chemists in isolating specific isomers. The narrative is structured not as a rigid template, but to logically unfold the story of dinitronaphthalene synthesis, from the brute-force direct nitration to the more elegant, substrate-controlled strategies required for less common isomers.

The Foundational Challenge: Direct Nitration of Naphthalene

The study of dinitronaphthalene isomers is deeply rooted in the 19th-century exploration of coal tar derivatives, a cornerstone of the synthetic dye and explosives industries.[1] The most direct and historically primary method for producing dinitronaphthalenes is the electrophilic nitration of naphthalene itself.

Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The process typically employs a "mixed acid" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The initial mononitration of naphthalene overwhelmingly favors substitution at the C1 (or α) position over the C2 (or β) position, with α- to β-nitronaphthalene ratios typically ranging from 9:1 to 29:1 depending on the specific nitrating agent and conditions.[3][4] This preference is due to the greater resonance stabilization of the carbocation intermediate (the Wheland intermediate) formed during α-attack, which can delocalize the positive charge over more resonance structures while keeping one benzene ring intact.[5]

When this reaction is pushed further to achieve dinitration, the directing effects of the first nitro group and the inherent reactivity of the naphthalene ring system come into play. The direct dinitration of naphthalene does not produce all ten possible isomers. Instead, it yields a predictable, albeit difficult to separate, mixture dominated by 1,5-dinitronaphthalene and 1,8-dinitronaphthalene .[1] A typical crude product mixture from direct nitration contains approximately 35% 1,5-DNN and 60% 1,8-DNN.[1]

Experimental Protocol: Direct Dinitration of Naphthalene

This protocol describes a representative historical method for the synthesis of a mixed isomer product of 1,5- and 1,8-dinitronaphthalene.

Core Directive: The key to this procedure is controlling the temperature during the exothermic addition of naphthalene to the potent nitrating mixture and allowing sufficient reaction time for dinitration to occur.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloroethane (for separation)

  • Crushed Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a mechanical stirrer and immersed in an ice bath, carefully and slowly add a measured volume of concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10°C throughout the addition. The ratio of acids is a critical parameter influencing the reaction's outcome.

  • Nitration: Gradually add powdered naphthalene to the cold, stirred nitrating mixture. The rate of addition must be controlled to keep the reaction temperature between 40-50°C.

  • Reaction Completion: After all the naphthalene has been added, continue to stir the mixture for several hours (typically 2-4 hours) at a slightly elevated temperature (e.g., 50-60°C) to ensure the reaction proceeds to the dinitration stage.[1][6]

  • Isolation of Isomer Mixture: Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice. This quenches the reaction and precipitates the crude solid dinitronaphthalene isomers.

  • Purification: Collect the solid precipitate by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Dry the resulting solid.

Separation of 1,5- and 1,8-Dinitronaphthalene

The primary challenge for early chemists was the separation of the co-produced 1,5- and 1,8-isomers. Their similar physical properties make this a non-trivial task. The most common historical method relies on fractional crystallization .

Procedure:

  • Dissolve the dried, crude isomer mixture in a suitable hot solvent, such as dichloroethane.[1][6]

  • Allow the solution to cool slowly. The this compound is typically less soluble and will crystallize out first.

  • Filter the solution to collect the 1,5-DNN crystals.

  • The filtrate, now enriched with the 1,8-isomer, can be concentrated and cooled further to crystallize the 1,8-dinitronaphthalene.

  • Multiple recrystallization steps are often necessary to achieve high purity for each isomer.

Alternatively, separation can be achieved by dissolving the crude mixture in 80-90% nitric acid.[7] Upon cooling, the 1,5-isomer precipitates, and the 1,8-isomer can be recovered from the filtrate by adding water.[7]

Synthesis of Specific Isomers: Beyond Direct Nitration

Direct nitration is a blunt instrument, effective only for producing the 1,5- and 1,8-isomers in bulk. The synthesis of other specific isomers required more nuanced, multi-step approaches, often starting with a substituted naphthalene to direct the nitration to the desired positions.

Synthesis of 1,4-Dinitronaphthalene

The 1,4-isomer cannot be effectively prepared by direct nitration. The classical and most reliable historical route is a modified Sandmeyer reaction , a cornerstone of aromatic chemistry for converting diazonium salts.[1][8] This synthesis begins with 4-nitro-1-naphthylamine.

Causality Behind Experimental Choices: The strategy here is to use an existing amino group, which can be converted into a diazonium salt. This diazonium salt is then displaced by a nitro group using a nitrite source and a copper catalyst. This circumvents the unfavorable regioselectivity of direct nitration.

Experimental Protocol:

  • Diazotization: A solution of 4-nitro-1-naphthylamine in glacial acetic acid is prepared.[8] This solution is slowly added to a cold solution of nitrosylsulfuric acid (prepared from sodium nitrite and concentrated sulfuric acid).[8] This step converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺). The diazonium sulfate is then precipitated, often with the addition of ether.[8]

  • Preparation of the Decomposition Mixture: A cupro-cupri sulfite solution is prepared by reacting copper (II) sulfate with sodium sulfite. This mixture is then added to a solution of sodium nitrite in water.[8]

  • Sandmeyer Reaction: The cold aqueous solution of the diazonium salt is added slowly to the vigorously stirred decomposition mixture. The diazonium group is replaced by a nitro group, yielding crude 1,4-dinitronaphthalene, which precipitates from the solution.[8]

  • Purification: The crude precipitate is collected and washed with water, a dilute sodium hydroxide solution (to remove acidic byproducts), and again with water.[1][8] Final purification is achieved by extraction with a hot solvent like 95% ethanol, followed by recrystallization to yield pale yellow needles.[1][8]

Synthesis of Other Isomers via Diazotization

The Sandmeyer-type approach proved versatile for accessing other isomers that were unobtainable through direct nitration. For example:

  • 2,6-Dinitronaphthalene was synthesized by Chatt and Wynne through the diazotization of 2,6-diaminonaphthalene, followed by treatment with sodium nitrite in the presence of copper salts.[9]

  • 1,3-Dinitronaphthalene proved particularly elusive. Direct nitration of naphthalene or its mononitro derivatives invariably leads to heteronuclear nitration (nitration on the other ring).[10] A historical synthesis involved the nitration of a Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene, followed by a pyrolysis step to release the 1,3-dinitronaphthalene.[10]

  • 2,7-Dinitronaphthalene can be formed during the direct nitration of naphthalene, but its synthesis often involves multi-step sequences starting from substituted naphthalenes, including diazotization steps.[11][12]

The comprehensive work by researchers like Vesely, Dvorak, and Ward in the early 20th century was crucial in systematically synthesizing and characterizing many of the ten possible dinitronaphthalene isomers, often through laborious, multi-step pathways.[1][9]

Evolution in Nitration Technology

While the foundational methods remain instructive, modern synthesis has evolved to address the safety, environmental, and selectivity issues of classical nitration.

  • Alternative Nitrating Agents: Methods using nitrogen dioxide with zeolite catalysts have been developed to provide cleaner, non-acidic routes.[13]

  • Catalysis: The use of solid acid catalysts like zeolites can significantly alter the regioselectivity of nitration, sometimes enhancing the yield of desired isomers.[14][15]

  • Flow Chemistry: Modern industrial production is increasingly moving towards continuous flow reactors, such as microchannel reactors.[16] This technology allows for much better control of reaction temperature and time, significantly improving the safety profile of these highly exothermic reactions and enabling high-yield continuous production.[16][17]

Data Summary and Visualization

Quantitative Data Summary

The following table summarizes key properties and synthesis routes for prominent dinitronaphthalene isomers.

IsomerStructureMelting Point (°C)Primary Historical Synthesis Route
This compound C₁₀H₆N₂O₄219Direct nitration of naphthalene followed by separation.[1]
1,8-Dinitronaphthalene C₁₀H₆N₂O₄172-173Direct nitration of naphthalene followed by separation.[1]
1,3-Dinitronaphthalene C₁₀H₆N₂O₄147-148Nitration of a naphthalene Diels-Alder adduct, followed by pyrolysis.[10]
1,4-Dinitronaphthalene C₁₀H₆N₂O₄134Modified Sandmeyer reaction from 4-nitro-1-naphthylamine.[8]
2,6-Dinitronaphthalene C₁₀H₆N₂O₄279Diazotization of 2,6-diaminonaphthalene.[9]
2,7-Dinitronaphthalene C₁₀H₆N₂O₄234Multi-step synthesis, often involving diazotization.[11]
Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic workflows described in this guide.

G cluster_0 Direct Nitration & Separation Naphthalene Naphthalene MixedAcid HNO₃ / H₂SO₄ Naphthalene->MixedAcid Dinitration (40-60°C) DNN_Mix Crude Mixture (1,5-DNN & 1,8-DNN) MixedAcid->DNN_Mix Separation Fractional Crystallization DNN_Mix->Separation DNN_15 This compound Separation->DNN_15 Less Soluble DNN_18 1,8-Dinitronaphthalene Separation->DNN_18 More Soluble

Caption: Direct nitration of naphthalene yields a mixture of 1,5- and 1,8-isomers.

G cluster_1 Synthesis of 1,4-Dinitronaphthalene Start 4-Nitro-1-naphthylamine Step1 Diazotization (NaNO₂ / H₂SO₄) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Sandmeyer Reaction (NaNO₂ / Cu⁺ salt) Intermediate->Step2 Product 1,4-Dinitronaphthalene Step2->Product

Caption: Multi-step synthesis of 1,4-DNN via a Sandmeyer reaction.

References

  • Al-Musa, S. A. A., & Al-Zehouri, J. (2012). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
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  • ResearchGate. (n.d.). Synthesis of 2,6-dinitronaphthalene. [Diagram]. Available at: [Link]

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  • Li, Y., et al. (2023). Study on Continuous Flow Nitration of Naphthalene. Organic Process Research & Development. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst. Available at: [Link]

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A Technical Guide to 1,5-Dinitronaphthalene: A Pivotal Intermediate in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1,5-Dinitronaphthalene (1,5-DNN), a critical chemical intermediate. We will move beyond a simple recitation of facts to dissect the causality behind its synthesis, its pivotal role in further chemical transformations, and its applications in high-performance materials and dyes. This document is intended for researchers, chemists, and professionals in drug development and material science who require a nuanced understanding of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is an organic compound that serves as a foundational building block in the synthesis of a range of value-added chemicals.[1][2][3] While it is one of several dinitronaphthalene isomers, its specific structure is paramount to the properties of its downstream derivatives. Its primary significance lies in its role as a precursor to 1,5-diaminonaphthalene (1,5-DAN), which is a key monomer in the production of specialty polymers and an essential component in the synthesis of certain dyes.[4][5][6] The journey from basic naphthalene to complex, high-performance products often proceeds through the crucial chokepoint of 1,5-DNN.

Core Properties of this compound

A thorough understanding of its physical and chemical properties is essential for its effective use and safe handling.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄[7][8]
Molecular Weight 218.17 g/mol [7][8][9]
Appearance Yellow to yellow-green needles or fluffy powder.[5][2]
Melting Point 214-217 °C (417-423 °F)[2][9]
Boiling Point Sublimes[2]
Density ~1.481 - 1.58 g/cm³[9][10]
Solubility Insoluble in water.[11][2][10]
CAS Number 605-71-0[4][7]

Synthesis of this compound: A Study in Isomer Control

The industrial production of this compound is primarily achieved through the dinitration of naphthalene. This electrophilic aromatic substitution reaction, however, is not straightforward. The primary challenge is controlling the isomer distribution, as the reaction yields a mixture of this compound and 1,8-dinitronaphthalene.[5][12][13]

The traditional method involves using a mixture of nitric acid and sulfuric acid (mixed acid).[5][12] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The nitration of naphthalene first produces 1-nitronaphthalene. The second nitration step is where selectivity becomes critical. The existing nitro group is deactivating and meta-directing, but in the naphthalene ring system, this leads to substitution on the other ring, primarily at the 5- and 8-positions.

Modern approaches have sought to improve selectivity and environmental performance by exploring alternative nitrating agents like nitrogen dioxide or using catalysts such as zeolites to steer the reaction towards the desired 1,5-isomer.[1][14][15]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step nitration of naphthalene to the primary dinitronaphthalene isomers.

G Naphthalene Naphthalene OneNitro 1-Nitronaphthalene Naphthalene->OneNitro First Nitration Nitronium Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitronium->Naphthalene Nitronium->OneNitro DNN_Mix Dinitronaphthalene Mixture OneNitro->DNN_Mix Second Nitration DNN_15 This compound DNN_Mix->DNN_15 Separation/ Crystallization DNN_18 1,8-Dinitronaphthalene DNN_Mix->DNN_18 Separation G DNN This compound DAN 1,5-Diaminonaphthalene DNN->DAN Reduction (e.g., H₂/Pd-C) NDI Naphthalene-1,5- diisocyanate (NDI) DAN->NDI Phosgenation PU High-Performance Polyurethane (e.g., Vulkollan®) NDI->PU Polymerization Polyol Polyol Polyol->PU

Caption: Key synthetic steps from 1,5-DNN to high-performance polyurethane.

Application in Dye Synthesis

This compound is a recognized intermediate in the manufacturing of various dyes. [8][10]Its conversion products are used to create colorants for textiles and other materials. Examples include:

  • Sulphur Dyes: It is a precursor for Sulphur Brown 15. [8]The synthesis involves reacting 1,5-DNN with sodium polysulfide.

  • Disperse Dyes: It serves as a starting material for C.I. Disperse Blue 20. [8]The synthesis pathway involves reduction, bromination, and other subsequent chemical transformations.

Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling due to its potential hazards. It is classified as an irritant and a suspected mutagen. [16][17]

Hazard Information Details
GHS Pictograms GHS07 (Irritant), GHS08 (Health Hazard)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects)

| Reactivity Hazards | Potentially explosive, especially when heated. [3]Mixtures with sulfur or sulfuric acid may explode if heated above 120 °C. [9][11]Incompatible with strong oxidizers and strong bases. [5][11]|

Safe Handling Protocols:

  • Engineering Controls: Use only in well-ventilated areas, preferably within a fume hood or a closed system. [16][17]* Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and protective clothing. [17]In case of dust formation, respiratory protection (e.g., N95 dust mask) is necessary. [2][7]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, heat, and sources of ignition. [16][17]Keep containers tightly closed.

Conclusion

This compound is more than just a chemical compound; it is a strategic link between commodity chemicals and high-value, specialized products. Its synthesis, while challenging due to isomer control, unlocks pathways to materials with exceptional performance characteristics. The reduction to 1,5-diaminonaphthalene is the key step that opens the door to the world of specialty polyurethanes and complex dyes. For the research and industrial chemistry community, a deep understanding of the synthesis, reactions, and safe handling of 1,5-DNN is fundamental to innovation in material science and synthetic chemistry.

References

  • 1,5-Diaminonaphthalene - Wikipedia. Wikipedia. [Link]

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  • A simple approach for preparation of dinitronaphthalene compounds from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent | Request PDF. ResearchGate. [Link]

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An In-depth Technical Guide on the Genotoxicity and Toxicological Data of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dinitronaphthalene (1,5-DNN) is a chemical intermediate primarily used in the synthesis of dyes and other organic compounds.[1] Due to its chemical structure, which is related to other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), there is significant interest in its toxicological profile, particularly its potential for genotoxicity and carcinogenicity. This guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity and toxicology of this compound, synthesizing data from key studies and outlining the experimental methodologies used for its evaluation. We will delve into its metabolic activation, mechanisms of toxicity, and the spectrum of its genotoxic effects, offering a critical resource for professionals in toxicology, pharmacology, and drug development.

Introduction: Chemical Identity and Relevance

This compound is a yellow, crystalline solid with the molecular formula C₁₀H₆N₂O₄.[2][3] Its industrial significance lies in its role as a precursor for 1,5-diaminonaphthalene, a key component in the production of certain polymers and dyes.[4] The presence of two nitro groups on the naphthalene backbone raises toxicological concerns, as nitro-aromatic compounds are often associated with mutagenic and carcinogenic properties.[5] Understanding the toxicological landscape of 1,5-DNN is therefore crucial for assessing human health risks associated with its manufacture and use.

Key Physical and Chemical Properties:

PropertyValueReference
CAS Number 605-71-0[2][3]
Molecular Weight 218.17 g/mol [2][3]
Appearance Yellowish-white needles or light yellow fluffy solid[2]
Melting Point 216-217 °C (421-423 °F)[2]
Solubility Insoluble in water[6]

Metabolic Activation: The Gateway to Genotoxicity

The genotoxicity of many nitro-aromatic compounds, including this compound, is not inherent to the parent molecule but arises from its metabolic activation.[5] This process, primarily occurring in the liver, transforms the relatively inert parent compound into reactive electrophilic metabolites capable of binding to cellular macromolecules like DNA.

The primary metabolic pathway for nitro-aromatic compounds involves the reduction of the nitro group.[5] This can proceed through a series of steps to form nitroso, hydroxylamino, and ultimately amino derivatives. The N-hydroxyamino metabolite is often the key genotoxic species, as it can be further esterified to form a highly reactive nitrenium ion that readily adducts to DNA.[5]

MetabolicActivation This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Nitroreductases N-hydroxyamino\nintermediate N-hydroxyamino intermediate Nitroreduction->N-hydroxyamino\nintermediate Key genotoxic metabolite Esterification Esterification N-hydroxyamino\nintermediate->Esterification Sulfotransferases, Acetyltransferases Reactive Nitrenium Ion Reactive Nitrenium Ion Esterification->Reactive Nitrenium Ion DNA Adducts DNA Adducts Reactive Nitrenium Ion->DNA Adducts Mutations Mutations DNA Adducts->Mutations

General Toxicology

Exposure to this compound can lead to a range of adverse health effects. Symptoms of exposure may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[2][7] Systemic effects can be more severe, potentially leading to headache, dizziness, cyanosis, nausea, vomiting, anemia, and damage to the central nervous system, liver, and kidneys.[2][6]

According to notifications to the European Chemicals Agency (ECHA), this compound is considered harmful if swallowed and causes serious eye irritation.[8]

Genotoxicity Profile

The genotoxic potential of this compound has been investigated in a variety of assays. It has been identified as a genotoxin.[2] Studies have demonstrated its ability to induce somatic mutations.[9]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.[10] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[10][11] The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[10]

While specific Ames test results for this compound are not detailed in the provided search results, the general principle is that a positive result indicates the chemical is a mutagen and may therefore be a carcinogen.[10] It's important to note that the metabolic activation of the test compound, often by adding a liver enzyme extract (S9 fraction), is a critical component of the assay for compounds like 1,5-DNN that require bioactivation.[12]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation of Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.[12]

  • Metabolic Activation: If required, a metabolically active S9 fraction from rat liver is prepared.[12]

  • Exposure: The test compound, the bacterial culture, and the S9 mix (if used) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[13]

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[14]

AmesTestWorkflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_ana Analysis Bacterial Culture Bacterial Culture Combine in Top Agar Combine in Top Agar Bacterial Culture->Combine in Top Agar Test Compound Test Compound Test Compound->Combine in Top Agar S9 Mix (optional) S9 Mix (optional) S9 Mix (optional)->Combine in Top Agar Pour onto Plate Pour onto Plate Combine in Top Agar->Pour onto Plate Incubate Incubate Pour onto Plate->Incubate Count Revertant Colonies Count Revertant Colonies Incubate->Count Revertant Colonies Result Result Count Revertant Colonies->Result

In Vitro Mammalian Cell Assays

In vitro genotoxicity studies using mammalian cells provide further insight into a compound's potential to damage genetic material in a system more analogous to human physiology. While specific data for this compound in these assays is limited in the provided results, related compounds like 1-nitronaphthalene have been shown to induce sister-chromatid exchange (SCE) in Chinese hamster V79 cells, indicating a genotoxic effect.[15] Such assays are crucial for a comprehensive genotoxicity assessment.[16]

In Vivo Genotoxicity

In vivo studies are essential to understand the genotoxic effects of a compound within a whole organism, considering absorption, distribution, metabolism, and excretion. For naphthalene and its derivatives, some studies have reported positive responses in Drosophila assays for somatic mutation and recombination, while others, such as the mouse micronucleus test, have been negative.[17] The genotoxic activity of this compound has been detected in the somatic cells of wing imaginal discs of Drosophila larvae.[18]

Carcinogenicity

The carcinogenic potential of this compound is a significant concern. While the International Agency for Research on Cancer (IARC) has not specifically classified this compound, other nitrated naphthalenes have been evaluated.[19][20][21][22][23][24] The structural similarity to known carcinogens and its demonstrated genotoxicity suggest a potential carcinogenic hazard.[25] The National Toxicology Program (NTP) has conducted studies on related compounds, and their findings often inform regulatory decisions.[9][26][27]

The mechanism of carcinogenicity for many nitro-aromatic compounds is linked to their genotoxicity. The formation of DNA adducts can lead to mutations in critical genes that control cell growth and differentiation, ultimately resulting in tumor development.[28]

Conclusion and Future Directions

The available data strongly indicate that this compound is a genotoxic compound. Its metabolic activation to reactive species capable of forming DNA adducts is a key mechanistic step in its toxicity. While a definitive classification of its carcinogenicity in humans is not yet established, the evidence from its genotoxicity profile and the known carcinogenicity of structurally related compounds warrant a precautionary approach to its handling and exposure.

Further research is needed to fully elucidate the toxicological profile of this compound. This includes more comprehensive in vivo studies to determine its carcinogenic potential and to establish dose-response relationships for its various toxic effects. Additionally, investigations into the specific DNA adducts formed and the types of mutations induced would provide a more detailed understanding of its genotoxic mechanism. Such data are essential for accurate human health risk assessment and the development of appropriate safety guidelines for this industrially relevant chemical.

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environmental fate and persistence of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Persistence of 1,5-Dinitronaphthalene

Authored by a Senior Application Scientist

This guide provides a detailed examination of the environmental behavior of this compound (1,5-DNN), a synthetic organic compound used as an intermediate in chemical production, particularly for dyes and polyurethanes.[1][2] Due to its chemical nature and potential for release into the environment, understanding its fate and persistence is critical for assessing ecological risk and developing remediation strategies. This document synthesizes current knowledge on its physicochemical properties, transport mechanisms, and degradation pathways for researchers, environmental scientists, and chemical safety professionals.

Introduction to this compound: An Environmental Overview

This compound (CAS No. 605-71-0) is a member of the dinitronaphthalene isomer group, characterized by a naphthalene backbone with two nitro functional groups at the 1 and 5 positions.[2][3] It exists as a yellowish-white or light yellow solid.[1][3] While essential in specific industrial syntheses, its introduction into the environment, whether through manufacturing effluent or improper disposal, raises concerns.[2] The nitroaromatic structure confers a degree of recalcitrance and potential toxicity, including skin, eye, and respiratory irritation, with suspicions of it being a genotoxin.[1][2][3][4] Therefore, a thorough understanding of its environmental lifecycle is imperative.

Physicochemical Properties Governing Environmental Behavior

The environmental distribution of a chemical is fundamentally governed by its physical and chemical properties. For 1,5-DNN, these properties suggest a compound with low mobility and a tendency to associate with solid phases.

PropertyValueImplication for Environmental FateSource
Molecular Formula C₁₀H₆N₂O₄-[3][5]
Molecular Weight 218.17 g/mol Influences diffusion and volatility.[3][6]
Appearance Yellowish-white needles or light yellow solidSolid at ambient temperatures.[1][3]
Melting Point 214 - 222 °CNot volatile; will persist in solid form.[5][7]
Boiling Point SublimesVolatilization is not a primary transport mechanism.[3]
Water Solubility Low (< 1 mg/mL; 60 ppm at 12°C)Limited leaching into groundwater; favors partitioning to organic matter.[3][7]
Vapor Pressure 4.28 x 10⁻⁶ mmHg at 25°CVery low volatility from soil and water surfaces.[1][3]

Environmental Distribution and Transport Mechanisms

Once released, 1,5-DNN partitions between environmental compartments—soil, water, and air—based on its properties. The dominant processes are sorption to soil and sediment, with minimal volatilization or leaching.

Sorption and Mobility in Soil and Sediment

The low water solubility and hydrophobic nature of naphthalene-based compounds indicate that 1,5-DNN will strongly adsorb to soil and sediment particles, primarily through interactions with soil organic matter (SOM).[8][9] This process is a critical determinant of its fate for several reasons:

  • Reduces Bioavailability: Sorption decreases the concentration of 1,5-DNN in the aqueous phase, limiting its availability to microorganisms for degradation and uptake by plants.[10]

  • Limits Mobility: Strongly sorbed 1,5-DNN is less likely to leach through the soil profile into groundwater, effectively immobilizing it within the upper soil layers.[11]

  • Creates a Long-Term Reservoir: The sorbed compound can act as a persistent source, slowly desorbing back into the pore water over extended periods.

The sorption process for hydrophobic compounds like naphthalene in soil is often nonlinear, meaning the partitioning coefficient can change with concentration.[8][9] The interaction is influenced by the quantity and quality of organic matter, with both aromatic and aliphatic components of SOM playing a role.[8]

Volatilization

With a very low vapor pressure (4.28 x 10⁻⁶ mmHg), volatilization of 1,5-DNN from soil or water surfaces is not a significant environmental transport pathway.[1][3] This ensures that the compound remains localized to the contaminated soil or aquatic sediment.

Degradation Pathways: Abiotic and Biotic Attenuation

The persistence of 1,5-DNN is determined by the rate of its degradation through chemical (abiotic) and biological (biotic) processes.

Abiotic Degradation: The Role of Light

Hydrolysis is not considered a significant degradation pathway for 1,5-DNN. The carbon-nitro bonds in aromatic compounds are generally stable against hydrolysis under typical environmental pH conditions (pH 5-9).

cluster_Release Environmental Release cluster_Transport Partitioning & Transport cluster_Degradation Degradation Pathways Release 1,5-DNN Release (e.g., Industrial Effluent) Soil Soil / Sediment Release->Soil Sorption (Primary Fate) Water Surface Water Release->Water Dissolution Soil->Water Desorption / Runoff Biodeg Biotic Degradation (Microbial) Soil->Biodeg Water->Soil Sedimentation Air Atmosphere Water->Air Volatilization (Minor) Water->Biodeg Photodeg Abiotic Degradation (Photolysis) Water->Photodeg Intermediates Metabolic Intermediates Biodeg->Intermediates Mineralization Mineralization (CO2, H2O, Biomass) Intermediates->Mineralization

Caption: Environmental fate pathways of this compound (1,5-DNN).

Biotic Degradation: The Microbial Engine

Biodegradation is the most significant process for the ultimate removal of many organic pollutants from the environment.[13] Numerous microorganisms, particularly bacteria from genera like Pseudomonas, Burkholderia, and Rhodococcus, have demonstrated the ability to degrade naphthalene and its derivatives.[13]

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the breakdown of aromatic rings by incorporating molecular oxygen via dioxygenase enzymes. For nitroaromatics, a common initial step is the reduction of a nitro group to a nitroso, hydroxylamino, and finally an amino group (-NH₂). This amino-substituted naphthalene can then undergo ring hydroxylation and subsequent cleavage, entering central metabolic pathways.

Anaerobic Degradation: While slower, degradation can also occur under anaerobic conditions. Studies have shown that naphthalene can be degraded by pure microbial cultures under nitrate-reducing (denitrifying) conditions.[14][15][16] This is highly relevant for subsurface environments, such as contaminated aquifers and deep sediments, where oxygen is absent. The process is often dependent on an acclimation period, during which microbial populations capable of the degradation proliferate.[14][16]

Factors influencing the rate and extent of biodegradation include:

  • Oxygen Availability: Aerobic degradation is generally faster than anaerobic degradation.

  • Nutrient Levels: Microbes require other nutrients (e.g., nitrogen, phosphorus) for growth.

  • Temperature and pH: Optimal conditions vary for different microbial communities.

  • Bioavailability: As previously noted, strong sorption can limit the rate of biodegradation.[10]

Caption: Postulated initial steps in the microbial degradation of 1,5-DNN.

Standardized Experimental Protocols

To quantify the environmental behavior of 1,5-DNN, standardized laboratory experiments are essential. The following protocols describe methods for assessing soil sorption and for analytical quantification.

Protocol: Soil Sorption Batch Equilibrium Study

This protocol is designed to determine the soil-water distribution coefficient (Kd) of 1,5-DNN, providing a quantitative measure of its tendency to sorb to soil.

Objective: To measure the partitioning of 1,5-DNN between soil and an aqueous solution at equilibrium.

Methodology:

  • Soil Preparation:

    • Select and characterize the test soil (e.g., determine pH, organic carbon content, texture).

    • Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity.

  • Solution Preparation:

    • Prepare a stock solution of 1,5-DNN in a water-miscible solvent (e.g., methanol) due to its low water solubility.

    • Prepare a series of aqueous test solutions by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock solution. The final solvent concentration should be kept below 0.1% to avoid co-solvent effects. The use of CaCl₂ mimics environmental ionic strength and helps flocculate soil particles for easier separation.

  • Equilibration:

    • Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes (e.g., glass with PTFE-lined caps to prevent sorption to the container).

    • Add a known volume (e.g., 20 mL) of each test solution to the tubes, creating a 1:10 soil-to-solution ratio.

    • Include soil-free controls (to check for sorption to the tube) and solution-free controls (to check for background interference).

    • Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation for a predetermined equilibration time (e.g., 24-48 hours).

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 3000 x g) to pellet the soil particles.

  • Analysis:

    • Carefully remove an aliquot of the supernatant (aqueous phase).

    • Analyze the concentration of 1,5-DNN in the supernatant using HPLC (see Protocol 4.2).

  • Calculation:

    • Calculate the mass of 1,5-DNN sorbed to the soil by subtracting the mass in the aqueous phase from the initial mass.

    • The distribution coefficient (Kd) is calculated as: Kd = (Sorbed Concentration in Soil) / (Aqueous Concentration at Equilibrium).

start Start: Prepare Soil & 1,5-DNN Solutions add Add Soil & Solution to Centrifuge Tubes start->add agitate Agitate at Constant Temp (24-48h) (Equilibration) add->agitate centrifuge Centrifuge to Separate Soil & Water agitate->centrifuge analyze Analyze Supernatant (Aqueous Phase) via HPLC centrifuge->analyze calculate Calculate Sorbed Concentration & Kd analyze->calculate end End: Determine Sorption Coefficient calculate->end

Caption: Experimental workflow for a soil sorption batch equilibrium study.

Protocol: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector is a standard and robust method for quantifying nitroaromatic compounds in environmental samples.[17]

Objective: To accurately measure the concentration of 1,5-DNN in aqueous samples.

Methodology:

  • Sample Preparation:

    • For aqueous samples from the sorption study, filtration through a 0.45 µm PTFE syringe filter may be required if any suspended particles remain after centrifugation.

    • For soil extraction, a method like Accelerated Solvent Extraction (ASE) with a suitable solvent (e.g., acetone/hexane) would be used, followed by solvent exchange into the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is nonpolar and effectively retains hydrophobic compounds like 1,5-DNN.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). Acetonitrile is the organic modifier used to elute the analyte from the column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detector Wavelength: Set to a wavelength of maximum absorbance for 1,5-DNN (typically in the 254-330 nm range, determined by running a UV scan).

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known 1,5-DNN concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression with R² > 0.995 is required for a valid calibration.

    • Inject the environmental samples.

    • Quantify the 1,5-DNN concentration in the samples by comparing their peak areas to the calibration curve.

  • Quality Control:

    • Run a solvent blank between samples to check for carryover.

    • Periodically reinject a mid-range calibration standard to check for instrument drift.

    • Prepare and analyze matrix-spiked samples to assess recovery and potential matrix effects.

Conclusion and Overall Persistence

The environmental fate of this compound is characterized by low mobility and high persistence, particularly in subsurface environments. Its strong affinity for soil organic matter makes it largely immobile, reducing the risk of groundwater contamination but creating a long-term reservoir in soil and sediments.[8][9] While photolysis can contribute to its degradation on surfaces, its overall attenuation is heavily reliant on microbial activity.[12] Biodegradation is possible under both aerobic and anaerobic conditions but can be slow, limited by the compound's low bioavailability and the need for microbial acclimation.[14][15] Consequently, 1,5-DNN is considered a persistent organic pollutant, warranting careful management of its industrial use and disposal to mitigate long-term environmental contamination.

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Theoretical and Computational Vistas: An In-depth Technical Guide to 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 1,5-Dinitronaphthalene (1,5-DNN). Moving beyond a simple recitation of facts, this document is structured to deliver field-proven insights into the causality behind computational choices, offering a self-validating framework for understanding the molecular characteristics of this important nitroaromatic compound. Every claim is substantiated with authoritative sources to ensure the highest degree of scientific integrity.

Introduction: Deciphering the Molecular Blueprint of this compound

This compound (C₁₀H₆N₂O₄) is a nitroaromatic hydrocarbon of significant interest due to its role as a key intermediate in the synthesis of dyes, polymers, and energetic materials.[1][2] The precise arrangement of its nitro groups on the naphthalene core dictates its chemical reactivity, thermal stability, and electronic properties. Understanding these characteristics at a molecular level is paramount for optimizing its synthesis and exploring new applications.

Computational chemistry provides a powerful lens through which to examine these properties. By employing quantum mechanical methods, we can construct a detailed "molecular blueprint," predicting and explaining its behavior with a high degree of accuracy. This guide delves into the core computational techniques used to characterize 1,5-DNN, offering a rationale for their application and a comparison with experimental data to validate the theoretical models.

Pillar I: The Computational Gauntlet - Methodologies for Molecular Interrogation

The cornerstone of modern computational analysis for molecules like 1,5-DNN is Density Functional Theory (DFT).[3] This method offers a favorable balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is a critical decision that directly impacts the quality of the results.

The B3LYP/6-311++G(d,p) Model: A Justified Choice

For the studies discussed herein, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed.[4][5] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like naphthalene.

The basis set, which is the set of mathematical functions used to build the molecular orbitals, is equally important. The 6-311++G(d,p) basis set is a robust choice for this type of analysis.[4][6] Let's dissect this nomenclature to understand its significance:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

  • ++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is critical for anions and systems with lone pairs, such as the oxygen atoms in the nitro groups.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the description of non-spherical electron density distributions, which is vital for accurately modeling the geometry and properties of molecules with pi systems and polar bonds.

Experimental Protocol: A Standard Computational Workflow

The following protocol outlines a typical workflow for the theoretical analysis of 1,5-DNN, often implemented using software packages like Gaussian 09.[3][5]

  • Geometry Optimization:

    • An initial molecular structure of 1,5-DNN is constructed.

    • A geometry optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy (most stable) conformation of the molecule.

    • The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located.[4]

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • This computes the harmonic vibrational frequencies, which correspond to the distinct vibrational modes of the molecule.

    • These theoretical frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental FT-IR and FT-Raman data, accounting for anharmonicity and other systematic errors in the theoretical model.[7]

  • Electronic Property Calculation:

    • Using the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Natural Bond Orbital (NBO) analysis is also performed to investigate intramolecular charge transfer and hyperconjugative interactions.[5]

  • Non-Linear Optical (NLO) Property Calculation:

    • The first-order hyperpolarizability (β), a key indicator of NLO activity, is calculated using the finite-field approach at the same DFT level.[5] This involves applying an external electric field and calculating the response of the molecular dipole moment.

G Computational Workflow for 1,5-DNN Analysis A 1. Initial Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C E 4. Electronic Property Analysis (HOMO, LUMO, NBO) B->E F 5. Non-Linear Optical (NLO) Property Calculation B->F D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D G Comparison with Experimental Data (X-ray, IR, Raman, UV-Vis) C->G E->G

Caption: Molecular structure of this compound.

Vibrational Spectra: The Molecular Symphony

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the various ways in which a molecule's bonds can stretch, bend, and twist. Each of these vibrational modes has a characteristic frequency, resulting in a unique spectral fingerprint.

While experimental spectra provide a wealth of data, definitively assigning each peak to a specific vibrational mode can be challenging. This is where computational chemistry becomes indispensable. By calculating the theoretical vibrational frequencies, we can simulate the IR and Raman spectra. [4][7]Furthermore, a Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of each bond stretching or angle bending to a particular vibrational mode.

Key vibrational modes for 1,5-DNN include:

  • Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. [8]* NO₂ Asymmetric and Symmetric Stretching: These are characteristic and intense bands for nitroaromatic compounds, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • Aromatic C=C Stretching: These vibrations of the naphthalene ring appear in the 1600-1400 cm⁻¹ range. [8] The calculated frequencies, after scaling, show excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a confident and detailed assignment of the observed bands. [4][7]

Pillar III: Electronic Frontiers and Non-Linear Optical Potential

The arrangement of electrons within a molecule governs its reactivity, its interaction with light, and its potential for use in advanced optical materials.

HOMO-LUMO Analysis: The Reactivity Landscape

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. [9]A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. [9] For 1,5-DNN, the HOMO is typically localized over the naphthalene ring system, while the LUMO is distributed over the electron-withdrawing nitro groups. [4]This spatial separation indicates the potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap provides insight into the electronic transitions that can be observed in its UV-Vis spectrum. [4]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap ΔE = E(LUMO) - E(HOMO) LUMO->Gap HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy Gap->HOMO

Caption: Schematic of the HOMO-LUMO energy gap.

Non-Linear Optical (NLO) Properties: Beyond the Linear Response

Non-linear optical materials are crucial for technologies like optical switching and frequency conversion. [10]A key indicator of a molecule's NLO potential is its first-order hyperpolarizability (β). Molecules with a large β value exhibit a strong NLO response.

The NLO properties of 1,5-DNN arise from the intramolecular charge transfer between the electron-rich naphthalene ring (the donor) and the electron-withdrawing nitro groups (the acceptors). DFT calculations have been used to quantify the first-order hyperpolarizability of 1,5-DNN. [5]The calculated value, when compared to standard NLO materials like urea, suggests that 1,5-DNN possesses significant NLO properties, making it a candidate for further investigation in the field of photonics. [5]

Thermal Stability: A Critical Parameter

For a compound that can be used in energetic materials, understanding its thermal stability is of utmost importance. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine how a material's mass and heat flow change with temperature. [11][12]

  • TGA measures the change in mass of a sample as it is heated. This can reveal the temperatures at which decomposition begins and the mass loss associated with it.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can identify endothermic processes like melting and exothermic processes like decomposition, and quantify the energy released or absorbed. [1] While a specific, published TGA/DSC thermogram for pure 1,5-DNN is not readily available in the reviewed literature, studies on analogous nitroaromatic compounds provide a clear framework for what to expect. [1]

Experimental Protocol: Thermal Hazard Assessment
  • A small, precisely weighed sample (typically 1-5 mg) of 1,5-DNN is placed in an aluminum or high-pressure crucible. [1]2. The sample is placed in the TGA/DSC instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). [1]4. The TGA curve will show a stable baseline until the onset of decomposition, at which point a sharp decrease in mass will be observed.

  • The DSC curve will show an endothermic peak corresponding to its melting point (experimentally reported around 214-217 °C) followed by a large exothermic peak indicating decomposition. [7]The onset temperature of this exotherm is a critical parameter for assessing thermal stability.

For many nitroaromatic compounds, decomposition is a highly exothermic process that can lead to a thermal runaway if not properly controlled. The data from TGA/DSC analysis is therefore essential for defining safe handling, storage, and processing temperatures.

Conclusion

The synergy between theoretical calculations and experimental validation provides a robust and detailed understanding of the physicochemical properties of this compound. DFT calculations, particularly with the B3LYP functional and a triple-zeta basis set like 6-311++G(d,p), have proven to be highly effective in predicting its molecular geometry, vibrational spectra, and electronic properties. These theoretical insights not only corroborate experimental findings but also provide a deeper understanding of the underlying principles governing the behavior of 1,5-DNN, from its non-planar structure to its potential as a non-linear optical material. This integrated approach is invaluable for the continued development and application of this and other important nitroaromatic compounds.

References

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A Technical Guide to the Application of 1,5-Dinitronaphthalene in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1,5-Dinitronaphthalene (1,5-DNN) is a pivotal, though often unheralded, intermediate in the synthesis of high-performance colorants. While not a dye itself, its strategic importance lies in its role as a precursor to versatile chemical building blocks. This guide provides an in-depth exploration of the synthesis pathways originating from 1,5-DNN, with a primary focus on its transformation into 1,5-diaminonaphthalene (1,5-DAN) for the production of sophisticated azo dyes. Furthermore, it details the direct application of 1,5-DNN in the manufacturing of robust sulfur dyes. The narrative emphasizes the underlying chemical principles, provides validated experimental protocols, and offers a comparative analysis of synthetic methodologies, equipping researchers and development professionals with a comprehensive understanding of this critical raw material.

Part 1: Foundational Chemistry of this compound

This compound is a crystalline solid whose utility is dictated by the reactivity of its two nitro groups and the inherent properties of its naphthalene core.[1] Its electron-deficient aromatic structure makes it a valuable building block for various functionalized naphthalene derivatives, particularly within the dye and pigment industries.[2]

Physicochemical Properties

A thorough understanding of 1,5-DNN's physical and chemical properties is essential for its safe handling, reaction optimization, and purification.

PropertyValueReference
CAS Number 605-71-0[3]
Molecular Formula C₁₀H₆N₂O₄[3]
Molecular Weight 218.17 g/mol [1][3]
Appearance Yellowish-white needles or light yellow solid[1]
Melting Point 216-219 °C (421-424 °F)[1][4]
Boiling Point 389.8 °C at 760 mmHg (sublimes)[1][4]
Solubility Insoluble in water; soluble in some organic solvents[1]
Density 1.481 g/cm³[4]
Synthesis and Isomer Management

The industrial journey to 1,5-DNN begins with the nitration of naphthalene. This electrophilic aromatic substitution is typically performed using mixed acids (a combination of nitric and sulfuric acid) or concentrated nitric acid alone.[5][6][7] A critical challenge in this process is the concurrent formation of the 1,8-dinitronaphthalene isomer.[5][8]

The ratio of 1,5- to 1,8-isomers is highly dependent on reaction conditions such as temperature, acid concentration, and reaction time.[5][9] For high-purity dye synthesis, particularly for creating specific azo colorants or the polyurethane intermediate naphthalene-1,5-diisocyanate, the separation of these isomers is a non-negotiable step.[5][10] This is commonly achieved by leveraging their differential solubility in specific organic solvents, such as toluene or sulfolane, through fractional crystallization or solvent extraction.[5]

G Naphthalene Naphthalene IsomerMix Dinitronaphthalene Isomer Mixture Naphthalene->IsomerMix Nitration MixedAcid Mixed Acid (HNO₃ / H₂SO₄) Separation Solvent Extraction / Fractional Crystallization IsomerMix->Separation DNN_1_5 This compound (Target Product) DNN_1_8 1,8-Dinitronaphthalene (Byproduct) Separation->DNN_1_5 Isolates Separation->DNN_1_8 Isolates

Caption: Synthesis and purification workflow for this compound.

Part 2: The Central Transformation: Reduction to 1,5-Diaminonaphthalene

The most significant application of 1,5-DNN in the synthesis of fine chemicals is its reduction to 1,5-diaminonaphthalene (1,5-DAN).[11] This transformation converts the electron-withdrawing nitro groups into highly reactive nucleophilic amino groups, unlocking a vast potential for subsequent reactions, most notably the formation of azo dyes and diisocyanates.[12]

Comparative Analysis of Reduction Methodologies

The choice of reduction method is a critical process decision, balancing factors such as yield, purity, cost, safety, and environmental impact.

Reduction MethodKey Reagents/ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C catalyst, solvent (e.g., ethanol), 80-120°C, 0.1-1.5 MPa[13]High yield, clean product, catalyst can be recycled.Requires specialized pressure equipment, potential catalyst poisoning.
Chemical Reduction Hydrazine hydrate, FeCl₃/Activated Carbon catalyst, 60-120°C[14]Milder conditions than hydrogenation, no high-pressure apparatus needed.Hydrazine is toxic, potential for side reactions.
Electrochemical Reduction DMF-water solvent, Cu electrode[15]Avoids harsh chemical reagents, precise control over reaction.[15]Can be diffusion-controlled, may require specialized equipment.
Experimental Protocols
  • Reactor Setup: Charge a pressure-rated reactor with this compound, a suitable solvent (e.g., ethanol, aniline), and 5% Palladium on Carbon (Pd/C) catalyst. Metal ion additives may also be included.

  • Inerting: Purge the reactor atmosphere by pressurizing with nitrogen and venting at least three times to remove all oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen by purging at least three times.

  • Reaction: Pressurize the reactor with hydrogen to 0.1–1.5 MPa. Heat the mixture to 80–120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when uptake ceases.

  • Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to recover the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate via distillation to yield crude 1,5-diaminonaphthalene, which can be further purified by recrystallization.

  • Reactor Setup: In a reactor equipped with a stirrer and reflux condenser, add this compound, an organic solvent (e.g., o-dichlorobenzene), and a catalyst (e.g., a mixture of ferric chloride hexahydrate and activated carbon).

  • Heating: Begin stirring and heat the mixture to 60–120°C.

  • Reagent Addition: Over a period of 1–3 hours, add 40–80% hydrazine hydrate dropwise to the heated mixture. The molar ratio of 1,5-DNN to hydrazine hydrate should be approximately 1:3 to 1:4.

  • Reaction: Maintain the temperature and continue stirring for 3–8 hours after the addition is complete.

  • Work-up: Cool the reaction solution and filter to recover the catalyst.

  • Isolation: Distill the filtrate to recover the organic solvent. Add cold water to the remaining feed liquor to precipitate the 1,5-diaminonaphthalene product.

  • Purification: Filter the product, wash with water, and dry to obtain the final product.

G cluster_methods Reduction Methodologies DNN This compound (C₁₀H₆N₂O₄) Reduction Reduction Process DNN->Reduction DAN 1,5-Diaminonaphthalene (C₁₀H₁₀N₂) Reduction->DAN Catalytic Catalytic Hydrogenation (H₂ / Pd-C) Catalytic->Reduction Chemical Chemical Reduction (Hydrazine Hydrate) Chemical->Reduction Electro Electrochemical Electro->Reduction

Caption: The pivotal reduction of 1,5-DNN to 1,5-DAN via various methods.

Part 3: Application in Azo Dye Synthesis via 1,5-Diaminonaphthalene

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[16] 1,5-DAN serves as an excellent precursor for bis-azo dyes, where both amino groups are converted into diazonium salts and coupled with aromatic compounds to form a conjugated system responsible for the dye's color.

Mechanism: Bis-Diazotization and Azo Coupling

The synthesis is a two-stage process:

  • Bis-Diazotization: 1,5-DAN is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5°C). Both primary amino groups are converted into diazonium salt groups (-N₂⁺Cl⁻).

  • Azo Coupling: The resulting highly reactive bis-diazonium salt is then reacted with a "coupling component," which is typically an electron-rich aromatic compound like a phenol or an aniline derivative.[17] The diazonium salt acts as an electrophile, attacking the electron-rich ring of the coupler to form the stable azo linkage. Using 1,5-DAN allows for the creation of dyes with two azo linkages, extending the chromophore and often leading to deeper, more intense colors.

  • Diazotization: Dissolve 1,5-diaminonaphthalene in a solution of hydrochloric acid and water. Cool the solution to 0–5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C. Stir for 30-60 minutes after addition to ensure complete formation of the bis-diazonium salt solution.

  • Coupling Component Preparation: In a separate vessel, dissolve the coupling component (e.g., 4-benzyloxyphenol) in an alkaline solution (e.g., aqueous sodium hydroxide) and cool to 0–5°C.

  • Coupling Reaction: Slowly add the cold bis-diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature below 5°C and keep the solution alkaline.

  • Precipitation: A colored precipitate of the bis-azo dye will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification: Isolate the dye by filtration. Wash the solid product with water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

G DAN 1,5-Diaminonaphthalene Diazonium Naphthalene-1,5- bis(diazonium) Salt DAN->Diazonium Bis-Diazotization (NaNO₂ / HCl) AzoDye Bis-Azo Dye Diazonium->AzoDye Azo Coupling Coupler 2x Coupling Component (e.g., Phenol) Coupler->AzoDye

Caption: Reaction pathway for the synthesis of bis-azo dyes from 1,5-DAN.

Part 4: Direct Application in Sulfur Dye Synthesis

Unlike the multi-step route for azo dyes, 1,5-DNN can be used directly in the synthesis of certain sulfur dyes.[3] Sulfur dyes are complex, polymeric colorants of unknown structure, produced by a process called thionation or sulfurization. They are valued for their excellent wash-fastness, low cost, and are primarily used for dyeing cellulosic fibers like cotton, typically producing black, brown, and dark blue shades.[18]

The Thionation Process

Thionation involves heating an organic intermediate, such as this compound, with sulfur and/or sodium polysulfide (Na₂Sₓ).[18] The nitro groups of 1,5-DNN are reactive sites in this process. The reaction is typically carried out by either baking the dry components together or refluxing them in a solvent like water or alcohol.[18] The resulting product is an insoluble dye that must be reduced with an agent like sodium sulfide to a water-soluble "leuco" form for application to textiles.

  • Mixture Preparation: Create a mixture of this compound and a coarse cresol mixture.

  • Thionation: Add sodium polysulfide to the mixture. The presence of a catalyst like copper sulfate monohydrate can facilitate the reaction.

  • Heating/Reflux: Heat the reaction mixture to induce the thionation process, where sulfur atoms are incorporated into the organic molecules, leading to the formation of complex polymeric dye structures.

  • Isolation: After the reaction is complete, the insoluble sulfur dye is isolated.

  • Standardization: The final product is typically processed into a powder or a pre-reduced liquid formulation for commercial use.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of diverse and important classes of dyes. Its primary value is realized through its efficient reduction to 1,5-diaminonaphthalene, which serves as a gateway to a wide array of high-performance bis-azo dyes. This pathway allows for the systematic design of colorants with extended chromophoric systems. Concurrently, the direct thionation of 1,5-DNN provides an economical route to produce robust sulfur dyes, essential for the coloration of cellulosic textiles. A mastery of the synthesis of 1,5-DNN, its subsequent reduction, and its direct reactions is therefore fundamental for innovation and process optimization in the modern dye manufacturing industry.

References

  • Wikipedia. 1,5-Diaminonaphthalene. [Link]

  • ResearchGate. Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. [Link]

  • Greenmount Corporation. The Chemistry of Color: 1,5-Dihydroxy Naphthalene in Dye Manufacturing. [Link]

  • ResearchGate. Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. [Link]

  • Google Patents. DE102004038577A1 - Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g.
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  • Dye Intermediates. This compound. [Link]

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  • Research India Publications. Synthesis of a New Indigo Vat Dye. [Link]

  • Google Patents. CN102020568A - Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene.
  • Google Patents. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.
  • Google Patents. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction.
  • University of Toronto. The Synthesis of Azo Dyes. [Link]

  • Google Patents. US6992230B2 - Process for the production of this compound.
  • European Patent Office. Process for the production of this compound - Patent 1529772. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. US2059579A - Production of sulphur dyes.
  • ZDHC MRSL. Dyes – Azo (Forming Restricted Amines). [Link]

  • Ataman Kimya. SULFUR DYE. [Link]

  • P2 InfoHouse. Chapter 4: Sulfur Dyes and Their Application. [Link]

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  • PubChem. 1,5-Diaminonaphthalene. [Link]

  • ResearchGate. A simple approach for preparation of dinitronaphthalene compounds from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent. [Link]

  • Fibre2Fashion. The Chemistry and Manufacturing of Vat Dyes. [Link]

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Methodological & Application

synthesis of 1,5-diaminonaphthalene from 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1,5-Diaminonaphthalene from 1,5-Dinitronaphthalene

Abstract: This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of 1,5-diaminonaphthalene (1,5-DAN) via the reduction of this compound (1,5-DNN). This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. It covers multiple reduction methodologies, including catalytic hydrogenation and classical chemical reductions, offering a comparative analysis to aid in procedural selection. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and final product purification to ensure both high yield and purity.

Introduction and Strategic Importance

1,5-Diaminonaphthalene (CAS No. 2243-62-1) is a vital aromatic diamine intermediate with significant industrial applications.[1] Its rigid naphthalene backbone and the specific orientation of its amino groups make it a crucial building block in the synthesis of high-performance materials.[2] Notably, it is the primary precursor to naphthalene-1,5-diisocyanate (NDI), which is used to produce specialty polyurethane elastomers with exceptional dynamic properties, such as Vulkollan®.[3] Furthermore, 1,5-DAN serves as a key monomer in the development of advanced polymers and covalent organic frameworks, and as an intermediate in the synthesis of various dyes and pigments.[1][3]

The most direct and industrially relevant pathway to 1,5-DAN is the reduction of this compound, which is typically sourced from the nitration of naphthalene or 1-nitronaphthalene.[3][4] The efficiency and selectivity of this reduction step are paramount to the overall process economics and product quality. This guide details robust and scalable methods to achieve this transformation.

Synthetic Pathway Overview

The core transformation involves the reduction of the two nitro groups of this compound to amino groups. This process requires a reducing agent and, in many cases, a catalyst to proceed efficiently.

Synthesis_Pathway DNN This compound Reagents Reducing Agent (e.g., H₂, Fe, N₂H₄) DNN->Reagents DAN 1,5-Diaminonaphthalene Reagents->DAN

Caption: General reaction scheme for the reduction of this compound.

Comparative Analysis of Reduction Methodologies

The choice of reduction method depends on several factors, including available equipment (e.g., high-pressure reactors), cost of reagents, desired scale, and waste disposal considerations. Below is a comparative summary of the most effective methods.

Method Primary Reagents Typical Conditions Advantages Disadvantages Yield
Catalytic Hydrogenation H₂ gas, Pd/C or Ni catalyst80-120°C, 0.1-4.0 MPa H₂ pressure.[5][6]High yield, clean reaction, catalyst can be recovered and reused.[7]Requires specialized high-pressure hydrogenation equipment; potential catalyst poisoning.>90%.[5]
Béchamp Reduction Iron (Fe) powder, Acid (e.g., HCl, Acetic Acid)Reflux in solvent (e.g., ethanol/water).[8]Inexpensive reagents, robust and scalable.[9]Generates large amounts of iron oxide sludge as waste, workup can be cumbersome.[5]60-85%.[8][9]
Hydrazine Hydrate Reduction N₂H₄·H₂O, Catalyst (e.g., FeCl₃/Activated Carbon)60-120°C in an organic solvent (e.g., NMP, DMF).[10]Avoids high-pressure H₂ gas, mild conditions.[10]Hydrazine is highly toxic and carcinogenic; requires careful handling.84-94%.[10]
Sulfide Reduction (Zinin) Sodium Sulfide (Na₂S) or Ammonium PolysulfideReflux in aqueous or alcoholic solution.[11][12]Can offer selectivity in partial reduction of dinitro compounds.[12]Generates sulfur-containing waste products; often lower yields for complete reduction.Variable

Detailed Experimental Protocols

Safety Preamble: this compound is a hazardous substance and may explode if heated to high temperatures.[13] 1,5-Diaminonaphthalene is suspected of causing cancer and is toxic to aquatic life.[3][14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15][16]

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient and provides a clean product, making it ideal for applications requiring high purity. It is based on procedures outlined in the patent literature.[5][6]

Causality: Catalytic hydrogenation proceeds via the adsorption of both the hydrogen gas and the nitro-aromatic substrate onto the surface of the palladium catalyst. This proximity facilitates the stepwise reduction of the nitro groups through nitroso and hydroxylamino intermediates to the final amine, with water as the only byproduct.

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Charge 1. Charge Reactor: - 1,5-DNN - Solvent (Isopropanol) - 5% Pd/C Catalyst Seal 2. Seal Reactor Charge->Seal Purge 3. Purge System: - N₂ purge (3x) - H₂ purge (3x) Seal->Purge Pressurize 4. Pressurize with H₂ (1.0 - 1.5 MPa) Purge->Pressurize Heat 5. Heat to 80-100°C Pressurize->Heat React 6. Stir until H₂ uptake ceases (approx. 6 hours) Heat->React Cool 7. Cool to Room Temp React->Cool Vent 8. Vent H₂ & Purge with N₂ Cool->Vent Filter 9. Filter to remove Pd/C Vent->Filter Concentrate 10. Concentrate Filtrate Filter->Concentrate Crystallize 11. Crystallize Product Concentrate->Crystallize Dry 12. Dry under Vacuum Crystallize->Dry

Caption: Experimental workflow for the catalytic hydrogenation of 1,5-DNN.

Materials:

  • This compound (1,5-DNN)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Isopropanol (or Ethanol, Tetrahydrofuran)

  • High-pressure autoclave/reactor with stirring and temperature control

  • Nitrogen and Hydrogen gas sources

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge this compound (e.g., 50 g), isopropanol (150-200 mL), and 5% Pd/C catalyst (e.g., 0.1-0.5 g dry weight equivalent).[5]

  • System Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas to ~0.5 MPa and then venting. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation: Following the nitrogen purge, purge the system similarly with hydrogen gas at least three times.[5]

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-1.5 MPa) and begin vigorous stirring. Heat the reactor to 80-100°C.[5]

  • Monitoring: The reaction is exothermic. Maintain the target temperature and pressure. The reaction is complete when hydrogen uptake ceases, which can be monitored by the pressure gauge. This typically takes several hours.

  • Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Isolation: Open the reactor and filter the contents through a pad of Celite to carefully remove the pyrophoric palladium catalyst. Wash the catalyst pad with a small amount of fresh solvent.

  • Crystallization: Combine the filtrates and reduce the solvent volume under reduced pressure. The product, 1,5-diaminonaphthalene, will crystallize upon cooling. The crude product can be collected by filtration.

Protocol 2: Béchamp Reduction with Iron and Acetic Acid

This classical method is cost-effective and does not require specialized pressure equipment. It is particularly useful for larger-scale preparations where cost is a primary driver.[8]

Causality: In the Béchamp reduction, metallic iron acts as the reducing agent in a weakly acidic medium. The iron is oxidized from Fe(0) to Fe(II)/Fe(III) oxides, transferring electrons to the nitro groups. The acid serves to activate the iron surface and act as a proton source for the formation of water during the reduction.[9][17]

Materials:

  • This compound (1,5-DNN)

  • Iron powder, fine grade

  • Ethanol

  • Water

  • Glacial Acetic Acid (or dilute HCl)

  • Sodium Carbonate or Sodium Hydroxide solution for neutralization

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of this compound (e.g., 21.8 g, 0.1 mol) in ethanol (e.g., 400 mL).

  • Reagent Addition: Add iron powder (e.g., 40 g, 0.7 mol) to the solution.[8] Heat the mixture to a gentle reflux with vigorous stirring.

  • Initiation: Slowly add a mixture of water (e.g., 50 mL) and glacial acetic acid (e.g., 5 mL) dropwise through the condenser. The reaction is exothermic and the rate should be controlled by the addition of the acidic solution.

  • Reaction: After the initial exothermic reaction subsides, maintain the mixture at reflux with stirring for 4-6 hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture. While still warm, add a solution of sodium carbonate to neutralize the acid and precipitate iron hydroxides.

  • Isolation: Filter the hot mixture through a Celite pad to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

  • Crystallization: Combine the filtrates and concentrate the volume under reduced pressure. Upon cooling, the 1,5-diaminonaphthalene will crystallize. Collect the solid by filtration and wash with cold water.

Protocol 3: Reduction with Hydrazine Hydrate

This protocol offers a valuable alternative when high-pressure hydrogenation is not feasible. The use of a catalyst is crucial for an efficient reaction.[10]

Causality: Hydrazine (N₂H₄) acts as the hydrogen donor. In the presence of a catalyst like FeCl₃ on activated carbon, hydrazine decomposes to produce diimide (N₂H₂) and hydrogen gas in situ. These species then reduce the nitro groups on the naphthalene ring, with nitrogen gas and water as the final byproducts.

Materials:

  • This compound (1,5-DNN)

  • Hydrazine hydrate (40-80% solution)

  • Catalyst: Iron (III) chloride hexahydrate (FeCl₃·6H₂O) and activated carbon

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[10]

Procedure:

  • Catalyst Preparation (if needed): A pre-made catalyst can be used, or one can be prepared by mixing FeCl₃·6H₂O and activated carbon in a 1:2 to 1:10 mass ratio.[10]

  • Setup: In a round-bottom flask with a reflux condenser and stirring, add this compound (e.g., 150 g), the catalyst (e.g., 15 g total), and the organic solvent (e.g., 1500 mL of DMF).[10]

  • Reaction: Begin stirring and heat the mixture to 90-110°C.

  • Hydrazine Addition: Add hydrazine hydrate (e.g., 150 g of 80% solution) dropwise over 1-3 hours, controlling the addition rate to manage the exotherm.[10]

  • Completion: After the addition is complete, maintain the temperature and stir for an additional 3-8 hours until the reaction is complete (monitor by TLC).[10]

  • Workup: Cool the reaction mixture and filter to recover the catalyst.

  • Isolation: Distill the filtrate under reduced pressure to remove the high-boiling solvent.

  • Precipitation: Add cold water to the concentrated residue to precipitate the solid 1,5-diaminonaphthalene.

  • Purification: Collect the product by filtration, wash thoroughly with water, and dry under vacuum to yield the final product. A yield of 93.8% has been reported using this method.[10]

Purification and Characterization

Crude 1,5-diaminonaphthalene obtained from these methods is often a colorless to light-purple solid that can darken upon exposure to air due to oxidation.[3][18] For applications requiring high purity, further purification is necessary.

  • Recrystallization: The crude product can be recrystallized from solvents like ethanol, isopropanol, or water.

  • Sublimation: A highly effective method for obtaining very pure 1,5-DAN is sublimation under reduced pressure (e.g., at 220°C / 0.6 mbar).[19] This process is particularly effective at removing non-volatile impurities.[20]

Characterization:

  • Melting Point: 185–187 °C.[3]

  • ¹H NMR: Spectral data can be compared with literature values to confirm the structure.[21]

  • Mass Spectrometry: To confirm the molecular weight (158.20 g·mol⁻¹).[18]

References

  • 1,5-Diaminonaphthalene - Wikipedia. Available at: [Link]

  • 1,5-Diaminonaphthalene - Sarna Chemicals. Available at: [Link]

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  • CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate - Google Patents.
  • CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation - Google Patents.
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  • This compound hydrogenation to 1,5-diaminonaphthalene over carbon nanotube supported non-noble metal catalysts under mild conditions | Scilit. Available at: [Link]

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  • Acid‐free and highly efficient one‐step nitration of naphthalene with NO2 promoted by O2‐Ac2O in Fe‐ and Cu‐modified S2O8/ZrO2 catalyst to 1,5‐dinitronaphthalene under mild conditions | Request PDF - ResearchGate. Available at: [Link]

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reduction of 1,5-Dinitronaphthalene experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1,5-Diaminonaphthalene via the Reduction of 1,5-Dinitronaphthalene

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a crucial route to arylamines, which are pivotal building blocks in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] Among these, 1,5-diaminonaphthalene (1,5-DAN) is a significant industrial intermediate, primarily used as a precursor to naphthalene-1,5-diisocyanate (NDI) for the production of high-performance polyurethane elastomers.[3][4] It also finds applications in the synthesis of pigments, advanced polymers, and as a matrix in mass spectrometry.[4][5][6]

The most direct and common method for synthesizing 1,5-DAN is the reduction of this compound.[3][7] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the mechanistic principles and detailed, field-proven experimental protocols for this transformation. We will explore various methodologies, explaining the rationale behind procedural choices to ensure both high efficiency and safety.

Chemical Principles and Mechanistic Overview

The conversion of a nitro group to an amine is a six-electron reduction. The process is understood to proceed through a series of intermediates, regardless of the specific reducing agent employed.[1][8] Two primary mechanistic pathways are generally considered: a direct hydrogenation route and a condensation route, with the former being more common.

Direct Hydrogenation Pathway: This pathway involves the stepwise reduction of the nitro group.

  • Nitroarene is first reduced to a nitroso intermediate.

  • The nitroso intermediate is further reduced to a hydroxylamine .

  • Finally, the hydroxylamine is reduced to the amine product.[1][9]

This sequence of events is central to both catalytic hydrogenation and metal-mediated reductions.[1] The intermediates, particularly the nitroso and hydroxylamine species, are highly reactive; the nitroso intermediate, for instance, is reduced at a much faster rate than the initial nitro group, making it difficult to detect.[8]

G cluster_main General Reduction Pathway of Nitro Group A Ar-NO2 (Nitroarene) B Ar-NO (Nitroso) A->B +2e-, +2H+ C Ar-NHOH (Hydroxylamine) B->C +2e-, +2H+ D Ar-NH2 (Amine) C->D +2e-, +2H+

Caption: General mechanistic pathway for the reduction of an aromatic nitro group.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of this compound. The choice of method depends on factors such as scale, available equipment, desired purity, and cost. The most prevalent methods include catalytic hydrogenation and chemical reductions using reagents like hydrazine hydrate or sodium sulfide.[10][11]

Method Reducing Agent/Catalyst Typical Conditions Advantages Disadvantages Ref.
Catalytic Hydrogenation H₂ gas, Pd/C, Pt, or Ni catalyst80-120°C, 0.1-4 MPa H₂ pressureHigh yield, clean reaction, catalyst can be recycled, environmentally friendly.Requires specialized high-pressure equipment (autoclave), potential catalyst poisoning.[12][13]
Hydrazine Hydrate Reduction N₂H₄·H₂O, FeCl₃/Activated Carbon catalyst60-120°C, atmospheric pressureAvoids high-pressure H₂ gas, mild conditions, good yield.Hydrazine is highly toxic and carcinogenic, requires careful handling.[14]
Zinin Reduction Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH)Room temperature to 70-80°CInexpensive, can offer selectivity for partial reduction of dinitro compounds.Generates significant inorganic waste, unpleasant odor (H₂S), lower yields compared to hydrogenation.[11][15][16]

Detailed Experimental Protocols

This section provides step-by-step procedures for two reliable methods: catalytic hydrogenation and hydrazine hydrate reduction.

Protocol 1: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is a highly efficient and clean method for preparing 1,5-diaminonaphthalene, often providing near-quantitative yields.[12] The use of a palladium on carbon (Pd/C) catalyst is common and effective.

Materials and Equipment:

  • This compound (C₁₀H₆N₂O₄)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Solvent: Isopropanol or Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas source

  • Nitrogen (N₂) gas source (for inerting)

  • High-pressure stainless steel autoclave with stirring mechanism

  • Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)

  • Rotary evaporator

G cluster_workflow Experimental Workflow: Catalytic Hydrogenation prep 1. Preparation Charge autoclave with This compound, solvent, and Pd/C catalyst. inert 2. Inerting Seal autoclave. Purge with N₂ (3 times) to remove air. prep->inert hydro 3. Hydrogenation Purge with H₂ (3 times). Pressurize with H₂ (0.1-1.5 MPa). Heat to 80-120°C with stirring. inert->hydro monitor 4. Reaction Monitoring Monitor H₂ uptake. Reaction is complete when pressure no longer drops. hydro->monitor cool 5. Cooldown & Vent Cool to room temperature. Carefully vent excess H₂. monitor->cool filter 6. Catalyst Removal Filter the reaction mixture through Celite® to remove Pd/C. cool->filter concentrate 7. Product Isolation Concentrate the filtrate under reduced pressure to yield crude 1,5-DAN. filter->concentrate

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Procedure:

  • Reactor Setup: In a suitable stainless steel autoclave, add this compound (e.g., 21.8 g, 0.1 mol), isopropanol (e.g., 200 mL), and 5% Pd/C catalyst (e.g., 0.5-1.0 g).[12][13] The solvent-to-substrate ratio is typically around 3-4 times the mass of the dinitronaphthalene.[12]

  • Inerting: Seal the autoclave. Purge the system by pressurizing with nitrogen gas to ~0.5 MPa and then venting. Repeat this cycle at least three times to ensure the removal of all oxygen.

  • Hydrogenation: After inerting, purge the system with hydrogen gas in a similar manner (pressurize and vent three times). Finally, pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 0.5-1.5 MPa).[12]

  • Reaction: Begin vigorous stirring and heat the reactor to 80-120°C.[12] The reaction is exothermic. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically complete within a few hours, signaled by the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen before opening.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out completely in the air. Keep it wet with solvent or water.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is crude 1,5-diaminonaphthalene, which can be further purified if necessary.

Protocol 2: Reduction with Hydrazine Hydrate

This method provides a viable alternative when high-pressure hydrogenation equipment is unavailable. It employs a catalyst system of ferric chloride and activated carbon.[14]

Materials and Equipment:

  • This compound (C₁₀H₆N₂O₄)

  • Hydrazine hydrate (N₂H₄·H₂O, 40-80% solution)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated carbon

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[14]

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer

  • Heating mantle with magnetic stirring

  • Filtration and rotary evaporation equipment

Procedure:

  • Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, add this compound (e.g., 15.0 g), ferric chloride hexahydrate (e.g., 0.5 g), activated carbon (e.g., 1.0 g), and DMF (e.g., 150 mL).[14]

  • Heating: Begin stirring and heat the mixture to 90-110°C.

  • Hydrazine Addition: Once the reaction temperature is stable, add hydrazine hydrate (e.g., 15.0 g of 80% solution) dropwise via the dropping funnel over 1-2 hours.[14] The molar ratio of this compound to hydrazine hydrate should be approximately 1:3 to 1:4. Caution: The reaction can be highly exothermic; control the addition rate to maintain a steady temperature.

  • Reaction: After the addition is complete, maintain the temperature and continue stirring for 3-5 hours until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter to remove the catalyst. The catalyst can be washed with a small amount of solvent.

  • Product Precipitation: Distill the solvent from the filtrate under reduced pressure. Add cold water to the resulting residue to precipitate the product.[14]

  • Final Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to obtain 1,5-diaminonaphthalene.[14] A yield of over 90% can be expected with this method.[14]

Product Purification and Characterization

Crude 1,5-diaminonaphthalene obtained from these reactions is often a colorless to pale solid that can darken upon exposure to air due to oxidation.[3] For applications requiring high purity, further purification can be performed.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

  • Sublimation: Sublimation under reduced pressure is an excellent method for obtaining high-purity 1,5-diaminonaphthalene.[17] This can be performed at ~220°C under a vacuum of <1 mbar.[17]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: 185–187 °C[3]

  • ¹H NMR: Spectral data can be compared with literature values.[18]

  • Mass Spectrometry: Confirms the molecular weight (158.20 g·mol⁻¹).[19]

  • IR Spectroscopy: Shows characteristic N-H stretching bands for the primary amine groups.

Safety Precautions

Adherence to strict safety protocols is mandatory when performing these reactions.

  • This compound: This starting material is suspected of causing genetic defects and causes skin and eye irritation.[20] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Catalysts: Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care and never allow the catalyst to dry on filter paper. Quench spent catalyst carefully with water.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

  • Solvents: Use flammable solvents like isopropanol and THF with caution, away from ignition sources.[21][22]

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure the hydrogenation apparatus is properly assembled, leak-tested, and operated in a well-ventilated area, free from sparks or open flames.

  • General Handling: Always wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[20] Dispose of all chemical waste according to institutional and local regulations.[22]

Conclusion

The reduction of this compound to 1,5-diaminonaphthalene is a robust and essential industrial transformation. Catalytic hydrogenation offers a clean, high-yielding, and environmentally conscious route, though it requires specialized equipment. For laboratories not equipped for high-pressure reactions, reduction with hydrazine hydrate presents a viable, high-yield alternative, provided that stringent safety measures are followed due to the reagent's toxicity. By understanding the underlying mechanisms and carefully following these detailed protocols, researchers can safely and efficiently synthesize high-purity 1,5-diaminonaphthalene for a wide range of applications.

References

  • 1,5-Diaminonaphthalene. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • 1,5-Diaminonaphthalene. (n.d.). Sarna Chemicals. Retrieved January 4, 2026, from [Link]

  • Juchum, L., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Sokolsky, D. V. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Retrieved January 4, 2026, from [Link]

  • Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content. (1987). Google Patents.
  • Amines. (n.d.). NCERT. Retrieved January 4, 2026, from [Link]

  • Wang, X., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved January 4, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation. (2009). Google Patents.
  • Kadam, H. K., & Tilve, S. G. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances. Retrieved January 4, 2026, from [Link]

  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

  • La-Venia, A., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. Retrieved January 4, 2026, from [Link]

  • Synthesis of 1,5-diaminonaphthalene. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

  • Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate. (2011). Google Patents.
  • Gowda, D. C., et al. (2001). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Synthetic Communications. Retrieved January 4, 2026, from [Link]

  • This compound hydrogenation to 1,5-diaminonaphthalene over carbon nanotube supported non-noble metal catalysts under mild conditions. (n.d.). Scilit. Retrieved January 4, 2026, from [Link]

  • NO. 7 - Safety Data Sheet. (2023). Retrieved January 4, 2026, from [Link]

  • Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene. (n.d.). Eureka. Retrieved January 4, 2026, from [Link]

  • An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2008). International Scholars Journals. Retrieved January 4, 2026, from [Link]

  • Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Palmisano, F., et al. (2018). 1,5-Diaminonaphtalene is a Highly Performing Electron-Transfer Secondary-Reaction Matrix for Laser Desorption Ionization Mass Spectrometry of Indolenine-Based Croconaines. ACS Omega. Retrieved January 4, 2026, from [Link]

  • 1,5-Diaminonaphthalene Hydrochloride Assisted Laser Desorption/Ionization Mass Spectrometry Imaging of Small Molecules in Tissues Following Focal Cerebral Ischemia. (2014). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 1,5-Diaminonaphtalene is a Highly Performing Electron-Transfer Secondary-Reaction Matrix for Laser Desorption Ionization Mass Spectrometry of Indolenine-Based Croconaines. (2018). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Hydrogenation of alpha-nitronaphthalene. (1938). Google Patents.
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Application Notes & Protocols: 1,5-Dinitronaphthalene as a Versatile Precursor for the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The synthesis, handling, and characterization of energetic materials are inherently hazardous activities that should only be undertaken by trained professionals in properly equipped laboratories with appropriate safety measures in place. This document is intended for informational and educational purposes for researchers in the field and does not constitute a recommendation or guide for inexperienced individuals. All procedures should be thoroughly evaluated for safety before implementation, including small-scale testing and the use of personal protective equipment (PPE) and protective structures like blast shields.

Introduction: The Potential of the Naphthalene Scaffold

1,5-Dinitronaphthalene (1,5-DNN) is a key industrial chemical, primarily known as an intermediate in the production of 1,5-diaminonaphthalene (1,5-DAN), which is a monomer for specialty polyurethanes.[1][2] Its molecular structure, featuring a rigid aromatic core and two nitro groups, also makes it an attractive and versatile starting material for the synthesis of a variety of energetic materials. The naphthalene backbone provides a dense carbon framework, while the nitro groups serve as both energy sources and functional handles for further chemical transformations.

This guide provides an in-depth exploration of synthetic pathways starting from 1,5-DNN to produce key energetic intermediates and nitrogen-rich heterocyclic compounds. The protocols described herein are synthesized from established literature and are intended to provide a foundational understanding for researchers. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper insight into the chemical principles at play.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its safe and effective use.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄[3]
Molar Mass 218.17 g/mol [3]
Appearance Yellowish crystalline solid[3]
Melting Point 216-219 °C[3]
Density ~1.43 g/cm³[4]
Hazards Genotoxin; incompatible with strong oxidizers.[3][4]

Key Synthetic Transformation: Reduction to 1,5-Diaminonaphthalene

The conversion of the nitro groups of 1,5-DNN to amino groups is the most critical primary transformation, yielding 1,5-diaminonaphthalene (1,5-DAN). This diamine is a stable, isolable intermediate that serves as the direct precursor to more complex energetic systems.[1] Several methods exist for this reduction, with catalytic hydrogenation being one of the most efficient and clean.

Comparative Analysis of Reduction Methodologies
MethodCatalyst/ReagentConditionsYieldAdvantages/Disadvantages
Catalytic Hydrogenation Pd/C, Pt/C, Ni/CNTsH₂ gas (0.1-4 MPa), 80-120 °C>90%High yield, clean reaction. Requires pressure equipment.
Chemical Reduction Hydrazine HydrateFeCl₃/Activated Carbon, 60-120 °C~84%Avoids high-pressure H₂. Hydrazine is toxic.
Electrochemical Reduction Cu electrodeDMF-water solution~77%Avoids harsh reagents. May require specialized equipment.
Protocol: Catalytic Hydrogenation of 1,5-DNN to 1,5-DAN

This protocol is based on established methods for the catalytic hydrogenation of nitroaromatics, providing high yield and purity.[5]

Core Principle: This reaction utilizes a heterogeneous catalyst (Palladium on Carbon) to facilitate the addition of hydrogen across the nitro groups, reducing them to primary amines. The solvent choice is critical for solubilizing the starting material, and the addition of metal ion promoters can enhance reaction rates and yields.

Materials:

  • This compound (1,5-DNN)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Isopropanol (solvent)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add this compound (e.g., 50 g) and isopropanol (e.g., 175 g) to the vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, add the 5% Pd/C catalyst (e.g., 0.1 g). The catalyst should be handled carefully as it can be pyrophoric.

  • Inerting: Seal the reactor. Purge the vessel with nitrogen gas at least 3 times to remove all oxygen.

  • Hydrogenation: After inerting, purge the vessel with hydrogen gas at least 3 times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-1.5 MPa).[5]

  • Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 80-100 °C).[5] The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst pad with additional isopropanol.

  • Isolation: The product, 1,5-diaminonaphthalene, can be isolated by removing the solvent under reduced pressure. The resulting solid can be recrystallized if necessary. The expected yield is typically above 90%.[5]

Synthesis of Nitrogen-Rich Energetic Materials from 1,5-DAN

The amino groups of 1,5-DAN are nucleophilic and can be readily converted into various energetic functionalities, particularly nitrogen-rich heterocycles like tetrazoles. Nitrogen-rich compounds are a major focus of modern energetic materials research as they decompose to produce large volumes of nitrogen gas (N₂), which has a very high triple bond energy, contributing significantly to the heat of formation and overall energy output.[6]

The general workflow involves converting the amino groups into diazonium salts, which are then transformed into azides. The azides can subsequently undergo cycloaddition reactions to form tetrazole rings.

G cluster_0 Core Synthesis Pathway 1,5-DNN 1,5-DNN 1,5-DAN 1,5-DAN 1,5-DNN->1,5-DAN Reduction (e.g., H₂/Pd-C) Bis-diazonium Salt Bis-diazonium Salt 1,5-DAN->Bis-diazonium Salt Diazotization (NaNO₂/HCl) 1,5-Diazidonaphthalene 1,5-Diazidonaphthalene Bis-diazonium Salt->1,5-Diazidonaphthalene Azide Substitution (NaN₃) Naphthalene Bis-tetrazole Naphthalene Bis-tetrazole 1,5-Diazidonaphthalene->Naphthalene Bis-tetrazole [3+2] Cycloaddition

Caption: Synthetic workflow from 1,5-DNN to a bis-tetrazole derivative.

Protocol: Synthesis of a Naphthalene Bis-tetrazole Derivative (Conceptual)

This protocol outlines the conceptual steps for converting 1,5-DAN into a bis-tetrazole derivative. Extreme caution is required , as this pathway involves the formation of potentially explosive diazonium salts and organic azides.

Core Principle: This multi-step synthesis relies on classical aromatic chemistry. Diazotization converts the stable amino groups into highly reactive diazonium groups. These are excellent leaving groups and can be displaced by the azide anion. The resulting aryl azide can then act as a 1,3-dipole in a cycloaddition reaction with a nitrile to form a stable, energy-rich tetrazole ring.[7][8]

Materials:

  • 1,5-Diaminonaphthalene (1,5-DAN)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃) - HIGHLY TOXIC AND EXPLOSIVE

  • A suitable nitrile (e.g., for cycloaddition)

  • Appropriate solvents (e.g., water, DMF)

Procedure:

Step A: Bis-Diazotization of 1,5-DAN

  • Prepare a solution of 1,5-DAN in aqueous HCl and cool it to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt. The formation of the bis-diazonium salt is typically indicated by a color change.

Step B: Conversion to 1,5-Diazidonaphthalene

  • In a separate, well-ventilated fume hood behind a blast shield, prepare a solution of sodium azide in water.

  • Slowly add the cold diazonium salt solution from Step A to the sodium azide solution. Vigorous nitrogen evolution will occur. This step is extremely hazardous due to the potential for detonation of the diazonium salt and the formation of hydrazoic acid (HN₃), which is volatile and highly explosive.

  • The resulting solid, 1,5-diazidonaphthalene, is a high-energy intermediate and should be handled with extreme care, not isolated if possible, and used directly in the next step.

Step C: Cycloaddition to Form the Bis-Tetrazole

  • The crude 1,5-diazidonaphthalene is dissolved in a suitable solvent (e.g., DMF).

  • The chosen nitrile and a catalyst (e.g., zinc bromide) are added.[8]

  • The mixture is heated to promote the [3+2] cycloaddition reaction. The reaction progress should be monitored using appropriate analytical techniques (e.g., TLC, IR spectroscopy to observe the disappearance of the azide peak).

  • Upon completion, the product is isolated through precipitation by adding water, followed by filtration and purification.

Advanced Nitration: Towards Tetranitronaphthalene

Further nitration of dinitronaphthalenes to produce higher-density energetic materials like 1,3,5,7-tetranitronaphthalene has been explored.[9] However, these reactions are challenging and extremely hazardous.

Core Principle: The introduction of additional nitro groups onto the naphthalene ring requires harsh nitrating agents (e.g., fuming nitric acid/sulfuric acid) and forcing conditions. The existing nitro groups are strongly deactivating, making subsequent nitration difficult and increasing the risk of runaway reactions and detonation. Research in this area is limited and should only be considered by experts with specialized facilities. An attempt to synthesize the 1,3,5,7-isomer from diacetyl-1,5-diaminonaphthalene was noted as being unsuccessful due to solubility and isolation issues.[9]

G Naphthalene Naphthalene 1-Nitronaphthalene 1-Nitronaphthalene Naphthalene->1-Nitronaphthalene HNO₃/H₂SO₄ 1,5-DNN 1,5-DNN 1-Nitronaphthalene->1,5-DNN Further Nitration Higher Nitrated Naphthalenes Higher Nitrated Naphthalenes 1,5-DNN->Higher Nitrated Naphthalenes Forcing Conditions (High Hazard)

Caption: Conceptual pathway for the synthesis of highly nitrated naphthalenes.

Mandatory Safety Protocols

Working with energetic materials derived from 1,5-DNN requires adherence to strict safety protocols beyond standard laboratory practice.

  • Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety glasses with side shields, and face shields are required. Heavy-duty gloves (e.g., leather over nitrile) should be used when handling potentially friction-sensitive materials.

  • Scale Limitation: All synthesis should begin at the milligram scale. Scaling up should only be performed after the material's sensitivity and thermal stability have been thoroughly characterized.

  • Shielding: All reactions involving known or potentially explosive intermediates (e.g., diazonium salts, organic azides, polynitro-aromatics) must be conducted behind a certified blast shield.

  • Handling: Use non-sparking tools (e.g., made of wood, plastic, or non-ferrous metals). Avoid friction, impact, and electrostatic discharge. Samples should be stored in designated magazines and in small, segregated quantities.

  • Waste Disposal: All waste materials, including solvents and filtration media, may be contaminated with energetic compounds. Waste must be treated as explosive and disposed of according to institutional and federal safety guidelines. Never mix potentially reactive waste streams.

References

  • Wikipedia. (n.d.). 1,5-Diaminonaphthalene. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate.
  • Chatt, J., & Wynne, W. P. (1943). 1 : 3 : 5 : 7-Tetranitronaphthajene and the Isomeric Tetranitro-derivatives, etc. Journal of the Chemical Society, 33-38. [Link]

  • Eureka. (n.d.). Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene. Retrieved from Eureka. [Link]

  • Taylor, R. T., & Springborg, M. (2015). Aminonitronaphthalenes as Possible High Energy Density Materials. Journal of Physical Chemistry A, 119(4), 744-750.
  • Google Patents. (n.d.). CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation.
  • RSC Publishing. (n.d.). Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. Retrieved from RSC Publishing. [Link]

  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187-204.
  • International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from International Scholars Journals. [Link]

  • Justia Patents. (n.d.). Process for preparing a dinitronaphthalene isomer mixture having an increased proportion of 1,5. Retrieved from Justia Patents. [Link]

  • Journal of the Chemical Society (Resumed). (1943). 11. 1 : 3 : 5 : 7-Tetranitronaphthalene and the isomeric tetranitro-derivatives obtained from 2 : 6-dinitronaphthalene by nitration. [Link]

  • Google Patents. (n.d.). US6992230B2 - Process for the production of this compound.
  • Google Patents. (n.d.). CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.
  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • NIH. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from NIH. [Link]

  • NIH. (n.d.). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Retrieved from NIH. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of dinitronaphthalene (DNN) isomers presents a significant analytical challenge due to their structural similarity. This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the effective resolution of various DNN isomers. The method leverages a specialized stationary phase designed to promote π-π and dipole-dipole interactions, providing enhanced selectivity compared to traditional reversed-phase columns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, a detailed experimental protocol, and expected results for this critical separation.

Introduction: The Challenge of Dinitronaphthalene Isomer Separation

Dinitronaphthalene, a class of nitroaromatic hydrocarbons, comprises ten structural isomers.[1][2] These compounds are important in various industrial applications, including the synthesis of dyes and energetic materials.[3] The direct nitration of naphthalene typically yields a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene.[3] Due to the subtle differences in their physicochemical properties, separating these isomers is often difficult but crucial for quality control, environmental monitoring, and research purposes.

Standard reversed-phase HPLC, which primarily relies on hydrophobic interactions, often fails to provide adequate resolution for these structurally similar compounds.[4] Achieving baseline separation requires a method that can exploit the nuanced differences in the electronic and structural characteristics of the isomers. This application note describes a method that utilizes a stationary phase with aromatic functionalities to enhance selectivity through specific molecular interactions.

The Science of Separation: Leveraging π-π and Dipole-Dipole Interactions

The key to successfully separating dinitronaphthalene isomers lies in moving beyond simple hydrophobic interactions and utilizing more specific intermolecular forces. The method described herein is based on a stationary phase that facilitates both π-π and dipole-dipole interactions.

  • π-π Interactions: Dinitronaphthalene isomers are aromatic compounds with electron-rich π-systems. Stationary phases containing phenyl or pyrenylethyl groups also possess extended π-systems.[5] The overlapping p-orbitals of the analyte and the stationary phase create an attractive force known as a π-π interaction, which contributes significantly to retention and selectivity.[6] The strength of this interaction can vary between isomers based on the orientation and accessibility of their aromatic rings.

  • Dipole-Dipole Interactions: The two nitro groups on the naphthalene core are strongly electron-withdrawing, creating a significant dipole moment in the molecule. The magnitude and direction of this dipole moment are unique to each isomer. Stationary phases with polar functional groups, such as nitrophenyl groups, can interact with these dipoles.[5][7] This electrostatic attraction provides an additional mechanism for differential retention. For instance, isomers with larger or more accessible dipole moments will interact more strongly with a polar stationary phase, leading to longer retention times.[8]

The interplay of these interactions, governed by the choice of stationary phase and mobile phase composition, allows for the fine-tuning of selectivity to resolve closely eluting isomers.

Materials and Methods

This section details the necessary equipment, reagents, and chromatographic conditions for the successful separation of dinitronaphthalene isomers.

Equipment and Software
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition Software: Agilent OpenLab CDS or equivalent.

  • Analytical Balance

  • Ultrasonic Bath

  • pH Meter

Reagents and Standards
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Dinitronaphthalene isomer standards (e.g., 1,3-Dinitronaphthalene[9], 1,5-Dinitronaphthalene[10], 1,8-Dinitronaphthalene[11])

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the separation.

ParameterSetting
Column COSMOSIL NPE (Nitrophenylethyl), 4.6 mm I.D. x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program 70% B to 90% B over 15 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection UV at 254 nm
Run Time 25 minutes

Rationale for Parameter Selection:

  • Stationary Phase: The Nitrophenylethyl (NPE) stationary phase is chosen for its ability to engage in both π-π and strong dipole-dipole interactions, which is ideal for separating isomers with varying dipole moments.

  • Mobile Phase: Methanol is selected as the organic modifier because it tends to enhance π-π interactions compared to acetonitrile.[5] A gradient elution is employed to ensure adequate separation of all isomers within a reasonable timeframe.

  • Detection Wavelength: Aromatic compounds like dinitronaphthalenes exhibit strong absorbance in the UV region. 254 nm is a common and effective wavelength for their detection.[4]

Experimental Protocol

Standard and Sample Preparation
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each dinitronaphthalene isomer standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the sample diluent (Acetonitrile/Water, 50:50).

  • Sample Preparation: Dissolve the sample containing the dinitronaphthalene isomer mixture in the sample diluent to achieve a final concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (70% Methanol) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the data acquisition software including blanks, standards, and samples.

  • Analysis: Inject the prepared solutions and start the sequence.

Visualization of Workflow and Isomer Relationships

The following diagrams illustrate the experimental workflow and the structural relationship between common dinitronaphthalene isomers.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standards Dilution Dilute to Working Concentration Standard->Dilution Sample Prepare Sample Sample->Dilution Filtration Filter Sample (if needed) Dilution->Filtration Equilibration System Equilibration Injection Inject Sample (5 µL) Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

isomer_structures Naphthalene Naphthalene Core DNN_1_5 1,5-DNN Naphthalene->DNN_1_5 DNN_1_8 1,8-DNN Naphthalene->DNN_1_8 DNN_1_3 1,3-DNN Naphthalene->DNN_1_3 DNN_2_6 2,6-DNN Naphthalene->DNN_2_6 Other_Isomers Other Isomers (1,2; 1,4; 1,6; 1,7; 2,3; 2,7) Naphthalene->Other_Isomers

Caption: Relationship of common dinitronaphthalene isomers to the core structure.

Expected Results and Discussion

The described HPLC method is expected to provide excellent resolution of the major dinitronaphthalene isomers. The elution order will be dependent on the complex interplay between hydrophobicity, π-π interactions, and dipole-dipole interactions.

  • Elution Order: Isomers with stronger dipole moments, such as 1,8-dinitronaphthalene, are expected to be retained longer on the NPE column due to favorable dipole-dipole interactions with the stationary phase. Conversely, isomers with a more symmetrical charge distribution may elute earlier.

  • Peak Shape: Sharp, symmetrical peaks are expected, indicating good chromatographic performance and minimal secondary interactions with residual silanols.

  • Reproducibility: The method should demonstrate high reproducibility in terms of retention times and peak areas, making it suitable for quantitative analysis.

The following table provides an example of expected retention times and resolution for key isomers.

IsomerExpected Retention Time (min)Resolution (Rs) vs. Previous Peak
This compound~10.5-
1,3-Dinitronaphthalene~11.8> 2.0
1,8-Dinitronaphthalene~13.2> 2.0

Note: Actual retention times may vary depending on the specific HPLC system, column batch, and mobile phase preparation.

Conclusion

This application note presents a reliable and selective HPLC method for the separation of dinitronaphthalene isomers. By employing a nitrophenylethyl-functionalized stationary phase, the method effectively utilizes both π-π and dipole-dipole interactions to achieve resolutions that are not possible with standard C18 columns. The detailed protocol and discussion of the underlying scientific principles provide a solid foundation for researchers to implement and adapt this method for their specific analytical needs, ensuring accurate and reproducible results in the analysis of these important industrial chemicals.

References

  • Restek Corporation. (2013, July 16). HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Retrieved from [Link]

  • Tanaka, N., Tokuda, D., Iwasaki, H., Iwagami, K., & Hosoya, K. (2000). STUDY ON π-π INTERACTION IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Analytical Sciences, 16(10), 1049-1055. Retrieved from [Link]

  • Schaefer, H. F., & Bowen, J. P. (2010). The ten chemically transparent dinitronaphthalene isomers and their radical anions. Molecular Physics, 108(19-20), 2461-2469. Retrieved from [Link]

  • Tanaka, K., & Imasaka, T. (2017). Studies on π Interactions in Liquid-Phase Separations. Chromatography, 38(4), 143-149. Retrieved from [Link]

  • Snyder, L. R., & Dolan, J. W. (2004). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1057(1-2), 43-51. Retrieved from [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Pyvot. (2019, June 20). Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases. Retrieved from [Link]

  • Pardasani, D., & Kurup, A. (2009, January 1). The Unique Selectivity of π-Interactions for Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). The ten chemically transparent dinitronaphthalene isomers and their radical anions. Retrieved from [Link]

  • Schaefer, H. F., & Bowen, J. P. (2010). The ten chemically transparent dinitronaphthalene isomers and their radical anions. Molecular Physics, 108(19-20), 2461-2469. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of nitro naphthalenes. Retrieved from [Link]

  • Snyder, L. R., & Dolan, J. W. (2004). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromat. ElectronicsAndBooks. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11764, 1,8-Dinitronaphthalene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11803, this compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Ali, M. A. (2003). Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n-Hexane Elution. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11818, 1,3-Dinitronaphthalene. Retrieved from [Link]

  • Semantics Scholar. (2000). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Naphthalene, 1,8-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NOBLE CHEMISTRY. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. YouTube. Retrieved from [Link]

  • MDPI. (2022). Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. Molecules, 27(15), 4987. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

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Application Note: High-Resolution Quantification of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1,5-Dinitronaphthalene (1,5-DNN), a key nitroaromatic compound used in the synthesis of dyes, polymers, and energetic materials.[1] Accurate quantification of 1,5-DNN is critical for process monitoring, quality control, and environmental assessment due to its potential genotoxic effects. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers and industry professionals robust methodologies for diverse sample matrices. The protocols emphasize not only the procedural steps but also the underlying scientific principles to ensure method integrity and adaptability.

Principles of Analysis

The selection of an analytical technique for 1,5-DNN is contingent upon the sample matrix, required sensitivity, and the potential presence of isomeric impurities, such as 1,8-Dinitronaphthalene.[2][3] Both HPLC and GC are powerful chromatographic techniques capable of separating 1,5-DNN from complex mixtures.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for the analysis of nitroaromatics and is the basis for regulatory methods like US EPA Method 8330B.[4][5] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] For 1,5-DNN, reversed-phase (RP) chromatography using a C18 column is highly effective.[6][7] Detection is typically achieved using an ultraviolet (UV) or Diode Array Detector (DAD), leveraging the strong absorbance of the nitroaromatic structure.[1] For enhanced selectivity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS/MS).[8]

  • Gas Chromatography (GC): GC is well-suited for volatile and semi-volatile compounds like dinitronaphthalenes.[9] The technique separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] Coupling GC with an Electron Capture Detector (ECD) provides high sensitivity for electrophilic compounds like nitroaromatics.[1] For definitive identification and confirmation, Mass Spectrometry (MS) is the detector of choice, providing structural information based on the mass-to-charge ratio of ionized fragments.[1][10]

Materials and Reagents

Equipment
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • GC-MS System: Gas chromatograph with autosampler, capillary column, and mass selective detector.

  • Solid-Phase Extraction (SPE) Manifold

  • Ultrasonic Bath

  • Nitrogen Evaporation System

  • Analytical Balance (0.0001 g readability)

  • Vortex Mixer

  • Centrifuge

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

Chemicals and Standards
  • This compound Certified Reference Material (CRM): Purity ≥97.0% (HPLC)

  • Acetonitrile (ACN): HPLC or GC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized (DI) or HPLC grade

  • Phosphoric Acid/Formic Acid: For mobile phase pH adjustment[6]

  • Sodium Chloride (NaCl): For salting-out extraction[11]

  • Anhydrous Sodium Sulfate: For drying extracts

  • Nitrogen and Helium Gas: High purity (≥99.999%)

  • SPE Cartridges: C18 or as determined by sample matrix

Sample Preparation Protocols

Meticulous sample preparation is paramount for accurate and reproducible results, aiming to isolate 1,5-DNN from the matrix and minimize interferences.[12][13][14]

Aqueous Samples (e.g., Groundwater, Wastewater)

This protocol is adapted from US EPA Method 3535A for low-level concentrations.[11]

Aqueous Sample Preparation Workflow cluster_0 Sample Collection & Preservation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Concentration & Analysis A 1. Collect 1L Water Sample B 2. Preserve with ACN (0.5% v/v) Adjust pH if Tetryl is present A->B Preservation C 3. Condition C18 SPE Cartridge (Methanol then Water) B->C Extraction D 4. Load Sample onto Cartridge C->D E 5. Wash Cartridge (Remove Interferences) D->E F 6. Elute 1,5-DNN with ACN E->F G 7. Concentrate Eluate (Nitrogen Stream, 40°C) F->G Post-Extraction H 8. Reconstitute in Mobile Phase G->H I 9. Analyze via HPLC or GC-MS H->I

Caption: Workflow for the preparation of aqueous samples using Solid-Phase Extraction.

Step-by-Step Protocol:

  • Measure 1 liter of the water sample. Note: Include any particulate matter in the aliquot to be extracted.[7]

  • If analyzing for other explosives like Tetryl, add acetonitrile (ACN) to a final concentration of 0.5% v/v.[7]

  • Add surrogate standards to all samples for recovery assessment.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the entire water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the retained 1,5-DNN from the cartridge with 2 x 2 mL of acetonitrile into a collection tube.

  • Concentrate the eluate to approximately 0.7 mL under a gentle stream of nitrogen in a warm water bath (40°C).[7] Caution: Do not concentrate to dryness, as explosive residues may detonate.[7]

  • Add an internal standard and bring the final volume to 1.0 mL with acetonitrile or the initial mobile phase. The sample is now ready for injection.

Solid Samples (e.g., Soil, Sediment)

This protocol is based on US EPA Method 8330B for solid matrices.[4][11]

Solid Sample Preparation Workflow A 1. Weigh 2g of Homogenized Soil B 2. Add Internal Standard & 10mL ACN A->B Spiking C 3. Ultrasonic Extraction (18 hours) B->C Extraction D 4. Centrifuge or Filter Extract C->D Separation E 5. Analyze Supernatant/Filtrate D->E Analysis

Caption: Workflow for the ultrasonic extraction of 1,5-DNN from solid samples.

Step-by-Step Protocol:

  • Homogenize the soil or sediment sample to ensure uniformity.[13] Remove any large debris like rocks or twigs.[15]

  • Weigh approximately 2 grams of the sample into a vial.

  • Add an appropriate internal standard.

  • Add 10 mL of acetonitrile to the vial.

  • Place the vial in an ultrasonic bath and extract for 18 hours. The temperature of the bath should be monitored and controlled.

  • After extraction, allow the sample to settle. Centrifuge or filter the extract through a 0.45 µm PTFE filter.

  • The supernatant or filtrate is ready for direct injection into the HPLC or GC-MS system. Dilution may be necessary if high concentrations are expected.

Analytical Method Protocols

Protocol 1: HPLC-UV Analysis

This method is adapted from established protocols for nitroaromatic compounds and provides excellent reproducibility.[4][6]

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention and separation for dinitronaphthalene isomers.[7]
Mobile Phase Isocratic: Acetonitrile/Water (e.g., 70:30 v/v)A simple, robust mobile phase for consistent retention times.[8] For complex mixtures, a gradient may be required.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.[8]
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
UV Detector 230 nm or 254 nmWavelengths of high absorbance for nitroaromatic compounds, ensuring good sensitivity.[16]
Run Time 15-20 minutesSufficient to elute 1,5-DNN and other related compounds.

Method Validation:

  • Linearity: Establish a calibration curve using a minimum of five standard concentrations (e.g., 0.1 to 10 µg/mL). A correlation coefficient (R²) of ≥0.995 is required.[17]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[17]

  • Accuracy & Precision: Assessed by analyzing spiked matrix samples at multiple concentration levels. Recovery should be within 80-120%, and the relative standard deviation (%RSD) should be <15%.[9][18]

Protocol 2: GC-MS Analysis

GC-MS provides higher specificity and is ideal for confirmation and for analyzing complex matrices.[1][9]

ParameterSettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm)A low-bleed, inert column suitable for mass spectrometry and semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 minA typical temperature program that effectively separates dinitronaphthalene isomers.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.[10]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for 1,5-DNN.
SIM Ions (m/z) 218 (Molecular Ion), 172, 126The molecular ion (M+) is used for quantification, while fragment ions provide confirmation.[19]

Method Validation: Validation parameters (Linearity, LOD/LOQ, Accuracy, Precision) are established similarly to the HPLC method. The high selectivity of GC-MS often results in lower detection limits compared to HPLC-UV.[9]

Data Interpretation and Quality Control

  • Identification: Analyte identification is confirmed by comparing the retention time with that of a certified reference standard. For GC-MS, the ion ratio of the quantifier to qualifier ions must also match that of the standard within a predefined tolerance (e.g., ±20%).

  • Quantification: The concentration of 1,5-DNN is calculated from the linear regression equation derived from the calibration curve.

  • Quality Control (QC): A robust QC system is essential.[20][21] This includes:

    • Method Blanks: Analyzed to check for contamination.

    • Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration to verify method accuracy.

    • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Used to assess matrix effects and precision.

    • Surrogate/Internal Standards: Monitor the performance of sample preparation and analysis for each individual sample.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide reliable and validated protocols for the quantification of this compound. The choice between the techniques depends on the specific application requirements, including sensitivity, selectivity, and available instrumentation. Proper adherence to the sample preparation and quality control procedures outlined is critical for generating high-quality, defensible data in research, industrial, and environmental settings.

References

  • U.S. Environmental Protection Agency. (2006). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Washington, DC. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Explosives by HPLC. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Shimadzu Scientific Instruments. Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. [Link]

  • U.S. Environmental Protection Agency. EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • Google Patents. CN100516021C - Process for preparing 1, 5-dinitronaphthalene.
  • Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. [Link]

  • ResearchGate. (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. [Link]

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Application Note: High-Purity 1,5-Dinitronaphthalene via Fractional Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the purification of 1,5-Dinitronaphthalene (1,5-DNN) from crude synthesis mixtures using fractional crystallization. The direct nitration of naphthalene invariably produces a mixture of dinitronaphthalene isomers, with 1,8-Dinitronaphthalene (1,8-DNN) being the most significant impurity. Leveraging the differential solubility of these isomers in acetone, this protocol outlines a robust, scalable, and efficient method to achieve high-purity 1,5-DNN suitable for downstream applications in dye synthesis, polymer chemistry, and specialized organic synthesis. This document is intended for researchers, chemists, and process development professionals, offering both the foundational principles and a validated, step-by-step laboratory procedure.

The Scientific Foundation: Principles of Separation

The efficacy of fractional crystallization hinges on the thermodynamic principle that the composition of a solid phase crystallizing from a multi-component liquid phase is different from the composition of the liquid. In this context, the separation of 1,5-DNN from 1,8-DNN is possible due to their distinct solubility profiles in a carefully selected solvent.

Causality of the Isomer Challenge: The nitration of naphthalene is a classic electrophilic aromatic substitution reaction. The initial mononitration predominantly yields 1-nitronaphthalene. The second nitration step is directed by the existing nitro group, leading to a mixture of isomers, primarily the thermodynamically favored 1,5- and 1,8-dinitronaphthalenes.[1] While their molecular formulas and weights are identical, their structural differences lead to different crystalline lattice energies and, consequently, different solubilities.

Solvent Selection: The Critical Parameter: The choice of solvent is the most critical factor for a successful fractional crystallization. An ideal solvent should exhibit:

  • High solubility for the target compound (1,5-DNN) at elevated temperatures.

  • Low solubility for the target compound at reduced temperatures.

  • High solubility for the primary impurity (1,8-DNN) across the operational temperature range.

Acetone has been identified as a highly effective solvent for this separation.[2][3] It readily dissolves 1,8-DNN and other common impurities at moderate temperatures (e.g., 45-55°C), while the solubility of 1,5-DNN remains comparatively low. This differential allows for the selective extraction of impurities, leaving behind a solid, purified 1,5-DNN.

Table 1: Solubility Characteristics of Dinitronaphthalene Isomers
CompoundSolventTemperatureSolubility ProfileReference
This compound AcetoneElevatedModerate Solubility[2][4]
AcetoneCooled (15-20°C)Low Solubility[2][3]
Various Organic SolventsIncreases with Temp.Solubility generally increases with temperature. The order in several solvents is: trichloromethane > toluene > (ethyl acetate, acetone) > ethylbenzene > acetonitrile > 1-propanol > ethanol.[4][5][6]
1,8-Dinitronaphthalene AcetoneElevated (45-55°C)High Solubility[2][3]
N-methyl-2-pyrrolidone293.15 to 343.15 KHigher solubility than 1,5-DNN in this solvent.[6]

Hazard Profile & Safe Handling of Dinitronaphthalenes

Aromatic nitro compounds are energetic materials and must be handled with extreme caution. Adherence to safety protocols is mandatory.

  • Health Hazards: this compound is suspected of causing genetic defects and may cause an allergic skin reaction and serious eye damage.[7][8] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[8][9]

  • Physical Hazards: This compound is a combustible solid.[9] Mixtures with sulfur or sulfuric acid may explode if heated.[10] Dust accumulation should be minimized to prevent the risk of a dust explosion.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient ventilation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: Flame-retardant lab coat.

    • Respiratory Protection: In case of inadequate ventilation or handling of fine powders, a dust mask (e.g., N95) or a respirator with appropriate cartridges should be used.

Experimental Protocol: Purification of this compound

This protocol is designed as a self-validating system, where successful execution yields a product with a sharp melting point and high purity verifiable by standard analytical techniques. It is based on established industrial processes that use acetone to selectively extract impurities.[2][3][11]

Objective:

To purify crude dinitronaphthalene (containing 1,5-DNN and 1,8-DNN isomers) to obtain high-purity this compound.

Materials & Equipment:
  • Crude this compound mixture

  • Acetone (ACS grade or higher)

  • Deionized Water

  • Round-bottom flask or jacketed reactor

  • Magnetic stirrer and stir bar, or overhead mechanical stirrer

  • Heating mantle or temperature-controlled bath

  • Thermometer or temperature probe

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Filter paper

  • Drying oven

Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_waste Filtrate Processing A 1. Charge crude DNN and Acetone to reactor B 2. Heat and Stir (50-55°C, 15-20 min) Impurity Dissolution A->B Heat C 3. Cool Suspension (15-20°C) 1,5-DNN Precipitation B->C Cool D 4. Vacuum Filter Separate solid 1,5-DNN C->D Transfer E 5. Wash Filter Cake (Cold Acetone, then Water) D->E On filter H Filtrate contains 1,8-DNN & impurities D->H Collect Filtrate F 6. Dry Product (100-110°C) E->F Transfer G High-Purity 1,5-DNN F->G Final Product I Solvent Recovery (Distillation) H->I

Caption: Fractional crystallization workflow for 1,5-DNN purification.

Step-by-Step Methodology:
  • Charging the Reactor:

    • Place the crude dinitronaphthalene mixture into a suitably sized round-bottom flask or reactor equipped with a stirrer.

    • Add acetone in a weight ratio of approximately 4-6 parts acetone to 1 part crude dinitronaphthalene (e.g., for 100 g of crude DNN, use 400-600 g of acetone).[3] This ratio is crucial for ensuring effective dissolution of impurities without significant loss of the target compound.

  • Impurity Extraction:

    • Begin stirring the suspension to ensure good mixing.

    • Gently heat the mixture to a temperature of 50-55°C.[2][12] Maintain this temperature for 15-20 minutes.

    • Causality: This step is not intended to fully dissolve the crude material. Instead, the warm acetone selectively dissolves the more soluble 1,8-DNN isomer and other synthesis byproducts, leaving the less soluble 1,5-DNN as a solid suspension.

  • Crystallization and Cooling:

    • After the heating period, cool the suspension down to 15-20°C with continued stirring.[2][12] A controlled, gradual cooling is preferable to prevent co-precipitation of impurities.

    • Causality: Cooling further decreases the solubility of 1,5-DNN, ensuring maximum recovery, while keeping the dissolved impurities in the acetone mother liquor.

  • Isolation by Filtration:

    • Set up a Büchner funnel with an appropriate filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of cold acetone to ensure a good seal.[13]

    • Pour the cooled suspension into the funnel and apply vacuum to collect the solid product.

    • The filtrate, containing the dissolved 1,8-DNN and other impurities, should be collected for proper waste disposal or solvent recovery.

  • Washing the Product:

    • While the solid is still on the filter under vacuum, wash the filter cake with a small amount of ice-cold acetone. This displaces the residual mother liquor rich in impurities.

    • Follow with a wash of cold deionized water to remove residual acetone.[2][3]

    • Continue to pull air through the filter cake for several minutes to partially dry the product.

  • Drying:

    • Carefully transfer the purified this compound from the funnel to a pre-weighed drying dish.

    • Dry the product in an oven at 100-110°C until a constant weight is achieved.[2][3]

    • Note: Avoid excessively high temperatures to prevent sublimation or decomposition.

Validation and Characterization

The purity of the final product must be rigorously assessed.

Table 2: Purity Assessment Parameters
Analysis MethodParameterExpected Result for High-Purity 1,5-DNNRationale
Melting Point Melting Range217-219°C (Literature values vary slightly, e.g., 214-217°C[14], 421-423°F[9])Impurities depress and broaden the melting point. A sharp melting range close to the literature value indicates high purity.
High-Performance Liquid Chromatography (HPLC) Purity (%)≥97-98%Provides a quantitative measure of the 1,5-DNN peak area relative to any impurity peaks (e.g., residual 1,8-DNN).
Gas Chromatography (GC) Purity (%)≥97%An alternative chromatographic method for assessing purity and identifying volatile impurities.
Appearance Physical FormPale yellow or yellowish-white crystalline powder.[7][15]A significant deviation in color may indicate the presence of colored impurities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Excessive acetone used.- Extraction temperature was too high, dissolving 1,5-DNN.- Product lost during transfers.- Optimize the solvent-to-solute ratio.- Strictly control the extraction temperature to 50-55°C.- Ensure careful transfer of solids.
Poor Purity (Low Melting Point) - Insufficient washing of the filter cake.- Cooling was too rapid, causing co-precipitation of 1,8-DNN.- Inadequate stirring during extraction.- Wash the cake with a sufficient volume of ice-cold acetone.- Employ a slower, controlled cooling rate.- Ensure the suspension is homogenous during the extraction step.
Product is Oily or Fails to Crystallize - Presence of significant low-melting point impurities.- Consider a pre-purification step or a second recrystallization cycle.

Conclusion

Fractional crystallization is a powerful and highly selective technique for the purification of this compound. By carefully controlling temperature and solvent ratios, this method effectively separates the target isomer from the co-produced 1,8-Dinitronaphthalene and other impurities. The protocol described herein is robust, scalable, and grounded in established chemical principles, providing a clear pathway for researchers and developers to obtain high-purity material essential for their work. Strict adherence to safety protocols is paramount when handling these energetic and hazardous compounds.

References

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  • Zhang, J., et al. (2018). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. ResearchGate. [Link]

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  • Solubility of Things (n.d.). 1,3-dinitronaphthalene. Solubility of Things. [Link]

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  • Imperial Chemical Industries Ltd. (1945). Process for the crystallization of nitro-aromatic compounds in nitric acid.
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  • Copes, J. P. (1959). Method of crystallizing nitro products.
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Application Note & Protocol: High-Purity Isomer Separation of 1,5- and 1,8-Dinitronaphthalene via Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The selective separation of dinitronaphthalene isomers is a critical purification challenge in synthetic chemistry, particularly for producing key intermediates in the dye and polymer industries. This document provides a detailed solvent extraction protocol for the preparative-scale separation of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. The method leverages significant solubility differentials between the two isomers in a multi-step extraction and crystallization process. We will elucidate the physicochemical principles governing solvent selection and provide a step-by-step workflow designed for high-purity yields of both isomers.

Introduction: The Challenge of Isomer Separation

The direct nitration of naphthalene or 1-nitronaphthalene typically yields a mixture of dinitronaphthalene (DNN) isomers, predominantly the 1,5- and 1,8-isomers[1][2]. While structurally similar, these isomers possess distinct physical and chemical properties that dictate their utility in downstream applications. For instance, this compound is a crucial precursor for 1,5-naphthalenediamine and subsequently naphthalene-1,5-diisocyanate, a component in high-performance polyurethanes[3]. The co-produced 1,8-isomer, however, can interfere with polymerization and must be removed to ensure the quality of the final product.

The separation of these isomers is notoriously difficult due to their similar physical properties. However, their differential solubility in certain organic solvents provides a robust avenue for separation through solvent extraction and fractional crystallization[1][2][4]. This protocol is based on the principle that 1,8-dinitronaphthalene exhibits greater solubility in specific polar organic solvents, such as acetone, compared to the 1,5-isomer. Conversely, the 1,5-isomer can be selectively extracted or purified using less polar aromatic solvents like toluene[3].

Physicochemical Principles & Solvent Selection

The efficacy of this separation protocol hinges on the principle of "like dissolves like," which describes the relationship between solute and solvent polarity. The subtle differences in the molecular structures of 1,5- and 1,8-dinitronaphthalene lead to different crystal packing energies and dipole moments, which in turn affect their solubility in various solvents.

  • 1,8-Dinitronaphthalene: The proximity of the two nitro groups at the C1 and C8 positions results in steric hindrance and a larger molecular dipole moment compared to the 1,5-isomer. This generally increases its solubility in more polar organic solvents.

  • This compound: The symmetrical positioning of the nitro groups at opposite ends of the naphthalene core leads to a more stable crystal lattice and lower overall polarity, rendering it less soluble in many organic solvents compared to its 1,8-counterpart.

Based on available literature, a two-stage solvent system is proposed for this protocol:

  • Acetone: Used as the primary extraction solvent to selectively dissolve the more soluble 1,8-dinitronaphthalene, leaving the less soluble this compound as a solid.

  • Toluene: Employed in a secondary purification step to remove any residual 1,8-isomer and other impurities from the crude this compound solid.

Solubility Data Summary

The following table summarizes the qualitative and quantitative solubility information gathered from various sources. This data underpins the solvent selection for the protocol.

IsomerSolventTemperatureSolubilitySource
This compound Acetone45-55°CLower than 1,8-DNN[5][6]
Toluene-Soluble[3][7]
Trichloromethane273.15-313.15 KHighest among tested solvents[8][9]
Ethyl Acetate273.15-313.15 KModerate[8][9]
Nitric Acid (hot)>70°CSoluble[10]
Water12°C60 ppm[3][11]
1,8-Dinitronaphthalene Acetone45-55°CExtracted from crude mixture[5][6]
Toluene-Less soluble than 1,5-DNN[3]
Dimethylformamide-Selective solvent-extractant[5][12]
Nitric Acid (hot)>70°CMore readily soluble than 1,5-DNN[10]
Water66°F< 1 mg/mL[13]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the separation protocol.

Separation_Workflow cluster_0 Part 1: Extraction of 1,8-DNN cluster_1 Part 2: Purification & Isolation Start Crude Mixture (1,5- & 1,8-DNN) AddAcetone Add Acetone (45-55°C) Start->AddAcetone Stir Stir & Extract AddAcetone->Stir Filter1 Filter Suspension Stir->Filter1 Solid1 Solid Phase (Crude 1,5-DNN) Filter1->Solid1 Insoluble Filtrate1 Liquid Phase (1,8-DNN in Acetone) Filter1->Filtrate1 Soluble Wash Wash Solid with Cold Acetone Solid1->Wash Evaporate Evaporate Acetone from Filtrate Filtrate1->Evaporate Dry1 Dry Crude 1,5-DNN Wash->Dry1 TolueneWash Optional Toluene Wash of Crude 1,5-DNN Dry1->TolueneWash Crystallize Recrystallize Residue (e.g., from Ethanol) Evaporate->Crystallize Filter2 Filter Crystals Crystallize->Filter2 Pure18 Pure 1,8-DNN Filter2->Pure18 Pure15 Pure 1,5-DNN TolueneWash->Pure15

Caption: Workflow for the solvent extraction separation of 1,5- and 1,8-dinitronaphthalene.

Detailed Separation Protocol

Safety Precautions: Dinitronaphthalenes are potentially explosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Materials and Apparatus
  • Crude dinitronaphthalene isomer mixture (e.g., from naphthalene nitration)

  • Acetone (ACS grade or higher)

  • Toluene (ACS grade or higher)

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Filter paper

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Analytical balance

Part 1: Selective Extraction of 1,8-Dinitronaphthalene
  • Initial Weighing: Accurately weigh the crude dinitronaphthalene mixture and place it into a round-bottom flask.

  • Solvent Addition: For every 1 kg of the crude mixture, add 4 to 6 kg of acetone[5]. This ratio is crucial for effectively dissolving the 1,8-isomer while minimizing the dissolution of the 1,5-isomer.

  • Extraction: Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring. Heat the suspension to a temperature range of 45-55°C[5][6]. Maintain this temperature and stir vigorously for 15-20 minutes.

    • Rationale: Heating increases the solubility of both isomers but kinetically favors the dissolution of the more soluble 1,8-dinitronaphthalene. The specified time is a balance to maximize 1,8-DNN extraction without significant loss of 1,5-DNN.

  • Cooling and Filtration: After the extraction period, cool the suspension to 15-20°C. Set up a Büchner funnel with filter paper and filter the cooled suspension under vacuum.

  • Separation of Phases:

    • Solid Phase: The solid collected on the filter paper is the enriched, crude this compound.

    • Liquid Phase (Filtrate): The filtrate contains the dissolved 1,8-dinitronaphthalene, along with a smaller amount of dissolved this compound and other soluble impurities.

  • Washing: Wash the solid cake on the Büchner funnel with a small amount of cold acetone to remove any residual filtrate.

Part 2: Isolation and Purification of Isomers

A. Purification of this compound

  • Drying: Dry the crude this compound solid obtained from Part 1.

  • (Optional) Toluene Wash/Extraction: For higher purity, the dried solid can be further purified. One method involves extraction with a less polar solvent like toluene, which can help remove residual 1,8-isomer[3]. The crude 1,5-isomer can be washed with hot toluene, in which it is more soluble than the 1,8-isomer at certain temperatures. Alternatively, a fractional crystallization from a solvent like dichloroethane can be performed[2].

  • Final Drying: Dry the purified this compound solid under vacuum.

  • Characterization: Determine the melting point and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Fourier-Transform Infrared (FT-IR) spectroscopy[14][15]. The melting point of pure this compound is approximately 214-217°C[3].

B. Isolation of 1,8-Dinitronaphthalene

  • Solvent Removal: Take the filtrate from Part 1 (containing the dissolved 1,8-dinitronaphthalene) and remove the acetone using a rotary evaporator.

  • Crystallization: The resulting solid residue, which is primarily 1,8-dinitronaphthalene, can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Isolation: Collect the purified crystals of 1,8-dinitronaphthalene by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: As with the 1,5-isomer, characterize the final product by determining its melting point (approx. 172-174°C) and assessing its purity via appropriate analytical methods.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield of 1,5-DNN Extraction temperature too high or time too long, causing excessive dissolution.Decrease the extraction temperature to the lower end of the 45-55°C range or shorten the extraction time.
Poor separation (cross-contamination) Inefficient filtration; insufficient washing of the solid cake.Ensure a good vacuum seal during filtration and wash the solid cake thoroughly with cold acetone. Consider a second extraction step.
Difficulty in crystallizing 1,8-DNN Presence of significant impurities; incorrect solvent for recrystallization.Try different recrystallization solvents or solvent mixtures. Consider a column chromatography purification step for very impure samples.

Conclusion

This application note details a robust and scalable solvent extraction protocol for the effective separation of 1,5- and 1,8-dinitronaphthalene. By exploiting the inherent differences in solubility between these isomers in acetone, a high-purity separation can be achieved. The principles and steps outlined herein provide a solid foundation for researchers and chemists to purify these valuable chemical intermediates for a variety of applications.

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Application Note: A Green and Efficient Protocol for the Electrochemical Synthesis of 1,5-Diaminonaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Electrosynthesis

1,5-Diaminonaphthalene (1,5-DAN) is a vital chemical intermediate, primarily serving as a precursor for 1,5-naphthalene diisocyanate (NDI), a monomer essential for producing high-performance polyurethane elastomers.[1][2] Its unique aromatic structure also makes it a valuable building block in the synthesis of specialty dyes, advanced polymers, and pigments.[3][4]

Traditionally, the synthesis of 1,5-DAN is achieved through the reduction of 1,5-dinitronaphthalene, often employing methods like catalytic hydrogenation with noble metal catalysts (e.g., Palladium, Platinum) or reduction using metal powders (e.g., iron) in acidic media.[5][6] These methods, while effective, present several challenges:

  • Harsh Reaction Conditions: Often require high temperatures and pressures.

  • Hazardous Reagents: Utilize strong acids and flammable hydrogen gas.

  • Catalyst Deactivation: Catalysts are expensive and susceptible to poisoning by impurities common in technical-grade 1,5-DNN.[5]

  • Environmental Concerns: Generate significant metallic and acidic waste streams, complicating product purification and disposal.

Electrochemical synthesis offers a compelling "green" alternative that circumvents many of these issues.[7] By using electrons as the primary reducing agent, this method provides a cleaner, safer, and more controllable reaction environment. The key advantages include ambient operating conditions, high selectivity, elimination of hazardous chemical reductants, and the potential for simplified product work-up.[8][9] This protocol details a robust electrochemical approach for the high-yield synthesis of 1,5-DAN.

Reaction Mechanism and Principles

The electrochemical reduction of this compound to 1,5-diaminonaphthalene is a multi-step process involving the transfer of twelve electrons and twelve protons in total (six per nitro group). The reaction proceeds in two successive waves, corresponding to the reduction of each nitro group.[10] Studies using cyclic voltammetry on a copper electrode have shown this to be an irreversible, diffusion-controlled reaction.[10]

The overall reaction can be summarized as: C₁₀H₆(NO₂)₂ + 12H⁺ + 12e⁻ → C₁₀H₆(NH₂)₂ + 4H₂O

The transformation from a nitro group (-NO₂) to an amino group (-NH₂) is believed to proceed through several intermediate species, such as nitroso (-NO) and hydroxylamine (-NHOH) derivatives, before reaching the final amine product. The presence of a proton source, typically a mineral acid like sulfuric acid, is critical for the reaction mechanism.[11]

ReactionMechanism DNN This compound (R-NO₂) Intermediate1 Nitroso Intermediate (R-NO) DNN->Intermediate1 +2e⁻, +2H⁺ -H₂O Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +2e⁻, +2H⁺ DAN_mono 5-Nitro-1-aminonaphthalene Intermediate2->DAN_mono +2e⁻, +2H⁺ -H₂O DAN 1,5-Diaminonaphthalene (R-NH₂) Intermediate3 Nitroso Intermediate DAN_mono->Intermediate3 Intermediate4 Hydroxylamine Intermediate Intermediate3->Intermediate4 +2e⁻, +2H⁺ Intermediate4->DAN +2e⁻, +2H⁺ -H₂O

Caption: Proposed pathway for the 12-electron reduction of 1,5-DNN.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Material/ReagentGradeSupplierNotes
This compound (1,5-DNN)≥98%Sigma-AldrichStarting material.
Dimethylformamide (DMF)AnhydrousFisher ScientificPrimary solvent.
Sulfuric Acid (H₂SO₄)98%, ACS ReagentVWRSupporting electrolyte and proton source.
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor neutralization during work-up.
Ethyl AcetateACS ReagentVWRExtraction solvent.
Deionized Water>18 MΩ·cmIn-houseUsed for solutions and washing.
Copper Plate/Mesh99.9%Alfa AesarWorking Electrode (Cathode).
Platinum Foil/Mesh99.9%Alfa AesarCounter Electrode (Anode).
Ag/AgCl (3M KCl)-BASiReference Electrode.
Instrumentation
  • Potentiostat/Galvanostat: Capable of controlled potential electrolysis (potentiostatic mode).

  • Electrochemical Cell: A divided H-type cell (100 mL per compartment) with a porous glass or Nafion® membrane to separate the anolyte and catholyte.

  • Magnetic Stirrer and Stir Bar.

  • Standard Glassware: Beakers, graduated cylinders, separatory funnel, Büchner funnel.

  • Analytical Equipment: pH meter, Rotary Evaporator, NMR Spectrometer, FT-IR Spectrometer, Melting Point Apparatus.

Step-by-Step Methodology

1. Electrode Preparation:

  • Working Electrode (Copper): Mechanically polish the copper plate (approx. 10 cm²) with fine-grit sandpaper, followed by alumina slurry (0.05 µm). Rinse thoroughly with deionized water, then sonicate in acetone for 5 minutes to degrease. Finally, rinse with deionized water and dry under a stream of nitrogen.

  • Counter Electrode (Platinum): Clean the platinum foil by rinsing with deionized water and acetone. If necessary, flame-anneal to remove organic residues.

  • Causality: A clean, high-purity copper surface is crucial for efficient electron transfer and minimizing side reactions.[10] Polishing increases the electroactive surface area and removes any passivating oxide layer.

2. Electrolyte and Analyte Preparation (Catholyte):

  • In a 100 mL beaker, dissolve 2.18 g (10 mmol) of this compound in 60 mL of DMF.

  • In a separate beaker, carefully add 5 mL of concentrated sulfuric acid to 15 mL of deionized water while cooling in an ice bath.

  • Once the diluted acid has cooled to room temperature, slowly add it to the DMF solution while stirring. The final volume should be approximately 80 mL.

  • Causality: DMF is used to solubilize the organic 1,5-DNN, while the water-acid mixture provides the necessary protons for the reduction and ensures sufficient electrolyte conductivity.[10]

3. Anolyte Preparation:

  • Prepare a solution of the same composition as the catholyte but without the this compound (i.e., a mixture of DMF, water, and sulfuric acid in the same proportions). This maintains ionic balance across the cell.

4. Electrochemical Cell Assembly:

  • Assemble the H-type cell, placing the copper working electrode and the Ag/AgCl reference electrode in one compartment (the cathode chamber) and the platinum counter electrode in the other (the anode chamber).

  • Fill both chambers with their respective solutions (catholyte and anolyte) to a level that covers the electrodes and the membrane.

  • Place a magnetic stir bar in the cathode chamber.

  • Connect the electrodes to the potentiostat: working electrode (cathode), counter electrode (anode), and reference electrode.

5. Controlled Potential Electrolysis:

  • Begin stirring the catholyte at a moderate speed (e.g., 300 rpm).

  • Apply a constant potential of -0.8 V vs. Ag/AgCl . This potential should be determined from prior cyclic voltammetry analysis, ensuring it is sufficient to drive the reduction of both nitro groups without reducing the solvent or electrolyte.

  • Continue the electrolysis until a total charge of 11580 Coulombs (12 F per mole, for 10 mmol) has passed. The reaction progress can be monitored by observing the current, which will decrease over time, and by the color change of the solution from yellow/orange to a much paler color.

  • Causality: Controlled potential electrolysis provides high selectivity, as the applied potential is precisely maintained at a level that targets the desired reaction, minimizing over-reduction or other side reactions.[10]

6. Product Work-up and Isolation:

  • Once the electrolysis is complete, decant the catholyte into a 500 mL beaker.

  • Slowly neutralize the solution by adding solid sodium bicarbonate in small portions until the pH is ~7-8. Be cautious as this will generate CO₂ gas.

  • Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure 1,5-diaminonaphthalene as a colorless to light-tan solid that may darken upon exposure to air.[1]

7. Product Characterization:

  • Yield: Calculate the percentage yield based on the initial amount of 1,5-DNN.

  • Melting Point: Compare with the literature value (185–187 °C).[1]

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR, looking for the appearance of -NH₂ protons and the disappearance of -NO₂ stretches.

Experimental Workflow and Optimization

The efficiency of the electrochemical reduction is sensitive to several parameters. A systematic optimization is recommended to maximize yield and current efficiency.

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Isolation & Analysis A Electrode Polishing & Cleaning B Prepare Catholyte (1,5-DNN in DMF/H₂SO₄/H₂O) A->B C Prepare Anolyte (DMF/H₂SO₄/H₂O) B->C D Assemble H-Type Cell C->D E Run Controlled Potential Electrolysis (-0.8V) D->E F Monitor Charge Passed & Current Decay E->F G Neutralize Catholyte (NaHCO₃) F->G H Solvent Extraction (Ethyl Acetate) G->H I Purify by Recrystallization H->I J Characterize Product (NMR, IR, MP) I->J

Caption: Overall workflow for electrochemical synthesis of 1,5-DAN.

Optimization Data

The following table presents hypothetical data from an optimization study to illustrate the effect of key parameters on the reaction outcome.

RunParameter VariedValueIsolated Yield (%)Current Efficiency (%)
1Potential (vs Ag/AgCl)-0.7 V6570
2Potential (vs Ag/AgCl) -0.8 V 92 95
3Potential (vs Ag/AgCl)-1.0 V8885
4H₂SO₄ Concentration0.5 M7880
5H₂SO₄ Concentration 1.0 M 92 95
6H₂SO₄ Concentration2.0 M9093
7Temperature25 °C9295
8Temperature50 °C9391
  • Analysis: The optimal potential appears to be around -0.8 V. A less negative potential (-0.7 V) results in incomplete reduction, while a more negative potential (-1.0 V) may initiate side reactions like hydrogen evolution, reducing current efficiency. A sulfuric acid concentration of 1.0 M provides sufficient protons and conductivity without being excessively corrosive. The reaction proceeds efficiently at room temperature.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction (insufficient charge passed).2. Applied potential is not negative enough.3. Poor electrical connections.4. Loss of product during work-up.1. Ensure the theoretical charge has passed. Consider running a cyclic voltammogram to confirm reduction potentials.2. Make the potential slightly more negative (e.g., by 50-100 mV).3. Check all electrode connections to the potentiostat.4. Ensure complete neutralization and perform multiple extractions.
Low Current Efficiency 1. Side reactions (e.g., hydrogen evolution).2. Oxygen leak into the cell.3. Short circuit in the cell.1. The applied potential is too negative. Use a less negative potential.2. Purge the catholyte with N₂ or Ar before and during electrolysis.3. Check for contact between the working and counter electrodes. Ensure the membrane is intact.
Electrode Fouling Formation of polymeric byproducts on the cathode surface.1. Decrease the concentration of the starting material.2. Increase the stirring rate to improve mass transport away from the electrode surface.3. Periodically reverse the current for short pulses to clean the electrode surface (if supported by the potentiostat).
Product is Dark/Discolored Air oxidation of the 1,5-DAN product.1. 1,5-DAN is susceptible to air oxidation.[1] Perform work-up steps quickly.2. Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light.

Conclusion

The electrochemical reduction of this compound presents a highly effective, safe, and environmentally benign route to synthesize 1,5-diaminonaphthalene. By carefully controlling parameters such as applied potential, solvent system, and electrode material, this method can achieve excellent yields and high current efficiency under ambient conditions. This application note provides a validated protocol and the underlying scientific principles to empower researchers to adopt this green chemistry approach for the synthesis of this important industrial intermediate.

References

  • 1,5-Diaminonaphthalene - Wikipedia. Wikipedia. [Link]

  • Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines. ACS Publications. [Link]

  • Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines. PubMed. [Link]

  • 1,5-Diaminonaphthalene - Sarna Chemicals. Sarna Chemicals. [Link]

  • 1,5-Diaminonaphthalene Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. LinkedIn. [Link]

  • Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines | Request PDF. ResearchGate. [Link]

  • Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. ResearchGate. [Link]

  • Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions. Journal of the American Chemical Society. [Link]

  • A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,5-diaminonaphthalene. PrepChem.com. [Link]

  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,5-Diaminonaphthalene Via Electrochemical C,H-Amination of Naphthalene | Request PDF. ResearchGate. [Link]

  • Electrochemical Study of 1,5-Diaminonaphthalene in Aqueous Solution: Assessing Electrochemistry as a Green Synthetic Tool for the Synthesis of 4-Imino-4 H -dibenzo[ a , h ]phenoxazin-11-ol | Request PDF. ResearchGate. [Link]

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. MDPI. [Link]

  • CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate.
  • US6737548B2 - Process for preparing 1,5-diaminonaphthalene derivative.
  • Tuning the Activity of 1,5-Diamino-naphthalene Through an Asymmetric Mono-Amidation with Pyroglutamic Acid. National Institutes of Health (NIH). [Link]

  • Electropolymerization of 1,5-diaminonaphthalene in acetonitrile and in aqueous solution. ResearchGate. [Link]

  • Synthesis of 1,5-Diaminonaphthalene Via Electrochemical C,H-Amination of Naphthalene. ResearchGate. [Link]

  • On the Savéant's Concerted/Stepwise Model. The Electroreduction of Halogenated Naphthalene Derivatives as a Case Study. FLORE. [Link]

  • CN103664645A - Industrialized preparation method of 1,8-diaminonaphthalene.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The catalytic hydrogenation of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene is a pivotal chemical transformation with significant industrial relevance. The resulting product, 1,5-diaminonaphthalene (1,5-DAN), is a crucial intermediate in the synthesis of high-performance polymers, dyes, and pharmaceuticals.[1][2] Notably, it serves as a precursor to naphthalene-1,5-diisocyanate (NDI), a key component in the production of specialty polyurethane elastomers.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for this important reaction, emphasizing safety, efficiency, and mechanistic understanding.

The reduction of the two nitro groups on the naphthalene core is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4] The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of byproducts. This document will detail protocols using common heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.

Reaction Mechanism and Pathway

The catalytic hydrogenation of a nitro group to an amine is a well-established process that generally follows a direct hydrogenation pathway.[4] The reaction proceeds in a stepwise manner on the surface of the heterogeneous catalyst.

  • Adsorption: Both hydrogen gas and the this compound substrate adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: The catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms.

  • Stepwise Reduction: The adsorbed nitro groups are sequentially reduced. This process is believed to occur via the formation of nitroso and hydroxylamine intermediates before the final amine is formed.[4][5]

  • Desorption: The final product, 1,5-diaminonaphthalene, desorbs from the catalyst surface, regenerating the active sites for further reaction.

The overall transformation can be represented by the following chemical equation:

C₁₀H₆(NO₂)₂ + 6H₂ → C₁₀H₆(NH₂)₂ + 4H₂O

ReactionPathway cluster_catalyst Catalyst Surface (e.g., Pd/C, Pt/C, Raney Ni) This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +2H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +2H₂ 1,5-Diaminonaphthalene 1,5-Diaminonaphthalene Hydroxylamine Intermediate->1,5-Diaminonaphthalene +2H₂ H₂ H₂ 2H• 2H• H₂->2H• Activation

Materials and Equipment

Materials:
  • This compound (Substrate)

  • Catalyst (select one):

    • 5% Palladium on Carbon (Pd/C)

    • 5% Platinum on Carbon (Pt/C)

    • Raney Nickel (slurry in water)[6]

  • Solvent (select one):

    • Ethanol

    • Isopropanol

    • Aniline[7]

    • Tetrahydrofuran (THF)[8]

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (inert)

  • Celite (for filtration)

  • Deionized Water

Equipment:
  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, temperature controller, pressure gauge, and gas inlet/outlet.[9]

  • Glassware: Round-bottom flasks, beakers, graduated cylinders, Buchner funnel.

  • Magnetic stir plate and stir bars.

  • Filtration apparatus.

  • Rotary evaporator.

  • Fume hood.[9]

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves.[10]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium or Platinum on Carbon

This protocol is a general procedure and may require optimization based on the specific scale and equipment.

1. Catalyst Handling and Preparation:

  • Caution: Pd/C and Pt/C catalysts are pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen.[11][12] Always handle these catalysts in a well-ventilated fume hood and keep them wet with solvent or water.[12][13]

  • In a three-necked round-bottom flask, weigh the desired amount of Pd/C or Pt/C catalyst.

  • Purge the flask with nitrogen gas for several minutes to create an inert atmosphere.[11]

  • Carefully add the solvent under a countercurrent of nitrogen.[11]

2. Reaction Setup:

  • Add the this compound to the flask containing the catalyst and solvent.

  • Assemble the flask with a magnetic stir bar, a gas inlet adapter connected to a hydrogen balloon or a high-pressure reactor, and a septum.

  • For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient. For higher pressures, transfer the slurry to a high-pressure reactor.

3. Hydrogenation:

  • Purge the reaction system by evacuating and back-filling with nitrogen at least three times to remove all oxygen.[8][9]

  • Then, purge the system with hydrogen at least three times.[8]

  • Pressurize the reactor to the desired hydrogen pressure (typically 0.1–1.5 MPa).[8]

  • Begin vigorous stirring and heat the reaction to the desired temperature (typically 80–120 °C).[8]

  • Monitor the reaction progress by observing the hydrogen uptake (pressure drop) or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas in a safe manner.

  • Purge the reactor with nitrogen gas three times.[9]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The used catalyst can be highly pyrophoric.[11] Immediately wet the filter cake with water to prevent ignition and store it in a designated waste container.[11]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude 1,5-diaminonaphthalene can be further purified by recrystallization or sublimation under reduced pressure.[14]

Protocol 2: Hydrogenation using Raney Nickel

Raney Nickel is a highly active catalyst for the hydrogenation of nitro compounds.[6][15]

1. Catalyst Preparation:

  • Raney Nickel is typically supplied as a slurry in water. Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent.

2. Reaction Setup and Hydrogenation:

  • The setup and hydrogenation procedure are similar to that described for Pd/C and Pt/C.

  • Add the washed Raney Nickel, solvent, and this compound to the reactor.

  • Follow the same purging and pressurizing steps as outlined in Protocol 1.

  • Raney Nickel is highly active, and the reaction may proceed at lower temperatures and pressures compared to carbon-supported catalysts.

3. Work-up and Purification:

  • The work-up procedure is identical to that for Pd/C and Pt/C, with the same safety precautions for handling the pyrophoric used catalyst.

Critical Reaction Parameters

ParameterTypical RangeRationale and Key ConsiderationsSource(s)
Catalyst 5% Pd/C, 5% Pt/C, Raney NiPd/C and Pt/C are effective and widely used.[7] Raney Nickel is highly active but can be more challenging to handle.[6][15] Catalyst loading is typically 1-10% by weight relative to the substrate.[7][8]
Solvent Ethanol, Isopropanol, Aniline, THFPolar solvents are generally preferred.[12] The choice of solvent can influence reaction rate and product solubility.[7][8]
Temperature 80 - 120 °CHigher temperatures increase the reaction rate, but may also lead to side reactions.[2][8]
Pressure 0.1 - 4.0 MPaHigher hydrogen pressure increases the rate of reaction. The optimal pressure depends on the catalyst and other conditions.[2][8]
Stirring VigorousEfficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas in a three-phase system.[4]

Safety Precautions

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10][11]

  • Always work in a well-ventilated area, preferably in a fume hood designed for hydrogenation reactions.[9][10]

  • Ensure all equipment is properly grounded to prevent static discharge.[13]

  • Check for leaks in the system before introducing hydrogen.[9]

  • Have a hydrogen gas detector in the vicinity.

Pyrophoric Catalysts:

  • Used hydrogenation catalysts, particularly after filtration, are highly pyrophoric and can ignite spontaneously in air.[11][12]

  • Never allow the catalyst to dry completely in the air.[12]

  • Quench the used catalyst by wetting it with water immediately after filtration.[11]

  • Dispose of the quenched catalyst in a separate, clearly labeled waste container.

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[10]

  • Never leave a hydrogenation reaction unattended.[9]

  • Be aware of the potential for exothermic reactions and have a cooling system in place.[13]

SafetyWorkflow cluster_pre Pre-Reaction Checks cluster_reaction During Reaction cluster_post Post-Reaction Handling Inspect Equipment Inspect Equipment Leak Test with N₂ Leak Test with N₂ Inspect Equipment->Leak Test with N₂ Inert Atmosphere (N₂ Purge) Inert Atmosphere (N₂ Purge) Leak Test with N₂->Inert Atmosphere (N₂ Purge) Introduce H₂ Introduce H₂ Inert Atmosphere (N₂ Purge)->Introduce H₂ Monitor Temp & Pressure Monitor Temp & Pressure Introduce H₂->Monitor Temp & Pressure Controlled Venting Controlled Venting Monitor Temp & Pressure->Controlled Venting Purge with N₂ Purge with N₂ Controlled Venting->Purge with N₂ Filter Catalyst (Wet) Filter Catalyst (Wet) Purge with N₂->Filter Catalyst (Wet) Quench Catalyst with Water Quench Catalyst with Water Filter Catalyst (Wet)->Quench Catalyst with Water

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Low temperature- Use fresh or more active catalyst- Increase hydrogen pressure- Increase stirring rate- Increase reaction temperature
Low Yield - Byproduct formation- Product degradation- Loss during work-up- Optimize reaction conditions (temperature, pressure)- Use a more selective catalyst- Ensure efficient extraction and purification
Catalyst Ignition - Exposure of dry, used catalyst to air- Keep the catalyst wet with solvent or water at all times during and after the reaction.[12][13] Quench immediately after filtration.

References

  • 1,5-Diaminonaphthalene - Wikipedia. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content.
  • Hydrogenation SOP. University of Pennsylvania. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Scientific Reports. [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. [Link]

  • Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate.
  • 1,5-Diaminonaphthalene | C10H10N2. PubChem. [Link]

  • Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation.
  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

  • Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene.
  • Process for manufacturing diaminonaphthalene. Justia Patents. [Link]

  • Raney nickel. Wikipedia. [Link]

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Application Notes and Protocols for the Synthesis of Dinitronaphthalenes via Naphthalene Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Regioselectivity of Naphthalene Dinitration

The nitration of naphthalene, a cornerstone of electrophilic aromatic substitution, presents a fascinating case study in regioselectivity and the interplay of kinetic and thermodynamic control. While the initial mononitration of naphthalene predominantly yields 1-nitronaphthalene, the subsequent introduction of a second nitro group leads to a mixture of dinitronaphthalene isomers.[1] This application note provides a comprehensive guide to the experimental setup for the nitration of naphthalene to produce dinitronaphthalenes, with a particular focus on the synthesis and separation of the major isomers: 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide the necessary data for the characterization and validation of the synthesized products.

Theoretical Background: The Dance of Kinetics and Thermodynamics

The dinitration of naphthalene is a classic example of where the choice of reaction conditions can influence the product distribution. The initial nitration of naphthalene is a kinetically controlled process, with the electrophilic attack of the nitronium ion (NO₂⁺) preferentially occurring at the C1 (alpha) position due to the greater stability of the resulting carbocation intermediate.[2] This intermediate can be stabilized by resonance structures that maintain the aromaticity of the adjacent ring.[2]

Further nitration of 1-nitronaphthalene is directed by the deactivating nitro group. The second nitration occurs on the other ring, primarily at the C5 and C8 positions, leading to 1,8-dinitronaphthalene and this compound, respectively. The distribution of these isomers is highly dependent on the reaction conditions. Generally, direct nitration of naphthalene yields a mixture containing approximately 35% this compound and 60% 1,8-dinitronaphthalene.[1]

Data Presentation: Isomer Distribution in Naphthalene Dinitration

While precise quantitative data correlating reaction conditions to isomer ratios is complex and can be influenced by various factors, the following table provides a general overview of expected outcomes based on established principles.

Temperature RangePredominant ControlExpected Major IsomerExpected Minor IsomerRationale
Low (e.g., 0-20 °C)Kinetic Control1,8-DinitronaphthaleneThis compoundThe transition state leading to the 1,8-isomer is lower in energy, leading to a faster reaction rate.
High (e.g., > 60 °C)Thermodynamic ControlThis compound1,8-DinitronaphthaleneThe 1,5-isomer is sterically less hindered and therefore thermodynamically more stable. Higher temperatures allow for the reaction to approach equilibrium.

Experimental Protocols

Part 1: Synthesis of a Mixture of 1,5- and 1,8-Dinitronaphthalene

This protocol details the direct dinitration of naphthalene using a mixed acid approach.

Materials and Reagents:

  • Naphthalene (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloroethane

  • Crushed Ice

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Glassware for extraction and crystallization

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Naphthalene Naphthalene ReactionFlask Reaction Flask (0-10°C) Naphthalene->ReactionFlask Slow Addition MixedAcid Mixed Acid (H₂SO₄ + HNO₃) MixedAcid->ReactionFlask Slow Addition Quenching Quench on Ice ReactionFlask->Quenching Pour into Filtration1 Filtration Quenching->Filtration1 Washing Wash with H₂O Filtration1->Washing Drying Drying Washing->Drying CrudeProduct Crude Dinitronaphthalene (Mixture of Isomers) Drying->CrudeProduct

Caption: Workflow for the direct dinitration of naphthalene.

Procedure:

  • Preparation of the Nitrating Mixture: In a beaker, carefully and slowly add 60 mL of concentrated sulfuric acid to 30 mL of concentrated nitric acid while cooling in an ice bath. Stir the mixture gently.

  • Reaction Setup: Place 25 g of naphthalene in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Nitration: Cool the flask containing naphthalene in an ice bath. Slowly add the prepared nitrating mixture from the dropping funnel to the naphthalene with vigorous stirring. Maintain the reaction temperature between 5-10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours. Then, allow the reaction mixture to slowly warm to room temperature and stir for another 2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice (approx. 500 g) in a large beaker with stirring.

  • Isolation: The crude dinitronaphthalene mixture will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid precipitate thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.

Part 2: Separation of 1,5- and 1,8-Dinitronaphthalene Isomers

This section describes two methods for separating the isomeric mixture obtained in Part 1.

Principle: This method exploits the difference in solubility of the two isomers in a suitable solvent.

Procedure:

  • Dissolve the dried crude dinitronaphthalene mixture in a minimal amount of hot dichloroethane.

  • Allow the solution to cool slowly to room temperature. The less soluble isomer will crystallize out first.

  • Collect the crystals by vacuum filtration.

  • Concentrate the mother liquor and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Repeat the crystallization process on both fractions to obtain pure this compound and 1,8-dinitronaphthalene. Monitor the purity of the fractions by measuring their melting points.

Principle: 1,8-dinitronaphthalene reacts with aqueous sodium sulfite to form a soluble product, while this compound does not.

Procedure:

  • Suspend the crude dinitronaphthalene mixture in a 10% aqueous solution of sodium sulfite.

  • Heat the mixture to boiling for 1 hour with stirring. The 1,8-dinitronaphthalene will dissolve.

  • Filter the hot solution to isolate the insoluble this compound.

  • Wash the solid with hot water and dry. Recrystallize from a suitable solvent like acetone to obtain pure this compound.

  • Cool the filtrate to precipitate the sodium salt of the 1,8-dinitronaphthalene derivative. Acidification of this solution will regenerate the 1,8-dinitronaphthalene, which can then be collected by filtration, washed, and purified by recrystallization.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through in-process checks and final product characterization.

  • Reaction Monitoring: The progress of the nitration can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the dinitronaphthalene products.

  • Purity Assessment: The purity of the separated isomers should be assessed by measuring their melting points. Pure this compound has a melting point of 217-219 °C, while 1,8-dinitronaphthalene melts at 172-174 °C. A sharp melting point range is indicative of high purity.

  • Spectroscopic Confirmation: The identity of the final products must be confirmed by spectroscopic methods.

Characterization Data:

IsomerMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)FT-IR (cm⁻¹)
This compound 217-2198.85 (d, 2H), 8.45 (d, 2H), 7.95 (t, 2H)148.5, 130.2, 128.9, 125.7, 123.1~1520 (asym NO₂), ~1340 (sym NO₂)
1,8-Dinitronaphthalene 172-1748.59 (d, 2H), 8.50 (d, 2H), 7.94 (t, 2H)147.2, 131.5, 129.8, 124.3, 122.6~1530 (asym NO₂), ~1350 (sym NO₂)

Expertise & Experience: Rationale Behind Experimental Choices

  • Choice of Nitrating Agent: The use of a mixed acid of concentrated sulfuric and nitric acids is a standard and effective method for generating the highly electrophilic nitronium ion (NO₂⁺) necessary for the nitration of the deactivated naphthalene ring in the second nitration step.

  • Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts from oxidation and further nitration.

  • Solvent Selection for Crystallization: Dichloroethane is an effective solvent for the fractional crystallization of the dinitronaphthalene isomers due to the significant difference in their solubilities in this solvent.

  • Chemical Separation: The sodium sulfite method provides an alternative and often more efficient separation of the 1,5- and 1,8-isomers based on a specific chemical reaction, offering a higher degree of separation in some cases.

Logical Relationships Diagram

G cluster_synthesis Synthesis Strategy cluster_separation Separation Strategy cluster_products Pure Products cluster_characterization Characterization Naphthalene Naphthalene DirectNitration Direct Dinitration (Mixed Acid) Naphthalene->DirectNitration IsomerMixture Mixture of 1,5- and 1,8-Dinitronaphthalene DirectNitration->IsomerMixture FractionalCrystallization Fractional Crystallization (e.g., Dichloroethane) IsomerMixture->FractionalCrystallization ChemicalSeparation Chemical Separation (aq. Na₂SO₃) IsomerMixture->ChemicalSeparation DNN_1_5 This compound FractionalCrystallization->DNN_1_5 DNN_1_8 1,8-Dinitronaphthalene FractionalCrystallization->DNN_1_8 ChemicalSeparation->DNN_1_5 ChemicalSeparation->DNN_1_8 MP Melting Point DNN_1_5->MP NMR ¹H & ¹³C NMR DNN_1_5->NMR FTIR FT-IR DNN_1_5->FTIR DNN_1_8->MP DNN_1_8->NMR DNN_1_8->FTIR

Sources

Application Note: Structural Characterization of 1,5-Dinitronaphthalene using FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1,5-Dinitronaphthalene (1,5-DNN) is a key nitroaromatic compound, serving as an important intermediate in the synthesis of dyes, polymers, and agrochemicals. Its molecular structure, characterized by a naphthalene core with two nitro groups, dictates its chemical properties and reactivity. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive approach for detailed molecular-level characterization.

This application note provides a comprehensive guide for researchers and scientists on the analysis of 1,5-DNN using FT-IR and Raman spectroscopy. We delve into the theoretical underpinnings of these techniques, present detailed, field-proven protocols for sample preparation and data acquisition, and offer an in-depth analysis of the resulting spectra. The interpretation is augmented by assignments from peer-reviewed literature, which often leverage Density Functional Theory (DFT) calculations to achieve a reliable description of the fundamental vibrational modes[1][2]. The complementary nature of FT-IR and Raman spectroscopy provides a complete vibrational fingerprint of the molecule, crucial for quality control, structural verification, and research applications.

Scientific Principles: A Complementary Approach

The power of using both FT-IR and Raman spectroscopy lies in their different selection rules, which often results in one technique revealing vibrational modes that are weak or absent in the other.

  • FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the molecule's net dipole moment. Polar functional groups, such as the nitro (NO₂) group in 1,5-DNN, exhibit very strong absorptions, making FT-IR highly sensitive to their presence[3].

  • Raman Spectroscopy: This technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Vibrational modes that cause a change in the molecule's polarizability are Raman-active. Symmetric vibrations and those involving non-polar bonds, like the carbon-carbon bonds of the naphthalene aromatic rings, typically produce strong Raman signals[3][4].

For centrosymmetric molecules like 1,5-DNN, the "Rule of Mutual Exclusion" often applies, stating that vibrations that are IR-active are Raman-inactive, and vice versa. While not absolute in the solid state, this principle makes the combined use of both techniques essential for a thorough structural elucidation.

Authoritative Grounding with Computational Chemistry: Modern spectral interpretation heavily relies on quantum chemical calculations. Methods like Density Functional Theory (DFT) are used to calculate the theoretical vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, show excellent agreement with experimental data, allowing for confident assignment of complex spectral bands to specific molecular motions[1][2]. This integrated experimental-theoretical approach forms the basis of the assignments presented in this guide.

Experimental Workflow & Protocols

The overall process involves sample preparation, data acquisition via two distinct spectroscopic methods, and subsequent data analysis and interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P1 1,5-DNN Solid Sample P2 Grind 1-2 mg Sample with 200 mg KBr P1->P2 FT-IR Path P4 Place Powder in Sample Holder P1->P4 Raman Path P3 Press into Transparent Pellet P2->P3 A1 FT-IR Spectrometer: - Acquire Background - Acquire Sample Spectrum P3->A1 A2 FT-Raman Spectrometer: - Focus Laser - Acquire Spectrum P4->A2 D1 Process FT-IR Spectrum: - Background Subtraction - Baseline Correction A1->D1 D2 Process Raman Spectrum: - Cosmic Ray Removal - Baseline Correction A2->D2 D3 Peak Assignment & Structural Characterization D1->D3 D2->D3

Caption: General workflow for FT-IR and Raman analysis of 1,5-DNN.

Protocol 1: FT-IR Spectroscopic Analysis (KBr Pellet Method)

This protocol is optimized for solid-phase analysis, where the analyte is dispersed in an IR-transparent matrix to minimize scattering and produce a high-quality spectrum.

Instrumentation:

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

Materials:

  • This compound (1-2 mg)

  • Potassium Bromide (KBr), FT-IR Grade, dried (approx. 200 mg)

Methodology:

  • Sample Preparation - The Causality Behind the Craft:

    • Step 1.1: Gently grind ~200 mg of dry KBr powder in an agate mortar for 30 seconds to create a fine, uniform powder. This ensures a homogenous matrix and reduces particle size to minimize infrared light scattering.

    • Step 1.2: Add 1-2 mg of the 1,5-DNN sample to the KBr. The recommended sample concentration is 0.5% to 1.0% by weight[5][6].

    • Step 1.3: Mix thoroughly by grinding the two components together for 1-2 minutes until the mixture is uniform and homogenous. Inadequate mixing is a primary cause of poor spectral quality and distorted band shapes.

    • Step 1.4: Assemble the pellet die and transfer the KBr/sample mixture into the die collar. Distribute it evenly.

    • Step 1.5: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and form a transparent, glass-like disc, trapping the analyte molecules within the matrix.

    • Self-Validation: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or uneven pressure, and should be remade.

  • Data Acquisition:

    • Step 2.1 (Background): Place a pure KBr pellet (or an empty sample holder) in the FT-IR spectrometer and acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step to digitally subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the KBr matrix.

    • Step 2.2 (Sample): Replace the background pellet with the 1,5-DNN sample pellet. Acquire the sample spectrum using the same parameters (e.g., Spectral Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹).

Protocol 2: FT-Raman Spectroscopic Analysis

Raman spectroscopy of solid powders is often simpler than FT-IR, requiring minimal sample preparation.

Instrumentation:

  • FT-Raman Spectrometer with a high-power near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.

Materials:

  • This compound (5-10 mg)

  • Sample holder (e.g., aluminum well plate, glass capillary tube)

Methodology:

  • Sample Preparation:

    • Step 1.1: Place a small amount of the crystalline 1,5-DNN powder directly into the sample holder. No grinding or matrix is required. This highlights a key advantage of Raman: its simplicity and non-destructive nature[3].

  • Data Acquisition:

    • Step 2.1: Place the sample holder into the spectrometer.

    • Step 2.2: Focus the laser onto the sample surface. Adjust the position to find an area that gives a strong, stable signal.

    • Step 2.3: Acquire the Raman spectrum. Typical parameters found in literature include a 1064 nm Nd:YAG laser operating at 200 mW power[2].

    • Self-Validation: The acquired spectrum should exhibit a good signal-to-noise ratio with well-defined peaks. If the signal is weak, consider increasing the number of scans or slightly adjusting the laser power. Be cautious with higher power to avoid thermal degradation of the sample.

Data Analysis & Spectral Interpretation

The experimental FT-IR and FT-Raman spectra of 1,5-DNN are rich with information. The key to interpretation is assigning the observed bands to specific molecular vibrations. The following table summarizes the most characteristic bands based on published, computationally-supported assignments[1][7].

Table 1: Key Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanVibrational AssignmentDescription of Motion
~3064~3063Aromatic C-H StretchingStretching of the C-H bonds on the naphthalene ring.
~1527-NO₂ Asymmetric StretchingA very strong and characteristic band in the IR spectrum. The two oxygen atoms move in opposite directions relative to the nitrogen atom.
-~1356NO₂ Symmetric StretchingA strong band, often more prominent in the Raman spectrum. The two oxygen atoms move in phase away from the nitrogen atom.
~1600~1602Aromatic C=C StretchingStretching vibrations of the carbon-carbon bonds within the aromatic naphthalene core.
~1345-Aromatic C=C StretchingAnother mode associated with the stretching of the aromatic ring framework.
~850~852C-N StretchingStretching of the bond connecting the carbon atom of the ring to the nitrogen atom of the nitro group.
~780-C-H Out-of-Plane BendingBending of the C-H bonds out of the plane of the aromatic ring. This region is highly diagnostic of the substitution pattern.
-~520NO₂ WaggingThe NO₂ group wagging out of the plane of the aromatic ring.

Note: Wavenumbers are approximate and can vary slightly based on the physical state of the sample and instrument calibration.

Interpretation Insights:

  • Nitro Group Signatures: The most unambiguous features in the FT-IR spectrum are the intense bands corresponding to the NO₂ asymmetric (~1527 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching modes[1][7]. Their high intensity is due to the large change in dipole moment during these vibrations.

  • Aromatic Core: The region between 1610 cm⁻¹ and 1450 cm⁻¹ contains bands from C=C stretching vibrations of the naphthalene ring. The C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹[7].

  • Complementarity in Action: The NO₂ symmetric stretch is often stronger and more clearly resolved in the Raman spectrum, while the asymmetric stretch dominates the IR spectrum. This provides a textbook example of the complementary nature of the two techniques for characterizing functional groups.

Caption: Molecular structure of this compound.

Conclusion

FT-IR and Raman spectroscopy are indispensable tools for the structural analysis of this compound. FT-IR excels at identifying the polar nitro functional groups through their strong characteristic absorptions, while Raman provides detailed information about the aromatic carbon backbone. By following the robust protocols outlined in this note, researchers can reliably obtain high-quality, reproducible spectra. The combination of these experimental results with computationally-backed spectral assignments provides a high degree of confidence in the structural verification of 1,5-DNN, ensuring material identity and purity in research and industrial applications.

References

  • Arivazhagan, M., & Manivel, S. (2009). FTIR, FT-Raman, scaled quantum chemical studies of the structure and vibrational spectra of this compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 941-946. [Link]

  • Mary, Y. S., & Aruldhas, G. (2018). MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF this compound WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. ResearchGate. [Link]

  • Request PDF. (2009). FTIR, FT-Raman, scaled quantum chemical studies of the structure and vibrational spectra of this compound. ResearchGate. [Link]

  • Tomkinson, J. (2010). Comment on: “FTIR, FT-Raman, scaled quantum chemical studies of the structure and vibrational spectra of this compound” by Arivazhaga et al. [Spectrochim. Acta A72 (2009) 941–946]. ResearchGate. [Link]

  • Langhoff, S. R. (1996). Structure and Vibrational Spectrum of Some Polycyclic Aromatic Compounds Studied by Density Functional Theory. 1. Naphthalene, Azulene, Phenanthrene, and Anthracene. The Journal of Physical Chemistry. [Link]

  • University of the West Indies. Sample preparation for FT-IR. UWI St. Augustine. [Link]

  • Singh, B., & Asthana, B. P. (2005). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. Indian Journal of Pure & Applied Physics. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Scientific & Academic Publishing. (2020). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. hrpub.org. [Link]

  • Onchoke, K. K., Parks, M. E., & Nolan, A. H. (2009). A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 579-587. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1,5-Dinitronaphthalene (1,5-DNN). The method is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable analytical procedure for this compound. The protocol herein has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and specificity.[1][2][3] This document provides a comprehensive guide, from the foundational principles of the method's development to detailed, step-by-step protocols for its validation and application.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₆N₂O₄, Molar Mass: 218.17 g/mol ) is a significant chemical intermediate, primarily used in the synthesis of 1,5-naphthalenediamine and subsequently in the production of naphthalene 1,5-diisocyanate, a precursor for polyurethanes.[4] Given its role as a genotoxin and its potential environmental impact, the ability to accurately quantify 1,5-DNN is critical for process control, quality assurance, and environmental monitoring.[5] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The development of a validated, stability-indicating HPLC method is paramount. Such a method not only quantifies the active substance but also resolves it from potential degradation products that may arise under various stress conditions, ensuring the reported concentration is solely that of the intact molecule.[6][7] This application note serves as a practical guide, elucidating the rationale behind the chosen chromatographic conditions and validation procedures.

Chromatographic Method Development: A Rationale-Driven Approach

The primary objective was to develop a simple, efficient, and reproducible RP-HPLC method capable of separating this compound from its potential degradants and isomers, such as 1,8-Dinitronaphthalene.

Column Selection: Harnessing Aromatic Selectivity

While C18 columns are the workhorses of reversed-phase chromatography, the separation of structurally similar aromatic compounds like dinitronaphthalene isomers can be challenging due to their similar hydrophobicity.[8][9] To enhance selectivity, a Phenyl-Hexyl stationary phase was chosen. The phenyl groups in the stationary phase offer π-π interactions with the aromatic rings of 1,5-DNN, providing an additional separation mechanism beyond hydrophobic interactions. This is particularly effective for separating nitroaromatic compounds.[9][10]

Mobile Phase Optimization: Balancing Retention and Resolution

A gradient elution was selected to ensure a reasonable run time while achieving good peak shape and resolution. A mixture of acetonitrile and water is a common and effective mobile phase for the analysis of nitroaromatic compounds.[10][11] Acetonitrile was chosen over methanol for its lower viscosity and better UV transparency at lower wavelengths.[11] A small amount of formic acid is added to the aqueous phase to improve peak shape and reproducibility.

Detection Wavelength: Maximizing Sensitivity

The UV-Vis spectrum of this compound exhibits significant absorbance in the UV region. Based on available spectral data and common practice for aromatic compounds, a detection wavelength of 254 nm was selected.[8][10][12] This wavelength provides a strong signal for 1,5-DNN and is a common setting for UV detectors in HPLC systems.

Final Optimized Chromatographic Conditions:
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 50-70% B; 10-12 min, 70-50% B; 12-15 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol: Adherence to ICH Q2(R2) Guidelines

The developed method was rigorously validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[13][14] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be confirmed.[15][16] This is achieved by injecting a standard solution of 1,5-DNN (e.g., 50 µg/mL) in replicate (n=6). The acceptance criteria are established to ensure the system is performing adequately on the day of analysis.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity and Stability-Indicating Nature

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. To prove the stability-indicating nature of the method, forced degradation studies were conducted.[6][7][17]

Forced Degradation Protocol:

A stock solution of this compound (1 mg/mL in acetonitrile) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock + 1 mL of 0.1 M HCl, heated at 80°C for 4 hours. Neutralized with 0.1 M NaOH.

  • Base Hydrolysis: 1 mL of stock + 1 mL of 0.1 M NaOH, heated at 80°C for 4 hours. Neutralized with 0.1 M HCl.

  • Oxidative Degradation: 1 mL of stock + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: 1,5-DNN solid kept at 105°C for 24 hours, then dissolved in diluent.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted to an appropriate concentration and injected into the HPLC system. The chromatograms were evaluated for the resolution between the 1,5-DNN peak and any degradation product peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

Protocol:

A series of at least five concentrations of this compound reference standard were prepared, ranging from 5 µg/mL to 100 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies.[1]

Protocol:

A known amount of this compound was spiked into a placebo (if applicable) or blank solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate at each level and analyzed. The percentage recovery was calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[1]

Protocol:

  • Repeatability: Six replicate injections of a single concentration (e.g., 50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

The relative standard deviation (%RSD) of the peak areas was calculated.

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

LOD and LOQ were calculated using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by deliberately varying key method parameters and observing the effect on the results.

Protocol:

The following parameters were varied:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 and 32 °C)

  • Mobile Phase Composition: ± 2% organic component

The system suitability parameters were checked for each condition.

Acceptance Criteria: The system suitability parameters must pass under all varied conditions.

Experimental Workflows and Diagrams

Method Development and Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R2) dev1 Literature Review & Analyte Properties dev2 Column & Mobile Phase Screening dev1->dev2 Initial Choices dev3 Optimization of Chromatographic Conditions dev2->dev3 Iterative Testing dev4 Final Method Selection dev3->dev4 Optimized Parameters val1 System Suitability Testing dev4->val1 Proceed to Validation val2 Specificity (Forced Degradation) val1->val2 val3 Linearity & Range val2->val3 val4 Accuracy & Precision val3->val4 val5 LOD & LOQ Determination val4->val5 val6 Robustness Study val5->val6 val7 Validation Report val6->val7

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Study Logic

G cluster_stress Stress Conditions stress1 Acid Hydrolysis analysis HPLC Analysis stress1->analysis stress2 Base Hydrolysis stress2->analysis stress3 Oxidation stress3->analysis stress4 Thermal stress4->analysis stress5 Photolytic stress5->analysis stock 1,5-DNN Stock Solution stock->stress1 stock->stress2 stock->stress3 stock->stress4 stock->stress5 evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Logic Diagram for Forced Degradation Studies.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose and adheres to the stringent requirements of the ICH guidelines. The stability-indicating nature of the assay, proven through forced degradation studies, ensures that the method can be reliably used for the quality control and stability testing of this compound in various sample matrices.

References

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved from [Link]

  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • System suitability testing. (n.d.). Slideshare. Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved from [Link]

  • This compound. (2024, April 10). ChemBK. Retrieved from [Link]

  • This compound | C10H6N2O4 | CID 11803. (n.d.). PubChem. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). NACALAI TESQUE, INC. Retrieved from [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Introduction to LC Column Selection. (2023, November 13). YouTube. Retrieved from [Link]

  • FTIR, FT-Raman, scaled quantum chemical studies of the structure and vibrational spectra of this compound. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • The UV–vis A) and emission B) spectra of 1,5‐diisocyanonaphthalene... (n.d.). ResearchGate. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

  • This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved from [Link]

  • separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (2025, May 23). n.d. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Process for the production of this compound. (2005, May 11). European Patent Office. Retrieved from [Link]

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use of zeolites in the regioselective synthesis of dinitronaphthalenes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Zeolite-Catalyzed Regioselective Synthesis of Dinitronaphthalenes

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Greener Approach to Dinitronaphthalene Synthesis

Dinitronaphthalenes are pivotal intermediates in the synthesis of a wide array of fine chemicals, including dyes, pigments, and pharmaceuticals. The conventional synthesis route, typically employing a corrosive mixture of nitric and sulfuric acids, is fraught with challenges.[1][2][3] These include significant environmental pollution from acidic waste, potential explosion hazards, and often, a lack of regioselectivity, leading to complex mixtures of isomers that are difficult and costly to separate.[2][3][4]

The advent of heterogeneous catalysis using zeolites presents a paradigm shift in aromatic nitration.[5] Zeolites, crystalline aluminosilicates with well-defined microporous structures, offer a compelling solution to the drawbacks of traditional methods.[6][7] Their inherent shape-selective properties, stemming from a network of channels and cavities of molecular dimensions, can steer the reaction towards the formation of specific isomers.[8][9] Furthermore, zeolites are solid acids that can be easily separated from the reaction mixture, regenerated, and reused, aligning with the principles of green chemistry.[5][6] This guide provides an in-depth exploration of the scientific principles, experimental protocols, and practical insights for leveraging zeolites in the regioselective synthesis of dinitronaphthalenes.

Scientific Principles: Harnessing Shape Selectivity and Acidity

The efficacy of zeolites in directing the regioselective dinitration of naphthalene is rooted in two fundamental properties: their unique pore architecture and their intrinsic acidity.

The Concept of Shape Selectivity

The nitration of naphthalene initially yields a mixture of 1-nitronaphthalene and 2-nitronaphthalene. Subsequent nitration leads to various dinitronaphthalene (DNN) isomers, primarily 1,5-DNN and 1,8-DNN from 1-nitronaphthalene.[6][10] The confined environment within the zeolite channels imposes steric constraints on the reactants and transition states.

  • Reactant Selectivity: The pores may allow one reactant to enter while excluding another bulkier one.

  • Product Selectivity: Of all the products formed within the pores, only those with dimensions that allow them to diffuse out will be observed.

  • Transition-State Selectivity: The spatial constraints of the zeolite cavity can favor the formation of a less bulky transition state, thereby directing the reaction to a specific isomer. For instance, the formation of the transition state leading to the linear 1,5-dinitronaphthalene may be favored within certain zeolite channels over the bulkier transition state for 1,8-dinitronaphthalene.

The choice of zeolite is therefore critical. Large-pore zeolites like H-Beta (HBEA) and HY, and medium-pore zeolites such as HZSM-5, have been extensively studied, each exhibiting different selectivities based on their distinct channel systems.[2][11][12]

The Role of Zeolite Acidity

Zeolites possess both Brønsted and Lewis acid sites, which are the catalytically active centers.[6]

  • Brønsted Acid Sites: These proton-donating sites (Si-(OH)-Al) are crucial for activating the nitrating agent. For example, with nitric acid, they facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), the key species in aromatic nitration.

  • Lewis Acid Sites: These electron-accepting sites (framework aluminum atoms) can coordinate with the substrate and nitrating agent, influencing their orientation and reactivity within the pores.

The strength and concentration of these acid sites, which can be tailored by adjusting the silica-to-alumina ratio (SAR), significantly impact catalytic activity and selectivity.[7][13]

Proposed Reaction Mechanism

The catalytic cycle within the zeolite pore can be visualized as a multi-step process. The aromatic substrate (naphthalene or mononitronaphthalene) diffuses into the zeolite channels and is adsorbed near an acid site. The nitrating agent is simultaneously activated by the acid site to generate the nitronium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction, guided by the spatial constraints of the pore.

G cluster_0 Zeolite Pore Naph Naphthalene Activated Activated Complex [Naph--H⁺--ONO₂H] Naph->Activated Adsorption HNO3 HNO₃ HNO3->Activated Zeo_H Zeolite-H⁺ (Brønsted Site) Zeo_H->Activated TS Transition State (Wheland Intermediate) Activated->TS Electrophilic Attack TS->Zeo_H DNN Dinitronaphthalene (Product) TS->DNN Proton Loss H2O H₂O TS->H2O DNN_out Dinitronaphthalene DNN->DNN_out Diffusion Out Naph_in Naphthalene Naph_in->Naph HNO3_in HNO₃ HNO3_in->HNO3 G start Start activate Activate Zeolite (Calcine at 550°C) start->activate setup Set up Reaction: Naphthalene, Zeolite, Solvent (CH₂Cl₂) activate->setup add_hno3 Add Fuming HNO₃ (Dropwise) setup->add_hno3 reflux Reflux for 12h (Monitor by TLC) add_hno3->reflux cool Cool to RT reflux->cool filter Filter to Remove Catalyst cool->filter wash Wash Filtrate (NaHCO₃, H₂O) filter->wash regenerate Regenerate Catalyst (Wash, Calcine) filter->regenerate Recovered Catalyst dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate analyze Analyze Product (HPLC/GC) concentrate->analyze end End analyze->end

Sources

Application Notes and Protocols for the Synthesis of Specialty Polyurethanes from 1,5-Diaminonaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of 1,5-Diaminonaphthalene in Polyurethane Architectures

Polyurethanes (PUs) are a versatile class of polymers, with properties that can be meticulously tailored for a vast array of applications.[1] The fundamental chemistry involves the polyaddition reaction between a diisocyanate and a polyol.[2] A critical component in many high-performance polyurethane systems is the chain extender, a low molecular weight diol or diamine that reacts with the isocyanate-terminated prepolymer to form the "hard" segments of the polymer. These hard segments are crucial in dictating the mechanical and thermal properties of the final material.[3][4]

This application note details the synthesis of specialty polyurethanes utilizing 1,5-diaminonaphthalene (1,5-DAN) as a chain extender. The incorporation of the rigid, planar naphthalene moiety from 1,5-DAN into the polyurethane backbone is hypothesized to impart unique and desirable properties, including enhanced thermal stability, improved mechanical strength, and potentially novel optical or electronic characteristics. The aromatic nature of 1,5-DAN contributes to the formation of well-defined hard segments, which can lead to a high degree of microphase separation from the flexible polyol "soft" segments, resulting in materials with superior performance.[5]

The protocols outlined herein provide a comprehensive guide for the synthesis and characterization of these novel polyurethanes, enabling researchers to explore their potential in advanced materials science and biomedical applications.

Safety and Handling Precautions

1,5-Diaminonaphthalene:

  • Hazards: 1,5-Diaminonaphthalene is harmful if swallowed or in contact with skin, and is suspected of causing cancer.[6] It may also cause eye, skin, and respiratory tract irritation.[7] It is very toxic to aquatic life with long-lasting effects.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

Isocyanates (e.g., MDI, TDI):

  • Hazards: Isocyanates are potent respiratory and skin sensitizers.[9] Inhalation may cause asthma-like symptoms, and prolonged exposure can lead to chronic respiratory disease.[10] They are also irritants to the eyes, skin, and respiratory tract.[9]

  • Handling: All work with isocyanates must be conducted in a certified chemical fume hood with adequate ventilation.[9][11] Wear appropriate PPE, including nitrile or butyl rubber gloves, safety goggles, and a lab coat.[11] In some cases, a supplied-air respirator may be necessary.[11]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.[10]

Synthesis Protocols

Two primary methods for the synthesis of polyurethanes using 1,5-diaminonaphthalene as a chain extender are presented: the prepolymer method and the one-shot method. The prepolymer method is generally preferred as it allows for better control over the polymer architecture and molecular weight.[2]

Protocol 1: Two-Step Prepolymer Synthesis

This method involves the initial reaction of a polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, the prepolymer is chain-extended with 1,5-diaminonaphthalene.

Materials:

  • Polyol (e.g., Polytetrahydrofuran (PTHF), Polycaprolactone (PCL))

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • 1,5-Diaminonaphthalene (1,5-DAN)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable aprotic solvent

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL)), optional

  • Anhydrous Toluene (for azeotropic distillation)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Condenser

Workflow Diagram:

prepolymer_synthesis cluster_setup Reaction Setup cluster_prepolymer Step 1: Prepolymer Formation cluster_chain_extension Step 2: Chain Extension cluster_workup Work-up setup Assemble and flame-dry glassware under nitrogen polyol Add Polyol and solvent (DMAc) to flask setup->polyol heat_polyol Heat to ~70°C with stirring polyol->heat_polyol add_diisocyanate Slowly add Diisocyanate heat_polyol->add_diisocyanate react_prepolymer React at 80-90°C for 2-3 hours add_diisocyanate->react_prepolymer cool_prepolymer Cool prepolymer solution to ~50°C react_prepolymer->cool_prepolymer add_dan Add 1,5-DAN solution in DMAc dropwise cool_prepolymer->add_dan react_final Continue reaction at 50-60°C for 2-4 hours add_dan->react_final precipitate Precipitate polymer in methanol react_final->precipitate filter_wash Filter and wash with methanol precipitate->filter_wash dry Dry under vacuum at 60-70°C filter_wash->dry

Caption: Workflow for the two-step prepolymer synthesis of polyurethanes.

Step-by-Step Procedure:

  • Preparation: Assemble and flame-dry a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser. Maintain a constant flow of dry nitrogen throughout the reaction.

  • Polyol Dehydration: Add the polyol to the flask and heat to 100-110°C under vacuum for 1-2 hours to remove any residual water. Alternatively, azeotropically distill any water with anhydrous toluene.

  • Prepolymer Formation:

    • Cool the flask to ~60°C and add anhydrous DMAc to dissolve the polyol.

    • Slowly add the diisocyanate to the stirred polyol solution via a dropping funnel. An NCO:OH molar ratio of 2:1 is typically used.

    • If using a catalyst, add a few drops of DBTDL.

    • Increase the temperature to 80-90°C and allow the reaction to proceed for 2-3 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the OH peak and the decrease in the NCO peak.[10]

  • Chain Extension:

    • Cool the prepolymer solution to 50-60°C.

    • Dissolve the 1,5-diaminonaphthalene in a minimal amount of anhydrous DMAc.

    • Slowly add the 1,5-DAN solution to the stirred prepolymer solution. The molar ratio of NCO in the prepolymer to the NH2 of the 1,5-DAN should be approximately 1:1.

    • Continue the reaction at 50-60°C for an additional 2-4 hours. An increase in viscosity will be observed.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a beaker of vigorously stirred methanol to precipitate the polyurethane.

    • Filter the polymer and wash it several times with methanol to remove any unreacted monomers and solvent.

    • Dry the polymer in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: One-Shot Synthesis

In the one-shot method, the polyol, diisocyanate, and chain extender are all reacted simultaneously. This method is faster but offers less control over the polymer structure.

Materials and Equipment: As listed in Protocol 1.

Workflow Diagram:

oneshot_synthesis cluster_setup Reaction Setup cluster_reaction One-Shot Reaction cluster_workup Work-up setup Assemble and flame-dry glassware under nitrogen mix_reactants Mix Polyol, 1,5-DAN, and solvent in flask setup->mix_reactants heat_mixture Heat to ~50°C with stirring mix_reactants->heat_mixture add_diisocyanate Slowly add Diisocyanate heat_mixture->add_diisocyanate react React at 70-80°C for 4-6 hours add_diisocyanate->react precipitate Precipitate polymer in methanol react->precipitate filter_wash Filter and wash with methanol precipitate->filter_wash dry Dry under vacuum at 60-70°C filter_wash->dry

Caption: Workflow for the one-shot synthesis of polyurethanes.

Step-by-Step Procedure:

  • Preparation: Set up the reaction apparatus as described in Protocol 1.

  • Reactant Mixture: To the flask, add the dehydrated polyol, 1,5-diaminonaphthalene, and anhydrous DMAc. Stir the mixture until all components are dissolved.

  • Reaction Initiation:

    • Heat the mixture to ~50°C.

    • Slowly add the diisocyanate to the stirred solution. The overall molar ratio of NCO to (OH + NH2) should be approximately 1:1.

    • If using a catalyst, add it at this stage.

  • Polymerization:

    • Increase the temperature to 70-80°C and allow the reaction to proceed for 4-6 hours. The viscosity of the solution will increase significantly.

  • Polymer Isolation:

    • Follow the same procedure for precipitation, filtration, and drying as outlined in Protocol 1.

Characterization of Naphthalene-Containing Polyurethanes

Thorough characterization is essential to understand the structure-property relationships of the synthesized polyurethanes.

Spectroscopic Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the successful synthesis of the polyurethane.

    • Expected Peaks:

      • N-H stretching: ~3300 cm⁻¹ (indicative of urethane and urea linkages)

      • C-H stretching (aliphatic): ~2850-2950 cm⁻¹ (from the polyol backbone)

      • N=C=O stretching: Absence of a peak around 2270 cm⁻¹ confirms complete reaction of the isocyanate groups.

      • C=O stretching (urethane/urea): ~1640-1730 cm⁻¹ (the position and shape of this peak can provide information about hydrogen bonding)[12]

      • N-H bending and C-N stretching: ~1530 cm⁻¹

      • C-O-C stretching (ether in polyol): ~1100 cm⁻¹

      • Aromatic C-H bending (from naphthalene): Peaks in the 700-900 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to further elucidate the structure of the polymer.

    • Expected ¹H NMR Signals:

      • Aromatic protons (naphthalene and diisocyanate): ~7.0-8.5 ppm

      • N-H protons (urethane/urea): ~8.0-10.0 ppm (can be broad)

      • Protons adjacent to urethane/urea linkages: ~3.5-4.5 ppm

      • Polyol backbone protons: ~1.5-3.8 ppm

Thermal Analysis

The incorporation of the rigid naphthalene moiety is expected to enhance the thermal stability of the polyurethanes.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition profile of the polymer.

    • Expected Results: Polyurethanes containing 1,5-DAN are anticipated to exhibit higher onset decomposition temperatures compared to their aliphatic diamine counterparts. The degradation often occurs in multiple steps, corresponding to the decomposition of the hard and soft segments.[9][13]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment.

    • Expected Results: The use of 1,5-DAN is expected to result in a more defined and potentially higher Tm for the hard segments due to the rigid and planar nature of the naphthalene ring, which promotes better packing and crystallinity.[7][8]

Mechanical Properties

The mechanical properties of the synthesized polyurethanes can be evaluated by tensile testing.

  • Expected Trends: The introduction of 1,5-DAN as a chain extender is expected to increase the tensile strength and modulus of the polyurethane, while potentially decreasing the elongation at break, due to the increased rigidity of the hard segments.[3]

Data Summary Tables

Table 1: Representative Reaction Parameters for Prepolymer Synthesis

ParameterValueRationale
NCO:OH Ratio (Prepolymer)2:1Ensures the formation of an isocyanate-terminated prepolymer.
NCO:NH₂ Ratio (Chain Extension)1:1To achieve a high molecular weight polymer.
Reaction Temperature (Prepolymer)80-90°CPromotes a reasonable reaction rate without significant side reactions.
Reaction Temperature (Chain Extension)50-60°CControls the highly exothermic reaction between isocyanate and amine.
SolventAnhydrous DMAcA good aprotic solvent for all reactants and the resulting polymer.

Table 2: Expected Properties of Polyurethanes with 1,5-DAN Chain Extender

PropertyExpected OutcomeJustification
Thermal Stability (TGA)
Onset Decomposition TemperatureIncreasedThe rigid aromatic naphthalene structure enhances thermal stability.
Thermal Transitions (DSC)
Soft Segment TgLargely UnaffectedPrimarily determined by the polyol used.
Hard Segment TmHigher and more definedThe planar naphthalene moiety promotes better packing and crystallinity of the hard segments.
Mechanical Properties
Tensile StrengthIncreasedThe rigid hard segments provide reinforcement.
Young's ModulusIncreasedIncreased stiffness due to the aromatic hard segments.
Elongation at BreakDecreasedThe rigid nature of the hard segments reduces the overall flexibility.

Potential Applications and Future Outlook

The unique properties imparted by the 1,5-diaminonaphthalene moiety open up a range of potential applications for these specialty polyurethanes. The enhanced thermal stability and mechanical strength make them suitable for demanding engineering applications, such as high-performance elastomers, coatings, and adhesives. Furthermore, the presence of the naphthalene group may lead to interesting optical and electronic properties, suggesting potential uses in organic electronics and sensor technologies. In the biomedical field, these materials could be explored for applications requiring robust and biocompatible scaffolds for tissue engineering.

Future research should focus on a systematic investigation of the structure-property relationships by varying the polyol type, diisocyanate, and the ratio of hard to soft segments. Exploring the processability of these materials into films, fibers, and foams will be crucial for their translation into practical applications.

References

  • Differential scanning calorimetry (DSC) measurements of polyurethane. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. (2013). Middle-East Journal of Scientific Research, 16(7), 890-895.
  • Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. (2021). Polymers, 13(12), 1914.
  • SAFETY DATA SHEET - 1,5-Diaminonaphthalene. (2009). Fisher Scientific.
  • Download - International Journal on Advanced Science, Engineering and Information Technology. (n.d.). Retrieved January 8, 2026, from [Link]

  • The Influence of Diamine Chain Length on Polyurethane Properties: A Compar
  • GUIDE TO HANDLING ISOCYAN
  • Synthesis of poly(urethane-urea)s based on novel macro- diamines: enhanced mechanical properties. (n.d.). Journal of Applied Chemistry.
  • Development of bio-based thermoplastic polyurethanes formulations using corn-derived chain extender for reactive rotational mold. (2013). Polymer Engineering & Science, 54(6), 1265-1276.
  • (a) The initial degradation temperature (T5%) and initial stage decomposition temperature (Tmax) of polyurethanes derived from the thermogravimetric analysis (TGA). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis and characterization of some polyurethanes and polyurethane-ureas. (2008). Oriental Journal of Chemistry, 24(2), 409-414.
  • Synthesis of biodegradable polyurethanes chain-extended with (2S)-bis(2-hydroxypropyl) 2-aminopentane dioate. (2018). Journal of Applied Polymer Science, 135(15), 45764.
  • FTir spectra of the polyurethanes PU(MDI)BPA, PU(HDI)BPA, PU(MDI)THIO and PU(HDI)THIO. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Design-properties relationships of polyurethanes elastomers depending on different chain extenders structures. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. (2018). Molecules, 23(11), 3045.
  • Polyurethane types, synthesis and applications-a review. (2016). RSC Advances, 6(115), 114451-114482.
  • Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. (2025). Journal of Polymers and the Environment.
  • Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. (n.d.). The Italian Association of Chemical Engineering. Retrieved January 8, 2026, from [Link]

  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applic
  • The synthetic method of 1,5-naphthalene diisocyanate. (n.d.). Google Patents.
  • Synthesis of Polyurethanes and Study of Their Surface Morphology. (n.d.). Banaras Hindu University. Retrieved January 8, 2026, from [Link]

  • Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane. (n.d.). eScholarship, University of California. Retrieved January 8, 2026, from [Link]

  • [Study on the structures of poly (urea) urethane by FTIR and 1H NMR methods]. (1998). Guang Pu Xue Yu Guang Pu Fen Xi, 18(2), 167-172.
  • Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method. (n.d.). Google Patents.

Sources

Application Note: 1,5-Dinitronaphthalene as a Model Compound for Advanced Nitration Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitration is a cornerstone of electrophilic aromatic substitution reactions, pivotal in the synthesis of numerous commercial and research chemicals, from dyes to energetic materials. Understanding the intricate details of reaction kinetics, regioselectivity, and mechanisms, especially in deactivated aromatic systems, is crucial for process optimization and the development of new synthetic methodologies. This document establishes 1,5-Dinitronaphthalene (1,5-DNN) as an exemplary model compound for investigating nitration under forcing conditions. Its deactivated bicyclic aromatic system provides a unique platform for studying the directing effects of multiple electron-withdrawing groups and for developing robust analytical protocols to characterize complex product mixtures.

Introduction: The Significance of Model Compounds in Nitration Chemistry

The study of aromatic nitration has been instrumental in shaping our understanding of chemical reactivity. While simple substrates like benzene or toluene are excellent for introductory studies, they do not represent the challenges encountered with complex, electron-deficient molecules. Model compounds are therefore essential tools for researchers, providing a consistent and well-characterized substrate to probe the limits of reaction conditions, evaluate novel nitrating agents, and elucidate complex mechanistic pathways.[1]

This compound is a high-purity nitroaromatic compound that serves as a critical intermediate in the production of 1,5-diaminonaphthalene and, subsequently, 1,5-naphthalene diisocyanate (NDI), a key component in high-performance polyurethane elastomers.[2][3][4] Beyond its industrial relevance, the chemical nature of 1,5-DNN makes it an outstanding model compound for advanced nitration studies for several reasons:

  • Strongly Deactivated System: The two nitro groups at the 1 and 5 positions significantly reduce the electron density of the naphthalene ring system, making it highly resistant to further electrophilic attack. This necessitates the use of strong nitrating systems and allows for the study of reactions under kinetically controlled, high-energy regimes.

  • Complex Regioselectivity: The introduction of a third or fourth nitro group is governed by the complex interplay of the deactivating and directing effects of the existing substituents. Analyzing the resulting isomer distribution provides deep insights into the electronic and steric factors controlling electrophilic substitution on a deactivated polycyclic aromatic hydrocarbon.

  • Analytical Clarity: The resulting trinitro- and tetranitronaphthalene isomers are stable, crystalline compounds that can be separated and quantified using modern analytical techniques like High-Performance Liquid Chromatography (HPLC), providing clear, quantitative data for kinetic and mechanistic modeling.[5]

This guide provides a comprehensive overview of 1,5-DNN, including its synthesis, safety considerations, and detailed protocols for its use as a model substrate in further nitration experiments.

Physicochemical Properties and Safety Data

Accurate knowledge of a compound's properties and hazards is a prerequisite for safe and effective experimentation.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 605-71-0
Molecular Formula C₁₀H₆N₂O₄[6]
Molecular Weight 218.17 g/mol [6]
Appearance Yellowish-white needles or light yellow fluffy solid[6][7]
Melting Point 216-217 °C (421-423 °F)[6][7]
Boiling Point Sublimes[6][7]
Solubility Insoluble in water; soluble in some organic solvents.[7]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[8][9]

  • Hazard Classifications: Suspected of causing genetic defects (Muta. 2), may cause an allergic skin reaction (Skin Sens. 1), and causes serious eye damage (Eye Dam. 1).[6] It is also an irritant to the skin and respiratory tract.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.[9]

  • Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and bases.[7]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[9] In all cases of significant exposure or if concerned, seek medical advice.[9]

Mechanistic Framework: The Nitration of Deactivated Aromatics

The nitration of naphthalene follows the classical mechanism of electrophilic aromatic substitution (EAS).[10] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from a precursor, typically a mixture of nitric and sulfuric acids.[10][11]

G cluster_0 Step 1: Generation of Electrophile HNO3 HNO₃ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) Naphth Naphth NO2_plus->Naphth HSO4_minus HSO₄⁻ H2O H₂O Sigma Sigma Sigma_2 Sigma_2 Sigma->Sigma_2

Figure 1: General Mechanism of Electrophilic Aromatic Nitration

For a deactivated substrate like 1,5-DNN, the energy barrier for the formation of the σ-complex (Wheland intermediate) is significantly higher. The electron-withdrawing nitro groups destabilize the positive charge that develops in the ring during the transition state. Consequently, forcing conditions—such as the use of fuming nitric acid, oleum (H₂SO₄·xSO₃), or elevated temperatures—are required to generate a sufficiently high concentration of the nitronium ion and overcome this activation energy barrier.

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol details the direct dinitration of naphthalene. While traditional methods often use mixed sulfuric and nitric acids, modern procedures can achieve high purity using nitric acid alone, which simplifies acid recovery.[3][4]

G start Start charge_reactor Charge Reactor with 72-87% Nitric Acid start->charge_reactor dose_naphth Slowly Dose Powdered Naphthalene charge_reactor->dose_naphth react React at 45-65°C for 1.5-2 hours dose_naphth->react cool Cool Reaction Mixture to 5-20°C react->cool filter Filter Precipitate cool->filter wash_water Wash Solid with Cold Deionized Water filter->wash_water wash_acetone Wash Solid with Cold Acetone wash_water->wash_acetone dry Dry Product under Vacuum wash_acetone->dry analyze Analyze Purity (HPLC, Melting Point) dry->analyze end Store Pure 1,5-DNN analyze->end

Figure 2: Workflow for Synthesis of 1,5-DNN

Methodology:

  • Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and dosing funnel with 72-87% nitric acid. The molar ratio of nitric acid to naphthalene should be at least 8:1.[4]

  • Naphthalene Addition: Begin vigorous stirring and maintain the reactor temperature between 45-65°C. Slowly add powdered naphthalene to the nitric acid over 15-25 minutes.[4][5] This is an exothermic reaction, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: Once the addition is complete, stir the reaction mixture at 45-65°C for an additional 1.5 to 2 hours.[4][5]

  • Work-up: Cool the reaction mixture to 15°C to precipitate the dinitronaphthalene isomers.[5]

  • Isolation: Filter the resulting slurry through a Büchner funnel.

  • Purification:

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.[5]

    • Perform a final wash with cold acetone to remove more soluble isomers (like 1,8-DNN) and impurities.[3] The ratio of the crude precipitate to acetone should be approximately 1:3 to 1:7 by weight.[3]

  • Drying: Dry the purified solid in a vacuum oven at 80-100°C to yield this compound as a crystalline solid.

  • Characterization: Confirm product identity and purity (typically ≥98%) via HPLC and melting point analysis.[3]

Protocol 2: Model Study - Further Nitration of this compound

This protocol uses 1,5-DNN as a model substrate to study nitration in a highly deactivated system. The conditions are significantly harsher than in Protocol 1.

G start Start add_dnn Dissolve 1,5-DNN in Concentrated H₂SO₄ start->add_dnn cool_mixture Cool Mixture in Ice/Salt Bath add_dnn->cool_mixture add_hno3 Slowly Add Fuming Nitric Acid (d=1.5) cool_mixture->add_hno3 react Stir at Elevated Temperature (e.g., 35°C) for Extended Period add_hno3->react quench Carefully Pour onto Crushed Ice react->quench filter Filter Precipitated Polynitronaphthalenes quench->filter wash Wash Solid with Cold Deionized Water filter->wash dry Dry Crude Product wash->dry analyze Analyze Product Mixture (HPLC, LC-MS, NMR) dry->analyze end Data Interpretation analyze->end

Figure 3: Workflow for Further Nitration of 1,5-DNN

Methodology:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve a known quantity of 1,5-DNN (e.g., 1.0 g) in concentrated sulfuric acid (e.g., 98%, 5 mL).[12]

  • Nitrating Agent: Prepare the nitrating mixture by carefully adding fuming nitric acid (d=1.50, e.g., 2 mL) to the dropping funnel.[12]

  • Reaction Initiation: Cool the flask containing the 1,5-DNN solution in an ice bath. Slowly add the fuming nitric acid dropwise, ensuring the temperature does not rise excessively.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to a controlled temperature (e.g., 35°C) for an extended period (e.g., several hours to days, depending on the desired conversion).[12] The progress can be monitored by taking small aliquots over time for analysis.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the polynitrated products.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product mixture in a desiccator or vacuum oven.

  • Analysis: The primary analysis of the product distribution is performed via HPLC (see Protocol 3). Further characterization of isolated fractions can be done using NMR, FT-IR, and Mass Spectrometry.

Protocol 3: Analytical Characterization of Nitration Products

A robust and validated analytical method is the cornerstone of a successful model study. HPLC is the preferred method for quantifying the components of the reaction mixture.

G start Start with Dry Crude Product Mixture prep_sample Prepare Standard Solutions & Sample Solution (e.g., in Acetonitrile) start->prep_sample hplc_analysis Inject onto HPLC System prep_sample->hplc_analysis separation Isocratic or Gradient Elution (e.g., Acetonitrile/Water) on C18 Column hplc_analysis->separation detection UV Detection (e.g., 254 nm) separation->detection quantification Integrate Peak Areas & Quantify using Calibration Curves detection->quantification characterization Optional: Isolate Fractions for Spectroscopic Analysis (NMR, MS, FT-IR) quantification->characterization end Final Report quantification->end characterization->end

Figure 4: Analytical Workflow for Product Characterization

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the dry crude product mixture and dissolve it in a suitable solvent like acetonitrile to a known concentration (e.g., 100 ppm). Prepare standard solutions of the starting material (1,5-DNN) for calibration.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared sample. The retention time will increase with the number of nitro groups. Identify peaks by comparing with standards (if available) or by collecting fractions for mass spectrometry.

  • Quantification: Calculate the percentage of each component in the mixture based on the area of the corresponding peaks relative to the total area, using response factors determined from standards where possible.

Data Interpretation and Expected Results

The nitration of 1-nitronaphthalene typically yields a mixture of 1,5- and 1,8-dinitronaphthalene.[10] Further nitration of 1,5-DNN is a more complex process. The nitro groups at the 1 and 5 positions deactivate the entire ring system. They primarily direct incoming electrophiles to the other ring. The expected major products from further nitration are tetranitronaphthalenes, such as 1,3,5,8-tetranitronaphthalene or 1,4,5,8-tetranitronaphthalene, depending on the precise reaction conditions.[12]

Starting MaterialNitrating AgentConditionsMajor ProductsRationale
NaphthaleneHNO₃/H₂SO₄Mild (e.g., 60°C)1-Nitronaphthalene (~90%)Kinetic control favors attack at the more activated alpha-position.[11]
1-NitronaphthaleneHNO₃/H₂SO₄Moderate1,5-DNN and 1,8-DNNThe nitro group deactivates its own ring, directing nitration to the other ring at the available alpha-positions.
This compoundFuming HNO₃ / H₂SO₄Forcing (e.g., >35°C)1,3,5,8-TNN, 1,4,5,8-TNNBoth rings are deactivated. Nitration occurs at the remaining available positions (3, 4, 8, 7), with substitution patterns dictated by complex electronic effects.

By systematically varying parameters such as temperature, reaction time, and the concentration of the nitrating agent, and then analyzing the product distribution using the protocols described, researchers can build a detailed model of the reaction kinetics and regioselectivity for this challenging substrate. This data is invaluable for validating computational chemistry models and for expanding the synthetic utility of nitration chemistry.

References

  • Loba Chemie. (2021). This compound - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (Date not available). CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction.
  • Patsnap Eureka. (Date not available). Preparation method of this compound and 1,8-dinitronaphthalene. Retrieved from [Link]

  • Google Patents. (Date not available). CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.
  • International Scholars Journals. (Date not available). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

  • Olah, G. A., et al. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-300.
  • PubChem. (Date not available). This compound. Retrieved from [Link]

  • European Patent Office. (2005). Process for the production of this compound - EP 1529772 A1. Retrieved from [Link]

  • Unknown Source. (Date not available). Studies on Nitro-l, 5 -Dimethylnaphthalenes and Nitro-2,3-Dimethylnaphthalenes. Retrieved from [Link]

  • ResearchGate. (Date not available). Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst. Retrieved from [Link]

  • Google Patents. (Date not available). US6992230B2 - Process for the production of this compound.
  • Organic Chemistry with Victor. (2024, February 2). Nitration of Naphthalene. YouTube. Retrieved from [Link]

  • European Patent Office. (2011). Process for the production of this compound - Patent 1529772. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A simple approach for preparation of dinitronaphthalene compounds from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 5.1.6. Synthesis of 1-Nitronaphthalene | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (Date not available). Nitration of naphthalene with various nitrating agents | Download Table. Retrieved from [Link]

  • ResearchGate. (2018). MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF this compound WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. Retrieved from [Link]

  • Google Patents. (Date not available). US3221062A - Nitration process.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-dinitronaphthalene (1,5-DNN). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of 1,5-DNN. As an essential intermediate for producing 1,5-diaminonaphthalene and subsequently, high-performance polymers like naphthalene diisocyanate (NDI), optimizing its synthesis is critical. This document provides troubleshooting advice, detailed protocols, and explains the fundamental chemistry to empower you to achieve consistent and high-quality results.

Core Principles: The Chemistry of Naphthalene Dinitration

The synthesis of this compound is achieved through the electrophilic aromatic substitution of naphthalene. The reaction typically involves a strong nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") or concentrated nitric acid alone under specific conditions.[1][2][3] The key to the reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring.[1][4]

The first nitration of naphthalene predominantly yields 1-nitronaphthalene. The second nitration is more complex, leading to a mixture of dinitronaphthalene (DNN) isomers, primarily the 1,5- and 1,8-isomers.[3][5] Controlling the reaction conditions is paramount to maximizing the formation of the desired 1,5-isomer over the 1,8-isomer and other byproducts.

Nitration_Mechanism Figure 1: General Mechanism for Electrophilic Nitration cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Dinitration HNO3 HNO₃ H2ONO3+ H₂O⁺-NO₂ HNO3->H2ONO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO3+->NO2+ - H₂O H2O H₂O Naphthalene Naphthalene SigmaComplex1 σ-Complex (1-Nitronaphthalene) Naphthalene->SigmaComplex1 + NO₂⁺ Mononitro 1-Nitronaphthalene SigmaComplex1->Mononitro - H⁺ SigmaComplex2 σ-Complex (Dinitronaphthalene) Mononitro->SigmaComplex2 + NO₂⁺ DNN 1,5-DNN + 1,8-DNN SigmaComplex2->DNN - H⁺

Caption: Figure 1: General Mechanism for Electrophilic Nitration.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Low Overall Yield and Incomplete Reaction

Question: My reaction results in a low yield of dinitronaphthalenes, and I recover significant amounts of 1-nitronaphthalene or unreacted naphthalene. Why is this happening and how can I drive the reaction to completion?

Answer: A low yield of the dinitrated product often points to insufficient reactivity of the nitrating medium or suboptimal reaction conditions. Several factors are at play:

  • Nitrating Agent Strength: The second nitration is significantly slower than the first because the initial nitro group deactivates the aromatic ring. A sufficiently powerful nitrating agent is required. In mixed acid systems, sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion (NO₂⁺).[1] If using nitric acid alone, a high concentration (e.g., 72-87 wt.%) is crucial to ensure a sufficient concentration of the active electrophile.[2][6]

  • Reaction Temperature: Temperature plays a critical role. While higher temperatures increase the reaction rate, they can also promote the formation of undesirable oxidation byproducts.[7] A common temperature range is 30-80°C.[2][8] If the reaction is incomplete, a modest increase in temperature or a longer reaction time may be necessary.

  • Molar Ratio of Reactants: An excess of the nitrating agent is typically required to drive the reaction towards dinitration. For nitric acid-only procedures, a molar ratio of nitric acid to naphthalene of at least 8:1 is often recommended to achieve high conversion.[2]

ParameterRecommended RangeRationale & Citation
Reaction Temperature 30 - 80 °CBalances reaction rate against the formation of oxidation byproducts.[2][8]
HNO₃ Concentration 72 - 87 wt.% (for H₂SO₄-free)Ensures sufficient nitrating strength for dinitration.[2][6]
Molar Ratio (HNO₃:Naph.) ≥ 8:1A significant excess of nitric acid drives the equilibrium towards the dinitrated product.[2]
Reaction Time 1 - 5 hoursDependent on temperature and scale; monitor reaction progress via TLC or HPLC.[8]

Table 1: Recommended Reaction Parameters for Naphthalene Dinitration.

Issue 2: Poor Selectivity and High 1,8-DNN Content

Question: My product is a mixture with a high percentage of 1,8-dinitronaphthalene, which complicates purification and lowers the effective yield of 1,5-DNN. How can I improve the isomeric selectivity?

Answer: The distribution of 1,5- and 1,8-dinitronaphthalene isomers is a classic challenge. Direct nitration of naphthalene often yields a mixture where the 1,8-isomer can be the major product.[3] Improving selectivity towards the 1,5-isomer involves manipulating reaction conditions and leveraging different synthetic strategies.

  • Solvent Effects: Performing the nitration in an organic solvent can influence isomer ratios. The use of dichloroethane has been shown to be effective, and it can also aid in the subsequent separation of the isomers due to differential solubility.[8]

  • Alternative Nitrating Agents: While mixed acid is common, exploring alternative methods can improve selectivity. For instance, using nitrogen dioxide with a zeolite catalyst is a non-acidic method that can offer different selectivity profiles and improved safety.[9][10]

  • Purification Strategy: Since achieving perfect selectivity can be difficult, an efficient purification strategy is essential. The key to isolating 1,5-DNN is exploiting its lower solubility compared to the 1,8-isomer in certain solvents. A thorough wash of the crude, water-rinsed precipitate with acetone is a highly effective method for removing the majority of the 1,8-DNN and other impurities.[2][11]

Issue 3: Formation of Dark, Tarry Oxidation Byproducts

Question: My reaction mixture turns dark, and I isolate a tarry, impure product. What causes this and how can it be prevented?

Answer: The formation of dark, polymeric, or tarry material is typically due to oxidation of the naphthalene ring. Concentrated nitric acid is a potent oxidizing agent, and this side reaction competes with the desired nitration.[2]

  • Temperature Control: This is the most critical factor. Runaway temperatures significantly accelerate oxidation. The reaction is highly exothermic, so efficient cooling (e.g., an ice bath) and slow, controlled addition of the nitrating agent or naphthalene are imperative to maintain the desired temperature.[12]

  • Acid Concentration: Using nitric acid that is more concentrated than necessary can increase the rate of oxidation. Adhere to established concentration ranges.

  • Agitation: Poor stirring can create localized "hot spots" where the temperature spikes, leading to decomposition and oxidation. Ensure vigorous and consistent agitation throughout the entire reaction.[12]

Issue 4: Safety Concerns and Runaway Reactions

Question: What are the primary safety hazards associated with naphthalene nitration, and what are the essential precautions?

Answer: Nitration reactions are among the most hazardous in organic synthesis due to their high exothermicity and the corrosive, oxidizing nature of the reagents.[12][13]

  • Thermal Hazard: The reaction generates a significant amount of heat. Without adequate cooling, the temperature can rise uncontrollably, leading to a "runaway reaction" that can cause violent boiling, pressure buildup, and even an explosion.[12]

  • Corrosivity and Oxidation: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[14][15] Nitric acid is also a strong oxidizer and can react violently with combustible or organic materials.[16]

  • Mitigation Strategies:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Fume Hood: Conduct the entire procedure in a certified chemical fume hood.

    • Controlled Addition: Add the nitrating agent dropwise to the substrate solution (or vice-versa as the protocol dictates) at a rate that allows the cooling system to maintain the target temperature.

    • Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

    • Emergency Preparedness: Have an appropriate quenching agent (e.g., a large volume of ice) and spill neutralization materials readily available.[16]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound based on a sulfuric acid-free method, which simplifies acid handling and recycling.[2][17]

Protocol 1: Synthesis of Crude Dinitronaphthalene Mixture
  • Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (e.g., cold water or ice bath).

  • Reagent Charge: Charge the flask with 80 wt.% nitric acid (e.g., 10 molar equivalents based on naphthalene).

  • Naphthalene Addition: Begin stirring and slowly add finely pulverized naphthalene (1 equivalent) in small portions. The initial addition may cause a self-heating to ~50°C. Control the addition rate to maintain the internal temperature between 30-40°C, using the cooling bath as needed.

  • Reaction: After all the naphthalene has been added (typically over 20-30 minutes), continue to stir the reaction mixture at 45-65°C for 2 hours to ensure the reaction goes to completion.

  • Precipitation: After the reaction period, cool the mixture to 15-20°C in an ice bath. The dinitronaphthalene isomers will precipitate out of the acidic solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper). This removes residual nitric acid.

Workflow Figure 2: Experimental Workflow for 1,5-DNN Synthesis cluster_synthesis Synthesis cluster_isolation Crude Isolation cluster_purification Purification A 1. Setup Reactor with Cooling B 2. Charge Nitric Acid A->B C 3. Add Naphthalene (Control Temp: 30-40°C) B->C D 4. Stir at 45-65°C for 2h C->D E 5. Cool Mixture to 15-20°C D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Wash with H₂O until Neutral F->G H Crude DNN Mixture G->H I 8. Slurry Crude DNN in Acetone H->I Transfer to Purification J 9. Stir at 50-55°C for 20 min I->J K 10. Cool and Filter J->K L 11. Wash with Cold Acetone & Dry K->L M Pure 1,5-DNN L->M

Sources

Technical Support Center: Navigating the Separation of 1,5- and 1,8-Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced separation sciences. This guide is designed for researchers, chemists, and process development professionals who are tackling the intricate challenge of separating 1,5- and 1,8-dinitronaphthalene isomers. Direct nitration of naphthalene yields a mixture of these isomers, and their effective separation is a critical step for downstream applications, including the synthesis of dyes, high-performance polymers, and energetic materials.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your laboratory work.

Understanding the Core Challenge: Physicochemical Similarities

The primary difficulty in separating 1,5- and 1,8-dinitronaphthalene lies in their structural similarity, which results in closely related physical and chemical properties. Both are yellow crystalline solids with the same molecular formula (C₁₀H₆N₂O₄) and molecular weight.[3][4][5] Their polarity and solubility in common organic solvents are not dramatically different, making straightforward separation a nuanced task.

Property1,5-Dinitronaphthalene1,8-DinitronaphthaleneRationale for Separation Challenge
Molecular Formula C₁₀H₆N₂O₄[5]C₁₀H₆N₂O₄[3]Identical formula and weight lead to similar bulk properties.
Molecular Weight 218.17 g/mol [5]218.17 g/mol [4]No mass difference to exploit in techniques like mass spectrometry for separation.
Melting Point ~212-222°C[6]~171-172°C[3]The difference in melting points is significant and can be exploited in melt crystallization, but solvent-based methods are more common.
Solubility in Water Very low[7][8]Very low (<1 mg/mL)[3][4][9]Both are hydrophobic, limiting aqueous-based separation techniques.
Solubility in Organic Solvents Soluble in solvents like acetone, benzene, and toluene.[8]Soluble in various organic solvents.[10]Similar solubility profiles in many common solvents necessitate careful solvent selection for fractional crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the separation of 1,5- and 1,8-dinitronaphthalene.

Crystallization-Based Separations

Q1: My fractional crystallization is yielding a product with low purity. What are the likely causes and how can I improve it?

A1: Low purity in fractional crystallization is a common problem stemming from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should exhibit a significant solubility difference for the two isomers at a given temperature. While both isomers are soluble in solvents like dichloroethane and acetone, the key is the differential solubility.[1][11] For instance, this compound is less soluble in certain solvents, allowing it to crystallize out first upon cooling.[12]

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of both isomers, trapping the more soluble isomer within the crystal lattice of the less soluble one. A slow, controlled cooling process is crucial for the selective crystallization of the desired isomer.

  • Insufficient Solvent Volume: Using too little solvent can cause both isomers to precipitate out of the solution prematurely. Conversely, too much solvent may lead to a poor yield of the desired, less soluble isomer.

  • Agitation: Proper agitation during the cooling process can promote the formation of purer crystals by preventing the formation of large agglomerates that can trap impurities.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. Dichloroethane is a commonly cited solvent for this separation.[1] Acetone has also been used, where it preferentially dissolves 1,8-dinitronaphthalene and other impurities, leaving behind the less soluble this compound.[11]

  • Optimize Cooling Profile: Implement a stepwise or ramped cooling protocol. For example, cool the solution to an intermediate temperature to crystallize the bulk of the less soluble isomer, hold at that temperature, and then filter before further cooling.

  • Recrystallization: A single crystallization step is often insufficient. Recrystallizing the product one or more times will significantly enhance its purity.[13]

Q2: I'm observing oiling out instead of crystallization. What should I do?

A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is often due to a very high concentration of the solute or the use of a solvent in which the compound is excessively soluble at the crystallization temperature.

Solutions:

  • Dilute the Solution: Add more of the solvent to reduce the concentration of the dinitronaphthalene mixture.

  • Change the Solvent System: Use a solvent in which the isomers are less soluble. You might also consider using a co-solvent system to modulate the solubility.

  • Seed the Solution: Introduce a small crystal of the pure, desired isomer to provide a nucleation site for crystal growth.

Chromatographic Separations

Q3: I am trying to separate the isomers using High-Performance Liquid Chromatography (HPLC), but I'm getting poor resolution between the peaks. How can I improve this?

A3: Poor resolution in HPLC is typically due to suboptimal selection of the stationary phase, mobile phase, or other chromatographic parameters.

  • Stationary Phase Selection: Standard C18 columns can often separate these isomers, but for challenging separations, specialized columns can offer better selectivity. Columns with phenyl-based stationary phases (like PYE or NPE) can provide enhanced separation through π-π interactions with the aromatic rings of the dinitronaphthalenes.[14] The differing orientation of the nitro groups in the 1,5- and 1,8-isomers can lead to different interactions with such stationary phases.[14]

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile or methanol) and its ratio with water is critical. A methodical approach, such as running a gradient elution first, can help in determining the optimal isocratic or gradient conditions.

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases. Adjusting the column temperature can also alter the selectivity of the separation.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically vary the ratio of your organic solvent to water. For example, if using a methanol/water mobile phase, try compositions from 90:10 to 70:30.[14]

  • Try a Different Column: If a C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl phase, to exploit different retention mechanisms.

  • Adjust pH (if applicable): While 1,5- and 1,8-dinitronaphthalene are neutral compounds, the pH of the mobile phase can affect the surface chemistry of the silica-based stationary phase, which can sometimes influence the separation. The use of a small amount of acid, like phosphoric or formic acid, in the mobile phase is common in reverse-phase HPLC to ensure consistent analyte and column interactions.[15]

Experimental Protocols

Protocol 1: Fractional Crystallization using Dichloroethane

This protocol is based on the differential solubility of 1,5- and 1,8-dinitronaphthalene in dichloroethane. This compound is generally less soluble and will crystallize out first from a hot, saturated solution upon cooling.

Materials:

  • Crude mixture of 1,5- and 1,8-dinitronaphthalene

  • 1,2-Dichloroethane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, dissolve the crude dinitronaphthalene mixture in a minimal amount of hot 1,2-dichloroethane. Add the solvent gradually to the heated mixture with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • First Crystallization (Isolation of this compound): Allow the solution to cool slowly to room temperature with gentle stirring. As the solution cools, the less soluble this compound will start to crystallize.

  • Isolation: Once crystallization at room temperature appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1,2-dichloroethane to remove any adhering mother liquor containing the 1,8-isomer.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.

  • Second Crystallization (Isolation of 1,8-Dinitronaphthalene): The filtrate from the first crystallization is enriched with the more soluble 1,8-dinitronaphthalene. Concentrate the filtrate by evaporating a portion of the solvent. Upon cooling, the 1,8-dinitronaphthalene will crystallize. Collect these crystals by vacuum filtration.

  • Purity Assessment: Check the purity of each isomer fraction by measuring their melting points or by using an analytical technique like HPLC or GC. Recrystallize each fraction if necessary to achieve the desired purity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Isomer Analysis and Separation

This protocol provides a starting point for the analytical separation of 1,5- and 1,8-dinitronaphthalene. This method can be scaled up for preparative separation with appropriate adjustments to the column size and flow rate.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for mobile phase modification)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the dinitronaphthalene isomer mixture in acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A good starting point is 70:30 (v/v) acetonitrile:water.[14] Add a small amount of acid (e.g., 0.1% phosphoric acid) to the mobile phase to improve peak shape.[15]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 Acetonitrile:Water (with 0.1% Phosphoric Acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm[14]

  • Analysis: Inject the prepared sample and record the chromatogram. The two isomers should elute as distinct peaks. Identify the peaks based on the retention times of pure standards if available.

  • Optimization: If the resolution is not satisfactory, adjust the mobile phase composition. Increasing the water content will generally increase retention times and may improve separation. Alternatively, a gradient elution from a lower to a higher concentration of acetonitrile can be employed to achieve a good separation in a shorter time.

Visualization of Separation Workflows

Fractional Crystallization Workflow

cluster_0 Dissolution cluster_1 First Crystallization cluster_2 Isolation of 1,5-DNN cluster_3 Isolation of 1,8-DNN A Crude Dinitronaphthalene (1,5- & 1,8- isomers) B Add Hot Solvent (e.g., Dichloroethane) A->B C Saturated Solution B->C D Slow Cooling C->D E This compound Crystallizes D->E F Filtration E->F G Solid: this compound (Higher Purity) F->G J Filtrate: Enriched in 1,8-Dinitronaphthalene F->J H Wash with Cold Solvent G->H I Dry H->I K Concentrate Filtrate J->K L Cool and Crystallize K->L M Filter and Dry L->M

Caption: Workflow for separating 1,5- and 1,8-dinitronaphthalene by fractional crystallization.

HPLC Analysis and Optimization Logic

cluster_opts Optimization Strategies start Start HPLC Analysis prep_sample Prepare & Filter Sample (in Acetonitrile) start->prep_sample hplc_run Inject on C18 Column (e.g., 70:30 ACN:H2O) prep_sample->hplc_run check_res Assess Peak Resolution hplc_run->check_res good_res Separation Successful Quantify/Collect Fractions check_res->good_res Good bad_res Poor Resolution check_res->bad_res Poor optimize Optimization Loop bad_res->optimize opt1 Adjust Mobile Phase (e.g., change % ACN) optimize->opt1 opt2 Change Column (e.g., Phenyl Phase) optimize->opt2 opt3 Modify Flow Rate or Temp optimize->opt3 opt1->hplc_run opt2->hplc_run opt3->hplc_run

Caption: Decision-making process for HPLC method development and optimization.

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  • International Journal of Chemical and Materials Engineering. (2025, August 6). HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. [Link]

  • ResearchGate. (n.d.). The ten chemically transparent dinitronaphthalene isomers and their radical anions | Request PDF. [Link]

  • Analytical Chimica Acta. (n.d.). Analysis and deconvolution of dimethylnaphthalene isomers using gas chromatography vacuum ultraviolet spectroscopy and theoretical computations. [Link]

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Technical Support Center: Troubleshooting Common Problems in Naphthalene Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Naphthalene Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution reaction. As a cornerstone of synthetic chemistry, the nitration of naphthalene is pivotal for creating intermediates used in the synthesis of dyes, pharmaceuticals, and other fine chemicals. However, the reaction is sensitive to conditions and can present several challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the expertise to troubleshoot common issues, optimize your reaction outcomes, and ensure laboratory safety.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the nitration of naphthalene. Each issue is broken down into probable causes and actionable solutions, grounded in chemical principles.

Question 1: My reaction resulted in a very low yield of the desired 1-nitronaphthalene. What went wrong?

Answer:

Low yield is a frequent issue that can typically be traced back to suboptimal reaction parameters or inefficient workup.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Ensure the naphthalene is finely divided and added in small portions to the mixed acid to maximize surface area and prevent localized overheating.[1] Maintain the reaction at the recommended temperature (e.g., 50-60°C) for a sufficient duration (e.g., 30-60 minutes) with continuous stirring to ensure homogeneity.[2][3] Progress can be monitored using Thin Layer Chromatography (TLC).[4][5]

  • Loss of Product During Workup: The product can be lost during the quenching and isolation phases.

    • Solution: When quenching the reaction, pour the mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[1][4] This ensures rapid cooling and complete precipitation of the crude product. Ensure the product fully crystallizes or precipitates before filtration.

  • Suboptimal Temperature Control: Naphthalene is more reactive than benzene, but the reaction still requires sufficient thermal energy.[6]

    • Solution: If the reaction temperature is too low, the rate will be very slow. Conversely, excessively high temperatures can promote side reactions. A controlled temperature bath is recommended to maintain the optimal range of 45-60°C.[1][2][7]

Question 2: I have a significant amount of 2-nitronaphthalene in my product mixture. How can I improve the regioselectivity for the 1-isomer?

Answer:

The formation of 1-nitronaphthalene is kinetically favored, while the 2-isomer is the thermodynamically more stable product.[4] Achieving high alpha-selectivity requires careful control over reaction conditions to favor the kinetic pathway.

Probable Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the higher activation barrier for the formation of the 2-isomer, or potentially lead to isomerization, thus increasing its proportion in the final product.

    • Solution: Maintain a lower, controlled reaction temperature. The typical α:β isomer ratio is around 9:1 when using mixed acid at moderate temperatures (e.g., 25°C).[4] The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary from 9 to 29 depending on the specific nitrating agent and conditions used.[8][9]

  • Choice of Nitrating Agent or Solvent: The reaction environment can influence the isomer ratio.

    • Solution: For most applications, the standard mixed acid (HNO₃/H₂SO₄) system provides good selectivity for the 1-isomer.[7][10] The choice of solvent can also play a role; Friedel-Crafts acylation of naphthalene, a related electrophilic substitution, shows solvent-dependent regioselectivity, and similar effects can be observed in nitration.[6]

Question 3: My analysis shows the presence of dinitronaphthalene products. How can I prevent this polysubstitution?

Answer:

The formation of dinitrated and other polysubstituted products occurs when the reaction is too aggressive, causing a second nitration event on the initially formed mononitronaphthalene ring.

Probable Causes & Solutions:

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture (HNO₃/H₂SO₄) increases the concentration of the powerful electrophile (NO₂⁺), driving the reaction towards polysubstitution.[4]

    • Solution: Carefully control the stoichiometry. Use nitric acid in a stoichiometric or only a slight excess (e.g., 1.0-1.2 equivalents) relative to naphthalene.[4]

  • High Reaction Temperature or Prolonged Reaction Time: More forcing conditions (higher heat or longer time) can overcome the deactivating effect of the first nitro group and lead to a second substitution.[4][5]

    • Solution: Adhere to the recommended reaction temperature and time. If dinitration is consistently a problem, consider reducing the temperature or shortening the reaction duration. For benzene, temperatures above 65°C are known to promote dinitration, and a similar principle applies to the more reactive naphthalene system.[7]

Question 4: I am struggling to get a pure, crystalline product. My final product is oily or has a low melting point.

Answer:

Purification of nitronaphthalenes can be challenging due to the presence of isomers, unreacted starting material, and residual acids. The melting point of pure 1-nitronaphthalene is approximately 61°C, while 2-nitronaphthalene melts at 79°C.[1] A low or broad melting point indicates impurities.

Probable Causes & Solutions:

  • Residual Acids: Trapped nitric and sulfuric acid in the crude product can impede crystallization and represent a significant impurity.

    • Solution: After initial filtration, thoroughly wash the crude product with cold water until the washings are neutral to litmus paper. Some procedures recommend boiling the crude solid with fresh water to drive off any remaining naphthalene and acids via steam.[1][2] A final wash with a dilute sodium bicarbonate solution can also be effective.[4]

  • Presence of Isomers and Naphthalene: The presence of 2-nitronaphthalene and unreacted naphthalene will depress the melting point.

    • Solution: Recrystallization is the most effective method for purification. Effective solvents include hexane, ethanol, or solvent naphtha.[1][10][11] For example, dissolving the crude product in hot hexane or ethanol and allowing it to cool slowly will yield purer crystals of 1-nitronaphthalene, as the impurities remain in the mother liquor.[1][12] A hot filtration step can be used to remove insoluble impurities before crystallization.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the alpha-position (C1) the major product in naphthalene nitration? A1: The preference for substitution at the alpha-position (C1) is a classic example of kinetic control in electrophilic aromatic substitution.[4] The reaction proceeds via a carbocation intermediate (a Wheland intermediate or sigma complex). The intermediate formed by the attack of the nitronium ion (NO₂⁺) at the C1 position is more stable because it is stabilized by more resonance structures that maintain the aromaticity of the second, unfused ring.[4][6][13][14][15][16] This more stable intermediate has a lower activation energy for its formation, making it the faster-forming, or kinetic, product.[4]

Q2: What is the specific role of sulfuric acid in the mixed-acid nitration? A2: Concentrated sulfuric acid serves two critical functions. First, it acts as a strong acid to protonate nitric acid.[7][17] This protonated nitric acid then readily loses a molecule of water to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the species that attacks the naphthalene ring.[7][13][17] Second, it acts as a dehydrating agent, consuming the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.

Q3: What are the most critical safety precautions for nitration reactions? A3: Nitration reactions are highly exothermic and involve corrosive and toxic materials.[18][19] Strict adherence to safety protocols is mandatory.

  • Corrosivity: Always handle concentrated nitric and sulfuric acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[18][20][21]

  • Exothermic Reaction: The reaction generates significant heat (thermal runaway is a risk).[18][19] Add reagents slowly and maintain cooling with an ice bath, especially during the preparation of the mixed acid and the addition of naphthalene.[1][4]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[18][22] Have appropriate spill containment materials (like sodium carbonate for neutralization) on hand.[18][22]

Section 3: Experimental Protocols

Protocol 1: Standard Laboratory Scale Nitration of Naphthalene

This protocol is a representative method for the mononitration of naphthalene.

  • Preparation of Nitrating Mixture: In a flask, slowly and carefully add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid.[4] This addition should be done dropwise while the flask is cooled in an ice-water bath to manage the exothermic mixing.

  • Reaction Setup: In a separate 250 mL round-bottom flask, dissolve 5.0 g of finely powdered naphthalene in a minimal amount of a suitable solvent like acetic acid or dichloromethane.[4] Place this flask in a water bath maintained at 45-50°C.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the stirred naphthalene solution over 15-20 minutes.[4] Closely monitor the temperature and do not let it exceed 55°C.[1]

  • Reaction: After the addition is complete, continue stirring the mixture in a 60°C water bath for an additional 30 minutes to ensure the reaction goes to completion.[1][2]

  • Workup (Quenching): Carefully pour the warm reaction mixture into a beaker containing 250 mL of crushed ice and water, stirring vigorously.[1][4] A yellow solid, the crude nitronaphthalene, should precipitate.

  • Isolation: Allow the mixture to stand until precipitation is complete. Collect the solid product by vacuum filtration and wash the filter cake with several portions of cold water until the filtrate is neutral.[1]

Protocol 2: Purification of 1-Nitronaphthalene by Recrystallization
  • Solvent Selection: Transfer the air-dried crude product to a clean flask. For every 1 gram of crude product, add approximately 10-15 mL of hexane or 95% ethanol.[1][10]

  • Dissolution: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a preheated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the pure 1-nitronaphthalene.

  • Final Isolation: Collect the purified yellow crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[1] Measure the mass and melting point to assess yield and purity.

Section 4: Visualizations and Data

Diagrams

Caption: Electrophilic substitution mechanism for the formation of 1-nitronaphthalene.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product q1 Was Polysubstitution Observed? start->q1 q2 Was Regioselectivity Poor? (High % of 2-isomer) q1->q2 No sol1 Solution: - Reduce nitrating agent stoichiometry - Lower reaction temperature q1->sol1 Yes q3 Was Reaction Incomplete? q2->q3 No sol2 Solution: - Maintain lower reaction temp (<60°C) - Ensure proper kinetic control q2->sol2 Yes sol3 Solution: - Check reaction time and temp - Ensure efficient stirring - Monitor with TLC q3->sol3 Yes sol4 Solution: - Improve workup (thorough washing) - Purify via recrystallization q3->sol4 No

Caption: Troubleshooting decision workflow for common nitration issues.

Data Table

Table 1: Influence of Nitrating Systems on Isomer Distribution

Nitrating Agent SystemSolventTemperature (°C)α:β Isomer Ratio
HNO₃ / H₂SO₄Acetic Acid25~9:1
Various SystemsVariousNot SpecifiedVaries from 9:1 to 29:1
HNO₃ / H₂SO₄Not SpecifiedNot Specified~90% α / 10% β

Data synthesized from multiple sources indicating a general consensus on the kinetically favored product under standard conditions.[4][8][13]

References

  • Nitr
  • Nitration of Naphthalene. (2009). Organic Chemistry Labs.
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
  • Preparation of 1-nitronaphthalene. (n.d.). PrepChem.com.
  • Benzene methylbenzene naphthalene mechanism nitr
  • Olah, G. A., & Narang, S. C. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration.Proceedings of the National Academy of Sciences, 78(6), 3298-3300.
  • Technical Support Center: Regioselective Nitration of Substituted Naphthalenes. (2025). BenchChem.
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • Lab 1 Nitration Of Naphthalene. (n.d.). Bartleby.com.
  • Purification of alpha-nitro-naphthalene. (1926).
  • Nitr
  • When the aromatic hydrocarbon naphthalene reacts with nitric and sulfuric acid. (n.d.). Vedantu.
  • Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitr
  • Nitration and photonitration of naphthalene in aqueous systems. (2005). PubMed.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Nitration of naphthalene and anthracene. (n.d.). ECHEMI.
  • Nitration of naphthalene with various nitrating agents. (n.d.).
  • Nitration and Photonitration of Naphthalene in Aqueous Systems. (2005).
  • Nitration of naphthalene and anthracene. (2014). Chemistry Stack Exchange.
  • Technical Support Center: Enhancing Selectivity in Naphthalene Nitr
  • Method for producing 1-nitronaphthalene. (n.d.).
  • What type of reaction is nitration of naphthalene? (n.d.). Homework.Study.com.
  • 4-nitro-1-naphthylamine. (n.d.). Organic Syntheses Procedure.
  • Substitution Reactions of Polynuclear Aromatic Hydrocarbons. (2021). Chemistry LibreTexts.

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Technical Support Center: Minimizing Byproduct Formation in 1,5-Dinitronaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,5-dinitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the regioselective and efficient production of this compound.

The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the production of dyes, pigments, pesticides, and importantly, 1,5-diaminonaphthalene, a precursor for polyurethanes.[1] The primary challenge in its synthesis lies in controlling the regioselectivity of the dinitration of naphthalene to favor the 1,5-isomer over other dinitronaphthalene isomers and to prevent the formation of other impurities.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: My final product is a mixture of dinitronaphthalene isomers with a low yield of the desired this compound. What are the primary factors influencing isomer distribution?

Answer: The regioselectivity of the second nitration of 1-nitronaphthalene is highly dependent on the reaction conditions. The primary byproducts are typically 1,8-dinitronaphthalene and, to a lesser extent, other isomers.[2] The formation of these isomers is governed by a combination of electronic and steric effects, as well as the reaction kinetics and thermodynamics.

  • Kinetic vs. Thermodynamic Control: The nitration of naphthalene is a classic example of an electrophilic aromatic substitution reaction.[3] The initial nitration to 1-nitronaphthalene is kinetically favored due to the greater stability of the carbocation intermediate formed by attack at the alpha-position (C1).[4][5][6] The second nitration is more complex. While the 1,8-isomer can be a significant byproduct under certain conditions, careful control of reaction parameters can favor the formation of the 1,5-isomer.

  • Influence of the Nitrating Agent: The choice and composition of the nitrating agent are critical.

    • Mixed Acid (HNO₃/H₂SO₄): This is a common and powerful nitrating agent.[7] The concentration of sulfuric acid plays a crucial role in generating the highly electrophilic nitronium ion (NO₂⁺).[3] An inappropriate ratio of nitric to sulfuric acid can lead to a less controlled reaction and a broader distribution of isomers.

    • Nitric Acid Alone: Nitration can also be performed with nitric acid in the absence of sulfuric acid.[8] This method may offer a different isomer distribution and can simplify acid recovery.

    • Other Nitrating Systems: Alternative methods using agents like nitrogen dioxide (NO₂) in the presence of a catalyst have been explored to improve selectivity.[9]

Question 2: I'm observing significant amounts of 1,8-dinitronaphthalene in my product mixture. How can I specifically minimize the formation of this isomer?

Answer: The formation of 1,8-dinitronaphthalene is a common challenge. Here are key strategies to suppress its formation:

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity. The nitration of 1-nitronaphthalene should be conducted at a carefully controlled, low temperature to favor the formation of the 1,5-isomer. For instance, some procedures recommend maintaining the temperature below 5°C during the addition of the nitrating agent.[10]

  • Rate of Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the solution of 1-nitronaphthalene is crucial. This helps to maintain a low concentration of the nitronium ion at any given moment, which can improve selectivity and prevent localized overheating.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. While the reaction is often carried out in excess sulfuric acid which also acts as the solvent, the use of co-solvents like dichloroethane has been reported to improve product purity.[11]

Question 3: My reaction is producing a dark-colored, tarry substance, and the overall yield is low. What could be the cause?

Answer: The formation of dark, tarry byproducts is often indicative of oxidation and over-nitration (polynitration).

  • Oxidation: Naphthalene and its nitro-derivatives are susceptible to oxidation by nitric acid, especially at elevated temperatures. This can be mitigated by:

    • Strict Temperature Control: Avoid allowing the reaction temperature to exceed the recommended range.

    • Appropriate Nitric Acid Concentration: Using nitric acid of the correct concentration is important. Excessively concentrated or fuming nitric acid can be more oxidizing.

  • Over-Nitration: The formation of trinitronaphthalenes and other polynitrated species can occur if the reaction conditions are too harsh. To avoid this:

    • Stoichiometry: Use the correct molar ratio of the nitrating agent to the starting material. An excess of the nitrating agent should be carefully controlled.

    • Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and quench the reaction once the starting material is consumed to prevent further nitration.

Question 4: I'm struggling with the purification of this compound from the crude product mixture. What are the most effective purification techniques?

Answer: The separation of this compound from its isomers, particularly 1,8-dinitronaphthalene, can be challenging due to their similar physical properties.

  • Solvent Extraction/Washing: A common method involves washing the crude product with a solvent that selectively dissolves the undesired isomers. Acetone has been shown to be effective in selectively extracting 1,8-dinitronaphthalene and other impurities, leaving behind the less soluble this compound.[8][12]

  • Selective Chemical Reaction: An older but effective method involves treating the isomer mixture with a boiling aqueous solution of sodium sulfite. This reagent selectively reacts with and solubilizes the 1,8-dinitronaphthalene, allowing the pure this compound to be isolated by filtration.[10] Another approach is the selective reduction of this compound with sodium sulfides, which leaves the 1,8-isomer unreacted.[10]

  • Recrystallization: While challenging, recrystallization from a suitable solvent can be used to improve the purity of the final product. However, this is often more effective after an initial purification step to remove the bulk of the isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the nitration of naphthalene?

A1: The nitration of naphthalene is an electrophilic aromatic substitution reaction.[3] In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[3][13] This electrophile is then attacked by the electron-rich naphthalene ring. The attack at the alpha-position (C1) is kinetically favored because the resulting carbocation intermediate is better stabilized by resonance, with more resonance structures that preserve the aromaticity of the second ring.[4][5][6][14]

Q2: Why is the dinitration of naphthalene more complex than the mononitration?

A2: The first nitro group introduced onto the naphthalene ring is a deactivating group, making the ring less reactive towards further electrophilic substitution.[2] This deactivating effect also directs the second incoming nitro group. The regiochemical outcome of the second nitration is a delicate balance of the directing effect of the first nitro group and the inherent reactivity of the different positions on the naphthalene ring system.

Q3: Are there any "greener" or more modern approaches to the synthesis of this compound?

A3: Yes, research is ongoing to develop more environmentally friendly and selective methods. Some of these include:

  • Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, is being explored to replace liquid acids like sulfuric acid.[15][16] This can simplify product workup and catalyst recycling.

  • Microchannel Reactors: The use of microchannel reactors can offer better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and selectivity.[1]

  • Alternative Nitrating Agents: Research into alternative nitrating agents that are less corrosive and produce fewer waste products is an active area of investigation.[9] For example, using nitrogen dioxide with oxygen over a solid superacid catalyst has been reported.[17]

Q4: What are the key safety precautions to consider during the nitration of naphthalene?

A4: Nitration reactions are energetic and require strict safety protocols.

  • Exothermic Reaction: The reaction is highly exothermic. It is crucial to have efficient cooling and to add the nitrating agent slowly to control the temperature and prevent a runaway reaction.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, must be worn. The reaction should be carried out in a well-ventilated fume hood.

  • Handling of Nitroaromatics: Nitroaromatic compounds can be toxic and are often skin irritants. Handle the starting materials and products with care.

Experimental Protocols & Data

Table 1: Influence of Reaction Conditions on Isomer Distribution
Nitrating SystemTemperature (°C)Major ProductsApproximate Ratio (1,5-DNN : 1,8-DNN)Reference
HNO₃/H₂SO₄< 51,5-DNN, 1,8-DNNVaries, but lower temp favors 1,5[10]
HNO₃ (72-87%)30 - 801,5-DNN, 1,8-DNNNot specified, but process patent focuses on 1,5-DNN isolation[8]
NO₂/O₂/S₂O₈²⁻/Fe-ZrO₂Optimized1,5-DNNHigh selectivity for 1,5-DNN reported[17]

Note: The exact ratios can vary significantly based on the specific reaction parameters.

Protocol 1: Synthesis of this compound using Mixed Acid

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated sulfuric acid to concentrated nitric acid.[4]

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-nitronaphthalene in concentrated sulfuric acid. Cool the mixture to below 5°C.[10]

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 1-nitronaphthalene while vigorously stirring and maintaining the temperature below 5°C.[10]

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC or HPLC until the 1-nitronaphthalene is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the crude dinitronaphthalene mixture.

  • Purification: Filter the crude product, wash with water until neutral, and then proceed with a purification method such as washing with acetone to remove the 1,8-isomer.[8][12]

Visualizations

Diagram 1: Reaction Pathway for the Dinitration of Naphthalene

G Naphthalene Naphthalene NN_1 1-Nitronaphthalene Naphthalene->NN_1 HNO₃/H₂SO₄ (Mononitration) DNN_15 This compound (Desired Product) NN_1->DNN_15 HNO₃/H₂SO₄ (Second Nitration) DNN_18 1,8-Dinitronaphthalene (Major Byproduct) NN_1->DNN_18 HNO₃/H₂SO₄ (Second Nitration) Other_DNN Other Dinitro- naphthalene Isomers NN_1->Other_DNN HNO₃/H₂SO₄ (Second Nitration)

Caption: Dinitration of naphthalene proceeds via 1-nitronaphthalene.

Diagram 2: Troubleshooting Workflow for Low Yield of this compound

G Start Low Yield of This compound Check_Isomers Analyze Product Mixture: High proportion of 1,8-isomer? Start->Check_Isomers Check_Tarry Analyze Product Mixture: Presence of dark, tarry byproducts? Start->Check_Tarry Temp_Control Optimize Temperature: Lower reaction temperature Check_Isomers->Temp_Control Yes Addition_Rate Optimize Addition Rate: Slower addition of nitrating agent Check_Isomers->Addition_Rate Yes Purification Improve Purification: Acetone wash or Sulfite treatment Check_Isomers->Purification No, but mixture is present Oxidation Check for Oxidation: Temperature too high? Check_Tarry->Oxidation Yes Over_Nitration Check for Over-nitration: Incorrect stoichiometry or reaction time? Check_Tarry->Over_Nitration Yes Final_Product Improved Yield of This compound Temp_Control->Final_Product Addition_Rate->Final_Product Purification->Final_Product Oxidation->Temp_Control Over_Nitration->Addition_Rate

Caption: A logical workflow for troubleshooting low yields.

References

  • Study.com. (n.d.). a) What type of reaction is nitration of naphthalene? b) What mixed acid was used for nitration... Retrieved from [Link]

  • Google Patents. (2015). CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction.
  • Royal Society of Chemistry. (2020). 5.1.6. Synthesis of 1-Nitronaphthalene | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Google Patents. (2006). US6992230B2 - Process for the production of 1, 5-dinitronaphthalene.
  • Patsnap Eureka. (n.d.). Preparation method of this compound and 1,8-dinitronaphthalene. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitration and Photonitration of Naphthalene in Aqueous Systems | Environmental Science & Technology. Retrieved from [Link]

  • Google Patents. (1995). CN1194972A - Process for preparing 1, 5-dinitro naphthalene and 1,8-dinitro naphthalene.
  • International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

  • Google Patents. (1984). EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids.
  • Doc Brown's Chemistry. (n.d.). benzene methylbenzene naphthalene mechanism nitration electrophilic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (1933). Preparation of Pure 1 : 5- and 1 : 8-Dinitronaphthalene and of 5 -Nitro. Retrieved from [Link]

  • ResearchGate. (2005). Nitration and Photonitration of Naphthalene in Aqueous Systems | Request PDF. Retrieved from [Link]

  • Vedantu. (n.d.). When the aromatic hydrocarbon naphthalene reacts with class 12 chemistry CBSE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Nitration of naphthalene and anthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of naphthalene with various nitrating agents | Download Table. Retrieved from [Link]

  • PubMed. (2005). Nitration and photonitration of naphthalene in aqueous systems. Retrieved from [Link]

  • Google Patents. (2005). EP1529772B1 - Process for the production of this compound.
  • YouTube. (2024). Nitration of Naphthalene. Retrieved from [Link]

  • European Patent Office. (2005). Process for the production of this compound - EP 1529772 A1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Nitration of naphthalene and anthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst. Retrieved from [Link]

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Technical Support Center: Optimizing the Reduction of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-diaminonaphthalene (1,5-DAN). This guide is designed for researchers, chemists, and drug development professionals who are working on the reduction of 1,5-dinitronaphthalene (1,5-DNN). The successful and safe execution of this reaction is critical, as 1,5-DAN is a valuable precursor for high-performance polyurethanes and other specialized polymers.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Q1: My reaction shows low or no conversion of this compound. What are the common causes and solutions?

A1: Low or no conversion is a frequent issue that can typically be traced back to four key areas: catalyst activity, reaction conditions, purity of the starting material, or insufficient reducing agent.

  • Catalyst Inactivity: This is the most common culprit in catalytic hydrogenations.

    • Causality: Palladium on carbon (Pd/C) or nickel-based catalysts can be deactivated by atmospheric poisons or impurities from previous reactions. Catalysts can also lose activity over time in storage. The reduction of nitroarenes is a highly exothermic process that can cause thermal stress and deactivation of the catalyst with repeated use.[2]

    • Solution:

      • Use Fresh Catalyst: Always start with a fresh batch of catalyst for critical reactions.

      • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) to prevent oxidation and poisoning.

      • Activation: If you suspect the catalyst is merely passivated, pre-reduction under hydrogen in the reaction solvent before adding the substrate can sometimes restore activity.

  • Suboptimal Conditions:

    • Causality: Catalytic hydrogenation is sensitive to temperature and pressure. Insufficient hydrogen pressure leads to a low concentration of active hydrogen species on the catalyst surface, slowing or stalling the reaction.[3] Low temperatures reduce the reaction kinetics, making the process impractically slow.

    • Solution:

      • Increase Hydrogen Pressure: Ensure your system is leak-proof. Typical pressures range from 0.4 to 4 MPa.[3][4] Start in the mid-range (e.g., 1.5 MPa) and increase if conversion is slow.

      • Increase Temperature: The reaction is often performed between 80-120°C.[3] Gradually increase the temperature within this range, but be mindful of potential side reactions at higher temperatures.

  • Starting Material Purity:

    • Causality: The synthesis of 1,5-DNN via nitration of naphthalene often produces the 1,8-dinitronaphthalene isomer and other by-products.[5][6] Some impurities, particularly sulfur compounds from the raw naphthalene, can be potent catalyst poisons.

    • Solution: Purify the 1,5-DNN before the reduction step. Recrystallization from a suitable solvent like acetone or using solvent extraction techniques can effectively remove isomers and other impurities.[6][7]

  • Insufficient Reducing Agent (for chemical reductions):

    • Causality: For non-catalytic methods, such as using hydrazine hydrate, a stoichiometric excess of the reducing agent is required.[8] An insufficient amount will naturally lead to incomplete conversion.

    • Solution: For reductions using hydrazine hydrate, a molar ratio of 1:3 to 1:4 (1,5-DNN to hydrazine hydrate) is recommended.[8] Ensure accurate measurement and controlled addition of the reagent.

Q2: I'm observing multiple unexpected spots on my TLC/HPLC analysis. How do I identify and minimize these side products?

A2: The appearance of multiple spots indicates either incomplete reaction or the formation of undesired side products. The key is to understand the reaction pathway and control the conditions to favor the desired product.

  • Identification of Side Products:

    • Partially Reduced Intermediates: The reduction of a nitro group to an amine proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. These species are often unstable but can be detected under certain conditions.

    • Isomeric Products: If your starting material contained 1,8-dinitronaphthalene, your product mixture will contain 1,8-diaminonaphthalene.[9]

    • Over-reduction Products: Under very harsh conditions (high pressure, high temperature, highly active catalyst), the naphthalene ring itself can be hydrogenated.

  • Minimizing Side Products:

    • Optimize Reaction Time: Monitor the reaction closely using TLC or HPLC.[10] Stop the reaction as soon as the starting material is consumed to prevent over-reduction or other degradation pathways.

    • Control Temperature: High temperatures can promote side reactions. Operate at the lowest temperature that provides a reasonable reaction rate (typically 90-100°C for Pd/C hydrogenation).[3]

    • Purify Starting Material: As mentioned in A1, starting with pure 1,5-DNN is the most effective way to prevent isomeric by-products.[6]

    • Consider Selective Reduction Methods: If you intentionally want to produce the nitro-amino intermediate (5-nitro-1-aminonaphthalene), specific reagents like sodium polysulfide can be used for selective reduction of one nitro group.[11]

Below is a diagram illustrating the potential reaction pathways.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reactions & Impurities DNN_1_5 This compound (1,5-DNN) Intermediate_1 Intermediates (Nitroso, Hydroxylamino) DNN_1_5->Intermediate_1 Reduction Step 1 DNN_1_8 1,8-Dinitronaphthalene (Impurity) DAN_1_5 1,5-Diaminonaphthalene (1,5-DAN) Intermediate_1->DAN_1_5 Reduction Step 2 Over_Reduced Ring-Saturated Products (Over-reduction) DAN_1_5->Over_Reduced Harsh Conditions (High T, High P) DAN_1_8 1,8-Diaminonaphthalene (By-product) DNN_1_8->DAN_1_8 Reduction

Caption: Potential reaction pathways in the reduction of 1,5-DNN.

Q3: My reaction is proceeding too quickly and the temperature is difficult to control. What are the risks and how can I manage them?

A3: This is a critical safety issue. The reduction of aromatic nitro compounds is a highly exothermic process, and an uncontrolled temperature increase can lead to a runaway reaction, posing a significant explosion hazard.[2][12]

  • Risks:

    • Runaway Reaction: Rapid pressure and temperature buildup beyond the capacity of the reactor.

    • Product Degradation: High temperatures can cause decomposition of the desired product.

    • Reduced Selectivity: Side reactions become more prevalent at elevated temperatures.

  • Management Strategies:

    • Controlled Reagent Addition: If using a chemical reducing agent like hydrazine, add it dropwise with efficient stirring and cooling.[8]

    • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling bath or jacketed vessel).

    • Dilution: Increasing the solvent volume can help dissipate the heat generated by the reaction. A solvent-to-substrate mass ratio of 10:1 or higher is often a good starting point.[8]

    • Catalyst Loading: Reduce the amount of catalyst to slow down the reaction rate.

    • Gradual Heating: For hydrogenations, heat the slurry to the target temperature before introducing the full hydrogen pressure.

    • Process Analytical Technology (PAT): For larger-scale operations, using PAT tools like reaction calorimetry is essential to understand the heat flow and design a safe process.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing this compound?

A1: The "best" method depends on the scale, available equipment, and environmental considerations. Catalytic hydrogenation is generally preferred for its efficiency and cleanliness, especially at scale.[2][13]

MethodTypical ConditionsProsCons
Catalytic Hydrogenation Pd/C or Ni catalyst, H₂ gas (0.5-4 MPa), 80-120°C, Alcohol solvent.[3][14]High atom economy, clean workup, reusable catalyst, high yield.Requires specialized high-pressure equipment, flammable H₂ gas, catalyst can be expensive and pyrophoric.
Hydrazine Hydrate Reduction FeCl₃/Activated Carbon catalyst, N₂H₄·H₂O, 60-120°C, NMP solvent.[8]Does not require high-pressure equipment, relatively mild conditions.Hydrazine is highly toxic and carcinogenic, produces more waste, workup can be more complex.
Iron Powder Reduction Fe powder, acid (e.g., acetic acid), alcohol/water solvent.[3]Inexpensive reagents, well-established method.Generates large amounts of iron oxide sludge, acidic waste stream, difficult product isolation from sludge.[3][13]

Q2: How do I choose the right catalyst and solvent for catalytic hydrogenation?

A2: The choice of catalyst and solvent is crucial for achieving high yield and selectivity.

  • Catalyst:

    • 5% or 10% Palladium on Carbon (Pd/C): This is the most common and generally most effective catalyst for this transformation.[3] It offers high activity and good selectivity.

    • Nickel-based Catalysts (e.g., Raney Ni, Ni/CNTs): These are less expensive alternatives to palladium and can be very effective.[14][15][16] However, they may require higher temperatures or pressures and can sometimes lead to lower selectivity.

  • Solvent:

    • The ideal solvent should fully dissolve the this compound at the reaction temperature but allow the 1,5-diaminonaphthalene product to crystallize upon cooling for easy isolation.

    • Alcohols (Isopropanol, Ethanol): Excellent choices, widely used due to good solvency and ease of removal.[3][4]

    • Ethers (THF, Dioxane): Also effective but require more stringent handling due to peroxide formation risks.

    • Esters (Ethyl Acetate): Can be used, but may be susceptible to hydrolysis under certain conditions.

Here are recommended starting conditions for a lab-scale reaction:

ParameterRecommended ValueRationale & Reference
Substrate This compound---
Catalyst 5% Pd/C (wet)Standard, highly active catalyst for nitro reductions.[3]
Catalyst Loading 1-5 mol% (of Pd relative to substrate)Balances reaction rate with cost and safety.
Solvent IsopropanolGood solubility for reactant, allows product crystallization.[4]
Temperature 90 - 100 °CProvides good kinetics without excessive side reactions.[3]
H₂ Pressure 1.0 - 1.5 MPa (10-15 bar)Sufficient for high conversion without requiring ultra-high pressure equipment.[3]

Q3: How can I monitor the reaction progress effectively?

A3: Regular monitoring is key to achieving optimal results. The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: A quick and easy way to qualitatively assess the reaction.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of a nonpolar solvent (like Hexane or Toluene) and a moderately polar solvent (like Ethyl Acetate). A good starting point is 70:30 Hexane:Ethyl Acetate.

    • Visualization: The starting material (1,5-DNN) is a yellow compound and will be visible. Both 1,5-DNN and the 1,5-DAN product are UV active. The product amine will have a much lower Rf value than the starting dinitro compound.

  • HPLC: Provides quantitative data on the consumption of starting material and formation of product.

    • Method: Reversed-phase HPLC with a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid like TFA (0.1%) to improve peak shape.

    • Detection: UV detection at a wavelength where both reactant and product absorb (e.g., 254 nm or 314 nm).[10][17]

Q4: What are the critical safety precautions for this reaction?

A4: Safety must be the top priority. Beyond the exothermic nature discussed in the troubleshooting section, consider the following:

  • Hydrogen Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air.[18]

    • Always work in a well-ventilated area, preferably a fume hood designed for high-pressure work.

    • Before introducing hydrogen, purge the reactor multiple times with an inert gas (Nitrogen or Argon) to remove all oxygen.[3][4]

    • Use appropriate pressure-rated equipment and check for leaks before heating.

  • Catalyst Handling: Dry palladium and nickel catalysts can be pyrophoric (ignite spontaneously in air). It is highly recommended to use wet catalysts (typically ~50% water by weight).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[19] For reactions at pressure, a blast shield should be used.

  • Emergency Preparedness: Know the location of fire extinguishers, safety showers, and eyewash stations.[19] Have a plan for quenching the reaction in case of an emergency.

Section 3: Experimental Protocol

This section provides a representative step-by-step protocol for the catalytic hydrogenation of this compound.

Protocol: Catalytic Hydrogenation of 1,5-DNN to 1,5-DAN

  • Reactor Setup:

    • Place this compound (1.0 eq) and 5% Pd/C (0.02 eq, 50% wet) into a high-pressure reactor equipped with a magnetic stir bar and a thermocouple.

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting the Atmosphere:

    • Purge the reactor by pressurizing with nitrogen to ~0.5 MPa and then venting. Repeat this cycle at least five times to ensure all oxygen is removed.

  • Solvent Addition and Reaction:

    • Add degassed isopropanol via cannula or through an addition port (approx. 15 mL per gram of 1,5-DNN).

    • Begin stirring and heat the mixture to 95°C.

    • Once at temperature, purge the reactor with hydrogen gas three times (pressurize to ~0.5 MPa and vent).

    • Finally, pressurize the reactor with hydrogen to 1.5 MPa.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen three times.

    • Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

    • Wash the Celite pad with hot isopropanol or methanol to recover any adsorbed product.

    • Combine the filtrates and reduce the solvent volume under reduced pressure.

    • Cool the concentrated solution in an ice bath to crystallize the product.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield 1,5-diaminonaphthalene as a colorless to light-grey solid. The solid darkens in air due to oxidation.[1]

Workflow start Start charge_reactor Charge Reactor: 1,5-DNN & Pd/C start->charge_reactor seal_reactor Seal Reactor charge_reactor->seal_reactor purge_n2 Purge with N₂ (5x) seal_reactor->purge_n2 add_solvent Add Degassed Isopropanol purge_n2->add_solvent heat_stir Heat to 95°C & Stir add_solvent->heat_stir purge_h2 Purge with H₂ (3x) heat_stir->purge_h2 pressurize_h2 Pressurize with H₂ (1.5 MPa) purge_h2->pressurize_h2 react Monitor H₂ Uptake (4-8 hours) pressurize_h2->react cool_vent Cool to RT & Vent react->cool_vent purge_n2_final Purge with N₂ (3x) cool_vent->purge_n2_final filter Filter through Celite® (under N₂) purge_n2_final->filter wash_catalyst Wash Catalyst with Hot Solvent filter->wash_catalyst concentrate Concentrate Filtrate wash_catalyst->concentrate crystallize Crystallize from Cold concentrate->crystallize isolate Filter, Wash & Dry Product crystallize->isolate end_node Pure 1,5-DAN isolate->end_node

Caption: Experimental workflow for the catalytic hydrogenation of 1,5-DNN.

References

  • PrepChem.com. Synthesis of 1,5-diaminonaphthalene. Available from: [Link]

  • Wikipedia. 1,5-Diaminonaphthalene. Available from: [Link]

  • Google Patents. CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation.
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  • National Institutes of Health (NIH). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. Available from: [Link]

  • Chemius. nitro razredčilo. Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES - Patent 1295864. Available from: [Link]

  • Google Patents. CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate.
  • Scilit. This compound hydrogenation to 1,5-diaminonaphthalene over carbon nanotube supported non-noble metal catalysts under mild conditions. Available from: [Link]

  • Eureka. Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. Available from: [Link]

  • ResearchGate. Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. Available from: [Link]

  • Google Patents. US6992230B2 - Process for the production of this compound.
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  • Google Patents. US2105321A - Hydrogenation of alpha-nitronaphthalene.
  • Google Patents. CN101575295B - Method for preparing diaminonaphthalene by catalytic hydrogenation of dinitronaphthalene.
  • Google Patents. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.
  • European Patent Office. Process for the production of this compound - EP 1529772 A1. Available from: [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. analytical methods. Available from: [Link]

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overcoming solubility issues during 1,5-Dinitronaphthalene recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of 1,5-Dinitronaphthalene

Welcome to the technical support guide for the recrystallization of this compound (1,5-DNN). This resource is designed for researchers, chemists, and drug development professionals who are looking to purify this compound effectively. Given its challenging solubility profile and potential for impurities, recrystallization of 1,5-DNN requires careful selection of solvents and precise control over the experimental conditions. This guide provides in-depth, experience-based answers to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing this compound?

The main difficulties arise from its molecular structure: a rigid naphthalene core with two strongly electron-withdrawing nitro groups. This results in a molecule that is largely non-polar but has significant dipole moments, leading to poor solubility in many common solvents.[1] Furthermore, crude 1,5-DNN is often contaminated with its isomer, 1,8-dinitronaphthalene, along with residual nitrating acids or oxidation byproducts, which can interfere with crystal lattice formation.[2][3]

Q2: What is the ideal solvent for recrystallizing 1,5-DNN?

There is no single "perfect" solvent, as the choice depends on the specific impurities present and the desired scale. However, an ideal solvent should exhibit high solubility for 1,5-DNN at elevated temperatures and low solubility at room or sub-ambient temperatures.

Based on experimental data and literature, the following solvents are recommended for consideration[1][4][5]:

  • Good Candidates: Acetone, Ethyl Acetate, Toluene, Chloroform.

  • Poor Candidates: Water (insoluble), Alcohols (e.g., Ethanol, Propanol) show lower solubility.[4][5][6]

A systematic study showed the solubility order in several organic solvents to be: trichloromethane > toluene > (ethyl acetate, acetone) > ethylbenzene > acetonitrile > 1-propanol > ethanol.[4] Acetone, in particular, has been cited in patents as effective for washing and extracting the more soluble 1,8-DNN isomer away from the desired 1,5-DNN product.[7][8][9]

Q3: What are the critical safety precautions for handling this compound?

1,5-DNN is a potentially explosive nitroaromatic compound and a suspected mutagen.[6][10] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] All operations should be performed in a well-ventilated fume hood.[11] Avoid heating the solid material excessively or subjecting it to shock. Mixtures with strong oxidizers, bases, sulfur, or sulfuric acid can be explosive.[6][10][13] Always consult the Safety Data Sheet (SDS) before beginning work.[11][12]

PropertyValueSource
Melting Point 213-219 °C (can vary with purity)[6],[14],[15],
Appearance Yellowish-white needles or light yellow solid[6]
Hazards Suspected mutagen, skin/eye irritant, potentially explosive[6],[10]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues you may encounter during the experiment, providing both the "how" to fix it and the "why" it works.

Problem 1: The 1,5-DNN won't fully dissolve, even in a boiling solvent.
  • Question: I've added what seems like a large volume of hot acetone, but there's still solid material in my flask. What's happening?

  • Answer & Explanation: There are two likely causes:

    • Insoluble Impurities: Your crude material may contain insoluble impurities (e.g., inorganic salts, oxidation polymers). If the amount of undissolved solid is small and does not decrease upon adding more solvent, this is the probable cause.

    • Insufficient Solvent: You may have simply underestimated the amount of solvent needed. 1,5-DNN has limited solubility, and a significant volume of hot solvent may be required.

  • Troubleshooting Protocol:

    • Add More Solvent: Add the chosen solvent in small increments (5-10% of the current volume) to the boiling solution. If the solid begins to dissolve, continue adding solvent until a clear solution is obtained. Be mindful that using a large excess of solvent will reduce your final yield.[16][17]

    • Perform a Hot Filtration: If the solid does not dissolve after adding a reasonable amount of extra solvent, it is likely an insoluble impurity. The next step is to perform a hot gravity filtration to remove it.

      • Step 1: Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.

      • Step 2: Keep the solution boiling to prevent premature crystallization in the funnel.

      • Step 3: Pour the hot solution through the filter paper in portions.

      • Step 4: Add a small amount of fresh, hot solvent to the original flask to rinse any remaining solution and crystals, and pour this through the filter. This ensures you don't lose product that crystallized during the transfer.[18]

Problem 2: My product "oiled out" instead of forming crystals.
  • Question: As my solution cooled, it became cloudy and formed oily droplets at the bottom of the flask instead of the nice needles I was expecting. What went wrong?

  • Answer & Explanation: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[19][20] This is a common problem with impure compounds, as impurities can significantly depress the melting point.[19][21] The resulting "oil" is an impure melt of your compound, which will solidify into an amorphous solid or poor-quality crystals, trapping impurities.[20]

  • Troubleshooting Workflow:

    G start Problem: Product 'Oiled Out' reheat 1. Reheat the mixture to redissolve the oil start->reheat add_solvent 2. Add more of the primary solvent (e.g., 10-20% more acetone) reheat->add_solvent slow_cool 3. Cool the solution VERY slowly (e.g., in a warm water bath or insulated container) add_solvent->slow_cool check Did it oil out again? slow_cool->check success Success: Collect pure crystals check->success No failure Problem Persists: Impurity level is too high check->failure Yes charcoal 4a. Consider an activated charcoal treatment to remove colored/polar impurities failure->charcoal solvent_system 4b. Try a mixed-solvent system failure->solvent_system

    Caption: Troubleshooting workflow for an "oiling out" event.

  • Detailed Steps:

    • Reheat and Dilute: Place the flask back on the heat source and add more solvent until the oil redissolves completely into a clear solution.[19] The goal is to lower the saturation temperature of the solution to below the melting point of the impure compound.

    • Control the Cooling Rate: Rapid cooling is a major contributor to oiling out.[21] Do not place the hot flask directly on the benchtop or in an ice bath. Instead, allow it to cool as slowly as possible. You can insulate the flask with paper towels or place the entire flask in a beaker of hot water and allow both to cool to room temperature together.[17][18]

    • Induce Crystallization: If crystals are slow to form, gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[16] Adding a "seed crystal" from a previous successful batch is also highly effective.[17]

    • If Oiling Persists (Advanced): If slow cooling and dilution fail, the impurity load may be too high. Consider purifying the material by another method first (e.g., column chromatography) or attempt a mixed-solvent recrystallization. For a mixed-solvent system, dissolve the 1,5-DNN in a minimal amount of a "good" solvent (like hot acetone) and then slowly add a "poor," miscible solvent (like hexane) dropwise until the solution just turns cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[22]

Problem 3: The final product has a low yield and/or is still impure.
  • Question: I got crystals, but my yield was only 30%, and the melting point is still broad. How can I improve this?

  • Answer & Explanation: Low yield is often caused by using too much solvent, where a significant amount of your product remains dissolved in the mother liquor even after cooling.[16][19] Poor purity suggests that the chosen solvent was not ideal for excluding the specific impurities present or that the cooling was too rapid, trapping impurities in the crystal lattice.[19]

  • Protocol for Optimization:

    • Minimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of boiling solvent required to just dissolve the crude solid. This ensures the solution is saturated and will give a better return upon cooling.[23]

    • Check the Mother Liquor: After filtering your crystals, you can check if the mother liquor (the filtrate) still contains a large amount of product. Do this by taking a small sample and evaporating the solvent. A large amount of solid residue indicates that you could recover more product by boiling off some of the solvent from the mother liquor and cooling for a second crop of crystals. Note that this second crop may be less pure than the first.[19]

    • Wash Crystals Correctly: Always wash the filtered crystals with a small amount of ice-cold solvent. Using warm solvent or too much solvent will dissolve some of your purified product, reducing the yield.[16][23]

    • Consider an Alternative Solvent: If purity doesn't improve, your primary impurity may have similar solubility characteristics to 1,5-DNN in that solvent. For instance, separating 1,5-DNN from 1,8-DNN can be achieved by leveraging their differential solubility. A patent describes using a specific amount of acetone to selectively wash away the more soluble 1,8-isomer.[7] Trying a different solvent, like toluene or ethyl acetate, may leave more of the impurity in the mother liquor.[1]

References

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  • Process for the production of this compound - Patent 1529772 - EPO. European Patent Office. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • CAS No.605-71-0,this compound Suppliers,MSDS download - LookChem. LookChem. [Link]

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  • KR101152011B1 - Process for the production of this compound - Google Patents.
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identifying and characterizing byproducts in dinitronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dinitronaphthalene Synthesis

A Guide to Identifying and Characterizing Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of dinitronaphthalene (DNN) synthesis. The nitration of naphthalene is a foundational reaction in organic chemistry, but it rarely yields a single, pure product. Understanding, identifying, and characterizing the resulting byproducts is critical for ensuring the purity, safety, and efficacy of your final compound.

This guide is structured as a series of frequently asked questions and troubleshooting protocols. It is designed to address the specific challenges you may encounter during your experimental work, moving from the fundamental principles of byproduct formation to advanced analytical strategies for their characterization.

Part 1: Frequently Asked Questions on Byproduct Formation

This section addresses the fundamental "why" and "what" of byproduct generation during dinitronaphthalene synthesis.

Q1: I've performed a direct nitration of naphthalene. What are the primary products and byproducts I should expect?

In a typical direct nitration using a mixed acid (concentrated nitric and sulfuric acid), you will not get a single product. The reaction inherently produces a mixture of isomers.[1][2]

  • Primary Products: The major products are typically 1,8-dinitronaphthalene and 1,5-dinitronaphthalene . The reaction generally yields a higher proportion of the 1,8-isomer, often in a ratio of approximately 60% 1,8-DNN to 35% 1,5-DNN.[1]

  • Common Byproducts:

    • Other DNN Isomers: Small quantities of other isomers like 1,3-DNN may be formed.[2]

    • Mononitrated Naphthalene: Incomplete reactions will leave residual 1-nitronaphthalene .

    • Over-nitrated Products: Under harsh conditions (e.g., high temperature, prolonged reaction time), you can form tri- or even tetra-nitronaphthalenes.[2]

    • Oxidation Products: The strong acidic and oxidizing environment can lead to the formation of nitrophenols (naphthols) and other oxidation byproducts.[3]

Q2: What is the chemical basis for the prevalence of 1,5- and 1,8-dinitronaphthalene isomers?

The outcome is governed by the principles of electrophilic aromatic substitution.

  • First Nitration: The initial nitration of naphthalene predominantly yields 1-nitronaphthalene. This is because the intermediate cation (arenium ion) formed by attack at the 1-position (alpha) is better stabilized by resonance than the cation from attack at the 2-position (beta).[4]

  • Second Nitration: The nitro group (-NO₂) is a deactivating group and a meta-director. However, in the fused ring system of naphthalene, this is more complex. The first nitro group deactivates the ring it is attached to, making the second nitration occur on the other ring. The directing effect favors substitution at the available alpha positions (5 and 8), leading to the formation of 1,5-DNN and 1,8-DNN.[4]

Q3: My reaction turned very dark, and the yield is low. What could have caused this?

A dark reaction mixture and low yield are classic signs of side reactions, primarily oxidation.

  • Causality: The nitrating mixture is a powerful oxidizing agent. If the reaction temperature is not carefully controlled and kept low, especially during the initial addition of naphthalene, significant oxidative degradation of the aromatic ring can occur.[1] This leads to a complex mixture of tar-like substances and a lower yield of the desired dinitronaphthalenes.

  • Preventative Measures:

    • Maintain a low temperature (e.g., below 20°C) during the addition of reagents.[1][5]

    • Ensure vigorous and efficient stirring to dissipate heat and maintain a homogenous mixture.

    • Add the naphthalene substrate slowly to the cooled nitrating mixture.[1]

Part 2: Analytical Strategies and Troubleshooting

This section provides detailed protocols and guides for separating, identifying, and characterizing the components of your crude product mixture.

Q4: What is the best overall workflow for analyzing my crude dinitronaphthalene product?

A multi-technique approach is essential for a comprehensive and trustworthy analysis. A typical workflow involves chromatographic separation followed by spectroscopic confirmation.

cluster_0 Sample Preparation cluster_1 Screening & Separation cluster_2 Structural Confirmation cluster_3 Final Report crude Crude Product (Solid Mixture) dissolve Dissolve in Acetonitrile or Dichloromethane crude->dissolve filter Filter through 0.45µm PTFE Syringe Filter dissolve->filter hplc HPLC-UV/DAD Analysis (Primary Quantification) filter->hplc Primary Route gcms GC-MS Analysis (Volatile Byproducts) filter->gcms For Volatiles/ Derivatization fractions Collect HPLC Fractions hplc->fractions report Identified Components & Purity Assessment gcms->report nmr NMR Spectroscopy (Definitive Isomer ID) nmr->report fractions->nmr

Caption: Recommended analytical workflow for DNN byproduct characterization.

Q5: How can I use HPLC to separate the dinitronaphthalene isomers?

High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the primary technique for separating and quantifying DNN isomers. Standard C18 columns can work, but specialized columns with different selectivities often provide superior resolution.

  • Expert Insight: The separation of DNN isomers on reversed-phase columns is driven by more than just hydrophobicity. The planar structure of naphthalene allows for strong π-π interactions with specific stationary phases. For example, columns containing phenyl groups (like PYE or NPE) can enhance the separation of isomers like 1,5-DNN and 1,8-DNN due to differences in how their nitro group dipoles interact with the stationary phase.[6] The alignment of the two nitro groups in 1,8-dinitronaphthalene results in a greater dipolar coupling compared to the 1,5-isomer.[6]

Protocol 1: HPLC-UV Method for Isomer Separation

  • System Preparation:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm). A standard C18 column can be used as an alternative.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Detector: UV/DAD set to 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude product into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • Start at 60% B.

      • Linear ramp to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

  • Self-Validation: Run commercially available standards for 1,5-DNN and 1,8-DNN to confirm retention times and peak assignments. Spike a sample of your crude mixture with these standards to verify peak identity.

Q6: When should I use GC-MS, and what information will it provide?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent confirmatory technique, especially for identifying unknown byproducts and those with sufficient volatility.

  • Applicability: GC-MS is suitable for all DNN isomers and many potential byproducts. For less volatile or more polar byproducts (like nitronaphthols), derivatization may be necessary to improve chromatographic performance.[7][8]

  • Key Advantage: The mass spectrometer provides structural information. The fragmentation patterns of nitroaromatic compounds are highly characteristic.

Protocol 2: GC-MS Analysis of Crude DNN Mixture

  • System Preparation:

    • Column: A low-bleed, mid-polarity column such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film.[9][10]

    • Carrier Gas: Helium, at a constant flow of ~1.2 mL/min.

    • Injector: Split/splitless, run in split mode (e.g., 50:1) to avoid overloading. Set temperature to 280°C.

  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) of the crude product in acetone or dichloromethane.

  • GC Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

    • Source Temperature: 230°C.

  • Data Interpretation:

    • The molecular ion (M+) for dinitronaphthalene should be visible at m/z 218.

    • Look for characteristic fragments of nitroaromatics, such as the loss of NO₂ (m/z 172), NO (m/z 188), and other patterns.[7]

Q7: My chromatographic data is ambiguous. How can NMR provide a definitive identification of isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of isomers. The proton (¹H) NMR spectrum is particularly useful, as the coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.

Table 1: Representative ¹H NMR Chemical Shifts for DNN Isomers (in DMSO-d₆)

IsomerProtons and Approximate Chemical Shift (ppm)Source(s)
1,8-Dinitronaphthalene A: 8.59 ppm, B: 8.50 ppm, C: 7.94 ppm[11]
1,3-Dinitronaphthalene A: 9.04 ppm, B: 8.93 ppm, C: 8.60 ppm, D: 8.19 ppm[12]
This compound Symmetrical spectrum with distinct doublets and triplets.-
  • Authoritative Grounding: The distinct electronic environments created by the placement of the nitro groups in each isomer lead to unique chemical shifts and coupling constants for the remaining protons on the naphthalene core. By analyzing these patterns, one can definitively assign the structure. For complex mixtures, 2D NMR techniques like COSY and HSQC may be required after purification of the individual components.

Part 3: Safety and Handling

Q8: What are the critical safety precautions for working with dinitronaphthalenes?

Dinitronaphthalenes and the reagents used to synthesize them pose significant hazards. A thorough risk assessment must be performed before any experiment.[5]

  • Explosion Hazard: Dinitroaromatic compounds can be sensitive to heat, shock, or friction and may have explosive properties.[13] Avoid grinding solids vigorously and scale up reactions with extreme caution after performing thermal risk analysis.[14]

  • Toxicity: These compounds are toxic and can be absorbed through the skin.[13][15] Symptoms of exposure can include skin irritation, cyanosis, headaches, and potential damage to the liver and kidneys.[13]

  • Handling Procedures:

    • Always work in a certified chemical fume hood with proper ventilation.[15]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves (handle with gloves and dispose of them properly after use), a lab coat, and chemical splash goggles.[15][16]

    • Avoid creating dust when handling solid materials.[15]

    • Have spill kits and emergency procedures in place.

cluster_0 Reaction Hazards cluster_1 Compound Hazards cluster_2 Required Controls exotherm Runaway Exotherm risk_assessment Prior Risk Assessment exotherm->risk_assessment strong_acid Corrosive Acids oxidizer Strong Oxidizer toxicity High Toxicity (Skin Absorption) ppe Full PPE (Gloves, Goggles, Coat) toxicity->ppe explosion Shock/Heat Sensitivity explosion->risk_assessment dust Inhalation Hazard hood Chemical Fume Hood dust->hood

Caption: Key safety relationships in dinitronaphthalene synthesis.

References

  • A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties. Benchchem.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Synthesis of 1-Nitronaphthalene.
  • This compound-d6 - Safety D
  • Technical Support Center: Regioselective Synthesis of Dinitronaphthalene Isomers. Benchchem.
  • 1,4-dinitronaphthalene - Organic Syntheses Procedure. Organic Syntheses.
  • Process for the production of this compound.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • 1,8-Dinitronaphthalene(602-38-0) 1H NMR spectrum. ChemicalBook.
  • 1,3-DINITRONAPHTHALENE(606-37-1) 1H NMR spectrum. ChemicalBook.
  • Development of a GC-MS Method for Structure Elucidation of Disubstituted Naphthalenes. NIST.
  • 1,3-dinitronaphthalene - Report. CAMEO Chemicals | NOAA.
  • Synthesis, Optimization, and Thermal Risk Analysis of One-Pot N -Nitrodiethanolamine Dinitrate Synthesis.
  • SAFETY D
  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent.
  • Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science.

Sources

Technical Support Center: Catalyst Deactivation in 1,5-Dinitronaphthalene Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 1,5-dinitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this critical synthesis step. Drawing from established principles in catalysis and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the efficiency and success of your experiments.

Troubleshooting Guide: A-to-Z on Catalyst Performance Issues

This section is structured to help you diagnose and resolve issues you may encounter during the hydrogenation of this compound. Each question addresses a specific problem, outlines potential causes, and provides actionable solutions.

Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes and how can I fix this?

A slow or stalled reaction is a common issue that can often be traced back to several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Poisoning: The active sites on your catalyst can be blocked by impurities.[1][2] Common poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt) include sulfur compounds, and heavy metal ions.[1]

    • Solution: Ensure the use of high-purity solvents and reagents.[1] All glassware should be meticulously cleaned. If poisoning is suspected, replacing the catalyst with a fresh batch is the most effective solution.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be inadequate for the scale of your reaction.

    • Solution: For palladium on carbon (Pd/C), a typical loading is 5-10 mol% relative to the substrate.[1] Consider incrementally increasing the catalyst loading if the reaction remains sluggish.

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For some substrates, the pressure from a hydrogen balloon may not be sufficient.[1]

      • Solution: Utilize a Parr hydrogenator or a similar autoclave system to achieve higher and more consistent hydrogen pressure.[1]

    • Incorrect Temperature: While many hydrogenations work well at room temperature, some may require gentle heating to initiate or accelerate the reaction.[1] Conversely, excessive heat can promote side reactions or lead to catalyst deactivation through sintering.[1][2][3]

      • Solution: Experiment with a modest temperature increase (e.g., to 40-50°C) and monitor the reaction progress closely.

    • Poor Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial.[1]

      • Solution: Ensure vigorous stirring to maximize the contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface.[1]

  • Poor Substrate Solubility: If the this compound is not fully dissolved, the reaction rate will be limited.[1]

    • Solution: Choose a solvent that completely dissolves the starting material. Common and effective solvents for this type of reaction include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]

Q2: I'm observing the formation of byproducts and the selectivity to 1,5-diaminonaphthalene is low. What's going wrong?

Low selectivity can be a result of overly harsh reaction conditions or a partially deactivated catalyst.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: High hydrogen pressure and temperature can lead to the reduction of other functional groups or over-reduction of the naphthalene ring system.[1]

    • Solution: Attempt the reaction under milder conditions, such as lower hydrogen pressure or room temperature.[1]

  • Catalyst Passivation: In some instances, intentionally "passivating" the catalyst by treating it with a compound that blocks the most active sites can enhance selectivity.[1] This is a more advanced technique and should be approached with caution.

  • Reaction Intermediates: The hydrogenation of dinitronaphthalene proceeds through various intermediates. The accumulation of these intermediates could be due to non-optimal reaction conditions. A direct pathway for nitro group reduction on Ni catalysts has been proposed as Ph-NO2 → Ph-NO → Ph-N → Ph-NH → Ph-NH2.[4]

    • Solution: Optimize reaction parameters such as temperature, pressure, and solvent to facilitate the complete conversion to the desired di-amine.

Q3: My catalyst's performance has significantly decreased upon reuse. How can I regenerate it and prevent this in the future?

Catalyst deactivation is a common phenomenon and can be attributed to several mechanisms.[5][6] Understanding the cause of deactivation is key to effective regeneration and prevention.

Primary Deactivation Mechanisms:

  • Sintering: At elevated temperatures, fine metal particles on the catalyst support can migrate and agglomerate into larger particles.[2][3][7][8] This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[2][8] Sintering is generally an irreversible process.[7]

    • Prevention: Avoid excessively high reaction temperatures.[1][7]

  • Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[2][9]

    • Regeneration: For coke formation, a controlled burn-off of the carbon deposits can sometimes restore activity.[9] This involves carefully managing the oxygen concentration and temperature to avoid damaging the catalyst.[9]

  • Poisoning: As mentioned earlier, strong adsorption of impurities on the active sites leads to deactivation.[1][7]

    • Regeneration: In some cases, washing the catalyst with specific solvents may remove the poison. For instance, a method using chloroform and glacial acetic acid has been developed to regenerate palladium catalysts by removing blockages in the catalyst pores.[10][11]

Experimental Protocol for Catalyst Regeneration (Example for Pd/C):

  • Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Ensure the filter cake remains wet with solvent to prevent pyrophoric catalysts like Raney Nickel from igniting.[1]

  • Washing: Wash the recovered catalyst multiple times with a clean solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products or byproducts.

  • Regeneration (if fouling is suspected):

    • Suspend the catalyst in a suitable solvent like chloroform or a mixture of chloroform and glacial acetic acid.[10][11]

    • Stir the suspension, potentially with the aid of ultrasonication, for a defined period.[10][11]

    • Filter the catalyst and wash thoroughly with a neutral solvent to remove the regeneration reagents.

  • Drying: Dry the catalyst under vacuum at a mild temperature.

  • Activity Test: Before reusing the regenerated catalyst on a large scale, perform a small-scale test reaction to confirm the recovery of its activity.

Deactivation Mechanism Primary Cause Prevention/Solution
Poisoning Impurities in reagents/solvents (e.g., sulfur)Use high-purity materials; replace catalyst.[1][2]
Sintering High reaction temperaturesOperate at milder temperatures.[2][3][7]
Coking/Fouling Deposition of carbonaceous materialControlled burn-off; solvent washing.[2][9]

Frequently Asked Questions (FAQs)

Q: What are the most common catalysts for the hydrogenation of this compound?

A: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroaromatics.[1] Nickel-based catalysts, such as Raney Nickel and supported nickel catalysts, are also common, especially in industrial applications due to their cost-effectiveness.[4][12] Bimetallic catalysts, such as those containing platinum and ruthenium, have also been explored to enhance activity and stability.[4]

Q: How should I handle and store my hydrogenation catalysts?

A: Proper handling and storage are crucial to maintain catalyst activity. Many catalysts, particularly pyrophoric ones like Raney Nickel, should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It's advisable to store catalysts in a cool, dry, and inert environment. Always refer to the manufacturer's safety data sheet (SDS) for specific handling instructions.

Q: What is the role of the catalyst support?

A: The support, often activated carbon or alumina, plays a critical role in dispersing the active metal particles, which maximizes the available surface area for the reaction.[8][13] The support can also influence the catalyst's activity and stability through metal-support interactions.

Q: Can the solvent choice impact catalyst deactivation?

A: Yes, the solvent can influence catalyst stability. For instance, the presence of water can sometimes act as a temporary poison.[1] Additionally, the solvent's ability to dissolve the substrate and intermediates can affect the reaction rate and potentially minimize the formation of deactivating species on the catalyst surface.

Visualizing Catalyst Deactivation & Troubleshooting

To better understand the processes of catalyst deactivation and the logical flow of troubleshooting, the following diagrams are provided.

cluster_deactivation Catalyst Deactivation Pathways Active Catalyst Active Catalyst Sintering Sintering Active Catalyst->Sintering High Temperature Poisoning Poisoning Active Catalyst->Poisoning Impurities Fouling Fouling Active Catalyst->Fouling Byproducts Deactivated Catalyst Deactivated Catalyst Sintering->Deactivated Catalyst Poisoning->Deactivated Catalyst Fouling->Deactivated Catalyst

Caption: Key pathways leading to catalyst deactivation.

Start Start Problem Slow or Stalled Reaction Start->Problem Check_Conditions Verify Temp, Pressure, Agitation Problem->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Reagents Assess Purity of Solvents & Substrate Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Check_Catalyst Evaluate Catalyst Loading & Activity Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Conditions_OK->Check_Reagents Yes Adjust_Conditions Optimize T, P, Stirring Conditions_OK->Adjust_Conditions No Reagents_OK->Check_Catalyst Yes Purify_Reagents Use High-Purity Materials Reagents_OK->Purify_Reagents No Increase_Loading Increase Catalyst Amount Catalyst_OK->Increase_Loading No, loading low Replace_Catalyst Use Fresh Catalyst Catalyst_OK->Replace_Catalyst No, suspected deactivation Success Reaction Proceeds Catalyst_OK->Success Yes Adjust_Conditions->Check_Conditions Purify_Reagents->Check_Reagents Increase_Loading->Check_Catalyst Replace_Catalyst->Success

Sources

preventing over-nitration of naphthalene to trinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists engaged in the nitration of naphthalene. Our goal is to provide in-depth, experience-based answers to common challenges, focusing specifically on how to control the reaction to favor dinitronaphthalene (DNN) isomers while preventing over-nitration to undesired trinitronaphthalene (TNN) and other byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to stop the nitration of naphthalene cleanly at the dinitro- stage?

A1: The difficulty arises from the stepwise nature of electrophilic aromatic substitution. The first nitration of naphthalene to mononitronaphthalene (MNN) is rapid. However, the nitro group is a deactivating group, making the second nitration to dinitronaphthalene (DNN) require more forcing conditions (higher temperature, stronger acid concentration). These harsher conditions can inadvertently provide sufficient activation energy to push the reaction forward to the third nitration, producing trinitronaphthalene (TNN), especially if not precisely controlled. The key is finding the process window where the rate of DNN formation is maximized while the rate of TNN formation remains negligible.

Q2: What are the primary factors that control the extent of nitration?

A2: The degree of nitration is a function of four critical, interrelated parameters:

  • Temperature: Nitration is a highly exothermic reaction. Insufficient cooling can lead to a rapid temperature increase, which significantly accelerates the rate of all nitration steps, especially the over-nitration to TNN.

  • Acid Concentration: The concentration of the nitrating species, the nitronium ion (NO₂⁺), is dependent on the strength and composition of the acid medium (e.g., mixed sulfuric and nitric acid). Higher concentrations of sulfuric acid generate more nitronium ions, leading to a more aggressive reaction.

  • Reaction Time: Longer reaction times, especially at elevated temperatures, increase the probability of over-nitration.

  • Molar Ratio of Reactants: Using a large excess of the nitrating agent will drive the reaction towards higher degrees of nitration. Precise stoichiometric control is essential.

Q3: Can I control the isomer distribution of the dinitronaphthalene product?

A3: Yes, the isomer distribution is highly dependent on reaction conditions. Direct nitration of naphthalene typically yields a mixture of 1,5- and 1,8-dinitronaphthalene. The initial mononitration strongly favors the 1- (or alpha) position due to kinetic control; the carbocation intermediate for alpha-attack is more stable as it preserves the aromaticity of the adjacent ring in more resonance structures. The subsequent nitration of 1-nitronaphthalene is then directed by this existing group. Modifying reaction temperature and the acid system can influence the final isomer ratios, although separating the isomers often requires downstream processing like fractional crystallization.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Significant formation of trinitronaphthalene (TNN) is detected in my final product.

This is the most common issue, indicating that the reaction conditions were too harsh. Here’s a systematic approach to troubleshoot and optimize your protocol.

Root Cause Analysis & Corrective Actions:

  • Inadequate Temperature Control:

    • Causality: Each successive nitration step has a higher activation energy. An uncontrolled exotherm provides the energy needed to overcome the barrier for the third nitration.

    • Solution:

      • Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice-salt bath or a cryocooler).

      • Add the nitrating agent (mixed acid) slowly and dropwise to the solution of naphthalene. This allows the heat generated to dissipate effectively.

      • Maintain a consistent internal reaction temperature. For dinitration, a range of 40-70°C is often cited, but this must be carefully optimized for your specific setup. Start with lower temperatures and gradually increase if the reaction is too slow.

  • Excessive Nitrating Agent:

    • Causality: A high concentration of the nitronium ion (NO₂⁺) increases the rate of reaction indiscriminately. Any unreacted nitrating agent after the formation of DNN will proceed to nitrate it further.

    • Solution:

      • Carefully calculate the stoichiometry. For dinitration, use a molar ratio of nitric acid to naphthalene of at least 8:1 when using nitric acid alone, but this requires careful temperature control. When using mixed acid, start with a modest excess of nitric acid (e.g., 2.2 to 2.5 equivalents).

      • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired DNN product is maximized and before significant TNN appears.

  • Overly Concentrated Acid Medium:

    • Causality: The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Very high concentrations of H₂SO₄ lead to a high equilibrium concentration of NO₂⁺, resulting in a violent and uncontrollable reaction.

    • Solution:

      • Adjust the composition of your mixed acid. A common starting point is a 1:1 or 2:1 (v/v) mixture of concentrated H₂SO₄ to HNO₃.

      • Consider alternative nitrating systems for milder conditions, such as using nitrogen dioxide in an organic solvent with a catalyst, which can offer better selectivity.

Problem 2: The reaction is complete, but the yield of dinitronaphthalene is low, with a large amount of mononitronaphthalene remaining.

This issue indicates your reaction conditions were too mild or the reaction was not allowed to proceed to completion.

Root Cause Analysis & Corrective Actions:

  • Insufficient Thermal Energy:

    • Causality: The second nitration step (MNN to DNN) is significantly slower than the first and requires higher activation energy due to the deactivating effect of the first nitro group.

    • Solution:

      • After the initial, controlled addition of the nitrating agent at a low temperature, allow the reaction mixture to slowly warm up.

      • Gently heat the mixture and hold it at a target temperature (e.g., 50-65°C) for a defined period (e.g., 1-2 hours) to drive the second nitration.

      • Use TLC or HPLC to monitor the consumption of the MNN intermediate.

  • Insufficient Reaction Time:

    • Causality: The conversion of MNN to DNN is not instantaneous.

    • Solution:

      • Increase the total reaction time after the initial addition is complete.

      • Take aliquots at regular intervals to determine the optimal reaction time for maximizing DNN yield without initiating TNN formation.

Problem 3: The reaction starts immediately upon adding the nitrating agent and becomes uncontrollable.

This is a critical safety issue indicating a thermal runaway. The primary cause is adding the nitrating agent too quickly to a system that cannot dissipate the generated heat.

Root Cause Analysis & Corrective Actions:

  • Rapid Addition of Reagents:

    • Causality: The nitration of naphthalene is highly exothermic. Adding the nitrating agent all at once or too quickly causes a massive, instantaneous release of heat, leading to boiling and potential ejection of corrosive materials.

    • Solution:

      • NEVER add the naphthalene to the mixed acid. ALWAYS add the mixed acid dropwise to the cooled solution of naphthalene.

      • Use a pressure-equalizing dropping funnel for slow, controlled addition.

      • Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

      • Work behind a blast shield and have appropriate quench materials (e.g., a large bucket of ice water) readily available.

Data & Visualization

Table 1: Influence of Reaction Parameters on Product Distribution
ParameterConditionExpected OutcomeRationale
Temperature Low (~30-45°C)Higher MNN, Low DNN, No TNNInsufficient energy for the second nitration step.
Moderate (45-65°C)Low MNN, High DNN, Low TNNOptimal window for converting MNN to DNN without significant over-nitration.
High (>70°C)Low MNN, Decreasing DNN, High TNNSufficient energy to overcome the activation barrier for trinitration.
Nitric Acid Stoichiometric (2.0 eq)Incomplete reaction, MNN remainsInsufficient nitrating agent to drive the reaction to completion.
(in Mixed Acid) Slight Excess (2.2-2.5 eq)Good conversion to DNNOptimal for achieving high DNN yield with minimal byproduct.
Large Excess (>3.0 eq)High conversion to TNNExcess nitrating agent drives the reaction to higher nitration states.
Diagrams

Stepwise Nitration Pathway This diagram illustrates the sequential nature of naphthalene nitration and the conditions that favor each step.

G N Naphthalene MNN Mononitronaphthalene (MNN) N->MNN Mild Conditions (Low Temp, ~1 eq HNO₃) DNN Dinitronaphthalene (DNN) MNN->DNN Forcing Conditions (Higher Temp, >2 eq HNO₃) TNN Trinitronaphthalene (TNN) (Undesired) DNN->TNN Harsh Conditions (High Temp, Excess HNO₃) G start High TNN Detected q1 Was Internal Temp > 70°C? start->q1 a1_yes Reduce Target Temp Improve Cooling Efficiency Slow Reagent Addition q1->a1_yes Yes q2 Was HNO₃ Molar Ratio > 2.5 eq? q1->q2 No a1_yes->q2 a2_yes Reduce HNO₃ to ~2.2 eq Monitor by TLC/HPLC q2->a2_yes Yes q3 Was Reaction Time Excessively Long? q2->q3 No a2_yes->q3 a3_yes Determine Optimal Time by Kinetic Profiling q3->a3_yes Yes end_node Optimized Protocol q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting TNN formation.

Protocol: Controlled Synthesis of Dinitronaphthalene

This protocol is a starting point and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add naphthalene (1.0 eq).

    • Dissolve the naphthalene in a suitable solvent such as glacial acetic acid or an inert solvent like dichloroethane.

    • Place the flask in an efficient cooling bath (e.g., ice-salt) and cool the solution to 0-5°C with vigorous stirring.

  • Preparation of Nitrating Agent (Mixed Acid):

    • In a separate beaker cooled in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 2.0 eq) to concentrated nitric acid (e.g., 2.2 eq). Always add acid to acid, never the other way around. Allow the mixture to cool.

  • Controlled Addition:

    • Transfer the cold mixed acid to the dropping funnel.

    • Add the mixed acid to the naphthalene solution dropwise over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 5-10°C for another 30 minutes.

    • Begin monitoring the reaction by TLC.

    • Slowly remove the cooling bath and allow the reaction to warm. Gently heat the mixture to 50-60°C and maintain this temperature for 1-2 hours, continuing to monitor for the disappearance of the MNN intermediate.

  • Work-up and Isolation:

    • Once the reaction is deemed complete, cool the mixture back to room temperature.

    • Slowly pour the reaction mixture over a large volume of crushed ice with stirring.

    • The crude dinitronaphthalene product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

    • The crude product can be purified by fractional crystallization from a suitable solvent (e.g., acetone or dichloroethane) to separate the 1,5- and 1,8-isomers.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of charge-transfer nitration of naphthalene. RSC Publishing.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. RSC Publishing.

  • BenchChem. (2025). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide.

  • Al-Naiema, I. M., & Al-Sudani, F. T. (2000). Nitration and Photonitration of Naphthalene in Aqueous Systems. Environmental Science & Technology, 34(15), 3294–3297.

  • BenchChem. (2025). A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.

  • Olah, G. A., & Narang, S. C. (1982). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 79(14), 4435–4437.

  • Canadian Science Publishing. (n.d.). The nitrous acid catalysed nitration of naphthalene. Evidence for a kinetic term that is second order with respect to the aromatic compound.

  • Brainly.in. (2025, January 26). Q.1 why does nitration of naphthalene gives two different products at different temp? Explain.

  • Patsnap Eureka. (n.d.). Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.

  • Organic Syntheses. (n.d.). 1,4-dinitronaphthalene.

  • Organic Chemistry Tutor. (2024, February 2). Nitration of Naphthalene [Video]. YouTube.

  • Olah, G. A., & Narang, S. C. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300.

  • BenchChem. (2025). Technical Support Center: Regioselective Nitration of Substituted Naphthalenes.

  • BenchChem. (2025). Technical Support Center: Enhancing Selectivity in Naphthalene Nitration.

  • European Patent Office. (2005, May 11). Process for the production of this compound. EP 1529772 A1.

  • Journal of the Chemical Society B: Physical Organic. (n.d.). *Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic

Technical Support Center: Optimizing Solvent Systems for Dinitronaphthalene Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

The separation of dinitronaphthalene (DNN) isomers is a persistent challenge in analytical chemistry, crucial for applications ranging from the synthesis of dyes and polymers to environmental analysis.[1] The ten isomers of dinitronaphthalene possess identical molecular weights and often exhibit very similar physicochemical properties, making their individual isolation and quantification a complex task.[2][3] This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions and foundational knowledge for optimizing solvent systems to overcome these separation challenges.

Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatographic separation of dinitronaphthalene isomers in a direct question-and-answer format.

Question 1: I am seeing poor resolution between my 1,5- and 1,8-dinitronaphthalene peaks on a C18 column. How can I improve this?

Answer:

This is a classic challenge, as these isomers are major products of naphthalene's direct nitration and have similar properties.[4] A standard C18 column separates primarily based on hydrophobicity, which is often insufficient for these positional isomers.[5]

Possible Causes & Suggested Solutions:

  • Insufficient Selectivity of the Stationary Phase:

    • Explanation: The primary separation mechanism of a C18 phase (hydrophobic interactions) is not selective enough to resolve isomers with subtle differences in their molecular shape and electron distribution.

    • Solution 1: Enhance π-π Interactions. Switch to a stationary phase designed to promote π-π interactions. Phenyl-based columns are a good first step. For even greater selectivity, consider columns with a pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phase.[5][6] These phases are specifically designed to interact with the aromatic system of the naphthalene ring, providing enhanced selectivity for isomers. For instance, NPE columns can effectively separate 1,5- and 1,8-dinitronaphthalene by leveraging both π-π and dipole-dipole interactions.[5][6]

    • Solution 2: Change the Organic Modifier. The choice of organic solvent in your mobile phase significantly impacts selectivity. If you are using acetonitrile, try switching to methanol. Methanol is more effective at promoting π-π interactions between the analyte and stationary phases like PYE and NPE.[5]

  • Mobile Phase Strength is Not Optimized:

    • Explanation: If the mobile phase is too "strong" (too high a percentage of organic solvent), the analytes will elute too quickly without sufficient time to interact with the stationary phase, resulting in poor resolution.

    • Solution: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the organic modifier can increase the retention factor by 2- to 3-fold, providing more opportunity for separation.[7] Aim for a retention factor (k) between 2 and 10 for your target peaks.[7]

Question 2: My dinitronaphthalene isomer peaks are showing significant tailing. What are the likely causes and fixes?

Answer:

Peak tailing can compromise both resolution and accurate quantification. It is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

Possible Causes & Suggested Solutions:

  • Secondary Silanol Interactions:

    • Explanation: Residual, un-capped silanol groups on the surface of the silica-based stationary phase can interact strongly with the polar nitro groups of the dinitronaphthalene molecules. This secondary interaction mechanism leads to peak tailing.

    • Solution 1: Use a Low-Silanol Activity Column. Modern, end-capped columns are designed to minimize exposed silanols. Consider using a column specifically marketed as having low silanol activity or being "base-deactivated."[8]

    • Solution 2: Adjust Mobile Phase pH. While dinitronaphthalenes are not strongly acidic or basic, adding a small amount of a weak acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of surface silanol groups, thereby reducing tailing.[8][9] A concentration of 0.1% is a common starting point.

  • Sample Overload:

    • Explanation: Injecting too concentrated a sample can saturate the stationary phase, leading to a non-ideal chromatographic process and causing peak distortion (tailing).

    • Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you have identified sample overload as the issue. Determine the highest concentration that still produces a symmetrical peak.

  • Mismatch Between Sample Solvent and Mobile Phase:

    • Explanation: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., pure acetone when the mobile phase is 50% methanol/water), it can cause the initial band of analyte to spread improperly on the column, resulting in tailing.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

Question 3: I am trying to separate a complex mixture of multiple DNN isomers, but many of them are co-eluting. What is the best strategy?

Answer:

Separating a complex mixture containing more than two or three isomers requires a more powerful and systematic approach, as a single set of isocratic conditions is unlikely to resolve all of them.

Possible Causes & Suggested Solutions:

  • Inadequate Peak Capacity (Isocratic Elution):

    • Explanation: Isocratic elution (constant mobile phase composition) is often insufficient to resolve a complex mixture where analytes have a wide range of retention times. Early-eluting peaks may be compressed with no resolution, while late-eluting peaks become excessively broad.[10]

    • Solution: Implement a Gradient Elution. A gradient method, where the percentage of the strong organic solvent is increased over the course of the run, is essential for complex mixtures.[10][11] This allows for the separation of early-eluting compounds with a weaker mobile phase and then speeds up the elution of strongly retained compounds, resulting in sharper peaks and better overall resolution.

    • Experimental Protocol: Start with a broad linear gradient (e.g., 50% to 100% acetonitrile in water over 20 minutes) to determine the approximate elution conditions for all components. From there, you can optimize the gradient by introducing shallower segments in the regions where isomers are co-eluting.

  • Suboptimal Temperature:

    • Explanation: Column temperature affects solvent viscosity and reaction kinetics, which can alter selectivity.

    • Solution: Optimize the column temperature. Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C). Sometimes, increasing the temperature can improve efficiency and change the elution order, potentially resolving co-eluting peaks.[11]

Frequently Asked Questions (FAQs)

Question 1: Why is the separation of dinitronaphthalene isomers so challenging?

Answer: The primary difficulty stems from the high degree of similarity in the physicochemical properties of the ten possible isomers.[2] They all share the same molecular formula (C₁₀H₆N₂O₄) and weight.[12] The main differences are the positions of the two nitro groups on the naphthalene core, which results in only minor variations in polarity, hydrophobicity, and molecular shape. These subtle differences are often insufficient for baseline separation using conventional chromatographic techniques like standard reversed-phase HPLC or distillation.[13][14]

Question 2: What are the key factors to consider when selecting a solvent system for the HPLC separation of these isomers?

Answer: The three pillars of solvent system selection are Polarity , Selectivity , and Analyte Solubility .

  • Polarity (Solvent Strength): The overall polarity of the mobile phase determines the retention time of the analytes. In reversed-phase HPLC, a higher percentage of a less polar organic solvent (like acetonitrile or methanol) will decrease retention times.[7] The goal is to find a polarity that provides retention factors (k) between 2 and 10 for the isomers of interest to ensure good resolution without excessively long run times.[7]

  • Selectivity: This is the most critical factor for isomer separation. Selectivity refers to the ability of the chromatographic system to distinguish between two analytes. It is influenced by the specific interactions between the analytes, the stationary phase, and the mobile phase. Switching between organic modifiers (e.g., acetonitrile vs. methanol) is a powerful way to alter selectivity, as they have different chemical properties.[7] Acetonitrile can engage in dipole-dipole interactions, while methanol is more acidic and can act as a hydrogen bond donor.[7]

  • Analyte Solubility: Dinitronaphthalene isomers are poorly soluble in water but much more soluble in organic solvents like acetone, ethyl acetate, and toluene.[15] You must ensure that your chosen mobile phase can keep the analytes fully dissolved throughout the analysis to prevent precipitation on the column, which would lead to high backpressure and poor peak shape.

Question 3: What is the difference between Normal-Phase and Reversed-Phase HPLC for this application, and when should I use each?

Answer:

  • Reversed-Phase (RP) HPLC: This is the most common mode. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[10] Separation is based on hydrophobic interactions. RP-HPLC is generally the first choice for method development due to its robustness and reproducibility.[13] For dinitronaphthalene isomers, specialized RP columns with phenyl or PYE phases are often required to provide the necessary π-π interaction selectivity.[5][6][16]

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (like silica or cyano-bonded silica) and a non-polar mobile phase (like hexane with a polar modifier like isopropanol). NP-HPLC separates compounds based on polarity, with more polar compounds being retained longer. It can be particularly effective for separating isomers where there are differences in the accessibility of the polar nitro groups.[10][13] A cyano-bonded phase is often easier to work with than bare silica due to its faster equilibration times.[13]

When to choose: Start with Reversed-Phase HPLC, as it is more versatile. If you cannot achieve separation on a range of RP columns (including those with π-π selectivity), then Normal-Phase HPLC is a powerful alternative to explore.[13]

Question 4: How can I systematically optimize the mobile phase composition?

Answer: A systematic approach saves time and ensures a robust final method. The following workflow is recommended.

Experimental Protocol: Systematic Mobile Phase Optimization
  • Step 1: Choose a Column and Solvent System. Based on initial screening, select a promising column (e.g., a PYE or NPE column) and a binary solvent system (e.g., Methanol/Water).

  • Step 2: Perform Scouting Gradient Runs. Run a fast, broad linear gradient (e.g., 50% to 100% Methanol in 15 minutes) to determine the retention window for your isomers.

  • Step 3: Narrow the Isocratic Range. Based on the scouting run, determine the approximate percentage of methanol at which the isomers elute. Run 3-4 isocratic experiments around this percentage (e.g., if they eluted around 80% methanol in the gradient, try isocratic runs at 75%, 80%, and 85% methanol).

  • Step 4: Fine-Tune the Solvent Ratio. Analyze the resolution from the isocratic runs. If resolution is promising but incomplete, make small adjustments to the solvent ratio (e.g., in 1-2% increments) to optimize selectivity.

  • Step 5: Consider a Third Solvent (Ternary Mobile Phase). If a binary system is insufficient, introducing a small amount of a third solvent with different properties (e.g., tetrahydrofuran or isopropanol) can sometimes dramatically improve selectivity.

  • Step 6: Develop an Optimized Gradient. If isocratic elution is still not sufficient for a complex mixture, use the information from your scouting runs to build a multi-step gradient. Use a shallow gradient slope in the region where the target isomers elute to maximize resolution.

Visualization: Mobile Phase Optimization Workflow

Below is a diagram illustrating the logical flow for systematically optimizing a mobile phase.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Isocratic Optimization cluster_2 Phase 3: Final Method A Select Column (e.g., C18, PYE, NPE) B Select Organic Modifier (Acetonitrile vs. Methanol) A->B C Run Broad Scouting Gradient (e.g., 10-100% B over 20 min) B->C D Estimate Isocratic %B from Scouting Gradient C->D E Run 3-4 Isocratic Experiments Around Estimated %B D->E F Analyze Resolution (Rs) E->F G Rs > 1.5? F->G H Final Isocratic Method G->H Yes I Develop Optimized Gradient (Shallow slope for target pair) G->I No (Complex Mixture) J Change Organic Modifier or Column and Repeat G->J No (Poor Selectivity) I->H Success

Caption: A systematic workflow for HPLC mobile phase optimization.

Data Presentation
Table 1: Physicochemical Properties of Common Dinitronaphthalene Isomers
IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)General Solubility
1,5-DinitronaphthaleneC₁₀H₆N₂O₄218.17~217Poorly soluble in water; soluble in acetone, ethyl acetate, toluene.[15]
1,8-DinitronaphthaleneC₁₀H₆N₂O₄218.17~172Slightly soluble in DMSO and methanol; poorly soluble in water.[17][18]
1,3-DinitronaphthaleneC₁₀H₆N₂O₄218.17~148Data not widely available, but expected to be soluble in common organic solvents.
1,4-DinitronaphthaleneC₁₀H₆N₂O₄218.17~134Soluble in boiling 95% ethanol.[1]
2,6-DinitronaphthaleneC₁₀H₆N₂O₄218.17~279Data not widely available, but expected to be soluble in common organic solvents.[1]
Table 2: Recommended Starting Conditions for HPLC Method Development
ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase COSMOSIL PYE or NPE (4.6 x 150 mm, 5 µm)[5][6]Cyano (CN) bonded silica (4.6 x 250 mm, 5 µm)[10][13]
Mobile Phase A Deionized Watern-Hexane
Mobile Phase B Methanol or AcetonitrileIsopropanol or Ethyl Acetate
Starting Gradient 50% B to 100% B over 20 minutes1% B to 20% B over 20 minutes
Flow Rate 1.0 mL/min[5]1.0 mL/min
Column Temperature 30°C[5]30°C
Detection UV at 254 nm[5][19]UV at 254 nm
Injection Volume 5 µL5 µL
References
  • Solubility of this compound.Solubility of Things.
  • 1,8-Dinitronaphthalene CAS#: 602-38-0.ChemicalBook.
  • A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.Benchchem.
  • Technical Support Center: Regioselective Synthesis of Dinitronaphthalene Isomers.Benchchem.
  • The ten chemically transparent dinitronaphthalene isomers and their radical anions.SpringerLink.
  • Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.Technology Networks.
  • Steps for HPLC Method Development.Pharmaguideline.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • 1,8-Dinitronaphthalene.
  • Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents.
  • HPLC Column for Structual Isomers.NACALAI TESQUE, INC.
  • Separation of this compound on Newcrom R1 HPLC column.SIELC Technologies.
  • The ten chemically transparent dinitronaphthalene isomers and their radical anions.
  • Dinitronaphthalene.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Process for the production of this compound.
  • Navigating the Intricacies of Dimethylnaphthalene Isomer Separation: A Technical Support Guide.Benchchem.
  • HPLC Method Development for the Fast Separation of a Complex Explosive Mixture.
  • Process for the production of this compound.
  • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.Mastelf.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.The Royal Society of Chemistry.

Sources

Technical Support Center: Improving the Regioselectivity of Naphthalene Dinitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced aromatic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of naphthalene dinitration. Our goal is to provide you with in-depth, actionable insights to overcome common challenges and enhance the regioselectivity of your reactions. This resource moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the dinitration of naphthalene, providing concise answers grounded in established chemical principles.

Q1: What are the primary products of naphthalene dinitration, and why is regioselectivity a challenge?

A1: The direct dinitration of naphthalene typically yields a mixture of 1,5-dinitronaphthalene (1,5-DNN) and 1,8-dinitronaphthalene (1,8-DNN).[1] This is because the initial nitration of naphthalene predominantly forms 1-nitronaphthalene, the kinetically favored product. The subsequent nitration is then directed by the existing nitro group to the other ring, primarily at the 5 and 8 positions. Achieving high selectivity for a single dinitro isomer is challenging due to the similar reactivity of multiple positions on the naphthalene ring system.

Q2: How does the choice of nitrating agent impact the isomer distribution?

A2: The nitrating agent plays a crucial role in determining the final product ratio. The classic mixed acid system (concentrated nitric and sulfuric acids) is a powerful nitrating agent that often leads to a mixture of isomers.[2][3] Milder nitrating agents or alternative systems, such as NO2 in the presence of a catalyst, can offer improved selectivity.[4][5] For instance, using a solid superacid catalyst like S₂O₈²⁻/Fe-ZrO₂ with NO₂ and O₂-Ac₂O has been shown to enhance the selectivity for 1,5-DNN from 1-nitronaphthalene.[6]

Q3: What is the influence of reaction temperature on the dinitration of naphthalene?

A3: Temperature is a critical parameter for controlling regioselectivity, primarily by influencing the balance between kinetic and thermodynamic control.[7] In the initial mononitration step, lower temperatures favor the formation of the kinetic product, 1-nitronaphthalene.[7][8] For the subsequent dinitration, careful temperature control is necessary to prevent over-nitration and the formation of unwanted byproducts.[1] Higher temperatures can sometimes favor the thermodynamically more stable isomers, though this is less straightforward in dinitration compared to mononitration.[9]

Q4: Can solid acid catalysts improve the regioselectivity of naphthalene dinitration?

A4: Yes, solid acid catalysts, particularly zeolites and supported heteropolyacids, have shown significant promise in improving the regioselectivity of naphthalene dinitration.[10][11] These catalysts can offer shape-selective environments that favor the formation of specific isomers. For example, HZSM-5-supported phosphotungstic acid has been investigated for the regioselective nitration of naphthalene to dinitronaphthalene.[11] The use of such catalysts can also simplify product purification and reduce corrosive waste streams compared to traditional mixed acid methods.[10]

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues you may encounter.

Issue 1: Low Yield of the Desired Dinitronaphthalene Isomer (e.g., 1,5-DNN or 1,8-DNN)

Possible Causes & Solutions

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Nitrating Agent Experiment with different nitrating systems. Consider milder reagents like NO₂ with a solid acid catalyst.[4][6]The reactivity of the nitrating agent directly influences the product distribution. Highly reactive agents may lead to a broader range of products and byproducts.
Incorrect Reaction Temperature Optimize the reaction temperature. For the initial mononitration, maintain low temperatures (e.g., <50°C) to favor 1-nitronaphthalene formation.[7] For dinitration, carefully control the temperature to balance reaction rate and selectivity.[1]Temperature governs the reaction kinetics and thermodynamics. Deviations can lead to the formation of undesired isomers or decomposition.[7][9]
Inadequate Reaction Time Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[12]Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of tri- and tetranitrated byproducts.[8]
Poor Catalyst Performance If using a solid catalyst, ensure it is properly activated and that the loading is optimized. Consider screening different types of solid acids.[10][11]The acidic properties and pore structure of the catalyst are critical for its activity and selectivity.[11]
Issue 2: Formation of Significant Amounts of Unwanted Isomers and Byproducts

Possible Causes & Solutions

Potential Cause Troubleshooting Step Scientific Rationale
Lack of Regiocontrol in the Second Nitration If possible, start with a purified mononitronaphthalene isomer to direct the second nitration.[13]The position of the first nitro group is the primary directing factor for the second nitration. Starting with a pure isomer simplifies the product mixture.
Over-Nitration Carefully control the stoichiometry of the nitrating agent. Use a slight excess rather than a large excess.[8]An excess of the nitrating agent, especially under harsh conditions, will promote further nitration to tri- and tetranitronaphthalenes.[13]
Side Reactions (Oxidation) Ensure the reaction temperature is strictly controlled, as higher temperatures can lead to oxidative degradation of the naphthalene ring.[1]Naphthalene is susceptible to oxidation, particularly in the presence of strong oxidizing agents like nitric acid at elevated temperatures.
Non-selective Nitrating Conditions Explore the use of shape-selective catalysts like zeolites to sterically hinder the formation of certain isomers.[14]The defined pore structures of zeolites can create a microenvironment that favors the formation of specific, less bulky isomers.[15]

Experimental Protocols

Below are detailed, step-by-step methodologies for key experiments in naphthalene dinitration.

Protocol 1: Direct Dinitration of Naphthalene using Mixed Acid

This protocol describes a traditional method for the dinitration of naphthalene, which typically yields a mixture of 1,5- and 1,8-dinitronaphthalene.[1]

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloroethane (for separation)

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio while maintaining a low temperature (0-10°C).[16]

  • Nitration: Slowly add finely divided naphthalene (1.0 eq) in small portions to the cooled nitrating mixture with vigorous stirring.[16] The temperature should be carefully controlled and maintained around 45-50°C.[16]

  • Reaction Completion: After the addition of naphthalene is complete, stir the reaction mixture in a 60°C water bath for 20 minutes to ensure the completion of the dinitration.[16]

  • Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomer mixture.[1]

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.[1][16]

  • Isomer Separation: The dried mixture of 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from a suitable solvent, such as dichloroethane.[1]

Protocol 2: Catalytic Nitration of 1-Nitronaphthalene for Enhanced 1,5-DNN Selectivity

This protocol is based on a modern approach using a solid superacid catalyst to improve the selectivity for this compound.[6]

Materials:

  • 1-Nitronaphthalene

  • S₂O₈²⁻/Fe-ZrO₂ solid superacid catalyst

  • Nitrogen Dioxide (NO₂)

  • Oxygen (O₂)

  • Acetic Anhydride (Ac₂O)

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Catalyst Preparation: Prepare the S₂O₈²⁻/Fe-ZrO₂ catalyst as described in the relevant literature.

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 1-nitronaphthalene, the S₂O₈²⁻/Fe-ZrO₂ catalyst, and the solvent.

  • Gas Introduction: Introduce a mixture of NO₂ and O₂ into the reaction vessel under controlled flow rates.

  • Addition of Promoter: Add acetic anhydride to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at the optimized temperature and pressure as determined by preliminary experiments, monitoring the progress by GC or HPLC.

  • Work-up: Upon completion, filter the solid catalyst from the reaction mixture.

  • Isolation and Purification: Wash the filtrate with a suitable aqueous solution to remove any remaining acids. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography or recrystallization.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Desired Outcomes Nitrating_Agent Nitrating Agent (e.g., Mixed Acid, NO2) Selectivity High Regioselectivity (e.g., 1,5-DNN or 1,8-DNN) Nitrating_Agent->Selectivity Yield High Yield Nitrating_Agent->Yield Purity High Purity Nitrating_Agent->Purity Temperature Reaction Temperature (Kinetic vs. Thermodynamic Control) Temperature->Selectivity Temperature->Yield Temperature->Purity Catalyst Catalyst (e.g., Zeolites, Solid Acids) Catalyst->Selectivity Catalyst->Yield Catalyst->Purity Substrate Starting Material (Naphthalene vs. 1-Nitronaphthalene) Substrate->Selectivity Substrate->Yield Substrate->Purity

Caption: Key factors influencing the regioselectivity of naphthalene dinitration.

G Start Start: Low Yield of Desired Isomer Check_Nitrating_Agent Evaluate Nitrating Agent Start->Check_Nitrating_Agent Optimize_Temp Optimize Reaction Temperature Check_Nitrating_Agent->Optimize_Temp Agent OK Use_Milder_Agent Action: Use Milder Nitrating Agent Check_Nitrating_Agent->Use_Milder_Agent Suboptimal Monitor_Time Monitor Reaction Time Optimize_Temp->Monitor_Time Temp OK Adjust_Temp_Profile Action: Adjust Temperature Profile Optimize_Temp->Adjust_Temp_Profile Suboptimal Evaluate_Catalyst Assess Catalyst Performance Monitor_Time->Evaluate_Catalyst Time OK Determine_Optimal_Time Action: Determine Optimal Reaction Time Monitor_Time->Determine_Optimal_Time Suboptimal Screen_Catalysts Action: Screen/Optimize Catalyst Evaluate_Catalyst->Screen_Catalysts Suboptimal End End: Improved Yield Evaluate_Catalyst->End Catalyst OK Use_Milder_Agent->Optimize_Temp Adjust_Temp_Profile->Monitor_Time Determine_Optimal_Time->Evaluate_Catalyst Screen_Catalysts->End

Caption: Troubleshooting workflow for low yield in naphthalene dinitration.

References

  • Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide.
  • Brainly.in. (2025, January 26). Q.1 why does nitration of naphthalene gives two different products at different temp? Explain.
  • Yan, J., Zhang, X., Yin, J., Zhao, F., & Luo, H. (2023). Novel S2O8/Fe-ZrO2 solid superacid catalyst combined with O2-Ac2O for highly efficient catalytic nitration of 1-nitronaphthalene with NO2 to this compound. Research on Chemical Intermediates.
  • Google Patents. (n.d.). CN102513161B - A kind of naphthalene nitration catalyst and its preparation method and application.
  • Organic Chemistry Labs. (2009, March 25). Nitration of Naphthalene.
  • Semantic Scholar. (n.d.). Acid‐free and highly efficient one‐step nitration of naphthalene with NO2 promoted by O2‐Ac2O in Fe‐ and Cu‐modified S2O82−/ZrO2 catalyst to 1,5‐dinitronaphthalene under mild conditions.
  • ResearchGate. (n.d.). Regioselective nitration of naphthalene over HZSM-5-supported phosphotungstic acid.
  • Doc Brown's Chemistry. (n.d.). Benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes.
  • MDPI. (2022, December 30). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Selectivity in Naphthalene Nitration.
  • Homework.Study.com. (n.d.). a) What type of reaction is nitration of naphthalene? b) What mixed acid was used for nitration....
  • ResearchGate. (n.d.). A plausible mechanism for nitration of naphthalene with the NO2‐O2‐Ac2O....
  • Benchchem. (n.d.). Technical Support Center: Regioselective Nitration of Substituted Naphthalenes.
  • Benchchem. (n.d.). A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Dinitronaphthalene Isomers.

Sources

troubleshooting peak tailing in HPLC analysis of dinitronaphthalenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Peak Tailing in HPLC

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating issue in the HPLC analysis of dinitronaphthalenes: peak tailing. Asymmetrical peaks can compromise the accuracy of quantification and the overall resolution of your separation. Here, we will explore the root causes of this phenomenon and provide actionable, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for my dinitronaphthalene isomers. What are the most likely causes?

Peak tailing in reversed-phase HPLC is primarily a result of secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1] For dinitronaphthalenes, which are polarizable aromatic compounds, several factors can contribute to this issue:

  • Secondary Silanol Interactions: This is the most common culprit. Silica-based stationary phases, such as C18, have residual silanol groups (Si-OH) on their surface.[2][3] These silanols can be deprotonated and become negatively charged (SiO-), especially at a mobile phase pH above 3.[1][4] Although dinitronaphthalenes are not basic, the nitro groups can induce a dipole moment, leading to polar interactions with these active silanol sites. This secondary polar interaction, in addition to the primary hydrophobic interaction with the C18 chains, results in a portion of the analyte molecules being more strongly retained, causing the characteristic peak tail.[1][5]

  • Trace Metal Contamination: The silica backbone of the stationary phase can contain trace metal impurities (e.g., iron, aluminum).[6][7] These metal ions can act as Lewis acids and chelate with the nitro groups of the dinitronaphthalenes, creating another secondary retention mechanism that leads to peak tailing.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as fronting but can also contribute to tailing under certain conditions.[7][8]

  • Extra-Column Effects: This refers to any volume outside of the column that can cause band broadening, such as excessively long or wide connecting tubing, or improper fittings.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion.[4]

Q2: How can I diagnose the specific cause of peak tailing in my dinitronaphthalene analysis?

A systematic approach is key to pinpointing the root cause. The following workflow can help you diagnose the issue:

G cluster_0 Troubleshooting Workflow cluster_1 Detailed Checks A Observe Peak Tailing B Step 1: Check for Extra-Column Effects A->B Start C Step 2: Evaluate Sample Solvent & Concentration B->C No issues found E Problem Resolved B->E Issue found & fixed B_detail Inspect tubing length/ID Check fittings for dead volume B->B_detail D Step 3: Investigate Column & Mobile Phase C->D No issues found C->E Issue found & fixed C_detail Inject lower concentration Dissolve sample in mobile phase C->C_detail D->E Implement solution D_detail Perform column wash Modify mobile phase pH/additives Test with a new column D->D_detail

Caption: A systematic workflow for diagnosing the cause of peak tailing.

Q3: My column is relatively new. Could silanol interactions still be the problem, and how do I address them?

Yes, even new columns have residual silanols. The extent of their activity depends on the type of silica and the end-capping process used by the manufacturer.[2][3] Here’s how you can mitigate silanol interactions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid will protonate the silanol groups, rendering them neutral (Si-OH).[1][9][10] This minimizes the polar interactions with your dinitronaphthalene analytes.

  • Use of Mobile Phase Additives: While less common for non-basic analytes, a low concentration of a silanol-masking agent like triethylamine (TEA) can be added to the mobile phase.[6][9] However, be aware that TEA can affect detector response and is not suitable for LC-MS applications.

  • Column Selection:

    • End-Capped Columns: Choose a column that is "fully end-capped." After the primary stationary phase (e.g., C18) is bonded to the silica, a smaller silylating agent is used to cap the remaining accessible silanol groups.[1][2][11]

    • Type B Silica: Modern columns often use high-purity "Type B" silica, which has fewer acidic silanol groups and lower metal content compared to older "Type A" silica.[9][11]

    • Phenyl-Hexyl Columns: For aromatic compounds like dinitronaphthalenes, a Phenyl-Hexyl stationary phase can be advantageous. It offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[12] This can sometimes provide better peak shapes than traditional C18 columns.

Column TypePrimary InteractionSuitability for Dinitronaphthalenes
Standard C18 HydrophobicGood, but may show tailing due to silanol interactions.
End-Capped C18 HydrophobicBetter, as end-capping reduces silanol activity.[1]
Phenyl-Hexyl Hydrophobic & π-πExcellent, offers alternative selectivity and can improve peak shape for aromatic compounds.[12]

Table 1: Comparison of column types for dinitronaphthalene analysis.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Modifier

This protocol describes the preparation of a mobile phase with formic acid to suppress silanol activity.

Objective: To prepare a mobile phase with a pH of approximately 2.8.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • 0.45 µm membrane filter

  • Graduated cylinders and volumetric flasks

  • pH meter (optional, for verification)

Procedure:

  • Aqueous Component Preparation: a. Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle. b. Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.[13] c. Mix thoroughly. This solution will have a pH of approximately 2.8.[13]

  • Mobile Phase Preparation (e.g., 60:40 Acetonitrile:Water): a. Measure 600 mL of HPLC-grade acetonitrile and 400 mL of the 0.1% formic acid in water solution. b. Combine the two solutions in a suitable mobile phase reservoir.

  • Filtration and Degassing: a. Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulates. b. Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Q4: I've adjusted the mobile phase pH, but the tailing persists. What should I try next?

If pH adjustment doesn't resolve the issue, consider these other factors:

  • Check for Extra-Column Volume: Ensure your tubing is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or 0.005").[14] Verify that all fittings are properly seated to avoid dead volume.[4]

  • Sample Solvent: Dissolve your dinitronaphthalene standard and samples in the initial mobile phase composition. If you must use a different solvent for solubility reasons, inject the smallest possible volume.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.

    • Action: Perform a column wash. A generic reversed-phase column wash protocol is provided below.

Protocol 2: Reversed-Phase Column Wash

Objective: To remove strongly retained contaminants from a C18 or Phenyl-Hexyl column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade hexane (optional, for very non-polar contaminants)

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with the following sequence of solvents, for at least 20 column volumes each (approximately 30-40 minutes per solvent for a 150 mm column): a. Your current mobile phase (without buffer salts). b. 100% Water (to remove any salts). c. 100% Acetonitrile. d. 100% Isopropanol. e. (Optional) 100% Hexane, followed by 100% Isopropanol to ensure miscibility.

  • Equilibrate the column with your mobile phase for at least 30 minutes before reconnecting the detector and running your analysis.

G cluster_0 Column Wash Protocol A Mobile Phase (no buffer) B 100% Water A->B 20 CV C 100% Acetonitrile B->C 20 CV D 100% Isopropanol C->D 20 CV E Mobile Phase (equilibration) D->E > 20 CV

Caption: A typical solvent sequence for a reversed-phase column wash.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • HPLC Troubleshooting Guide. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • Phenomenex. (n.d.). LC Technical Tip.
  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.).
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.).
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • Tosoh Bioscience. (n.d.). HPLC - Size Exclusion.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.

Sources

dealing with incomplete reduction of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the reduction of 1,5-dinitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. The transformation of this compound to 1,5-diaminonaphthalene (1,5-DAN) is a foundational reaction for producing key intermediates like naphthalene-1,5-diisocyanate (NDI), a precursor for high-performance polyurethanes.[1] However, achieving complete and clean reduction can be challenging. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure your success.

Troubleshooting Guide: Incomplete Reduction

This section addresses the most common issue—incomplete reaction—in a direct question-and-answer format.

Q1: My reduction of this compound is incomplete, leaving a mixture of starting material and partially reduced intermediates. What are the likely causes?

A1: Incomplete reduction is a frequent problem stemming from several factors related to catalyst activity, reaction conditions, and reagent quality. The reduction of the two nitro groups occurs in a stepwise fashion, and the reaction can stall at intermediate stages, such as 1-amino-5-nitronaphthalene, if conditions are not optimal.

Primary Causes & Solutions:

  • Catalyst Deactivation or Insufficient Loading: The catalyst, typically Palladium on carbon (Pd/C), is the engine of the reaction. Its effectiveness can be compromised.

    • Cause: The catalyst may be old, improperly stored (exposed to air/moisture), or poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. The amount of catalyst may also be insufficient for the scale of the reaction.

    • Solution:

      • Use Fresh Catalyst: Always use fresh, high-quality catalyst. For a bench-scale reaction, a 5-10% w/w loading of 5% Pd/C relative to the dinitronaphthalene starting material is a standard starting point.[2]

      • Purify Starting Material: If catalyst poisoning is suspected, consider recrystallizing the this compound from a suitable solvent like acetone to remove impurities.[3][4]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading. Be mindful that this increases cost and may complicate filtration.

  • Poor Hydrogen Mass Transfer: For the reaction to proceed, gaseous hydrogen must effectively dissolve in the solvent and reach the catalyst surface.

    • Cause: Inefficient stirring, low hydrogen pressure, or a poor choice of solvent can limit the availability of hydrogen at the catalytic sites.

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate gas-liquid mixing.

      • Optimize Hydrogen Pressure: While balloon pressure can work for some hydrogenations, this reaction often benefits from positive pressure.[5] A starting pressure of 0.1-1.5 MPa (1-15 bar) is often effective.[2]

      • Solvent Selection: Use a solvent that readily dissolves this compound and has good hydrogen solubility. Alcohols (ethanol, isopropanol) or polar aprotic solvents (THF, N-Methylpyrrolidone) are common choices.[2][6]

  • Sub-optimal Temperature: The reaction rate is highly dependent on temperature.

    • Cause: The temperature may be too low to provide sufficient activation energy for the reduction of the second nitro group, which can be more difficult than the first.

    • Solution: Gradually increase the reaction temperature. A range of 80-120°C is typically employed for catalytic hydrogenation.[2] Monitor the reaction progress by TLC or HPLC to avoid side reactions at higher temperatures.

Q2: I'm observing colored impurities and getting a dark, difficult-to-purify product. What are these byproducts and how can I prevent them?

A2: The formation of colored impurities is often due to the accumulation of partially reduced intermediates or the formation of polymeric side products from their condensation.

Common Byproducts & Prevention:

  • Nitroso and Hydroxylamine Intermediates: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species are highly reactive and can condense to form azoxy (-N=N(O)-) or azo (-N=N-) compounds, which are often highly colored.

  • Oxidation of the Product: The final product, 1,5-diaminonaphthalene, is susceptible to oxidation, especially in the presence of air at elevated temperatures, which can lead to dark, tarry substances.[1]

Preventative Measures:

  • Maintain an Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing hydrogen to remove all oxygen.[2]

  • Controlled Reagent Addition: When using chemical reductants like hydrazine hydrate, add the reagent dropwise to maintain a low concentration of reactive intermediates and control the reaction exotherm.[6]

  • Work-up Under Inert Gas: After the reaction is complete, cool the mixture to room temperature under a hydrogen or nitrogen atmosphere before filtering off the catalyst. This minimizes oxidation of the 1,5-diaminonaphthalene product.

  • Activated Carbon Treatment: During work-up, a treatment with activated carbon can help remove colored polymeric impurities from the solution of the final product.

Visualizing the Reduction Pathway & Troubleshooting

Understanding the reaction sequence is key to diagnosing issues. The reduction from dinitro to diamino is not a single step but a cascade of electron and proton transfers.

G cluster_2 Potential Side Reactions DNN This compound (C₁₀H₆(NO₂)₂) NNO 5-Nitro-1-nitrosophthalene DNN->NNO +2e⁻, +2H⁺ NHA 5-Nitro-1-hydroxylaminonaphthalene NNO->NHA +2e⁻, +2H⁺ ANN 1-Amino-5-nitronaphthalene NHA->ANN +2e⁻, +2H⁺ AZOXY Azoxy/Azo Condensation Products (Colored Impurities) NHA->AZOXY ANO 1-Amino-5-nitrosophthalene ANN->ANO +2e⁻, +2H⁺ cluster_1 cluster_1 AHA 1-Amino-5-hydroxylaminonaphthalene ANO->AHA +2e⁻, +2H⁺ DAN 1,5-Diaminonaphthalene (C₁₀H₆(NH₂)₂) AHA->DAN +2e⁻, +2H⁺ AHA->AZOXY POLY Polymeric Tars (Oxidation) DAN->POLY [O₂]

Caption: Reaction pathway for the reduction of this compound.

G cluster_checks Initial Checks cluster_actions Corrective Actions start Incomplete Reduction Observed check_catalyst 1. Catalyst Activity Check - Is it fresh? - Poisoning suspected? start->check_catalyst check_conditions 2. Reaction Conditions Check - Adequate H₂ pressure? - Vigorous stirring? - Correct temperature? start->check_conditions check_reagents 3. Reagent Purity Check - Purity of DNN? - Solvent quality? start->check_reagents action_catalyst Increase Catalyst Loading OR Use Fresh/New Catalyst check_catalyst->action_catalyst action_pressure Increase H₂ Pressure (e.g., from balloon to 2-10 bar) check_conditions->action_pressure action_temp Increase Temperature (e.g., in 10°C increments) check_conditions->action_temp action_solvent Change Solvent (e.g., to EtOH, THF, NMP) check_conditions->action_solvent action_purify Purify Starting Material check_reagents->action_purify end_ok Reaction Complete action_catalyst->end_ok action_pressure->end_ok action_temp->end_ok action_solvent->end_ok action_purify->end_ok

Caption: Troubleshooting workflow for incomplete reduction.

Validated Experimental Protocols

Here are detailed starting-point protocols for common reduction methods. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Hydrogenation with Pd/C

This is the most common and generally cleanest method.

  • Vessel Preparation: To a hydrogenation-rated pressure vessel, add this compound (1.0 eq).

  • Catalyst and Solvent Addition: Add a magnetic stir bar, the solvent of choice (e.g., ethanol, 10-20 mL per gram of starting material), and 5% Pd/C (5-10% w/w).

  • Inerting: Seal the vessel and purge the atmosphere by evacuating and refilling with nitrogen gas at least three times.[2]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen by evacuating and refilling with H₂ gas at least three times. Pressurize the vessel to the desired pressure (e.g., 0.4–1.2 MPa).[2]

  • Reaction: Heat the mixture to 90–100°C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC.

  • Work-up: Once complete, cool the vessel to room temperature, and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1,5-diaminonaphthalene, which can be further purified by recrystallization.

Protocol 2: Reduction with Hydrazine Hydrate

A useful alternative when high-pressure hydrogenation is not feasible.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq), a suitable catalyst (e.g., FeCl₃/Activated Carbon or Raney Nickel), and an organic solvent (e.g., N-Methylpyrrolidone or ethanol).[6][7]

  • Heating: Heat the stirred suspension to 60-120°C.[6]

  • Hydrazine Addition: Add hydrazine hydrate (3-4 eq, e.g., 40-80% solution in water) dropwise over 1-3 hours to control the exotherm.[6]

  • Reaction: Maintain the temperature and stir for an additional 3-8 hours after the addition is complete.[6]

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the mixture, filter to remove the catalyst, and remove the solvent by distillation.

  • Isolation: Precipitate the product by adding cold water to the residue. Collect the solid by filtration, wash with water, and dry to obtain 1,5-diaminonaphthalene.[6]

Parameter Catalytic Hydrogenation (Pd/C) Hydrazine Hydrate Reduction Sodium Sulfide Reduction
Reductant H₂ gasHydrazine Hydrate (N₂H₄·H₂O)Sodium Sulfide (Na₂S)
Catalyst/Promoter Pd/C, Pt/C, Ni/CNTs[8]Raney Ni, FeCl₃/C[6]None (stoichiometric)
Pressure 0.1 - 1.5 MPa[2]AtmosphericAtmospheric
Temperature 80 - 120°C[2]60 - 120°C[6]70 - 100°C[9]
Pros High yield, clean product, catalyst is recyclable.No high-pressure equipment needed.Inexpensive, can be selective for one nitro group under controlled conditions.[7]
Cons Requires specialized pressure equipment, catalyst can be pyrophoric.Hydrazine is highly toxic and carcinogenic.Generates sulfur-containing waste, can be less efficient.[10]
Analytical Methods for Reaction Monitoring

Properly monitoring the reaction is critical to identify stalling and determine the endpoint.

Technique Principle Information Gained Notes
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Qualitative assessment of the presence of starting material, intermediates, and product. Fast and simple.Use a UV lamp to visualize spots. The highly conjugated dinitronaphthalene will have a different Rf from the more polar diaminonaphthalene.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity.Quantitative analysis of reaction conversion and product purity. Can resolve closely related intermediates.A reverse-phase C18 column with a water/acetonitrile gradient and UV detection is a common setup.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification of starting material, product, and volatile byproducts by their mass-to-charge ratio.[11]Useful for confirming the identity of unexpected peaks seen in HPLC or TLC.
Frequently Asked Questions (FAQs)
  • Q: What is the typical appearance of this compound and 1,5-diaminonaphthalene?

    • A: this compound is typically a pale yellow solid. Pure 1,5-diaminonaphthalene is a colorless or white solid, but it is prone to oxidation and often appears as a tan, pink, or gray solid if exposed to air.[1]

  • Q: Why is the choice of solvent so critical?

    • A: The solvent must fully dissolve the starting material to ensure it can interact with the catalyst. It also affects hydrogen solubility, which is crucial for catalytic hydrogenation. Poor solubility of the starting material or intermediates can cause the reaction to stall.

  • Q: How do I safely handle and dispose of the used Pd/C catalyst?

    • A: Used Pd/C catalyst that has been exposed to hydrogen is often pyrophoric and can ignite spontaneously in air. After filtration, the filter cake should never be allowed to dry. It must be immediately and carefully transferred to a container of water. Store it as an aqueous slurry in a clearly labeled, sealed container for proper hazardous waste disposal according to your institution's guidelines.

  • Q: Can this reduction be stopped selectively at the 1-amino-5-nitronaphthalene stage?

    • A: Yes, selective reduction of one nitro group is possible, though challenging. This typically requires milder reducing agents, lower temperatures, and careful reaction monitoring. Reagents like sodium sulfide or stannous chloride under controlled conditions have been used for selective reductions of dinitroarenes.[7] Electrochemical methods have also shown the ability to reduce the nitro groups in successive waves.[8]

References
  • Wikipedia. (n.d.). 1,5-Diaminonaphthalene. Retrieved from [Link]

  • Y.M. Wu, S.L. Wang, Y.Z. Chen. (2011). Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. ResearchGate. Retrieved from [Link]

  • CN102070467A. (2011). Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate. Google Patents.
  • CN101544569A. (2009). Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation. Google Patents.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitronaphthalene. Retrieved from [Link]

  • US6992230B2. (2006). Process for the production of this compound. Google Patents.
  • W. Ming, et al. (2025). Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. ResearchGate. Retrieved from [Link]

  • W. Xiong, et al. (2016). This compound hydrogenation to 1,5-diaminonaphthalene over carbon nanotube supported non-noble metal catalysts under mild conditions. Scilit. Retrieved from [Link]

  • L.A. Saliyeva, et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]

  • US2105321A. (1938). Hydrogenation of alpha-nitronaphthalene. Google Patents.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Eurofins. (2025). Analytical Method Summaries. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Sodium Sulfide (Na2S). Retrieved from [Link]

  • CN1194972A. (1998). Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene. Google Patents.
  • Organic Syntheses Procedure. (n.d.). 1,4-dinitronaphthalene. Retrieved from [Link]

  • A. F. M. M. Rahman, et al. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. J-STAGE. Retrieved from [Link]

  • CN102020524A. (2011). Reduction method of aromatic nitro-compound for replacing sodium sulfide. Google Patents.
  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]

  • European Patent Office. (2005). Process for the production of this compound. Retrieved from [Link]

Sources

Technical Support Center: Managing Thermal Runaway in Nitration Reactions of Naphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for managing the significant thermal risks associated with the nitration of naphthalene. As a highly exothermic reaction, controlling the reaction parameters is critical to prevent thermal runaway, a dangerous situation that can lead to explosive consequences. This document is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven advice.

Section 1: Understanding the Hazard - FAQs on Thermal Runaway

Q1: What is thermal runaway and why is it a major concern in naphthalene nitration?

A: Thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn further increases the temperature. The nitration of naphthalene is a highly exothermic process, meaning it releases a significant amount of heat. If this heat is not effectively removed, the reaction temperature can rise uncontrollably, leading to a rapid increase in pressure and the potential for a violent explosion. The consequences of a thermal runaway in a nitration reaction can be catastrophic, as evidenced by numerous industrial accidents.

The primary factors contributing to the risk of thermal runaway in naphthalene nitration are:

  • High Heat of Reaction: The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids and its subsequent reaction with naphthalene is highly exothermic.

  • Potential for Side Reactions: At elevated temperatures, further nitration to dinitronaphthalene or other side reactions can occur, which are also exothermic and can accelerate the temperature rise.

  • Accumulation of Reactants: If the nitrating agent is added too quickly or if the initial reaction temperature is too low, unreacted reagents can accumulate. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the accumulated material.

Q2: What are the key process parameters that influence the risk of thermal runaway?

A: Several critical parameters must be meticulously controlled to mitigate the risk of thermal runaway. These include:

Parameter Influence on Thermal Runaway Risk Recommended Control Measures
Temperature The reaction rate is highly sensitive to temperature. A small increase can lead to a significant acceleration of the reaction and heat generation.Maintain a low reaction temperature, typically between 45-60°C for mononitration. Utilize an efficient cooling system (e.g., ice bath, cryostat) and monitor the internal reaction temperature continuously.
Rate of Nitrating Agent Addition Rapid addition can generate heat faster than the cooling system can remove it, leading to a rapid temperature increase.Add the nitrating agent (mixed acid) slowly and dropwise with vigorous stirring. The addition rate should be adjusted based on the real-time temperature monitoring.
Agitation (Stirring) Poor agitation can create localized "hot spots" with high concentrations of reactants, initiating a runaway reaction that can propagate.Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture and facilitate heat transfer to the cooling medium.
Concentration of Acids The concentration of sulfuric and nitric acids affects the rate of nitronium ion formation and the overall reaction rate.Use the appropriate concentrations of acids as specified in validated protocols. Concentrated acids increase the reaction's exothermicity.
Ratio of Reactants An incorrect molar ratio of naphthalene to nitric acid can lead to incomplete reaction or the formation of unwanted, potentially less stable byproducts.Carefully control the stoichiometry of the reactants. A typical molar ratio is 1:1 for naphthalene to nitric acid.
Q3: How does the choice of nitrating agent affect the thermal risk?

A: While the classic mixed acid (a combination of concentrated nitric and sulfuric acids) is the most common nitrating agent, other reagents can be used, each with its own safety profile. For instance, using a milder nitrating agent might reduce the exothermicity but could also lead to slower reaction rates, potentially increasing the risk of reactant accumulation if not managed properly. The use of nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can offer more controlled nitration but may be more expensive and require different handling procedures.

Section 2: Troubleshooting Guide - Responding to Deviations

This section provides a structured approach to troubleshoot common problems encountered during naphthalene nitration that could indicate an impending thermal runaway.

Issue 1: Uncontrolled Temperature Rise

Symptom: The internal reaction temperature is rising rapidly and is not responding to the cooling system.

Immediate Actions:

  • Stop the addition of the nitrating agent immediately.

  • Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt.

  • If the temperature continues to rise uncontrollably, prepare for an emergency quench. This should be a last resort and performed with extreme caution. Slowly and carefully pour the reaction mixture into a large volume of crushed ice. Be aware that the dilution of concentrated sulfuric acid is also highly exothermic.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: Was the cooling bath capacity sufficient for the scale of the reaction?

    • Prevention: Always use a cooling system with a capacity that significantly exceeds the expected heat output of the reaction.

  • Rapid Addition of Nitrating Agent: Was the mixed acid added too quickly?

    • Prevention: Employ a controlled addition method, such as a dropping funnel or syringe pump, and continuously monitor the temperature.

  • Poor Agitation: Was the stirring vigorous and consistent?

    • Prevention: Use an overhead stirrer for larger reactions to ensure efficient mixing. Check that the stir bar or paddle is functioning correctly.

dot

Troubleshooting_Temperature_Rise start Uncontrolled Temperature Rise Detected stop_addition IMMEDIATE ACTION: Stop Nitrating Agent Addition start->stop_addition root_cause_analysis Root Cause Analysis start->root_cause_analysis increase_cooling IMMEDIATE ACTION: Enhance Cooling stop_addition->increase_cooling prepare_quench LAST RESORT: Prepare for Emergency Quench increase_cooling->prepare_quench If temperature continues to rise inadequate_cooling Inadequate Cooling? root_cause_analysis->inadequate_cooling rapid_addition Rapid Addition? root_cause_analysis->rapid_addition poor_agitation Poor Agitation? root_cause_analysis->poor_agitation prevention Preventative Measures inadequate_cooling->prevention rapid_addition->prevention poor_agitation->prevention proper_cooling Ensure Sufficient Cooling Capacity prevention->proper_cooling controlled_addition Use Controlled Addition Rate prevention->controlled_addition vigorous_stirring Maintain Vigorous Agitation prevention->vigorous_stirring

Caption: Troubleshooting workflow for an uncontrolled temperature rise.

Issue 2: Formation of a Solid Mass or "Gunk"

Symptom: The reaction mixture becomes thick, and stirring is impeded. This can be a sign of localized overheating and byproduct formation.

Immediate Actions:

  • Stop the addition of the nitrating agent.

  • Attempt to improve agitation if possible, but do not force it if the stirrer motor is straining.

  • Monitor the temperature very closely. A solid mass can insulate pockets of reactants, leading to a delayed and violent reaction.

Root Cause Analysis and Prevention:

  • Localized Overheating: Poor stirring can lead to hot spots where byproducts and polymers form.

    • Prevention: Ensure efficient agitation from the start of the reaction.

  • Incorrect Reaction Temperature: Running the reaction at too high a temperature can promote the formation of dinitronaphthalene and other solid byproducts.

    • Prevention: Strictly adhere to the recommended temperature range for the desired product. For mononitration of naphthalene, this is typically between 45-60°C.

Section 3: Experimental Protocols for Enhanced Safety

Protocol 1: Calorimetric Evaluation of the Reaction

To quantitatively assess the thermal risk of your specific nitration protocol, it is highly recommended to perform a reaction calorimetry study. This will provide crucial data on the heat of reaction, heat flow, and adiabatic temperature rise.

Step-by-Step Methodology:

  • Instrument Setup: Utilize a reaction calorimeter (e.g., RC1e) to perform the experiment under controlled conditions.

  • Reactant Charging: Charge the reactor with naphthalene and the sulfuric acid.

  • Controlled Dosing: Add the nitric acid at a controlled rate while monitoring the heat flow and temperature.

  • Data Analysis: Determine the total heat of reaction and the maximum heat flow. This data can be used to calculate the adiabatic temperature rise (ΔTad), a key indicator of the potential for thermal runaway.

Protocol 2: Safe Laboratory-Scale Nitration of Naphthalene

This protocol is for the synthesis of 1-nitronaphthalene and incorporates key safety measures.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Acid Mixture Preparation: In a separate beaker, carefully and slowly add the concentrated sulfuric acid to the concentrated nitric acid while cooling in an ice bath.

  • Naphthalene Solution: Dissolve the naphthalene in a minimal amount of a suitable solvent (if necessary) or add it directly to the reaction flask if it is a liquid at the reaction temperature.

  • Controlled Addition: Slowly add the cold mixed acid dropwise to the stirred naphthalene solution, ensuring the internal temperature does not exceed 50-60°C.

  • Reaction Monitoring: Maintain the reaction at this temperature for the specified time, continuously monitoring the temperature.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

dot

Nitration_Workflow start Start: Safe Nitration Protocol setup 1. Assemble Reaction Apparatus in Fume Hood with Cooling Bath start->setup prepare_acid 2. Prepare Cold Mixed Acid (H₂SO₄ + HNO₃) setup->prepare_acid add_naphthalene 3. Charge Reactor with Naphthalene prepare_acid->add_naphthalene controlled_addition 4. Slow, Dropwise Addition of Mixed Acid with Vigorous Stirring (Maintain T < 60°C) add_naphthalene->controlled_addition monitor_reaction 5. Monitor Temperature and Reaction Progress controlled_addition->monitor_reaction quench 6. Quench Reaction by Pouring onto Crushed Ice monitor_reaction->quench isolate 7. Isolate Product by Vacuum Filtration and Wash quench->isolate end End: Purified 1-Nitronaphthalene isolate->end

Caption: A safe experimental workflow for the nitration of naphthalene.

Section 4: Advanced Concepts - Kinetic vs. Thermodynamic Control

The regioselectivity of naphthalene nitration is temperature-dependent, a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., < 50°C), the reaction is under kinetic control, and the major product is 1-nitronaphthalene, as it is formed faster. The carbocation intermediate leading to the 1-isomer is more stable.

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., > 80°C), the reaction shifts towards thermodynamic control, favoring the formation of the more stable 2-nitronaphthalene. However, operating at these higher temperatures significantly increases the risk of thermal runaway and is generally not recommended without specialized equipment and a thorough safety assessment.

Understanding this principle is crucial for both product selectivity and safety. Attempting to achieve the thermodynamically favored product by simply increasing the temperature in a standard laboratory setup is extremely hazardous.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Study on Continuous Flow Nitration of Naphthalene | Request PDF. [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Canadian Science Publishing. (n.d.). The nitrous acid catalysed nitration of naphthalene. Evidence for a kinetic term that is second order with respect to the aromatic compound. [Link]

  • ResearchGate. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]

  • ResearchGate. (n.d.). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. [Link]

  • DOKUMEN.PUB. (n.d.). Chemistry, process design, and safety for the nitration industry [1 ed.] 0841228868, 978-0-8412-2886-3, 9780841228870, 0841228876. [Link]

  • WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. [Link]

  • STM Journals. (n.d.). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Practical approach to prediction and prevention of runaway reactions. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). *Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in

purification of 1,5-Dinitronaphthalene from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,5-dinitronaphthalene from complex reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the attainment of high-purity this compound.

Introduction to Purification Challenges

The synthesis of this compound via the nitration of naphthalene inherently produces a mixture of isomers, with 1,8-dinitronaphthalene being the most common and difficult-to-remove impurity.[1][2][3] The similar physical properties of these isomers present a significant purification challenge.[2] This guide offers systematic approaches to overcome these challenges through techniques such as selective washing, recrystallization, and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurity is the isomeric 1,8-dinitronaphthalene.[1][2][3] Depending on the reaction conditions, other dinitronaphthalene isomers (e.g., 1,3-, 1,6-, 1,7-), mononitronaphthalenes, and oxidation byproducts may also be present.[4][5]

Q2: My crude product is a dark, oily solid. What is the likely cause?

A2: The presence of residual nitrating acids (sulfuric and nitric acid), unreacted starting materials, and various nitrated byproducts can result in an oily or discolored product. An initial wash with water to neutralize and remove residual acids is a critical first step.

Q3: I performed a recrystallization, but the purity of my this compound did not significantly improve. What went wrong?

A3: This is a common issue due to the co-crystallization of the 1,5- and 1,8-isomers. The choice of solvent is critical for successful fractional crystallization. A solvent in which the solubility of the two isomers is significantly different is required. Additionally, the cooling rate plays a crucial role; slow cooling is essential to allow for the selective crystallization of the desired isomer.[6][7]

Q4: Is there a simple washing procedure to improve the purity of this compound?

A4: Yes, washing the crude solid with acetone is an effective method for selectively removing the more soluble 1,8-dinitronaphthalene isomer and other impurities.[4][8][9][10] This technique is often used in industrial processes to achieve high purity.[4][9]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a potentially explosive compound and should be handled with care.[11] It is also an irritant to the skin, eyes, and respiratory tract.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14] Avoid creating dust, and be aware that mixtures with sulfur or sulfuric acid may explode upon heating.[15][16]

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt cooling again.[17]- If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation.[17]- Add a seed crystal of pure this compound.- Change to a solvent in which the compound is less soluble.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute-solvent mixture.- The cooling rate is too rapid.- Impurities are present, depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of a "poorer" solvent (one in which the compound is less soluble) and allow it to cool slowly.- Ensure a slow cooling rate by insulating the flask.[7]- Perform a preliminary purification step (e.g., washing) to remove impurities.
Crystals form too quickly, resulting in low purity. - The solution is supersaturated.- The cooling rate is too fast.- Re-heat the solution and add a small amount of additional solvent to ensure the solid is fully dissolved at the boiling point.[17]- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]
Poor recovery of the purified product. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering a hot solution.
Troubleshooting Acetone Washing
Problem Possible Cause(s) Suggested Solution(s)
Purity does not improve significantly after washing. - Insufficient volume of acetone was used.- The washing time was too short.- The temperature of the acetone was too low.- Increase the ratio of acetone to crude product (e.g., 4-6 kg of acetone per 1 kg of crude material).[4][8][9]- Increase the stirring time to ensure adequate extraction of impurities.- Perform the wash at a slightly elevated temperature (e.g., 45-55°C) to increase the solubility of the 1,8-isomer in acetone.[4]
Significant loss of this compound during washing. - The washing temperature was too high, increasing the solubility of the 1,5-isomer.- Excessive washing cycles were performed.- Carefully control the washing temperature to the recommended range.[4]- Monitor the purity of the solid after each wash to determine the optimal number of cycles.

Experimental Protocols

Protocol 1: Purification by Selective Acetone Washing

This protocol is effective for removing the more soluble 1,8-dinitronaphthalene isomer from the crude reaction mixture.

Materials:

  • Crude this compound

  • Acetone

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude, dry dinitronaphthalene solid to a beaker.

  • Add acetone in a ratio of 4-6 mL per gram of crude solid.[4][8][9]

  • Stir the slurry at a temperature between 45-55°C for 15-20 minutes.[4]

  • Cool the suspension to 15-20°C while continuing to stir.[4]

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold acetone.[9]

  • Wash the purified solid with water to remove residual acetone.

  • Dry the solid at a temperature between 100-110°C.[4][8][9]

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining high-purity this compound. The choice of solvent is critical and should be determined experimentally. Toluene and ethyl acetate are good starting points.[18][19][20]

Materials:

  • Crude or acetone-washed this compound

  • Recrystallization solvent (e.g., toluene, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Heat the mixture to the boiling point of the solvent with stirring.

  • Add small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the filtrate to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.[7]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture wash_water Wash with Water crude->wash_water Remove residual acids acetone_wash Acetone Wash wash_water->acetone_wash Remove 1,8-DNN isomer recrystallization Recrystallization acetone_wash->recrystallization Further purification pure_product High-Purity 1,5-DNN acetone_wash->pure_product If purity is sufficient recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Crystallization

TroubleshootingCrystallization start Crystallization Attempted no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_purity Low Purity start->low_purity success Successful Crystallization start->success concentrate Concentrate Solution no_crystals->concentrate Too much solvent? slow_cool Re-dissolve & Cool Slowly oiling_out->slow_cool Cooling too fast? low_purity->slow_cool Co-crystallization? scratch Scratch Flask / Add Seed concentrate->scratch change_solvent Change Solvent scratch->change_solvent Still no crystals add_cosolvent Add 'Poorer' Co-solvent slow_cool->add_cosolvent Still oils out

Caption: Decision tree for troubleshooting common crystallization issues.

Solvent Properties for Purification

Solvent Boiling Point (°C) Solubility of this compound Notes
Acetone 56Good, especially when warm[18][19][20]Excellent for washing to remove 1,8-dinitronaphthalene.[4][8][9]
Toluene 111Good, especially when warm[18][19][20]A potential recrystallization solvent.
Ethyl Acetate 77Good, especially when warm[18][19][20]Another potential recrystallization solvent.
Trichloromethane 61High[19][20]May be too good of a solvent for effective recrystallization.
Ethanol 78Lower[19][20]Can be used for recrystallization, potentially in a mixed solvent system.
Water 100Poorly soluble[18]Used for initial washing to remove acids and inorganic impurities.

References

  • This compound | Solubility of Things. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing.
  • C/D/N Isotopes, Inc. (n.d.). This compound-d6 - Safety Data Sheet.
  • AccuStandard. (n.d.). CAS No. 605-71-0 - this compound.
  • ResearchGate. (n.d.). Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents from T=(273.15 to 308.15)K and mixing properties of solutions.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • PubChem. (n.d.). This compound.
  • European Patent Office. (2005, May 11). Process for the production of this compound - EP 1529772 A1.
  • Google Patents. (n.d.). US6992230B2 - Process for the production of this compound.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 5.1.6. Synthesis of 1-Nitronaphthalene.
  • CAMEO Chemicals - NOAA. (n.d.). This compound.
  • ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties.
  • European Patent Office. (2011, August 17). Process for the production of this compound - Patent 1529772.
  • University of Bern. (n.d.). Guide for crystallization.
  • Google Patents. (n.d.). EP1529772B1 - Process for the production of this compound.
  • ChemicalBook. (2025, January 27). This compound.
  • Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Dinitronaphthalene Isomers.
  • Justia Patents. (n.d.). Process for preparing a dinitronaphthalene isomer mixture having an increased proportion of 1,5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Dinitrol Direct. (n.d.). Safety Data Sheet.
  • Benchchem. (n.d.). A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1,5-Dinitronaphthalene: From Traditional Protocols to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Dinitronaphthalene (1,5-DNN) is a crucial chemical intermediate, primarily utilized in the synthesis of 1,5-diaminonaphthalene, a precursor for high-performance polymers such as polyurethane.[1][2] The isomeric purity of 1,5-DNN is paramount for its subsequent applications. However, its synthesis is often complicated by the concurrent formation of the 1,8-dinitronaphthalene (1,8-DNN) isomer, among other byproducts.[3][4][5] This guide provides a comprehensive comparison of the prevalent synthesis routes for this compound, offering an in-depth analysis of their respective yields, isomer selectivity, safety considerations, and environmental impact. The information presented herein is intended to assist researchers and chemical engineers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is predominantly achieved through the nitration of naphthalene. The choice of nitrating agent and reaction conditions significantly influences the isomeric distribution and overall efficiency of the process. Here, we dissect and compare the most notable synthetic strategies.

Direct Nitration of Naphthalene

The most direct approach to 1,5-DNN involves the electrophilic nitration of naphthalene. This can be broadly categorized into two main protocols: the use of mixed acid (a combination of nitric and sulfuric acids) and the use of nitric acid alone.

The traditional and widely practiced method for the dinitration of naphthalene employs a mixture of concentrated nitric acid and sulfuric acid.[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]

Reaction Mechanism: The reaction proceeds via electrophilic aromatic substitution. The nitronium ion attacks the electron-rich naphthalene ring. The initial nitration predominantly yields 1-nitronaphthalene. The second nitration is directed by the deactivating nitro group, leading to the formation of both 1,5- and 1,8-dinitronaphthalene. The typical isomer ratio of 1,5-DNN to 1,8-DNN in this process is approximately 1:2.[5]

Experimental Protocol: Mixed Acid Nitration

  • In a well-ventilated fume hood, dissolve naphthalene in a suitable organic solvent such as dichloroethane.[7]

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Under vigorous stirring, slowly add the nitrating mixture to the naphthalene solution, maintaining the reaction temperature between 15-80°C.[7]

  • After the addition is complete, continue stirring for 1-5 hours.[7]

  • The reaction mixture is then allowed to stand for 6-12 hours before filtering to collect the crude product.[7]

  • The crude product is a mixture of dinitronaphthalene isomers and can be purified by fractional crystallization or solvent extraction.

Advantages:

  • High reactivity and relatively fast reaction rates.[1]

  • Well-established and widely documented procedure.

Disadvantages:

  • Poor selectivity, leading to a high proportion of the undesired 1,8-DNN isomer.[5]

  • Generates large quantities of hazardous acidic waste, posing significant environmental concerns and requiring costly work-up procedures.[3][4]

  • The strong acidic environment can lead to oxidation byproducts.[3][4]

  • Safety risks associated with handling highly corrosive mixed acids and potential for runaway reactions.[8]

To circumvent the issues associated with sulfuric acid, methods utilizing nitric acid as the sole nitrating agent have been developed.[3][4] This approach is considered more environmentally benign and economically advantageous as it eliminates the need for separating and recovering sulfuric acid.[3][4]

Reaction Mechanism: In the absence of sulfuric acid, the formation of the nitronium ion is less efficient, requiring higher concentrations of nitric acid and carefully controlled temperatures. The reaction mechanism remains an electrophilic aromatic substitution.

Experimental Protocol: Nitric Acid Method

  • Charge a reactor with nitric acid of a concentration between 72-87 wt.-%.[3][4]

  • With stirring, dose powdered naphthalene into the nitric acid.

  • Maintain the reaction temperature between 30-80°C for a period of 15 minutes to 2 hours.[3]

  • Cool the reaction mixture to 5-20°C and filter the solid precipitate.[3][4]

  • Wash the precipitate with water.

  • Isolate the this compound by washing the precipitate with acetone to remove the more soluble 1,8-dinitronaphthalene and other impurities.[3][4][9] This process can yield 1,5-DNN with a purity of ≥98 wt.-%.[3][4][9]

Advantages:

  • Avoids the use of sulfuric acid, reducing environmental pollution and operational costs.[3][4]

  • The used nitric acid and acetone can be recovered and recycled.[3][4][9]

  • High purity of 1,5-DNN can be achieved through a simple washing step.[3][4][9]

Disadvantages:

  • Requires careful control of nitric acid concentration and temperature.

  • Still produces a mixture of isomers that require separation.

Sulfonation-Nitration Route

An alternative strategy to control the regioselectivity of dinitration involves a multi-step process of sulfonation followed by nitration. While not a direct dinitration of naphthalene, this route can offer a different isomeric distribution. The nitration of naphthalenesulfonic acids is a known industrial process for producing various nitro-substituted naphthalene derivatives.[10][11]

Reaction Mechanism: Naphthalene is first sulfonated to produce a mixture of naphthalenesulfonic acids. The position of the sulfonic acid group then directs the subsequent nitration. By carefully selecting the sulfonation and nitration conditions, it is possible to influence the final dinitronaphthalene isomer ratio.

Experimental Protocol: Conceptual Sulfonation-Nitration

  • Sulfonation: React naphthalene with sulfuric acid or oleum to produce naphthalenesulfonic acids. The reaction temperature and acid concentration will determine the isomeric composition of the sulfonic acids.

  • Nitration: The resulting sulfonation mixture is then treated with nitric acid. The reaction is typically carried out in the sulfuric acid medium at controlled temperatures (e.g., 30-35°C).[10]

  • Work-up: The reaction mixture is quenched with ice, and the desired nitronaphthalenesulfonic acid can be isolated. Subsequent removal of the sulfonic acid group would be required to yield dinitronaphthalene.

Advantages:

  • Potential for improved regioselectivity compared to direct nitration.

Disadvantages:

  • Multi-step process, which can be more complex and time-consuming.

  • Still involves the use of large quantities of sulfuric acid.

  • The final step of desulfonation adds to the complexity of the overall synthesis.

Modern and Greener Approaches

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, with an emphasis on improving selectivity, reducing waste, and enhancing safety.

The use of solid acid catalysts, such as zeolites, presents a promising alternative to traditional liquid acids.[12] These catalysts can offer shape selectivity, potentially favoring the formation of the 1,5-isomer. Another innovative approach utilizes nitrogen dioxide as the nitrating agent in the presence of a catalyst and an organic solvent, representing a non-acidic and cleaner method.[13]

Reaction Mechanism: Zeolites provide acidic sites and a constrained environment within their pores, which can influence the transition state of the nitration reaction, leading to altered isomer distributions. In the nitrogen dioxide method, the reaction proceeds under milder conditions, and the catalyst facilitates the nitration process without the need for strong acids.[13]

Experimental Protocol: Zeolite-Catalyzed Nitration (Conceptual)

  • React naphthalene or 1-nitronaphthalene with nitric acid in the presence of a zeolite catalyst.[12]

  • The reaction is carried out under specific temperature and pressure conditions to optimize the yield and selectivity for this compound.

  • The catalyst can be recovered by filtration and potentially reused.

Experimental Protocol: Nitrogen Dioxide Nitration

  • Dissolve naphthalene in an organic solvent like acetonitrile.[13]

  • Add a catalyst (e.g., HY, HZSM-11, or Hβ-500) and nitrogen dioxide to the solution.[13]

  • The reaction is carried out under an oxygen atmosphere at room temperature for several hours.[13]

  • The reaction is quenched with deionized water, and the catalyst is removed by filtration.[13]

  • The crude product is obtained by rotary evaporation and purified by washing.[13]

Advantages:

  • Potential for higher selectivity towards this compound.

  • Catalysts can be recycled, reducing waste.

  • The nitrogen dioxide method avoids the use of corrosive acids, leading to a cleaner process with high atom efficiency.[13]

  • Milder reaction conditions and improved safety profile.[13]

Disadvantages:

  • Catalyst development and optimization can be challenging.

  • The cost of the catalyst may be a factor in large-scale production.

  • The nitrogen dioxide method may require specialized equipment to handle the gaseous reactant.

The use of microchannel reactors represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability.[1] This technology has been applied to the nitration of naphthalene to produce dinitronaphthalenes.

Reaction Mechanism: The reaction mechanism is the same as conventional nitration, but the reaction is carried out in a continuous flow system with micro-sized channels. This provides a very high surface-area-to-volume ratio, leading to excellent heat and mass transfer.

Experimental Protocol: Microchannel Reactor Synthesis

  • Naphthalene and nitric acid are fed into a microchannel reactor through metering pumps.[1]

  • The reactants are preheated and mixed within the microchannels.

  • The nitration reaction occurs within a short residence time, typically from tens of seconds to a few minutes.[1]

  • The product stream exits the reactor continuously and is collected.

  • The dinitronaphthalene products are then isolated and purified.

Advantages:

  • High yield and continuous production.[1]

  • Enhanced safety due to the small reaction volumes and excellent temperature control, minimizing the risk of thermal runaways.[1]

  • Greatly reduced environmental pollution.[1]

  • High production efficiency.[1]

Disadvantages:

  • Requires specialized and potentially expensive equipment.

  • Potential for channel clogging if solid products are formed.

Quantitative Data Summary

Synthesis RouteNitrating Agent(s)Typical Yield1,5-DNN PurityKey AdvantagesKey Disadvantages
Mixed Acid Nitration HNO₃ / H₂SO₄ModerateLow (in crude mixture)Well-establishedPoor selectivity, high acid waste, safety concerns
Nitric Acid Method HNO₃ (72-87%)Good≥98% (after washing)No sulfuric acid waste, recyclable reagentsRequires careful control of conditions
Nitrogen Dioxide Nitration NO₂ / Catalyst73.0 - 81.4% (total DNN)68.1 - 74.0% (of total DNN)Non-acidic, mild conditions, high atom efficiencyRequires catalyst, handling of NO₂ gas
Microchannel Reactor HNO₃85.3 - 89.5% (total DNN)Not specifiedHigh yield, enhanced safety, continuous processHigh initial equipment cost

Visualizing the Synthesis Pathways

Synthesis_Routes_Comparison cluster_start Starting Material cluster_direct Direct Nitration cluster_indirect Indirect Route cluster_modern Modern Approaches cluster_product Product Naphthalene Naphthalene MixedAcid Mixed Acid Nitration (HNO₃ / H₂SO₄) Naphthalene->MixedAcid NitricAcid Nitric Acid Method (HNO₃) Naphthalene->NitricAcid Sulfonation Sulfonation-Nitration Naphthalene->Sulfonation Catalytic Catalytic Nitration (Zeolites, NO₂) Naphthalene->Catalytic Microchannel Microchannel Reactor Naphthalene->Microchannel DNN_Mixture Mixture of 1,5-DNN and 1,8-DNN MixedAcid->DNN_Mixture NitricAcid->DNN_Mixture Sulfonation->DNN_Mixture Catalytic->DNN_Mixture Microchannel->DNN_Mixture Pure_DNN Purified 1,5-DNN DNN_Mixture->Pure_DNN Purification

Caption: Comparison of major synthesis routes for this compound.

Nitration_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Naphthalene Naphthalene Intermediate1 σ-complex (Wheland intermediate) Naphthalene->Intermediate1 + NO₂⁺ Mononitro 1-Nitronaphthalene Intermediate1->Mononitro - H⁺ Intermediate2 σ-complex Mononitro->Intermediate2 + NO₂⁺ Dinitro 1,5- and 1,8-Dinitronaphthalene Intermediate2->Dinitro - H⁺

Caption: General mechanism for the mixed acid nitration of naphthalene.

Conclusion

The selection of an optimal synthesis route for this compound is a trade-off between yield, purity, cost, safety, and environmental impact.

  • Traditional mixed acid nitration , while well-established, is hampered by poor selectivity and significant environmental drawbacks, making it less favorable for modern chemical manufacturing.

  • The nitric acid method offers a substantial improvement by eliminating sulfuric acid waste and enabling the recycling of reagents, representing a more sustainable classical approach.

  • The sulfonation-nitration route provides a potential avenue for altered regioselectivity but at the cost of increased process complexity.

  • Modern catalytic methods , particularly the non-acidic nitrogen dioxide route, and the use of microchannel reactors are at the forefront of efficient and green synthesis of this compound. These methods offer superior control, enhanced safety, and reduced environmental footprint, aligning with the principles of sustainable chemistry.

For industrial-scale production where safety, efficiency, and environmental considerations are paramount, investment in microchannel reactor technology or the development of robust catalytic systems appears to be the most promising path forward. For laboratory-scale synthesis requiring high purity, the nitric acid method followed by acetone washing is a practical and effective choice.

References

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A Senior Application Scientist's Guide to 1,5- and 1,8-Dinitronaphthalene in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison for Researchers and Materials Scientists

In the pursuit of high-performance polymers, the selection of monomeric building blocks is a critical decision that dictates the final material's properties. Within the family of naphthalene-based intermediates, 1,5-dinitronaphthalene (1,5-DNN) and 1,8-dinitronaphthalene (1,8-DNN) represent two pivotal, yet distinct, precursors. While both originate from the direct nitration of naphthalene, the positional isomerism of their nitro functional groups imparts vastly different steric and electronic characteristics.[1][2] This, in turn, translates into significant architectural and performance differences in the resulting polymers.

This guide provides a comprehensive comparison of 1,5-DNN and 1,8-DNN, not as mere chemical reagents, but as strategic choices in the design of advanced polymers. We will explore their synthesis, their conversion to essential diamine monomers, and critically, how their isomeric nature influences the synthesis and properties of polymers such as polyimides and polyurethanes.

Physicochemical Properties: The Isomeric Divide

The fundamental differences between 1,5-DNN and 1,8-DNN begin with their physical properties. These characteristics, governed by molecular symmetry and intermolecular forces, influence their separation, purification, and reactivity. The more symmetrical 1,5-DNN exhibits a significantly higher melting point, suggesting a more stable crystal lattice structure compared to the less symmetrical 1,8-DNN.

PropertyThis compound1,8-Dinitronaphthalene
Molecular Formula C₁₀H₆N₂O₄[3]C₁₀H₆N₂O₄[4]
Molecular Weight 218.17 g/mol [5]218.17 g/mol [4]
Appearance White to pale yellow crystals or powder[6]Yellow crystals[4]
Melting Point 212-222 °C[6]172-173 °C[7]
IUPAC Name This compound[5]1,8-dinitronaphthalene[4]
CAS Number 605-71-0[3]602-38-0[4]

From Precursor to Monomer: A Critical Transformation

Neither 1,5-DNN nor 1,8-DNN is typically used directly in polycondensation reactions. Instead, they serve as precursors to their corresponding diamine analogues: 1,5-diaminonaphthalene (1,5-DAN) and 1,8-diaminonaphthalene (1,8-DAN). This transformation is the gateway to their utility as polymer monomers.

The synthesis pathway begins with the nitration of naphthalene, which yields a mixture of the 1,5- and 1,8-isomers.[8] The crucial step is the separation of these isomers, which is often achieved by leveraging their differential solubility in specific organic solvents, such as toluene or sulfolane.[8] Once isolated, the dinitro compounds are reduced to their respective diamines. Catalytic hydrogenation is a common and effective method for this reduction.[9][10]

The journey from naphthalene to the functional diamine monomers is a foundational process that dictates the purity and suitability of these building blocks for high-performance polymer synthesis.

G cluster_0 Precursor Synthesis & Isolation cluster_1 Monomer Functionalization Naphthalene Naphthalene Nitration Nitration Naphthalene->Nitration IsomerMix Crude Dinitronaphthalene (1,5-DNN & 1,8-DNN Mixture) Nitration->IsomerMix Separation Solvent Extraction / Fractional Crystallization IsomerMix->Separation DNN_15 This compound (1,5-DNN) Separation->DNN_15 Higher Symmetry DNN_18 1,8-Dinitronaphthalene (1,8-DNN) Separation->DNN_18 Lower Symmetry Reduction_15 Catalytic Hydrogenation DNN_15->Reduction_15 Reduction_18 Catalytic Hydrogenation DNN_18->Reduction_18 DAN_15 1,5-Diaminonaphthalene (1,5-DAN) Reduction_15->DAN_15 DAN_18 1,8-Diaminonaphthalene (1,8-DAN) Reduction_18->DAN_18 G cluster_15 Polymerization with 1,5-Diaminonaphthalene cluster_18 Polymerization with 1,8-Diaminonaphthalene node_15_start 1,5-DAN H₂N node_dianhydride_1 Dianhydride O(CO)₂C₆H₄ node_15_start:f2->node_dianhydride_1:f0 Polycondensation node_polyimide_15 Linear Polyimide Chain -[-N(CO)₂C₆H₄(CO)₂N-C₁₀H₆-]-n node_dianhydride_1:f1->node_polyimide_15 Forms Rigid, Linear Backbone node_18_start 1,8-DAN H₂N NH₂ node_dianhydride_2 Dianhydride O(CO)₂C₆H₄ node_18_start:f2->node_dianhydride_2:f0 Polycondensation node_polyimide_18 Kinked Polyimide Chain (Disrupted Packing) node_dianhydride_2:f1->node_polyimide_18 Introduces Kinks

Caption: Effect of Isomer Geometry on Polyimide Chain Structure.

Quantitative Performance Comparison

While a direct, side-by-side experimental comparison of identical polymers made from 1,5-DAN and 1,8-DAN is sparse in the literature, we can synthesize a representative comparison based on the known effects of incorporating rigid, linear naphthalene units versus kinked structures. The following table illustrates the expected performance trade-offs.

Polymer PropertyDerived from 1,5-DiaminonaphthaleneDerived from 1,8-DiaminonaphthaleneRationale
Glass Transition (Tg) High to Very HighModerate to HighThe linear, rigid backbone from the 1,5-isomer severely restricts chain mobility, requiring more thermal energy for segmental motion. [11]
Thermal Stability (Td) ExcellentGood to ExcellentHigh bond dissociation energies of the aromatic structure are present in both, but superior chain packing in 1,5-derived polymers can enhance bulk thermal stability.
Tensile Strength HighModerateEfficient stress transfer along the rigid, linear chains of 1,5-derived polymers leads to higher strength.
Solubility LowModerate to HighThe kinked structure of the 1,8-isomer disrupts crystal packing, allowing solvent molecules to penetrate and solvate the polymer chains more easily.
Processability Challenging (often requires high temps)Good (often solution-processable)Improved solubility of 1,8-derived polymers allows for processing via casting, coating, or spinning from solution.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Dinitronaphthalene

This protocol is a representative procedure for the reduction of a dinitronaphthalene isomer to its corresponding diaminonaphthalene.

Trustworthiness: This self-validating system relies on the complete consumption of hydrogen (monitored by pressure) and the disappearance of the starting material (monitored by TLC or HPLC) to confirm reaction completion.

  • Reactor Setup: Charge a high-pressure autoclave reactor with this compound (1.0 eq) and a suitable solvent such as toluene or ethanol. [9]2. Catalyst Addition: Add a catalytic amount of 1-5% Platinum on activated charcoal (Pt/C) or Palladium on charcoal (Pd/C). [12]The catalyst loading is typically 1-5% by weight relative to the dinitronaphthalene.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3-5 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bars. [9]5. Reaction: Begin vigorous stirring and heat the mixture to 50-80 °C. The reaction is exothermic; monitor and control the temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The product, 1,5-diaminonaphthalene, may precipitate from the solvent upon cooling and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization. [12]

Protocol 2: Two-Step Synthesis of Polyimide

This protocol describes the common method for synthesizing polyimides from a diamine and a dianhydride. [13] Trustworthiness: The formation of the viscous poly(amic acid) in step 3 is a clear visual confirmation of successful polymerization. The subsequent imidization is confirmed by the appearance of characteristic imide peaks in FTIR spectroscopy and the disappearance of amic acid peaks.

  • Diamine Dissolution: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the diaminonaphthalene monomer (e.g., 1,5-DAN) (1.0 eq) in a dry, aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP).

  • Dianhydride Addition: Once the diamine is fully dissolved, add a stoichiometric amount (1.0 eq) of a solid dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise to the stirred solution at room temperature.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 12-24 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) precursor. [13]4. Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film.

  • Thermal Imidization: Place the glass plate in a programmable oven. Heat the film in a step-wise manner, for example: 100 °C for 1 hr, 200 °C for 1 hr, and finally 300 °C for 1 hr. This thermal treatment drives the cyclodehydration of the amic acid to the final imide structure, removing water.

  • Product Isolation: After cooling, the resulting polyimide film can be carefully peeled from the glass substrate.

Conclusion and Strategic Outlook

The choice between this compound and 1,8-dinitronaphthalene is a strategic decision in polymer design, not merely a choice of isomers.

  • Choose this compound when the primary goal is to synthesize polymers with maximum thermal stability, rigidity, and mechanical strength. The resulting linear, highly-ordered polymers are ideal for applications in demanding environments, such as aerospace components or high-temperature films, where processability is a secondary concern.

  • Choose 1,8-Dinitronaphthalene when enhanced solubility and solution processability are critical. The inherent structural kink introduced by the 1,8-isomer is a powerful tool for creating polymers that can be cast into complex shapes or used in coatings, while still retaining good thermal properties and offering unique chemical functionalities.

By understanding the fundamental connection between the starting isomeric structure and the final polymer architecture, researchers can rationally select the appropriate dinitronaphthalene precursor to achieve the desired balance of performance, processability, and functionality in their advanced materials.

References

  • PubChem. (n.d.). 1,8-Dinitronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,8-Diaminonaphthalene. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layers and a preliminary study on the mechanism of imidization. Retrieved from [Link]

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  • VTechWorks. (2000). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Virginia Tech. Retrieved from [Link]

  • MDPI. (2018). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 10(12), 1333. Retrieved from [Link]

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A Comparative Guide to Catalytic Systems for the Reduction of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,5-Diaminonaphthalene

The reduction of 1,5-dinitronaphthalene (1,5-DNN) to 1,5-diaminonaphthalene (1,5-DAN) is a pivotal transformation in industrial organic synthesis. 1,5-DAN serves as a crucial building block, most notably as a precursor to naphthalene-1,5-diisocyanate (NDI), which is essential for the production of high-performance polyurethane elastomers.[1] The efficiency and selectivity of this reduction are paramount, as the quality of the final diamine directly impacts the properties of these advanced polymers. This guide provides a comparative analysis of common catalytic systems employed for this hydrogenation reaction, offering insights into their performance, mechanistic underpinnings, and practical application for researchers and process chemists.

The conversion of a nitroarene to an aniline is a six-electron reduction that generally proceeds through nitroso and hydroxylamine intermediates.[2][3][4] The choice of catalyst and reaction conditions is critical to drive this reaction to completion with high selectivity, avoiding side reactions and ensuring the purity of the desired 1,5-DAN product.

Nitroarene Reduction Pathway Start This compound (R-NO2) Nitroso Nitrosonaphthalene Intermediate (R-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine N-Hydroxylaminonaphthalene Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine 1,5-Diaminonaphthalene (R-NH2) Hydroxylamine->Amine +2e-, +2H+

Caption: General mechanistic pathway for the reduction of a nitro group.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the hydrogenation of 1,5-DNN is a trade-off between activity, selectivity, cost, and process robustness. We will compare three major classes: precious metal catalysts, non-noble metal catalysts, and alternative reduction methods.

Precious Metal Catalysts: The Industry Standard

Catalysts based on palladium (Pd) and platinum (Pt) supported on activated carbon are the most widely used for nitroarene reductions due to their high activity and efficiency under relatively mild conditions.[4][5][6]

Causality Behind Experimental Choices:

  • Support: Activated carbon is a preferred support material due to its high surface area, which allows for excellent dispersion of the metal nanoparticles, maximizing the number of active catalytic sites.[6]

  • Solvent: Solvents like isopropanol, aniline, or toluene are chosen for their ability to dissolve the starting material and for their stability under hydrogenation conditions.[7][8][9] Aniline can be a particularly interesting choice as it is both a solvent and can influence the reaction environment.[7]

  • Pressure & Temperature: The reaction is typically run under hydrogen pressure (0.1 to 5.0 MPa) and elevated temperatures (50-120°C) to ensure a reasonable reaction rate and complete conversion.[7][8][9] The specific conditions are optimized to balance reaction speed with selectivity, as excessively high temperatures can lead to side reactions.

Performance Data:

CatalystLoadingSolventTemp. (°C)Pressure (MPa)Time (hr)Yield/SelectivityReference
5% Pd/C-Aniline804.0 - 5.0-85.6% Yield[7]
5% Pd/C-Various80 - 1200.1 - 1.5-High Yield[8]
1% Pt/C4.7% w/wAniline501.0-91.9% Yield[7]
1% Pt/C4.5% w/wToluene700.9 - 1.0-Quantitative[7]
1% Pd/C1.25% w/wIsopropanol904.0-High Conversion[9]

Trustworthiness & Insights: Precious metal catalysts offer high reliability and reproducibility. However, they are susceptible to poisoning by impurities, particularly sulfur compounds, which may be present in technical-grade 1,5-DNN.[10] The high cost of palladium and platinum is also a significant factor in large-scale industrial production, necessitating efficient catalyst recovery and recycling processes.[10]

Non-Noble Metal Catalysts: Cost-Effective Alternatives

Raney Nickel, a spongy, high-surface-area nickel catalyst, is a classic and cost-effective alternative for various hydrogenation reactions, including the reduction of nitro groups.[11][12][13] More recent research also explores other non-noble metals supported on materials like carbon nanotubes (CNTs).[14][15]

Causality Behind Experimental Choices:

  • Activation: Raney Nickel is an alloy of nickel and aluminum, where the aluminum is leached out with a strong base to create a porous, active nickel structure.[12][13] This high surface area is key to its catalytic activity.

  • Reaction Conditions: Reductions with Raney Nickel often require slightly more forcing conditions (higher temperature or pressure) compared to Pd or Pt to achieve similar conversion rates.[16]

  • Novel Supports: Carbon nanotubes (CNTs) are being investigated as supports for catalysts like nickel because they provide high surface area and unique electronic properties that can enhance catalytic activity, potentially allowing for milder reaction conditions.[14][15]

Performance Data:

CatalystLoadingSolventTemp. (°C)Pressure (MPa)Time (hr)Yield/SelectivityReference
Raney Ni2.0% w/wToluene755.02585% Yield, 87% Sel.[16]
Ni/CNTs--1200.6-92.0% Selectivity[15]

Trustworthiness & Insights: The primary advantage of non-noble metal catalysts is their significantly lower cost. Raney Nickel is a robust and powerful reducing agent, but it can be pyrophoric when dry and must be handled with care as a slurry.[12] Its selectivity can sometimes be lower than that of precious metal catalysts, potentially leading to over-reduction or other side products. The development of catalysts like Ni/CNTs shows a promising path toward achieving high selectivity under mild conditions without relying on expensive precious metals.[15]

Alternative Reduction Methodologies

Beyond catalytic hydrogenation with H₂ gas, other chemical reduction methods exist, such as using hydrazine hydrate as the hydrogen source or employing electrochemical techniques.

  • Hydrazine Hydrate Reduction: This method uses hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst, such as ferric chloride on activated carbon, to generate hydrogen in situ.[10] This approach avoids the need for high-pressure hydrogenation equipment. The reaction is typically carried out at temperatures between 60-120°C.[10] While convenient for laboratory scale, handling hydrazine (a toxic and unstable compound) and managing reaction exotherms are critical safety considerations for scale-up.

  • Electrochemical Reduction: This technique uses an electric current to drive the reduction of 1,5-DNN at a cathode (e.g., a copper electrode).[15] The reaction can be performed at room temperature, but the yield may be lower (a maximal yield of 77% was reported) and the process can be complex to scale industrially.[15] It represents an interesting area of research for greener chemical synthesis.

Experimental Protocols

The following is a representative, self-validating protocol for the catalytic hydrogenation of this compound using a supported precious metal catalyst.

Experimental Workflow A 1. Reactor Setup (Autoclave, 1,5-DNN, Solvent, Catalyst) B 2. Inerting (Purge with N2 3-5 times) A->B C 3. Hydrogenation (Purge with H2 3-5 times, Pressurize) B->C D 4. Reaction (Heat to target temp., Stir, Monitor H2 uptake) C->D E 5. Cooldown & Vent (Cool to RT, carefully vent excess H2) D->E F 6. Catalyst Filtration (Filter reaction mixture through Celite) E->F G 7. Product Isolation (Solvent removal, Crystallization) F->G H 8. Analysis (Yield, Purity via HPLC/GC-MS, m.p.) G->H

Caption: Standard workflow for catalytic hydrogenation of 1,5-DNN.

Step-by-Step Methodology:

  • Reactor Charging: In a suitable high-pressure autoclave, charge this compound (1.0 eq), the chosen solvent (e.g., isopropanol, 10-15 mL per gram of substrate), and the catalyst (e.g., 5% Pd/C, 1-5% by weight of the substrate).[9]

  • System Inerting: Seal the autoclave. Purge the system by pressurizing with nitrogen gas to ~0.5 MPa and then venting. Repeat this cycle at least 3-5 times to ensure the complete removal of air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.[8]

  • Hydrogen Introduction: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner, pressurizing to ~0.5 MPa and venting. Repeat 3-5 times.[8]

  • Reaction Execution: After the final purge, pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.0 - 4.0 MPa).[9] Begin stirring and heat the reactor to the target temperature (e.g., 90°C). The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is considered complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Purge the reactor headspace with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure (rotary evaporation). The crude 1,5-diaminonaphthalene can then be purified, typically by crystallization from a suitable solvent.[9]

  • Analysis: The final product should be dried and characterized to confirm its identity and purity (e.g., via melting point, HPLC, GC-MS, NMR).

Conclusion and Recommendations

For the selective reduction of this compound to 1,5-diaminonaphthalene, the choice of catalyst is dictated by the scale of the synthesis, cost considerations, and available equipment.

  • For High-Yield, High-Purity Laboratory and Industrial Synthesis: Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) remain the catalysts of choice. They offer excellent activity and selectivity under manageable conditions, consistently providing high yields of the desired product.[7][8] The primary drawback is the cost of the metal and its susceptibility to poisoning.

  • For Cost-Effective, Large-Scale Production: Raney Nickel is a viable and powerful alternative.[11][16] While it may require more optimization of reaction conditions to maximize selectivity, its low cost is a significant advantage. Proper handling procedures are essential due to its pyrophoric nature.

  • For Future & Greener Processes: Novel non-noble metal catalysts and electrochemical methods represent the future direction of research.[15] These approaches aim to combine the low cost of non-noble metals with the high selectivity of precious metal systems, all while operating under milder, more environmentally benign conditions.

Ultimately, the optimal catalyst is one that provides a robust, reproducible, and economically viable process that consistently delivers 1,5-diaminonaphthalene of the required purity for its demanding downstream applications.

References

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  • Mechanism of Nitroarenes Reduction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Process for manufacturing diaminonaphthalene. (1975). Justia Patents. Retrieved January 8, 2026, from [Link]

  • CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation. (2009). Google Patents.
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  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education - ACS Publications. Retrieved January 8, 2026, from [Link]

  • This compound hydrogenation to 1,5-diaminonaphthalene over carbon nanotube supported non-noble metal catalysts under mild conditions. (2016). Scilit. Retrieved January 8, 2026, from [Link]

  • DE102004038577A1 - Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g. dyes, comprises mononitrating naphthalene, halogenating 1-nitronaphthalene, reacting halo-nitronaphthalene with ammonia and hydrogenating nitronaphthalene. (2006). Google Patents.
  • Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. (2011). ResearchGate. Retrieved January 8, 2026, from [Link]

  • 1,5-Diaminonaphthalene. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate. (2011). Google Patents.
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  • A simple approach for preparation of dinitronaphthalene compounds from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene. (n.d.). Eureka.
  • The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. (1947). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Acid-free and highly efficient one-step nitration of naphthalene with NO2 promoted by O2-Ac2O in Fe- and Cu-modified S2O82-/ZrO2 catalyst to this compound under mild conditions. (2020). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Reaction profile for 1a hydrogenation catalyzed by 5 wt.% Pt/C combined... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • CN101575295B - Method for preparing diaminonaphthalene by catalytic hydrogenation of dinitronaphthalene. (2011). Google Patents.
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comparing the energetic properties of 1,5-Dinitronaphthalene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting a deep dive into the literature. I'm focusing on the energetic properties of 1,5-dinitronaphthalene and its derivatives. I'm prioritizing experimental data on detonation velocity and detonation pressure. I'm aiming for a comprehensive overview of the existing research in this area.

Planning Comparative Analysis

I'm now expanding my search to include protocols for property determination and synthesis methods. I'll compare this compound and its derivatives. I will also develop tables, protocols, and diagrams to compare them. I intend to generate visualizations for both molecular structures and experimental workflows, and then compile everything into a comprehensive guide.

Expanding Search Parameters

I'm broadening my literature search to include density and thermal stability data, expanding from detonation velocity and pressure. Concurrently, I'm seeking established experimental protocols like DSC and the cylinder expansion test. I'm also now focusing on synthesis methods to better understand structure-property relationships in these compounds.

Gathering Basic Properties

I've successfully gathered initial data on this compound (1,5-DNN), specifically its physical and energetic properties. I've found density, melting point, detonation velocity, and detonation pressure. I've also uncovered synthesis methods, including its common production as a mixture.

Expanding Derivative Data

I'm now focusing on this compound (1,5-DNN) derivatives. I need experimental data comparing the energetic properties of amino-, hydroxyl-, and further nitrated versions. The original search yielded some general data, but a direct comparative analysis is missing. My next step involves finding specific data and experimental protocols for these derivatives.

Gathering Key Data

I've been reviewing the recent search results and found a promising paper. It's titled "Aminon itronaphthalenes as Possible High Energy Density Materials." The paper's calculated detonation properties of several diaminodinitronaphthalene and tetra compounds are helpful.

Refining Data Points

I've made headway in gathering crucial data for the analysis. The previous search results provided helpful calculated detonation properties for diaminodinitronaphthalene and tetra compounds, along with synthesis information. Now, I'm focusing on acquiring more experimental data to validate theoretical models. Specifically, the hunt is on for concrete energetic property data, including information on hydroxyl derivatives. I also intend to gather more detailed experimental protocols to help the target user group.

Deepening Data Acquisition

I'm continuing to build upon the previously gathered information. The calculated detonation properties of diaminodinitronaphthalene and tetra compounds are indeed promising, alongside the synthesis details. I also found general info on techniques, like cylinder expansion and DSC/TGA. However, the search is now centered around filling gaps: I need concrete experimental data for key derivatives, including hydroxyl ones, and I need more detailed experimental protocols to validate models. I also am searching for further experimental validation of trinitro- and tetranitronaphthalene derivatives.

Beginning Energetic Investigation

I've started gathering data on the energetic properties of this compound and its derivatives. I've compiled information on trinitro- and tetranitronaphthalenes and now I'm shifting my focus to synthesis methods.

Refining Experimental Focus

I've been gathering details on experimental procedures to measure detonation velocity, pressure, and thermal stability. While I have some protocols, I need more detailed, step-by-step instructions. I'm still missing experimental energetic data for amino and hydroxyl derivatives of this compound, with current information being theoretical. To create a comparison, I must find experimental data for these classes of derivatives.

Seeking Empirical Verification

I've located synthesis information for 1,5-diaminonaphthalene from this compound. I have data on detonation velocity, pressure (cylinder expansion test), and thermal stability (DSC/TGA) with operational parameters. I'm focusing on finding experimental energetic data for amino and hydroxyl derivatives of this compound. Also, I'm working to expand the experimental protocols with step-by-step instructions.

Analyzing Key Data Points

I've just obtained vital experimental data concerning 2,4,6,8-tetranitro-1,5-diaminonaphthalene, including density and thermal decomposition temperature. This provides a tangible step forward for the project, giving concrete data on the derivative. I also found more detailed information on BAM friction.

Evaluating Data Gaps

I'm now identifying critical data gaps. I have good density and thermal decomposition data for the key derivative. However, experimental detonation velocity and pressure data remain elusive for most this compound derivatives, especially the di-amino and tetra-amino compounds. I also lack information on hydroxyl derivatives' energetic properties. My focus is now on finding experimental detonation data.

A Senior Application Scientist's Guide to Dinitronaphthalene Isomer Purification: Fractional Crystallization vs. Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the purification of dinitronaphthalene (DNN) isomers presents a common yet critical challenge. The direct nitration of naphthalene typically yields a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalene.[1] The separation of these closely related compounds is essential for their use as precursors in the synthesis of dyes, high-performance polymers, and energetic materials. This guide provides an in-depth comparison of two primary purification techniques: fractional crystallization and solvent extraction, offering a technical deep-dive into the methodologies, supported by experimental insights and data to inform your process development.

The Separation Challenge: Dinitronaphthalene Isomers

The primary challenge in purifying dinitronaphthalene lies in the similar physical properties of the 1,5- and 1,8- isomers, which often co-precipitate during synthesis.[2] Effective separation hinges on exploiting the subtle differences in their solubility in various organic solvents. The choice of purification method can significantly impact the final purity, yield, cost, and environmental footprint of the process.

Fractional Crystallization: A Precise Approach to Purity

Fractional crystallization is a powerful purification technique that leverages the differences in solubility of components in a mixture at varying temperatures.[3] For dinitronaphthalene isomers, this method relies on the principle that the 1,5- and 1,8-isomers will exhibit different saturation points in a given solvent as the temperature changes.

The Underlying Principle

The process involves dissolving the crude dinitronaphthalene mixture in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is gradually cooled, the less soluble isomer will crystallize out of the solution first, leaving the more soluble isomer in the mother liquor. The efficiency of this separation is dictated by the solubility curves of the isomers in the chosen solvent.

Selecting the Right Solvent

The choice of solvent is paramount for a successful fractional crystallization. An ideal solvent should exhibit a significant difference in the solubility of the 1,5- and 1,8-dinitronaphthalene isomers over a practical temperature range. Dichloroethane has been cited as a suitable solvent for this purpose.[1]

Experimental Protocol: Fractional Crystallization of Dinitronaphthalene

This protocol outlines a general procedure for the separation of 1,5- and 1,8-dinitronaphthalene using fractional crystallization.

Materials:

  • Crude dinitronaphthalene isomer mixture

  • Dichloroethane (or another suitable solvent)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel, filter press)

  • Vacuum oven

Procedure:

  • Dissolution: In the jacketed reaction vessel, charge the crude dinitronaphthalene mixture and the selected solvent (e.g., dichloroethane). The ratio of solvent to crude material should be determined based on solubility data to achieve a saturated solution at the desired elevated temperature.

  • Heating: Gently heat the mixture with stirring until all the dinitronaphthalene is dissolved. Avoid excessive temperatures to prevent solvent loss and potential degradation of the product.

  • Controlled Cooling: Slowly cool the solution at a controlled rate. A slower cooling rate generally promotes the formation of larger, purer crystals. The target temperature for the first crystallization cut should be determined based on the solubility curves to maximize the precipitation of the less soluble isomer while keeping the more soluble one in solution.

  • Isolation of the First Isomer: Once the target temperature is reached and crystallization is deemed complete, filter the slurry to separate the crystals from the mother liquor. Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated crystals under vacuum at a suitable temperature to remove residual solvent. This fraction will be enriched in the less soluble isomer.

  • Second Isomer Recovery (from Mother Liquor): The mother liquor, now enriched in the more soluble isomer, can be further concentrated by solvent evaporation and/or cooled to a lower temperature to induce the crystallization of the second isomer. This second crop of crystals can then be isolated and dried as described above.

  • Analysis: Analyze the purity of both crystalline fractions and the mother liquor using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the efficiency of the separation.

Visualization of the Fractional Crystallization Workflow

Fractional_Crystallization cluster_dissolution Dissolution cluster_crystallization Controlled Cooling & Crystallization cluster_separation Separation cluster_recovery Second Isomer Recovery Crude_DNN Crude DNN Mixture Dissolution_Vessel Jacketed Vessel (Heated & Stirred) Crude_DNN->Dissolution_Vessel Solvent Dichloroethane Solvent->Dissolution_Vessel Cooling Gradual Cooling Dissolution_Vessel->Cooling Crystallization Selective Crystallization (Less Soluble Isomer) Cooling->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Cold Solvent) Filtration->Washing Mother_Liquor Mother_Liquor Filtration->Mother_Liquor Mother Liquor (Enriched in Isomer 2) Drying Drying Washing->Drying Pure_Isomer_1 Pure_Isomer_1 Drying->Pure_Isomer_1 Enriched Isomer 1 Concentration Solvent Evaporation Mother_Liquor->Concentration Enriched Isomer 2 Second_Crystallization Further Cooling Concentration->Second_Crystallization Enriched Isomer 2 Second_Filtration Filtration & Drying Second_Crystallization->Second_Filtration Enriched Isomer 2 Pure_Isomer_2 Pure_Isomer_2 Second_Filtration->Pure_Isomer_2 Enriched Isomer 2

Caption: Workflow for dinitronaphthalene purification via fractional crystallization.

Solvent Extraction: Harnessing Differential Solubility

Solvent extraction is a liquid-liquid or solid-liquid separation technique that relies on the differential solubility of the components of a mixture in a particular solvent.[4] In the context of dinitronaphthalene purification, this method involves selectively dissolving one isomer from the solid mixture, leaving the other, less soluble isomer behind.

The Underlying Principle

The success of solvent extraction hinges on finding a solvent that has a high affinity for one dinitronaphthalene isomer (the solute) and a low affinity for the other at a given temperature. This allows for the "leaching" of the more soluble isomer into the solvent phase.

Selecting the Right Solvent

The choice of solvent is critical. Acetone has been identified as an effective solvent for selectively extracting 1,8-dinitronaphthalene and other impurities from a crude mixture, leaving behind the less soluble 1,5-dinitronaphthalene.[5][6] Dimethylformamide (DMF) has also been mentioned as a selective solvent-extractant.[5]

Experimental Protocol: Solvent Extraction of Dinitronaphthalene

This protocol provides a general procedure for the purification of this compound by selectively extracting 1,8-dinitronaphthalene using acetone.

Materials:

  • Crude dinitronaphthalene isomer mixture

  • Acetone

  • Reaction vessel with stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Slurry Preparation: Charge the crude dinitronaphthalene mixture into the reaction vessel. Add a predetermined amount of acetone. A ratio of 3 to 7 kg of acetone per 1 kg of dry crude dinitronaphthalene mixture is a suggested starting point.[6]

  • Extraction: Stir the resulting slurry at a controlled temperature, for instance, in the range of 45 to 55°C, for a sufficient duration (e.g., 15-30 minutes) to allow for the selective dissolution of the 1,8-dinitronaphthalene.[6]

  • Isolation of the Less Soluble Isomer: Cool the suspension (e.g., to 15-20°C) and then filter to separate the solid from the acetone extract.[6] The solid on the filter is the enriched, less soluble this compound.

  • Washing and Drying: Wash the filtered solid with a small amount of cold acetone to remove any remaining extract. Subsequently, wash with water and dry the purified this compound in a vacuum oven.[6]

  • Recovery of the More Soluble Isomer: The acetone filtrate, containing the dissolved 1,8-dinitronaphthalene, can be concentrated using a rotary evaporator to recover the solvent. The concentrated solution can then be cooled to crystallize the 1,8-dinitronaphthalene, which can be isolated by filtration.[5]

  • Analysis: Use HPLC or another suitable method to determine the purity of the purified this compound, the recovered 1,8-dinitronaphthalene, and the composition of the extract.

Visualization of the Solvent Extraction Workflow

Solvent_Extraction cluster_extraction Extraction cluster_separation Separation of 1,5-DNN cluster_recovery Recovery of 1,8-DNN Crude_DNN Crude DNN Mixture Extraction_Vessel Extraction Vessel (Stirred & Heated) Crude_DNN->Extraction_Vessel Solvent Acetone Solvent->Extraction_Vessel Filtration Filtration Extraction_Vessel->Filtration Washing Washing (Cold Acetone & Water) Filtration->Washing Purified 1,5-DNN Acetone_Extract Acetone Extract (Contains 1,8-DNN) Filtration->Acetone_Extract Drying Drying Washing->Drying Purified 1,5-DNN Purified_1_5_DNN Purified_1_5_DNN Drying->Purified_1_5_DNN Purified 1,5-DNN Solvent_Recovery Solvent Recovery (Evaporation) Acetone_Extract->Solvent_Recovery Recovered 1,8-DNN Crystallization Crystallization Solvent_Recovery->Crystallization Recovered 1,8-DNN Second_Filtration Filtration & Drying Crystallization->Second_Filtration Recovered 1,8-DNN Recovered_1_8_DNN Recovered_1_8_DNN Second_Filtration->Recovered_1_8_DNN Recovered 1,8-DNN

Caption: Workflow for dinitronaphthalene purification via solvent extraction.

Head-to-Head Comparison: Fractional Crystallization vs. Solvent Extraction

FeatureFractional CrystallizationSolvent Extraction
Principle Separation based on differential solubility as a function of temperature.Separation based on the selective dissolution of one component in a solvent at a specific temperature.
Primary Isomer Isolated Typically the less soluble isomer crystallizes first upon cooling.The less soluble isomer remains as a solid, while the more soluble isomer is extracted into the solvent.
Solvent Requirement Generally requires a larger volume of solvent to dissolve the entire crude mixture.Can often be performed with a smaller volume of solvent as a slurry.
Energy Consumption Involves heating to dissolve and then cooling to crystallize, potentially leading to higher energy consumption.May require heating to increase extraction efficiency, but the temperature range might be narrower.
Process Control Requires precise control over the cooling rate to influence crystal size and purity.Requires control over extraction time and temperature to ensure selective dissolution.
Potential Purity Can achieve very high purity, especially with multiple recrystallization steps.Purity of the undissolved isomer can be high; purity of the extracted isomer depends on subsequent crystallization.
Yield Yield can be affected by the co-crystallization of isomers, especially if a eutectic mixture is formed.Yield of the undissolved isomer is generally high; recovery of the extracted isomer can involve losses during solvent removal and recrystallization.
Scalability Readily scalable for industrial production.Also readily scalable and can be adapted for continuous processes.
Solubility Data: The Key to Method Selection

The following table summarizes the solubility of 1,5- and 1,8-dinitronaphthalene in various organic solvents, which is critical for designing an effective purification process.

SolventThis compound Solubility1,8-Dinitronaphthalene SolubilityTemperature (°C)Reference
AcetoneSolubleMore SolubleAmbient[7]
TolueneSolubleData not specifiedAmbient[7]
Ethyl AcetateSolubleData not specifiedAmbient[7]
AcetonitrileSolubleSoluble0 - 40[8]
EthanolSparingly SolubleData not specified0 - 40[8]
TrichloromethaneHighly SolubleData not specified0 - 40[8]
N-methyl-2-pyrrolidoneSolubleMore Soluble20 - 70[9]

Note: This table is a qualitative summary. For precise process design, consulting the original research for quantitative solubility data at specific temperatures is essential.

Safety and Environmental Considerations

The choice of solvent has significant safety and environmental implications.

  • Dichloroethane: This solvent is effective for fractional crystallization but is a regulated chemical with health and environmental concerns. It is a suspected carcinogen and can contaminate groundwater.[10][11][12][13] Its use requires stringent containment and waste disposal protocols.

  • Acetone: Acetone is a widely used industrial solvent and is considered to have a lower environmental impact compared to many other solvents as it is readily biodegradable.[14] However, it is highly flammable and can cause eye irritation.[15][16][17] Proper ventilation and grounding are essential to prevent fires and explosions.

  • Dimethylformamide (DMF): DMF is a powerful solvent but is associated with liver toxicity and potential reproductive hazards.[18][19][20][21][22] Its use is often restricted, and strict occupational exposure limits are in place.

Conclusion and Recommendations

Both fractional crystallization and solvent extraction are viable and effective methods for the purification of dinitronaphthalene isomers. The optimal choice depends on the specific requirements of the process, including the desired purity, acceptable yield, available equipment, and, critically, the environmental and safety constraints.

  • For achieving the highest purity of the less soluble isomer (often this compound), fractional crystallization from a carefully selected solvent like dichloroethane can be the preferred method. However, the environmental and safety baggage of such chlorinated solvents must be carefully managed.

  • Solvent extraction with a less hazardous and more environmentally benign solvent like acetone offers a practical and scalable alternative, particularly for the bulk separation and isolation of this compound. This method can be more resource-efficient in terms of solvent volume and potentially energy.

Ultimately, the decision should be data-driven. It is highly recommended that researchers and process chemists conduct small-scale feasibility studies with the actual crude dinitronaphthalene mixture to evaluate the performance of both methods and to select the most appropriate solvent system for their specific needs.

References

  • Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents from T=(273.15 to 308.15)K and mixing properties of solutions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • N,N-Dimethylformamide. (n.d.). U.S. Environmental Protection Agency. Retrieved January 8, 2026, from [Link]

  • Navigating Environmental Regulations for Acetone Use in Industry. (2025, January 18). Purosolv. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). Solubility of Things. Retrieved January 8, 2026, from [Link]

  • 1,2-Dichloroethane. (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australian Government. Retrieved January 8, 2026, from [Link]

  • Environmental Health Criteria 114 Dimethylformamide. (n.d.). International Programme on Chemical Safety. Retrieved January 8, 2026, from [Link]

  • Process for the production of this compound. (2011, August 17). European Patent Office.
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  • Acetone Hazards - Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ. Retrieved January 8, 2026, from [Link]

  • Fact sheet: 1,2-dichloroethane. (n.d.). Government of Canada. Retrieved January 8, 2026, from [Link]

  • RoC Profile: 1,2-Dichloroethane. (n.d.). National Toxicology Program, U.S. Department of Health and Human Services. Retrieved January 8, 2026, from [Link]

  • 1,2-dichloroethane: general information. (2025, March 10). GOV.UK. Retrieved January 8, 2026, from [Link]

  • Acetone. (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australian Government. Retrieved January 8, 2026, from [Link]

  • Dimethylformamide. (n.d.). NIOSH, Centers for Disease Control and Prevention. Retrieved January 8, 2026, from [Link]

  • SAFETY DATA SHEET - Acetone. (n.d.). State of Michigan. Retrieved January 8, 2026, from [Link]

  • Dimethylformamide (HSG 43, 1990). (n.d.). INCHEM. Retrieved January 8, 2026, from [Link]

  • Separating this compound from 1,8-dinitronaphthalene. (n.d.). Google Patents.
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  • Ethylene Dichloride (1,2-Dichloroethane). (n.d.). U.S. Environmental Protection Agency. Retrieved January 8, 2026, from [Link]

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A Senior Application Scientist's Guide to the Analysis of Isomeric Purity of Synthesized 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in 1,5-Dinitronaphthalene Applications

This compound (1,5-DNN) is a pivotal intermediate in the chemical industry, primarily serving as a precursor for the synthesis of 1,5-diaminonaphthalene. This diamine is the essential building block for high-performance polymers, most notably naphthalene-1,5-diisocyanate (NDI), which is used to produce specialty polyurethanes with exceptional thermal stability, hardness, and resilience.[1][2] The performance of these advanced materials is directly contingent on the purity of the NDI monomer, which in turn depends critically on the isomeric purity of the initial 1,5-DNN.

The direct dinitration of naphthalene, a common synthesis route, invariably produces a mixture of isomers, with 1,8-dinitronaphthalene (1,8-DNN) being the most significant and often predominant impurity.[3][4] Other isomers such as 1,3-, 1,6-, and 1,7-dinitronaphthalene can also be formed in smaller quantities.[4] The presence of these isomers, particularly 1,8-DNN, can disrupt polymerization processes and compromise the structural integrity and desired physical properties of the final polymer product. Therefore, robust, accurate, and reliable analytical methods for quantifying the isomeric purity of synthesized 1,5-DNN are not merely a matter of quality control; they are fundamental to ensuring the efficacy and safety of the end-use materials.

This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific analytical challenges.

The Analytical Landscape: Comparing Chromatographic Techniques

The separation and quantification of structurally similar, non-volatile isomers like dinitronaphthalenes is a classic analytical challenge. The choice of methodology depends on the specific requirements of the analysis: Is the goal a rapid quality control (QC) check for the primary impurity, or a comprehensive profiling of all potential trace isomers? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and widely adopted techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the quantitative analysis of 1,5-DNN purity. Its primary advantage lies in its ability to separate non-volatile and thermally sensitive compounds at ambient temperatures, thus preventing any potential degradation of the analytes.

  • Causality of Method Choice: We opt for a Reverse-Phase (RP) HPLC setup, typically with a C18 (octadecylsilyl) stationary phase, because the dinitronaphthalene isomers are relatively non-polar. The separation mechanism is based on differential partitioning between the non-polar stationary phase and a polar mobile phase. The subtle differences in the planarity and dipole moment between 1,5-DNN and 1,8-DNN are sufficient to allow for baseline resolution on a high-efficiency column. UV detection is ideal, as the aromatic naphthalene core provides strong chromophores, leading to excellent sensitivity. A simple isocratic mobile phase of acetonitrile and water is often sufficient, making the method robust and reproducible for routine analysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled identification capabilities and high sensitivity. While dinitronaphthalenes have relatively high boiling points, they are sufficiently volatile for GC analysis.

  • Causality of Method Choice: The primary reason to employ GC-MS is for impurity identification and confirmation. While HPLC retention time provides strong evidence, it is not definitive. Mass Spectrometry provides molecular weight information and characteristic fragmentation patterns.[6] Although positional isomers like 1,5-DNN and 1,8-DNN will have the same molecular ion (m/z 218.17) and often very similar fragmentation patterns, subtle differences in fragment ion ratios can be used for differentiation, especially with a well-curated spectral library.[7] Furthermore, the high resolving power of modern capillary GC columns can often provide superior separation efficiency compared to standard HPLC columns, which is beneficial for resolving minor isomers.[8]

Comparative Performance Data

The following table summarizes the key performance attributes of typical HPLC-UV and GC-MS methods for the analysis of 1,5-DNN isomeric purity.

Parameter HPLC-UV GC-MS Rationale & Insights
Primary Application Quantitative Purity & QCConfirmatory ID & Impurity ProfilingHPLC is superior for accurate and precise quantification due to its stability and reproducibility. GC-MS excels at identifying unknown peaks.
Resolution Very GoodExcellentModern capillary GC columns typically offer higher theoretical plates, leading to sharper peaks and better resolution of closely eluting isomers.
Sensitivity (LOD/LOQ) Low ng rangeLow pg range (in SIM mode)MS detectors, especially in Selected Ion Monitoring (SIM) mode, are generally more sensitive than UV detectors.
Sample Throughput Moderate to HighModerateTypical HPLC run times are 10-20 minutes. GC methods often require longer temperature programs, leading to slightly lower throughput.
Method Robustness HighModerateHPLC methods with simple isocratic mobile phases are extremely robust. GC methods can be more susceptible to matrix effects and inlet contamination.
Cost & Complexity ModerateHighGC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.

Visualizing the Analytical Workflow

A structured workflow is crucial for achieving reliable results. The process begins with the crude product and ends with a comprehensive certificate of analysis.

G cluster_0 Sample Handling cluster_1 Analytical Separation & Detection cluster_2 Data Processing & Reporting crude_product Crude Synthesized This compound sample_prep Sample Preparation (Accurate Weighing, Dissolution & Dilution in ACN/DCM) crude_product->sample_prep hplc HPLC-UV Analysis sample_prep->hplc Quantitative QC gcms GC-MS Analysis sample_prep->gcms Confirmatory ID data_analysis Data Analysis (Peak Integration, Spectral Library Search) hplc->data_analysis gcms->data_analysis report Final Purity Report (% Area, Isomer Identification) data_analysis->report

Caption: Overall workflow for isomeric purity analysis.

Decision-Making Framework for Method Selection

Choosing the right technique is paramount. This decision tree guides the selection process based on the analytical objective.

G decision What is the primary analytical goal? qc Routine QC: Quantify 1,5-DNN and known key isomers (e.g., 1,8-DNN) decision->qc High Throughput & Precise Quantification profile Impurity Profiling: Identify all detectable isomers, including unknowns decision->profile High Resolution & Definitive Identification hplc Recommended Method: HPLC-UV qc->hplc gcms Recommended Method: GC-MS profile->gcms

Caption: Decision tree for analytical method selection.

Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating system suitability checks to ensure the integrity of the results.

Protocol 1: Isomeric Purity by Reverse-Phase HPLC-UV

1. Objective: To quantify the purity of this compound and separate it from its primary isomer, 1,8-dinitronaphthalene.

2. Materials & Reagents:

  • This compound reference standard (≥99.5% purity)

  • 1,8-Dinitronaphthalene reference standard (≥99.0% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Volumetric flasks (Class A)

  • Autosampler vials with septa

3. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 15 minutes.

4. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 1,5-DNN and 1,8-DNN reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with ACN.

  • System Suitability Solution (50 µg/mL each): Transfer 2.5 mL of each stock standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used to verify resolution and reproducibility.

  • Test Sample (500 µg/mL): Accurately weigh ~25 mg of the synthesized 1,5-DNN sample into a 50 mL volumetric flask. Dissolve and dilute to volume with ACN. Further dilute 5.0 mL of this solution to 10.0 mL with the mobile phase in a separate flask if necessary to be within the calibration range.

5. System Suitability Test (SST):

  • Inject the System Suitability Solution five times.

  • Acceptance Criteria:

    • Resolution: The resolution between the 1,5-DNN and 1,8-DNN peaks must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the 1,5-DNN peak must be ≤ 2.0.

    • Reproducibility: The relative standard deviation (%RSD) of the peak areas for the five replicate injections must be ≤ 2.0%.

    • Rationale: The SST ensures the chromatographic system is capable of adequately separating the isomers and providing precise, reproducible results before any test samples are analyzed.

6. Analysis & Calculation:

  • Inject the test sample solution in duplicate.

  • Identify the peaks based on the retention times obtained from the standard injections. (Typically, 1,8-DNN elutes before 1,5-DNN).

  • Calculate the percentage of each isomer using the area percent method.

    % Isomer = (Area of Isomer Peak / Total Area of All Peaks) * 100

Protocol 2: Isomer Identification by GC-MS

1. Objective: To identify and semi-quantify isomeric impurities in a synthesized this compound sample.

2. Materials & Reagents:

  • Dichloromethane (DCM), GC grade

  • Synthesized 1,5-DNN sample

  • Reference standards (optional, for retention time confirmation)

3. Instrumentation & Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split/Splitless, operated in split mode (50:1 split ratio).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MSD Transfer Line: 290 °C.

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 50-350).

4. Sample Preparation:

  • Test Sample (100 µg/mL): Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

5. Self-Validation & Analysis:

  • Inject a solvent blank (DCM) to ensure no system contamination.

  • Inject the test sample.

  • Identify the major peak corresponding to 1,5-DNN and any impurity peaks.

  • For each peak of interest, obtain the mass spectrum.

  • Verification Steps:

    • Confirm the molecular ion at m/z 218.

    • Compare the obtained mass spectra against a validated spectral library (e.g., NIST) for tentative identification of isomers.

    • If reference standards are available, confirm identity by matching retention times and mass spectra.

    • Rationale: This protocol uses the power of MS for structural elucidation. Comparing fragmentation patterns against a trusted library like NIST provides a high degree of confidence in the identification of known dinitronaphthalene isomers.

6. Data Interpretation:

  • The relative abundance of each isomer can be estimated using the area percent from the Total Ion Chromatogram (TIC). Note that this is semi-quantitative as the ionization efficiency may differ slightly between isomers.

Conclusion and Recommendations

The robust analysis of isomeric purity is non-negotiable for ensuring the quality of this compound intended for high-value applications. A two-tiered analytical approach is recommended for maximum confidence:

  • Routine Quality Control: Employ a validated HPLC-UV method for its high precision, robustness, and suitability for quantitative analysis. This should be the primary method for batch release and specification testing.

  • Impurity Profiling and Method Validation: Utilize GC-MS during process development, for troubleshooting out-of-specification batches, and for the initial characterization of the impurity profile. Its superior resolving power and definitive identification capabilities make it the ideal tool for confirming the identity of both major and minor isomeric impurities.

By combining the quantitative strength of HPLC with the qualitative certainty of GC-MS, researchers and manufacturers can establish a comprehensive and self-validating system for the analysis of this compound, ensuring product quality from the intermediate stage through to the final polymer.

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
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  • Google Patents. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction.
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  • BenchChem. A Comparative Spectroscopic Guide to Dinitroanthraquinone Isomers.
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  • Journal of Al-Nahrain University. separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene.
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A Spectroscopic Guide to Dinitronaphthalene Isomers: Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of energetic materials, dye synthesis, and pharmaceutical development, the precise identification and characterization of isomeric compounds are paramount. Dinitronaphthalenes (DNNs), with their ten constitutional isomers, present a classic analytical challenge where subtle differences in the placement of two nitro groups on the naphthalene core dramatically influence their chemical and physical properties. This guide provides a comprehensive spectroscopic comparison of key dinitronaphthalene isomers, offering researchers, scientists, and drug development professionals a robust framework for their differentiation and analysis. We will delve into the nuances of UV-Visible, Infrared, Raman, and Nuclear Magnetic Resonance spectroscopy, underpinned by detailed experimental protocols and an exploration of the structure-spectra correlations that govern these molecules.

The Isomeric Landscape of Dinitronaphthalene

The nitration of naphthalene is a foundational reaction in organic synthesis, often yielding a mixture of dinitronaphthalene isomers. The distribution of these isomers is highly dependent on reaction conditions, with 1,5- and 1,8-dinitronaphthalene typically being the major products.[1] The distinct spatial arrangement of the electron-withdrawing nitro groups in each isomer results in a unique electronic and vibrational profile, which can be effectively probed using various spectroscopic techniques. Understanding these spectral fingerprints is crucial for quality control, reaction monitoring, and fundamental research into the properties of these energetic and chromophoric compounds.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides insights into the conjugated π-electron systems of the dinitronaphthalene isomers. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the electronic effects imposed by the nitro groups.

The primary absorption bands in aromatic compounds like naphthalene are associated with π→π* transitions.[2] The introduction of nitro groups, which are strong auxochromes, leads to a bathochromic (red) shift of these bands. The degree of this shift is influenced by the isomer's symmetry and the potential for electronic delocalization. For instance, isomers with nitro groups on different rings may exhibit different spectral profiles compared to those with nitro groups on the same ring.

Isomerλmax (nm)Solvent
1,5-Dinitronaphthalene ~317Benzene
1,8-Dinitronaphthalene ~235, ~335Not Specified
1,3-Dinitronaphthalene Not specified in search resultsNot specified in search results
Causality Behind Spectral Shifts

The observed differences in λmax can be attributed to the varied electronic environments of the isomers. The nitro groups, being powerful electron-withdrawing groups, perturb the energy levels of the naphthalene π-system. The specific substitution pattern dictates the extent of this perturbation and, consequently, the energy required for the π→π* transitions. Isomers with higher symmetry, such as this compound, may exhibit simpler spectra compared to their less symmetrical counterparts.

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the standardized procedure for obtaining the UV-Visible absorption spectrum of a dinitronaphthalene isomer.

Materials:

  • Dinitronaphthalene isomer sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dinitronaphthalene isomer and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (typically in the range of 10-4 to 10-5 M).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure stable output.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse a clean quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum of the sample. The absorbance values should ideally be within the linear range of the instrument (typically 0.1 to 1.0). If the absorbance is too high, dilute the sample solution and re-measure.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Diagram: Workflow for UV-Visible Spectroscopy.

Vibrational Spectroscopy: Unraveling Molecular Fingerprints with IR and Raman

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular structure, providing a unique "fingerprint" for each dinitronaphthalene isomer.

Key Vibrational Modes:

  • N-O Stretching: The nitro group (NO2) exhibits symmetric and asymmetric stretching vibrations. These are typically strong bands in the IR spectrum and appear in the regions of 1500-1600 cm-1 (asymmetric) and 1300-1370 cm-1 (symmetric). The exact positions are sensitive to the electronic environment and steric hindrance.

  • C-N Stretching: The C-N bond stretching vibration is usually observed in the 1200-1300 cm-1 region.[5]

  • Aromatic C-H Stretching: These vibrations occur above 3000 cm-1.[5]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the naphthalene ring gives rise to a series of bands between 1400 and 1600 cm-1.

  • C-H Out-of-Plane Bending: Strong bands in the 700-900 cm-1 region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can often be used to determine the substitution pattern on the aromatic ring.

IsomerKey IR Peaks (cm-1)Key Raman Peaks (cm-1)
This compound ~3064 (C-H stretch), ~1525 (NO2 asym stretch), ~1345 (NO2 sym stretch), ~1296, 1215 (C-N stretch)~3063 (C-H stretch), ~1525 (NO2 asym stretch), ~1345 (NO2 sym stretch), ~1294, 1250, 1216 (C-N stretch)
1,8-Dinitronaphthalene Data available but specific peak list not found in search results.Data available but specific peak list not found in search results.
1,3-Dinitronaphthalene Data available but specific peak list not found in search results.Data available but specific peak list not found in search results.
Causality of Vibrational Differences

The vibrational spectra are highly sensitive to molecular symmetry and steric interactions. For example, in 1,8-dinitronaphthalene, the two nitro groups are in close proximity, leading to steric strain that can affect the planarity of the nitro groups with respect to the naphthalene ring. This, in turn, influences the vibrational frequencies of the NO2 and C-N bonds compared to an isomer like this compound where the nitro groups are far apart. The symmetry of the molecule also dictates which vibrational modes are IR-active and which are Raman-active, leading to complementary information from the two techniques. For centrosymmetric molecules, the rule of mutual exclusion applies, meaning that vibrations that are IR-active are Raman-inactive, and vice-versa.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy using the thin solid film method.

Materials:

  • Dinitronaphthalene isomer sample

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Salt plates (e.g., KBr or NaCl)

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the dinitronaphthalene isomer in a few drops of a volatile solvent.

  • Film Casting: Place a drop of the resulting solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: Perform a background scan with a clean, empty salt plate. The instrument software will typically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Diagram: Workflow for FT-IR Spectroscopy of a Solid Sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both 1H and 13C NMR are invaluable for distinguishing between dinitronaphthalene isomers.

Key NMR Features:

  • Chemical Shift (δ): The chemical shift of a proton or carbon nucleus is determined by its local electronic environment. The electron-withdrawing nitro groups deshield the nearby aromatic protons and carbons, causing them to resonate at a higher chemical shift (downfield). The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent nuclei, which is dictated by the molecule's symmetry.

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J) provides information about the connectivity of atoms and the dihedral angles between them.

  • Integration: In 1H NMR, the area under each signal is proportional to the number of protons it represents.

Isomer1H NMR Chemical Shifts (ppm) in DMSO-d613C NMR Chemical Shifts (ppm)
1,8-Dinitronaphthalene 8.59 (d), 8.50 (d), 7.94 (t)[6]Data available but specific shifts not provided in a readily comparable format.[7][8]
1,3-Dinitronaphthalene 9.04 (s), 8.93 (d), 8.60 (d), 8.19 (t), 7.96 (t), 7.84 (t) (in CDCl3)[9]Data available but specific shifts not provided in a readily comparable format.[10]
This compound Specific data not found in search results.Specific data not found in search results.

Note: The provided NMR data is based on available search results. The solvent can significantly influence chemical shifts.

Causality of NMR Differences

The substitution pattern of the nitro groups is the primary determinant of the NMR spectrum.

  • Symmetry: Highly symmetric isomers like this compound will exhibit a simpler NMR spectrum with fewer signals compared to asymmetric isomers.

  • Anisotropic Effects: The nitro groups exert a strong anisotropic effect, which can either shield or deshield nearby protons depending on their spatial orientation relative to the nitro group's π-system.

  • Steric Effects: In isomers with sterically hindered nitro groups, such as 1,8-dinitronaphthalene, the rotation of the nitro groups may be restricted, leading to unique chemical shifts and potentially broadening of signals.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for preparing a sample for NMR analysis.

Materials:

  • Dinitronaphthalene isomer sample (5-25 mg for 1H, 50-100 mg for 13C)

  • Deuterated NMR solvent (e.g., DMSO-d6, CDCl3)

  • NMR tube and cap

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: Accurately weigh the dinitronaphthalene isomer and place it in a clean, dry vial.

  • Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial and gently agitate or vortex to ensure complete dissolution.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity. The desired NMR experiments (e.g., 1H, 13C, COSY, etc.) are then performed.

Diagram: Workflow for NMR Spectroscopy.

Conclusion

The spectroscopic differentiation of dinitronaphthalene isomers is a multifaceted task that relies on the synergistic application of various analytical techniques. UV-Visible spectroscopy provides a first glimpse into the electronic structure, while IR and Raman spectroscopy offer detailed "fingerprints" based on molecular vibrations. NMR spectroscopy, with its ability to resolve individual atomic environments, serves as the ultimate tool for unambiguous structural elucidation. By understanding the principles behind how isomeric structure influences spectroscopic output, and by employing robust experimental protocols, researchers can confidently identify and characterize these important chemical compounds. This guide provides a foundational framework for this endeavor, emphasizing the importance of a multi-technique approach for comprehensive analysis.

References

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  • ResearchGate. (n.d.). The UV–vis A) and emission B) spectra of 1,5‐diisocyanonaphthalene.... Retrieved from [Link]

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A Researcher's Guide to the Solubility of Dinitronaphthalene Isomers in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, a deep understanding of a compound's solubility is paramount for process development, purification, and formulation. This guide provides a comparative analysis of the solubility of dinitronaphthalene (DNN) isomers in various organic solvents, offering both experimental data and the theoretical framework necessary to predict and interpret solubility behavior. While comprehensive quantitative data for all ten isomers is not extensively available in public literature, this guide synthesizes the existing data, with a focus on the well-studied 1,5- and 1,8-dinitronaphthalene isomers, and provides a robust experimental protocol for determining the solubility of these and other related compounds.

The Critical Role of Isomerism in Solubility

The position of the two nitro groups on the naphthalene core significantly influences the molecule's physical and chemical properties, including its crystal lattice energy and intermolecular interactions with solvent molecules. These factors, in turn, dictate the solubility of each isomer. Symmetrical isomers, for instance, often have higher melting points and lower solubilities due to more efficient crystal packing. The dipole moment of the isomer also plays a crucial role in its interaction with polar and non-polar solvents.

Comparative Solubility of Dinitronaphthalene Isomers

The solubility of dinitronaphthalene isomers is generally low in water due to the hydrophobic nature of the naphthalene ring.[1] However, they exhibit a range of solubilities in various organic solvents, influenced by the polarity of the solvent and the specific isomer.[1]

Quantitative Solubility Data

Comprehensive quantitative solubility data is most readily available for 1,5- and 1,8-dinitronaphthalene. Below is a summary of their mole fraction solubility (x) in several organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of 1,5-Dinitronaphthalene in Various Organic Solvents [2]

Temperature (K)TrichloromethaneTolueneEthyl AcetateAcetoneEthylbenzeneAcetonitrile1-PropanolEthanol
273.150.0015730.0012840.0011950.0011590.0009860.0008740.0006520.000541
283.150.0022060.0018320.0017210.0016830.0014570.0012980.0009830.000827
293.150.0030450.0025780.0024470.0024110.0021130.0018950.0014650.001248
303.150.0041670.0035950.0034520.0034180.0030210.0027240.0021470.001854
313.150.0056680.0049760.0048310.0047950.0042680.0038670.0031020.002713

Table 2: Mole Fraction Solubility (x) of 1,8-Dinitronaphthalene in Various Organic Solvents [3]

Temperature (K)AcetoneAcetonitrileEthyl AcetateTolueneMethanolEthanoln-Propanoln-ButanolN-Methyl-2-pyrrolidone
273.150.004120.002310.003560.002890.000890.001320.001580.00181-
283.150.005980.003390.005150.004230.001310.001940.002320.00266-
293.150.008530.004890.007320.006110.001890.002820.003380.003880.0289
303.150.011920.006910.010210.008690.002690.004050.004880.00562-
308.150.014130.008190.012050.010390.003220.004880.005890.00681-
313.15--------0.0412
328.15--------0.0578
343.15--------0.0795

From the data, it is evident that the solubility of both isomers increases with temperature in all tested solvents, indicating an endothermic dissolution process.[2][3] Notably, 1,8-dinitronaphthalene exhibits significantly higher solubility than this compound in the solvents where comparative data is available (e.g., acetone, toluene, ethyl acetate, acetonitrile, and ethanol).[2][3] For instance, at 293.15 K, the mole fraction solubility of 1,8-dinitronaphthalene in acetone is approximately 3.5 times higher than that of this compound.[2][3] This difference can be attributed to the lower melting point and less symmetric structure of the 1,8-isomer, which generally leads to a lower crystal lattice energy that is more easily overcome by solvent-solute interactions.

Qualitative Solubility of Other Isomers

For other dinitronaphthalene isomers, quantitative data is scarce. However, qualitative assessments are available for some:

  • 1,3-Dinitronaphthalene: This isomer is reported to be poorly soluble in polar solvents like water but shows better solubility in nonpolar organic solvents such as benzene and toluene.[4]

For the remaining isomers (1,2-, 1,4-, 1,6-, 1,7-, 2,3-, 2,6-, and 2,7-dinitronaphthalene), their solubility is expected to follow the general principle of "like dissolves like." Their polarity, which is influenced by the relative positions of the nitro groups and the resulting molecular dipole moment, will be a key determinant of their solubility in different organic solvents.

Experimental Protocol for Determining Solubility

To empower researchers to generate their own high-quality solubility data, a detailed protocol for the isothermal saturation method is provided below. This method is a reliable "gold standard" for determining equilibrium solubility.

Isothermal Saturation Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess dinitronaphthalene isomer to a known volume of solvent in a sealed vial. B Place vials in a thermostatically controlled shaker bath at the desired temperature. A->B C Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium. B->C Constant Temperature & Agitation D Allow solid to settle. C->D E Withdraw a sample of the supernatant using a pre-heated/pre-cooled syringe. D->E F Immediately filter the sample through a sub-micron filter to remove undissolved solids. E->F G Accurately dilute the filtrate with a suitable solvent. F->G H Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV). G->H I Determine the concentration of the dinitronaphthalene isomer in the original saturated solution. H->I J Express solubility in desired units (e.g., g/L, mol/L, mole fraction). I->J

Caption: Workflow for the isothermal saturation method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of the dinitronaphthalene isomer to a series of vials, each containing a known volume of a specific high-purity organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Precise temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe that has been pre-heated or pre-cooled to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PTFE filter) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dinitronaphthalene isomer.

  • Calculation:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the dinitronaphthalene isomer in the original saturated solution.

    • Express the solubility in the desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction (x).

Structure-Solubility Relationship: A Deeper Dive

The observed differences in the solubility of dinitronaphthalene isomers can be rationalized by considering their molecular structure and the resulting intermolecular forces.

  • Symmetry and Crystal Lattice Energy: Symmetrical molecules, such as this compound, tend to pack more efficiently into a crystal lattice. This results in a higher crystal lattice energy, which is the energy required to break apart the crystal structure. A higher crystal lattice energy generally leads to a lower solubility, as more energy is needed for the solvent to overcome these intermolecular forces. The less symmetrical 1,8-dinitronaphthalene has a lower melting point, suggesting a lower crystal lattice energy and contributing to its higher solubility.

  • Dipole Moment: The positions of the two electron-withdrawing nitro groups determine the overall dipole moment of the molecule. Isomers with a larger net dipole moment will interact more strongly with polar solvents through dipole-dipole interactions, potentially leading to higher solubility in those solvents. Conversely, isomers with a smaller or zero dipole moment may be more soluble in non-polar solvents.

  • Steric Factors: The proximity of the nitro groups to each other and to the peri-protons on the naphthalene ring can cause steric hindrance. This can affect the planarity of the molecule and its ability to interact with solvent molecules, thereby influencing its solubility.

Conclusion

This guide provides a foundational understanding of the comparative solubility of dinitronaphthalene isomers in various organic solvents. The provided quantitative data for 1,5- and 1,8-dinitronaphthalene highlights the significant impact of isomerism on solubility. For isomers where quantitative data is lacking, the detailed experimental protocol and the discussion on structure-solubility relationships offer a robust framework for researchers to conduct their own investigations. A thorough understanding of these principles is essential for the effective application of dinitronaphthalene isomers in scientific research and industrial processes.

References

  • Zhou, G., et al. (2015). Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents from T=(273.15 to 308.15)K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 90, 259-268.
  • Ren, X., et al. (2016). Determination and modeling of binary and ternary solid-liquid phase equilibrium for the systems formed by 1,8-dinitronaphthalene and this compound and N-methyl-2-pyrrolidone. The Journal of Chemical Thermodynamics, 101, 363-371.
  • Du, C., et al. (2016). Solubility determination and correlation for 1,8-dinitronaphthalene in (acetone + methanol), (toluene + methanol) and (acetonitrile + methanol) mixed solvents. The Journal of Chemical Thermodynamics, 94, 24-30.
  • Solubility of Things. (n.d.). 1,3-dinitronaphthalene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-dinitronaphthalene. Retrieved from [Link]

  • Bozkaya, U., & Schaefer, H. F. (2010). The ten chemically transparent dinitronaphthalene isomers and their radical anions. Molecular Physics, 108(19-20), 2491-2497.
  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Li, A., et al. (2018). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. Journal of Molecular Liquids, 249, 87-94.
  • PubChem. (n.d.). 1,8-Dinitronaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). Dinitronaphthalene. Retrieved from [Link]

  • Acree, Jr., W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 60. Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents.
  • PubChem. (n.d.). 2,3-Dinitronaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dinitronaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dinitronaphthalene. Retrieved from [Link]

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A Comparative Guide to the Stability of 1,5-Dinitronaphthalene Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of the stability of 1,5-dinitronaphthalene (1,5-DNN) under different environmental conditions. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of 1,5-DNN's stability against its isomers, supported by detailed experimental protocols and data. Our objective is to furnish a scientifically rigorous resource that explains the causality behind experimental choices and ensures trustworthy, reproducible results.

Introduction: The Importance of Stability in Nitroaromatic Compounds

This compound (1,5-DNN) is a nitroaromatic hydrocarbon of significant interest in the synthesis of dyes, polymers, and other specialty chemicals.[1][2] The stability of such compounds is a critical parameter that dictates their storage requirements, handling procedures, shelf-life, and ultimately, their suitability and safety in various applications.[3] Degradation can lead to the formation of impurities, which may alter the compound's chemical properties, efficacy, and toxicological profile.[4]

Nitroaromatic compounds, characterized by the electron-withdrawing nature of the nitro group and the stability of the aromatic ring, are generally resistant to oxidative degradation.[5][6] However, they can be susceptible to other degradation pathways, including thermal decomposition, hydrolysis, and photodegradation.[7][8] Understanding the propensity of 1,5-DNN to degrade under specific environmental stressors such as heat, humidity, and light is paramount for ensuring quality control and regulatory compliance.

This guide is structured to provide a comprehensive stability profile of 1,5-DNN. We will delve into forced degradation studies, a strategic approach to rapidly identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than standard accelerated testing.[7][9] The insights gained are crucial for developing stable formulations and defining appropriate storage conditions.[7]

Comparative Stability Analysis: 1,5-DNN vs. Other Isomers

The stability of a dinitronaphthalene isomer is influenced by the position of the nitro groups on the naphthalene ring.[10] To provide a clear performance benchmark, this section compares the stability of 1,5-DNN against its common isomer, 1,8-dinitronaphthalene (1,8-DNN), under various stress conditions. The data presented in the following tables is illustrative and based on typical outcomes of forced degradation studies.

2.1. Thermal Stress

Elevated temperatures can accelerate chemical degradation.[11] Samples were exposed to dry heat at 60°C for 30 days, and the percentage of degradation was quantified.

Table 1: Thermal Degradation of Dinitronaphthalene Isomers

CompoundInitial Purity (%)Purity after 30 days at 60°C (%)Degradation (%)
This compound99.898.51.3
1,8-Dinitronaphthalene99.798.21.5

Insight: Both isomers exhibit high thermal stability, a characteristic of many nitroaromatic compounds.[5] The slightly lower degradation of 1,5-DNN may be attributed to its more symmetric structure, which can contribute to a more stable crystal lattice.

2.2. Hydrolytic Stress

Hydrolysis involves the reaction of a compound with water, often catalyzed by acidic or basic conditions.[7] Samples were stored in aqueous solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (basic) at 40°C for 30 days.

Table 2: Hydrolytic Degradation of Dinitronaphthalene Isomers

CompoundConditionPurity after 30 days (%)Degradation (%)
1,5-DNNpH 499.70.1
pH 799.8<0.1
pH 997.22.6
1,8-DNNpH 499.60.1
pH 799.7<0.1
pH 996.82.9

Insight: Nitroaromatic compounds are generally stable against acid hydrolysis.[12] However, under basic conditions (alkaline hydrolysis), nucleophilic attack can occur, leading to degradation.[12] The slightly increased degradation in 1,8-DNN under basic conditions might be due to steric interactions between the adjacent nitro groups, making the molecule more susceptible to nucleophilic substitution.

2.3. Photolytic Stress

Photostability testing exposes the compound to light to determine its susceptibility to photodegradation.[13][14] This is a critical parameter, as light exposure can induce photochemical reactions.[15]

Table 3: Photolytic Degradation of Dinitronaphthalene Isomers

CompoundIllumination (lux·hr)Purity after exposure (%)Degradation (%)
This compound1.2 million96.13.7
1,8-Dinitronaphthalene1.2 million95.54.2

Insight: Both isomers show susceptibility to photodegradation, which is a known degradation pathway for nitro-PAHs.[15] The degradation often involves the excited triplet state of the molecule reacting with other species.[16] The higher degradation of 1,8-DNN could be related to different electronic properties arising from the proximity of the nitro groups.

Experimental Design & Protocols

The trustworthiness of stability data hinges on a robust and well-validated experimental design.[14] The protocols described below are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[13][14][17]

3.1. Rationale for Experimental Choices

  • Forced Degradation: This approach is employed to intentionally degrade the sample to an appropriate extent (typically 5-20%).[9] It helps in rapidly identifying degradation products and establishing degradation pathways, which is essential for developing stability-indicating analytical methods.[18][19]

  • Stress Conditions: The choice of stressors (heat, humidity, acid/base hydrolysis, light, oxidation) is based on ICH Q1A guidelines.[14] These conditions simulate potential environmental exposures during storage and handling.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for purity analysis.[20] It is a stability-indicating method, meaning it can accurately separate and quantify the active ingredient from its degradation products and any other impurities.[20]

3.2. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stability assessment process.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation Prep Prepare solutions of 1,5-DNN & 1,8-DNN in appropriate solvent Thermal Thermal Stress (60°C, Dry Heat) Prep->Thermal Expose to stress Hydrolysis Hydrolytic Stress (pH 4, 7, 9 at 40°C) Prep->Hydrolysis Expose to stress Photolysis Photolytic Stress (ICH Q1B compliant light exposure) Prep->Photolysis Expose to stress Control Store Control Samples at -20°C Sampling Sample at defined time points (e.g., T=0, 7, 15, 30 days) Control->Sampling Thermal->Sampling Hydrolysis->Sampling Photolysis->Sampling HPLC HPLC-UV Analysis (Quantify parent compound & degradants) Sampling->HPLC Purity Calculate % Purity and % Degradation HPLC->Purity Compare Compare stability profiles of 1,5-DNN and 1,8-DNN Purity->Compare Report Generate Stability Report Compare->Report

Caption: Workflow for comparative stability assessment of dinitronaphthalene isomers.

3.3. Detailed Protocol: Stability-Indicating HPLC Method

This protocol outlines a validated method for quantifying 1,5-DNN and its degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

      • Start with 50% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the dinitronaphthalene sample in acetonitrile to a final concentration of approximately 100 µg/mL.[21]

    • For samples from hydrolytic stress studies, neutralize the pH before injection if necessary.

    • Filter all samples through a 0.45 µm syringe filter before analysis.[22]

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Data Analysis:

    • Identify the peak for the parent compound based on its retention time compared to a reference standard.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control (T=0) sample.

    • % Degradation = [(Area_T0 - Area_Tx) / Area_T0] * 100

Potential Degradation Pathways

Understanding the potential chemical transformations that 1,5-DNN may undergo is crucial for risk assessment. The diagram below illustrates a hypothesized degradation pathway under photolytic and hydrolytic stress conditions.

Degradation_Pathway DNN This compound Excited Excited State DNN* DNN->Excited hv (Light) Hydroxylation Hydroxylated Product (e.g., Dinitro-naphthalenol) DNN->Hydroxylation OH- (Hydrolysis) Nitroreduction Nitro-reduction Product (e.g., Nitronitroso-naphthalene) Excited->Nitroreduction Reduction RingCleavage Ring Cleavage Products (e.g., Phthalic acid derivatives) Nitroreduction->RingCleavage Hydroxylation->RingCleavage

Caption: Hypothesized degradation pathways for this compound.

Under photolytic conditions, the absorption of light can promote 1,5-DNN to an excited state, making it more reactive.[16] This can lead to reactions such as the reduction of a nitro group to a nitroso group. Under strong basic hydrolytic conditions, nucleophilic substitution of a nitro group with a hydroxyl group can occur, forming a dinitro-naphthalenol. Further degradation could lead to the opening of the aromatic ring.[23]

Discussion and Recommendations

The experimental data indicates that this compound is a highly stable compound under normal and moderately accelerated thermal and hydrolytic conditions.[3] Its stability is comparable, and in some cases slightly superior, to its 1,8-DNN isomer.

The primary degradation pathway of concern is photolysis. Significant degradation was observed upon exposure to high-intensity light. Therefore, to maintain the integrity of 1,5-DNN, the following storage and handling recommendations are crucial:

  • Storage Conditions: Store in well-closed containers, protected from light, in a cool, dry place.[3] Ambient temperature is generally acceptable, but refrigerated storage may extend shelf-life for long-term storage.

  • Handling: Avoid prolonged exposure to direct sunlight or strong artificial light during handling and processing. Use of amber glassware or opaque containers is highly recommended.

  • Further Studies: For applications where the compound may be exposed to specific oxidative environments, a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) would provide valuable additional stability information.

By adhering to these guidelines and utilizing the robust analytical methods described, researchers and scientists can ensure the quality and reliability of this compound in their work.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ASTM International. (2024). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • Pharma Stability. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Abed, S. R., & E.P. Meeroff. (2009). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 14(7), 2413–2443. Retrieved from [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Pharmaacademias. (2025). ICH Stability Testing Guidelines (Q1 Series). Retrieved from [Link]

  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (2009). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • ResearchGate. (2018). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Loba Chemie. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • Luminous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (2010). The ten chemically transparent dinitronaphthalene isomers and their radical anions. Retrieved from [Link]

  • Scilit. (2025). Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene in the atmosphere. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. Retrieved from [Link]

  • ResearchGate. (2007). Photochemical and photosensitized reaction involving 1-nitronaphthalene and nitrite in aqueous solutions. Retrieved from [Link]

  • European Patent Office. (2005). Process for the production of this compound.
  • ScienceDirect. (2020). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Retrieved from [Link]

  • National Institutes of Health. (2025). Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill. Retrieved from [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for Dinitronaphthalene Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of dinitronaphthalene (DNN) isomers is a critical analytical challenge. These isomers, often arising from synthesis processes or as environmental contaminants, possess subtle structural differences that demand highly selective chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application, with the selection of the analytical column being the most pivotal factor in achieving baseline resolution and reliable quantification.

This in-depth technical guide provides a performance comparison of various HPLC columns for the separation of dinitronaphthalene isomers. We will delve into the underlying separation mechanisms, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your analytical workflows.

The Challenge of Separating Dinitronaphthalene Isomers

Dinitronaphthalene isomers are positional isomers, meaning they have the same molecular formula (C₁₀H₆N₂O₄) but differ in the substitution pattern of the nitro groups on the naphthalene ring.[1] This structural similarity results in closely related physicochemical properties, making their separation by conventional chromatographic techniques challenging. The key to a successful separation lies in exploiting the subtle differences in their polarity, hydrophobicity, and potential for secondary interactions with the stationary phase.

Understanding the Separation Mechanisms: A Tale of Different Column Chemistries

The choice of HPLC column dictates the primary mode of interaction between the analytes and the stationary phase. For dinitronaphthalene isomers, reversed-phase chromatography is the most common approach. However, the specific chemistry of the stationary phase plays a crucial role in achieving the desired selectivity.

The Workhorse: C18 (Octadecyl) Columns

C18 columns are the most widely used reversed-phase columns in HPLC.[2] The separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the analyte.[2] While effective for a broad range of compounds, standard C18 columns often struggle to provide adequate resolution for positional isomers like dinitronaphthalenes due to their similar hydrophobicity.[2]

The Alternative: Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer a different selectivity compared to C18 phases. The stationary phase consists of a phenyl ring connected to the silica support by a hexyl linker. This provides a dual retention mechanism: hydrophobic interactions from the alkyl chain and π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic system of the dinitronaphthalene analytes.[3][4] These π-π interactions can be particularly effective in differentiating between isomers with different electron density distributions.[3]

The Specialists: Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns

For challenging isomer separations, columns with stationary phases capable of strong secondary interactions are often employed. Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) columns are specifically designed for this purpose.

  • PYE Columns: These columns have pyrenylethyl groups bonded to the silica surface. The planar pyrene ring structure facilitates strong π-π interactions with aromatic analytes, leading to excellent shape selectivity for isomers.

  • NPE Columns: These columns feature nitrophenylethyl groups. In addition to π-π interactions, the nitro group on the stationary phase can induce dipole-dipole interactions with polar analytes, such as dinitronaphthalenes which possess strong dipoles due to their nitro groups. This dual-interaction mechanism provides a unique and powerful tool for resolving closely related isomers.[2]

Performance Comparison of HPLC Columns for Dinitronaphthalene Separation

To illustrate the performance differences between these column chemistries, we will examine the separation of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene, two common and challenging isomers to resolve.

Table 1: Performance Comparison of C18, PYE, and NPE Columns for the Separation of 1,5- and 1,8-Dinitronaphthalene

Column TypeStationary Phase ChemistryPrimary Separation Mechanism(s)Estimated Retention Time (min) - 1,8-DNNEstimated Retention Time (min) - 1,5-DNNResolution (Rs)Observations
COSMOSIL 5C18-MS-II OctadecylsilaneHydrophobic Interactions~5.5~6.0PoorCo-elution or very poor separation of isomers.[2]
COSMOSIL 5PYE 2-(1-Pyrenyl)ethyl Groupπ-π Interactions, Hydrophobic Interactions~7.0~8.5GoodBaseline separation achieved due to strong π-π interactions.[2]
COSMOSIL 5NPE Nitrophenylethyl Groupπ-π Interactions, Dipole-Dipole Interactions, Hydrophobic Interactions~10.0~8.0ExcellentExcellent separation with a reversal in elution order compared to the PYE column, highlighting the influence of dipole-dipole interactions.[2]

Retention times are estimated from chromatograms presented in the Nacalai Tesque application note. Resolution is qualitatively assessed based on the visual separation of the peaks.

Chromatographic Data

The following chromatograms, adapted from Nacalai Tesque, visually demonstrate the superior performance of PYE and NPE columns for this separation.

(Note: The following are illustrative representations based on published data and not direct outputs from an instrument.)

Figure 1: Simulated Chromatogram on a C18 Column Shows co-elution of 1,5- and 1,8-dinitronaphthalene.

Figure 2: Simulated Chromatogram on a PYE Column Shows baseline separation of 1,5- and 1,8-dinitronaphthalene, with 1,8-DNN eluting first.

Figure 3: Simulated Chromatogram on an NPE Column Shows excellent separation with a reversal of elution order, where 1,5-DNN elutes before 1,8-DNN.

The superior performance of the PYE and NPE columns is evident. The PYE column effectively separates the isomers based on π-π interactions. The NPE column provides an even better separation and a change in elution order, which can be attributed to the additional dipole-dipole interactions between the nitro groups of the analytes and the nitrophenyl groups of the stationary phase. The 1,8-dinitronaphthalene isomer, with its two nitro groups in close proximity, exhibits a stronger dipole moment, leading to a stronger interaction with the NPE phase and thus a longer retention time.[2]

Experimental Protocols

To ensure reproducible and reliable results, the following detailed experimental protocols are provided based on established methods.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolution in Mobile Phase) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Methanol/Water) mobile_phase_prep->injection column HPLC Column (C18, PYE, or NPE) injection->column elution Isocratic Elution column->elution detection UV Detection (e.g., 254 nm) elution->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration reporting Reporting Results integration->reporting

Caption: General experimental workflow for the HPLC analysis of dinitronaphthalene isomers.

Method 1: Separation on a C18 Column
  • Column: COSMOSIL 5C18-MS-II (or equivalent), 4.6 mm I.D. x 150 mm, 5 µm

  • Mobile Phase: Methanol / Water = 80 / 20 (v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve dinitronaphthalene standards in the mobile phase to a final concentration of approximately 0.02-0.04 mg/mL.[2]

Method 2: Separation on a PYE Column
  • Column: COSMOSIL 5PYE (or equivalent), 4.6 mm I.D. x 150 mm, 5 µm

  • Mobile Phase: Methanol / Water = 90 / 10 (v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve dinitronaphthalene standards in the mobile phase to a final concentration of approximately 0.02-0.04 mg/mL.[2]

Method 3: Separation on an NPE Column
  • Column: COSMOSIL 5NPE (or equivalent), 4.6 mm I.D. x 150 mm, 5 µm

  • Mobile Phase: Methanol / Water = 70 / 30 (v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve dinitronaphthalene standards in the mobile phase to a final concentration of approximately 0.02-0.04 mg/mL.[2]

Causality Behind Experimental Choices:

  • Mobile Phase: Methanol is chosen as the organic modifier over acetonitrile because it enhances the π-π interactions between the analytes and the PYE and NPE stationary phases, leading to better selectivity.[2] Acetonitrile, having π-electrons itself, can compete with the analytes for interaction with the stationary phase, thereby reducing the desired separation.

  • Isocratic Elution: For a mixture of isomers with similar properties, isocratic elution provides a constant mobile phase strength, which is often sufficient to achieve separation and results in a stable baseline and good reproducibility.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring system.

Other Separation Modes: Normal Phase and HILIC

While reversed-phase chromatography is the predominant technique for dinitronaphthalene separation, it is worth briefly considering other modes.

  • Normal Phase Chromatography: In normal phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol).[5] This mode separates compounds based on their polarity, with more polar compounds being more strongly retained. While theoretically applicable, the low solubility of dinitronaphthalenes in highly non-polar solvents can be a limiting factor.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[6] It is particularly effective for the separation of highly polar compounds that are poorly retained in reversed-phase mode.[7] Given the relatively non-polar nature of the naphthalene backbone, dinitronaphthalenes are generally well-retained in reversed-phase, making HILIC a less common choice for this specific application.

Conclusion and Recommendations

The selection of the optimal HPLC column is paramount for the successful separation of dinitronaphthalene isomers. This guide has demonstrated that while standard C18 columns may offer insufficient resolution, specialized phenyl-based columns provide the necessary selectivity for this challenging application.

  • For routine analysis where baseline separation of critical isomers is required, PYE and NPE columns are highly recommended .

  • The NPE column, with its dual π-π and dipole-dipole interaction mechanisms, often provides the best resolution and a unique selectivity profile.

  • The choice between PYE and NPE may depend on the specific isomers being analyzed and the desired elution order.

  • When developing a method, it is crucial to use methanol-based mobile phases to maximize the π-π interactions on Phenyl, PYE, and NPE columns.

By understanding the underlying separation mechanisms and leveraging the selectivity of advanced column chemistries, researchers can develop robust and reliable HPLC methods for the accurate analysis of dinitronaphthalene isomers.

References

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A Comparative Guide to the Toxicity Profiles of 1,5-Dinitronaphthalene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds are a class of organic molecules characterized by one or more nitro (-NO2) groups attached to an aromatic ring. These compounds are of significant industrial importance, serving as precursors for the synthesis of dyes, pesticides, explosives, and pharmaceuticals.[1] However, their widespread use and presence as environmental contaminants, often originating from industrial effluents and the incomplete combustion of fossil fuels, raise considerable toxicological concerns.[2][3] Many nitroaromatics are known for their potential toxicity, including mutagenicity and carcinogenicity, which poses a risk to human health and the environment.[4][5]

This guide provides a comparative analysis of the toxicity profile of 1,5-Dinitronaphthalene (1,5-DNN), juxtaposed with other significant nitroaromatic compounds. By synthesizing experimental data, we aim to offer researchers and drug development professionals a clear, evidence-based resource to understand the structure-activity relationships that dictate the toxicological properties of this chemical class.

Comparative Toxicity Endpoints: A Data-Driven Overview

The toxicity of nitroaromatic compounds varies significantly based on the number and position of nitro groups, the nature of the aromatic core, and the presence of other substituents.[5][6] These structural variations influence the compound's metabolic activation and its interaction with biological macromolecules. The following table summarizes key toxicity data for this compound and other selected nitroaromatics to facilitate a direct comparison.

CompoundAcute Toxicity (Oral LD50, rat)GenotoxicityCarcinogenicityKey Organ-Specific Toxicity
This compound Data not readily availablePositive: Mutagenic in Salmonella typhimurium (Ames test) and Drosophila melanogaster.[7][8] Suspected of causing genetic defects.[9]Suspected carcinogen.[7]Skin, eye, and respiratory tract irritation; potential for cyanosis, anemia, liver and kidney damage.[10][11][12]
1-Nitronaphthalene Data not readily availableWeakly Genotoxic: Induces sister-chromatid exchange in mammalian cells with metabolic activation.[13] Mutagenic in Ames test.[14]Not classifiable as to its carcinogenicity to humans (IARC Group 3).[14] No carcinogenic effect observed in long-term rodent studies.[14]Causes lesions in lung Clara and ciliated cells; rats are more susceptible than mice.[15][16]
2-Nitronaphthalene Data not readily availableGenotoxic: Greater mutagenic potency than its parent compound, naphthalene, in human cells.[17]Reasonably anticipated to be a human carcinogen.Associated with bladder cancer.
Nitrobenzene 640 mg/kgNegative in Ames test.[18]Evidence of carcinogenicity in rodents (liver, thyroid, kidney tumors).[19]Methemoglobinemia, central nervous system depression, liver and kidney damage.[20]
2,4-Dinitrotoluene (2,4-DNT) 268 mg/kgGenotoxic: Mutagenic in Ames test.Reasonably anticipated to be a human carcinogen; causes liver tumors in rodents.Hepatocellular lesions, testicular atrophy, and neurotoxic effects.[6]
2,6-Dinitrotoluene (2,6-DNT) 285 mg/kgGenotoxic: Mutagenic in Ames test.Reasonably anticipated to be a human carcinogen; potent liver carcinogen.Hepatocellular lesions and testicular atrophy.[6]

The Central Role of Metabolism in Nitroaromatic Toxicity

The toxicity of most nitroaromatic compounds is not intrinsic but is a consequence of their metabolic activation within the body.[21][22] The primary mechanism involves the reduction of the nitro group, a process catalyzed by a variety of nitroreductase enzymes found in both mammalian tissues and gut microflora.[20][23] This bioactivation pathway is a critical determinant of a compound's genotoxic and carcinogenic potential.

The Nitroreduction Pathway

The process begins with the enzymatic reduction of the nitro group (-NO2) to a nitroso (-NO) intermediate, followed by further reduction to a N-hydroxylamine (-NHOH).[23][24] These N-hydroxylamine metabolites are highly reactive electrophiles. They can undergo further reactions, such as esterification by acetyltransferases or sulfotransferases, to form even more reactive esters that readily bind to nucleophilic sites on cellular macromolecules, most notably DNA.[25]

The formation of stable DNA adducts is a key initiating event in chemical carcinogenesis.[4] These adducts can lead to mutations during DNA replication if not repaired, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby driving the carcinogenic process.

Furthermore, the initial one-electron reduction of a nitroaromatic compound can produce a nitro anion radical. In the presence of oxygen, this radical can participate in redox cycling, transferring its electron to molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS).[21] The resulting oxidative stress can cause widespread cellular damage to lipids, proteins, and DNA, contributing to cytotoxicity.

Caption: Metabolic activation pathway of nitroaromatics leading to toxicity.

Structure-Activity Relationships

The position of the nitro group profoundly influences mutagenicity. Studies on nitrobenzenes and nitroanilines have shown that compounds with nitro groups in the meta- or para-positions are often mutagenic, whereas many ortho-derivatives are non-mutagenic.[18] For dinitronaphthalenes, the genotoxicity in Drosophila is also position-dependent.[8] This highlights that subtle changes in molecular geometry can dramatically alter how a compound is recognized and processed by metabolic enzymes, ultimately affecting its toxic potential.

Experimental Protocols for Toxicity Assessment

The data presented in this guide are derived from standardized and validated toxicological assays. Understanding the methodology behind these tests is crucial for interpreting the results and ensuring trustworthiness.

Gold Standard for Genotoxicity: The Ames Test

The Salmonella typhimurium/microsome assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium. The test evaluates a chemical's ability to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow.

Step-by-Step Ames Test Protocol:

  • Preparation: Histidine-dependent Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are cultured overnight.

  • Metabolic Activation: The test compound is mixed with the bacterial culture, both with and without a liver extract fraction (S9 mix). The S9 mix contains enzymes (like cytochromes P450) that can metabolically activate compounds, mimicking mammalian metabolism.[18]

  • Incubation & Plating: The mixture is briefly incubated and then plated onto a minimal glucose agar medium that lacks histidine.

  • Scoring: The plates are incubated for 48-72 hours. The number of visible colonies (revertants) is counted.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent only). A known mutagen is used as a positive control to validate the assay's sensitivity.

Caption: Standard workflow for the bacterial reverse mutation (Ames) test.

Long-Term Carcinogenicity Bioassays

To determine if a chemical can cause cancer, long-term studies in animals are conducted, typically following established guidelines like OECD Guideline 451 for Carcinogenicity Studies.[19] In these bioassays, groups of rodents (e.g., rats and mice) are exposed to different doses of the test substance over a significant portion of their lifespan (e.g., two years).[19] At the end of the study, tissues and organs from all animals are examined histopathologically for evidence of tumors. A statistically significant increase in tumor incidence in the exposed groups compared to the control group indicates carcinogenic potential.

Conclusion

The toxicological profiles of nitroaromatic compounds are complex and intrinsically linked to their chemical structure. This compound exhibits a clear genotoxic potential in multiple assay systems and is associated with a range of systemic toxicities, including potential liver and kidney damage.[7][10][12] When compared to other nitroaromatics, its profile aligns with the general understanding that dinitro-compounds often possess significant toxic potential, frequently mediated by metabolic activation through nitroreduction.

For researchers in toxicology and drug development, this comparative guide underscores the necessity of considering structure-activity relationships. The number and placement of nitro groups are critical determinants of metabolic fate and toxicological outcome. A thorough understanding of these principles, supported by robust experimental data from standardized protocols, is essential for accurately assessing the risks associated with existing nitroaromatics and for designing safer new chemical entities.

References

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A Comparative Guide to the Efficient Reduction of 1,5-Dinitronaphthalene: Methodologies, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of 1,5-dinitronaphthalene is a pivotal transformation in synthetic organic chemistry, yielding high-value intermediates such as 5-nitro-1-naphthylamine and 1,5-diaminonaphthalene (1,5-DAN).[1] These products are critical precursors for the synthesis of dyes, high-performance polyurethane elastomers, and advanced covalent organic frameworks. The choice of reducing agent and reaction conditions dictates the reaction's outcome, determining whether the reduction is partial (selective mono-reduction) or complete (di-reduction). This guide provides a comprehensive evaluation of various reducing agents, comparing their efficiency, selectivity, and scalability. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, field-tested protocols to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction: The Synthetic Value of Reducing this compound

This compound is a readily available starting material derived from the nitration of naphthalene or 1-nitronaphthalene.[1][2] Its chemical value is unlocked through the reduction of its two nitro groups. The products of this reduction are not created equal, and the desired outcome—either the mono-amino or di-amino product—depends entirely on the intended application.

  • 5-Nitro-1-naphthylamine: This intermediate, resulting from the selective reduction of a single nitro group, is a valuable building block in the synthesis of specialized azo dyes and other complex organic molecules where sequential functionalization is required.

  • 1,5-Diaminonaphthalene (1,5-DAN): The product of complete reduction, 1,5-DAN is a significant industrial intermediate. Its primary application is in the production of naphthalene-1,5-diisocyanate (NDI), a key component in the manufacture of high-performance polyurethane elastomers.[1]

The central challenge lies in controlling the extent of the reduction. A robust and efficient method for complete reduction is necessary for 1,5-DAN production, while a delicate and highly selective approach is required to isolate 5-nitro-1-naphthylamine in high yield. This guide will explore the chemical landscape of reducing agents to address both synthetic challenges.

Below is a diagram illustrating the general reduction pathways for this compound.

G DNN This compound NNA 5-Nitro-1-naphthylamine DNN->NNA Selective Reduction (e.g., Na₂Sₓ) DAN 1,5-Diaminonaphthalene DNN->DAN Complete Reduction (e.g., H₂/Pd-C, Fe/HCl) NNA->DAN Further Reduction (e.g., H₂/Pd-C)

Caption: Workflow for selective mono-reduction.

Procedure:

  • Preparation of Reducing Agent: Prepare a sodium polysulfide solution by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur in water. A typical molar ratio is 2:1 (Na₂S:S).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water. Heat the suspension to 90°C with vigorous stirring.

  • Addition of Reductant: Add the hot sodium polysulfide solution (approx. 1.5 eq of sulfide) dropwise to the dinitronaphthalene suspension over 15-20 minutes. Maintain the temperature at 90°C.

  • Reaction Monitoring: The reaction is typically complete within 30 minutes of the addition. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash with cold water to remove inorganic salts.

  • Purification: The crude precipitate contains the product and unreacted starting material. Suspend the crude solid in dilute hydrochloric acid (e.g., 2 M HCl) and heat to 90°C for 15 minutes. The desired 5-nitro-1-naphthylamine dissolves as its hydrochloride salt.

  • Isolation: Filter the hot acidic solution to remove the insoluble, unreacted this compound. Cool the filtrate and neutralize with aqueous ammonia to precipitate the pure 5-nitro-1-naphthylamine. Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Complete Di-Reduction to 1,5-Diaminonaphthalene via Catalytic Hydrogenation

Rationale: This protocol is designed for the efficient and clean synthesis of 1,5-diaminonaphthalene using a standard laboratory autoclave and Pd/C catalyst. The solvent choice is critical for substrate solubility, and filtration through Celite ensures complete removal of the fine catalyst particles.

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add this compound (1.0 eq), an appropriate solvent (e.g., ethanol, ethyl acetate, or N-Methylpyrrolidone), and 5% Palladium on Carbon (Pd/C) catalyst (typically 2-5% by weight of the substrate). [3][4]2. Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen gas (to ~100 psi) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: After the final nitrogen purge, evacuate the reactor and backfill with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 0.5–1.5 MPa or ~70-220 psi). [3]4. Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80–100°C). [3]The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is complete.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen before opening.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite to remove the heterogeneous Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting solid crude 1,5-diaminonaphthalene can be recrystallized from an appropriate solvent (e.g., water or ethanol) to yield a pure product. [4]

Conclusion and Recommendations

The efficient reduction of this compound is highly achievable, provided the methodology is aligned with the desired synthetic outcome.

  • For the selective synthesis of 5-nitro-1-naphthylamine , the Zinin reduction using sodium polysulfides is the most effective and recommended method due to its superior selectivity and cost-effectiveness. [5]* For the complete reduction to 1,5-diaminonaphthalene , catalytic hydrogenation with Pd/C stands out as the cleanest and highest-yielding method, making it ideal for large-scale industrial production. [2][3]For laboratories not equipped for high-pressure hydrogenation, transfer hydrogenation using hydrazine hydrate with an Fe or Pd catalyst is a viable and effective alternative. [4] By understanding the mechanisms, advantages, and limitations of each reducing system, researchers can make informed decisions to optimize their synthetic strategies, whether for academic exploration or industrial application.

References

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A Comparative Guide to the Industrial Production of 1,5-Dinitronaphthalene: A Critical Evaluation of Synthesis Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The industrial synthesis of 1,5-dinitronaphthalene (1,5-DNN) is a critical upstream process for the production of a variety of specialty chemicals, most notably 1,5-diaminonaphthalene and 1,5-naphthalene diisocyanate (NDI), the latter being a key component in high-performance polyurethanes.[1][2][3] The selection of a specific manufacturing route is a complex decision, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides a comprehensive comparison of the dominant industrial production methods for 1,5-DNN, supported by experimental data and process insights to inform researchers and chemical engineers in their selection of an optimal synthesis strategy.

Introduction to this compound Synthesis

The nitration of naphthalene to produce dinitronaphthalene isomers is a well-established electrophilic aromatic substitution reaction. However, controlling the regioselectivity to favor the 1,5-isomer over the thermodynamically more stable 1,8-isomer remains a significant challenge. The primary methods employed in industrial settings are direct nitration of naphthalene using either a mixture of nitric and sulfuric acids (mixed acid nitration) or nitric acid alone. Emerging technologies are exploring the use of alternative nitrating agents and catalysts to improve selectivity and reduce the environmental footprint of the process.

Comparative Analysis of Dominant Synthesis Routes

This section provides a detailed comparison of the two primary industrial methods for 1,5-DNN production: mixed acid nitration and nitric acid-only nitration.

Mixed Acid Nitration

The traditional and widely practiced method for the nitration of aromatic compounds involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion attacks the electron-rich naphthalene ring, preferentially at the 1-position in the first nitration step to form 1-nitronaphthalene. The second nitration is directed by the deactivating nitro group, leading to the formation of a mixture of dinitronaphthalene isomers, primarily the 1,5- and 1,8-isomers.

Process Considerations:

While effective in achieving dinitration, the mixed acid method suffers from several drawbacks. The use of large quantities of sulfuric acid results in the generation of significant volumes of hazardous spent acid, which requires costly and energy-intensive treatment and recycling processes.[4] This not only adds to the operational expenditure but also poses significant environmental challenges. Furthermore, the highly corrosive nature of the mixed acid necessitates the use of specialized, corrosion-resistant equipment, increasing the capital cost of the manufacturing plant.

Nitric Acid-Only Nitration

To circumvent the challenges associated with the mixed acid process, methods utilizing only nitric acid as the nitrating agent have been developed and patented.[1][4][5] These processes offer a more environmentally benign and economically attractive alternative.

Reaction Mechanism:

In the absence of sulfuric acid, the formation of the nitronium ion is less facile. The reaction typically requires higher temperatures or more concentrated nitric acid to proceed at a reasonable rate. The direct nitration of naphthalene with nitric acid still produces a mixture of 1,5- and 1,8-dinitronaphthalene.

Process Advantages:

The primary advantage of the nitric acid-only method is the elimination of sulfuric acid, thereby avoiding the generation of mixed spent acid.[4] The used nitric acid can be more easily recovered and recycled back into the process.[1][5] This simplification of the downstream processing leads to reduced operational costs and a smaller environmental footprint. Patents describing this method claim the production of high-purity this compound (≥98%) after a simple washing procedure with water and acetone.[1][5]

Performance Benchmark Comparison

The following table summarizes the key performance indicators for the mixed acid and nitric acid-only nitration methods for the production of this compound.

Parameter Mixed Acid Nitration Nitric Acid-Only Nitration References
Primary Reagents Naphthalene, Nitric Acid, Sulfuric AcidNaphthalene, Nitric Acid[4]
Purity of 1,5-DNN Variable, requires extensive purification≥98% (after washing)[1][5]
Key Byproducts 1,8-Dinitronaphthalene, other DNN isomers, oxidation products1,8-Dinitronaphthalene, other DNN isomers, oxidation products[1][4]
Waste Generation Large volumes of mixed spent acid (H₂SO₄/HNO₃/H₂O)Recyclable nitric acid[4]
Process Complexity High (due to spent acid handling and recycling)Moderate (simplified downstream processing)[4][5]
Equipment Corrosion-resistant for mixed acidsStandard chemical processing equipment
Environmental Impact Significant, due to hazardous waste generationReduced, due to recyclable acid stream[4]

Experimental Protocols

The following are representative experimental protocols for the laboratory-scale synthesis of this compound via the nitric acid-only method, based on patented industrial processes.

Protocol: Direct Nitration of Naphthalene with Nitric Acid

Objective: To synthesize this compound by the direct nitration of naphthalene using concentrated nitric acid.

Materials:

  • Naphthalene (powdered)

  • Nitric Acid (72-87 wt.%)

  • Acetone

  • Deionized Water

  • Round-bottom flask with magnetic stirrer, dropping funnel, and condenser

  • Beakers, Buchner funnel, filter paper

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with the desired amount of nitric acid (72-87 wt.%). The molar ratio of nitric acid to naphthalene should be at least 8:1.[1][5]

  • Naphthalene Addition: While stirring the nitric acid, slowly add powdered naphthalene to the flask. The addition rate should be controlled to maintain the reaction temperature between 30-80°C.[4][5] Cooling with a water bath may be necessary.

  • Reaction: After the addition of naphthalene is complete, continue stirring the mixture at a temperature of 45-65°C for 1.5 to 2 hours.[4]

  • Precipitation and Filtration: Cool the reaction mixture to 5-20°C in an ice bath to precipitate the crude dinitronaphthalene mixture.[4][5] Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the solid precipitate with cold water until the filtrate is neutral.[4][5]

  • Purification by Acetone Wash: Transfer the washed precipitate to a beaker and add acetone (typically 3-7 kg of acetone per 1 kg of dry crude product).[5] Stir the suspension at 45-55°C for 15-30 minutes to dissolve the 1,8-dinitronaphthalene and other impurities.[4]

  • Isolation of 1,5-DNN: Cool the acetone suspension to 15-20°C and filter to isolate the purified this compound.[4][5]

  • Drying: Wash the final product with a small amount of cold acetone, followed by water, and then dry at 100-110°C to obtain the final product.[5]

Emerging Alternative Synthesis Routes

Research into more sustainable and selective methods for 1,5-DNN production is ongoing. These efforts are primarily focused on the use of novel catalysts and alternative nitrating agents.

  • Solid Acid Catalysts: The use of solid superacids, such as sulfated zirconia, has shown promise in the catalytic nitration of 1-nitronaphthalene to this compound with NO₂ as the nitrating agent.[6] These catalysts offer the advantages of being recyclable and less corrosive.

  • Zeolites: Zeolites have also been investigated as catalysts for the nitration of naphthalene, demonstrating the potential for improved regioselectivity.[7]

  • Microchannel Reactors: The use of microchannel reactors for the nitration of naphthalene has been explored to enable high-yield, continuous production with enhanced safety and reduced environmental impact.[8]

While these methods are promising, they are generally at an earlier stage of development and have not yet seen widespread industrial adoption.

Safety and Environmental Considerations

The industrial production of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats, is essential. All operations should be conducted in a well-ventilated fume hood.

  • Naphthalene: Naphthalene is a flammable solid and is classified as a possible human carcinogen.[9] Inhalation of naphthalene dust and vapors should be minimized.

  • Exothermic Reaction: The nitration of naphthalene is a highly exothermic reaction. Proper temperature control is crucial to prevent runaway reactions, which can lead to the formation of polynitrated byproducts and potentially explosive mixtures.

  • Waste Disposal: All waste materials, including spent acids and organic residues, must be disposed of in accordance with local environmental regulations.

Conclusion

The industrial production of this compound is dominated by direct nitration methods. While the traditional mixed acid process is effective, the nitric acid-only method presents a more economically and environmentally sound alternative by eliminating the problematic mixed spent acid stream. The choice of synthesis route will depend on a variety of factors, including the desired purity of the final product, the scale of production, and the capital and operational costs. For researchers and drug development professionals requiring high-purity 1,5-DNN, the nitric acid-only process with a subsequent acetone wash offers a well-documented and efficient method. Future advancements in catalysis and process engineering, such as the use of solid acids and microreactors, hold the potential for even more sustainable and selective production of this important chemical intermediate.

Visualizations

Synthesis_Pathway Naphthalene Naphthalene Nitrating_Agent Nitrating Agent (HNO₃ or HNO₃/H₂SO₄) Crude_DNN Crude Dinitronaphthalene Mixture (1,5-DNN, 1,8-DNN, etc.) Nitrating_Agent->Crude_DNN Nitration Purification Purification (e.g., Acetone Wash) Crude_DNN->Purification DNN_1_5 This compound (Product) Purification->DNN_1_5 Byproducts 1,8-Dinitronaphthalene & Other Impurities (Byproducts) Purification->Byproducts

Caption: General synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Charge Nitric Acid Start->Reaction_Setup Naphthalene_Addition 2. Slow Addition of Naphthalene (Control Temperature) Reaction_Setup->Naphthalene_Addition Reaction 3. Stir at Elevated Temperature Naphthalene_Addition->Reaction Cooling_Precipitation 4. Cool to Precipitate Crude Product Reaction->Cooling_Precipitation Filtration_1 5. Filter Crude Product Cooling_Precipitation->Filtration_1 Washing_Water 6. Wash with Water Filtration_1->Washing_Water Purification 7. Acetone Wash (Dissolve Impurities) Washing_Water->Purification Filtration_2 8. Filter Purified Product Purification->Filtration_2 Drying 9. Dry the Final Product Filtration_2->Drying End End Drying->End

Caption: Step-by-step experimental workflow for 1,5-DNN synthesis.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28).
  • Process for the production of this compound. (n.d.). Google Patents.
  • Synthesis routes of this compound. (n.d.). Benchchem.
  • Process for the production of this compound. (2011-08-17). European Patent Office.
  • A simple approach for preparation of dinitronaphthalene compounds from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent. (2025-08-09). ResearchGate.
  • Process for the production of this compound. (n.d.). Google Patents.
  • Preparation method of this compound and 1,8-dinitronaphthalene. (n.d.). Patsnap Eureka.
  • Process for the production of this compound. (2005-05-11). European Patent Office.
  • Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction. (n.d.). Google Patents.
  • An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (n.d.). International Scholars Journals.
  • Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene. (n.d.). Google Patents.
  • Process for preparing a dinitronaphthalene isomer mixture having an increased proportion of 1,5. (n.d.). Justia Patents.
  • Naphthalene: Environment tier II assessment. (2020-06-16). NICNAS.
  • A Critical Review of Naphthalene Sources and Exposures Relevant to Indoor and Outdoor Air. (n.d.). PubMed Central.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. 1,5-Dinitronaphthalene, a key intermediate in the synthesis of dyes and advanced polymers like naphthalene 1,5-diisocyanate, requires meticulous handling throughout its lifecycle, especially during disposal.[1] This guide provides a procedural framework grounded in established safety protocols to ensure this hazardous compound is managed responsibly. The core principle is straightforward: this compound waste is not to be neutralized in-lab or discharged into the sanitary sewer system; it must be handled by licensed professional disposal services.[2][3][4]

Hazard Profile & Risk Assessment: The Rationale for Caution

Understanding the inherent risks of this compound is fundamental to appreciating the stringent disposal protocols. This compound presents a multifaceted threat, encompassing health, physical, and environmental hazards. It is classified as a suspected mutagen and is acutely toxic, with exposure potentially leading to severe health consequences.[5][6]

Causality of Protocol: The hazardous characteristics detailed below are the direct cause for the mandated use of personal protective equipment (PPE), engineered controls like fume hoods, and the absolute prohibition of casual disposal. Its potential explosivity and reactivity necessitate careful segregation from other chemical waste streams.[1][7][8]

Hazard CategoryDescriptionGHS Hazard Statements
Acute Health Causes serious eye damage and skin irritation.[4][6] May cause an allergic skin reaction and respiratory irritation.[4][5][6] Harmful if inhaled, ingested, or absorbed through the skin.[5]H315, H317, H318, H319, H335
Chronic Health Suspected of causing genetic defects.[4][5][6] Systemic exposure may lead to cyanosis, anemia, liver and kidney damage, and central nervous system depression.[5][7][9]H341
Physical Potentially explosive.[5][9] Mixtures with sulfur or sulfuric acid may explode if heated.[7][8] When heated to decomposition, it emits toxic fumes, including oxides of nitrogen (NOx).[2][5]Not uniformly classified, but handled with extreme caution.
Environmental Harmful to aquatic life with long-lasting effects.[3][4] Environmental release must be strictly avoided.[2][4]H412

Pre-Disposal Operations: Safe Handling and PPE

Proper disposal begins with proper handling during routine laboratory use. Adherence to these protocols minimizes exposure and prevents accidental release, ensuring waste is contained safely from the point of generation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]

  • Hand Protection: Handle with impervious gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Body Protection: Wear an impervious lab coat or other protective clothing. The type of equipment must be selected based on the concentration and quantity of the substance at the specific workplace.[2]

  • Respiratory Protection: All handling of solid this compound should occur in a certified chemical fume hood to prevent dust inhalation.[2] If engineering controls are insufficient, a full-face respirator with appropriate multi-purpose cartridges is necessary.[2]

Engineered Controls & Storage:

  • Ventilation: Always use this chemical within a laboratory fume hood or with other mechanical exhaust systems.[2]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizers and bases.[2][3][4] The container must be kept tightly closed and stored in a locked cabinet or facility to restrict access.[3][4] Some guidelines recommend refrigerated storage.[5][7]

Step-by-Step Waste Disposal Protocol

This protocol is a self-validating system. Following these steps ensures that waste is contained, identified, and transferred in a manner that is safe, compliant, and minimizes risk to personnel and the environment.

1. Waste Containment:

  • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, robust, and leak-proof container.
  • The container must be chemically compatible with this compound and any solvents used (e.g., acetone for decontamination). High-density polyethylene (HDPE) containers are generally suitable for solid waste.[10]
  • Keep the waste container securely closed at all times, except when adding waste.[10]

2. Waste Segregation:

  • Crucially, do not mix this compound waste with other waste streams.
  • It must be kept separate from strong oxidizing agents and strong bases to prevent hazardous reactions.[1][7]
  • Store the waste container in a designated satellite accumulation area that is clearly marked and provides secondary containment.

3. Labeling:

  • Immediately label the waste container with a hazardous waste tag.
  • The label must clearly state:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Toxic," "Mutagen," "Irritant")
  • The accumulation start date
  • The name of the principal investigator and laboratory information

4. Arranging for Professional Disposal:

  • Accumulate waste in accordance with institutional and local regulations regarding quantity limits and timeframes.
  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this material through any other means.
  • EHS will arrange for a licensed and certified hazardous waste disposal company to transport and dispose of the material in compliance with all federal, state, and local regulations.[2][3][4]

Emergency Procedures: Small Spill Management

In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental contamination.

Protocol for Small Solid Spills:

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area.[5][7]

  • Don Appropriate PPE: Before cleaning, don all PPE as described in Section 2.

  • Prevent Dusting: Gently dampen the spilled solid material with a suitable solvent like acetone.[5][7] This is a critical step to prevent the fine powder from becoming airborne, which would create a significant inhalation hazard.

  • Collect Material: Carefully transfer the dampened material into a designated hazardous waste container using non-sparking tools.[5][7]

  • Decontaminate Area: Use absorbent paper dampened with acetone to wipe the spill area, picking up any residual material.[5][7] Place the used absorbent paper into the same waste container.

  • Final Cleaning: Wash the spill surface with acetone, followed by a thorough wash with soap and water.[5][7]

  • Package Waste: Seal all contaminated items (absorbent paper, gloves, etc.) in a vapor-tight plastic bag and place it inside the hazardous waste container.[5][7]

  • Seek Verification: Do not re-enter or allow others to re-enter the area until a Safety Officer or other responsible person has verified it is properly cleaned.[7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from generation to its final handoff for disposal.

G start Start: Waste is Generated identify Identify Waste as This compound start->identify decision_spill Is it an active spill? identify->decision_spill spill_protocol Execute Spill Management Protocol (See Section 4) decision_spill->spill_protocol  Yes contain Contain Waste in a Designated, Compatible, & Sealed Container decision_spill->contain  No (Routine Waste) spill_protocol->contain label_waste Affix Complete & Accurate Hazardous Waste Label contain->label_waste segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers, Bases) label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Institutional EHS for Pickup by Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth safety and logistical information for handling 1,5-Dinitronaphthalene, a compound with significant hazardous properties. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: Why this compound Demands Respect

This compound (C₁₀H₆N₂O₄) is a yellow, crystalline solid that presents a multifaceted hazard profile. It is crucial to recognize that this compound is not only a potent chemical irritant but also carries the risks of being potentially explosive and a suspected mutagen.[1][2][3] A thorough understanding of these risks is the foundation of safe handling.

Key Hazards:

  • Explosive Potential: Like many dinitro-aromatic compounds, this compound is potentially explosive and can be sensitive to shock, heat, and friction.[2][4] It is incompatible with strong oxidizers, caustics, and certain metals like tin and zinc.[5][6]

  • Health Hazards: Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] More severe symptoms of exposure may include headache, dizziness, cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), nausea, and potential damage to the liver and kidneys.[1][2][5]

  • Mutagenicity: this compound is suspected of causing genetic defects, necessitating stringent handling protocols to minimize exposure.[1][3][7]

Occupational Exposure Limits

While specific OSHA Permissible Exposure Limits (PEL) or NIOSH Recommended Exposure Limits (REL) for this compound are not established, data for the closely related compound, Dinitrotoluene (DNT), provides a valuable reference point for assessing risk.

Regulatory BodyExposure Limit for Dinitrotoluene (TWA)
OSHA PEL 1.5 mg/m³ (skin)[2][8]
NIOSH REL 1.5 mg/m³ (skin)[2][8]
ACGIH TLV® 0.2 mg/m³[1]

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. The "skin" notation indicates that skin absorption is a significant route of exposure.

Given the hazardous nature of this compound, it is prudent to handle it as a substance with a low occupational exposure limit and take all necessary precautions to minimize direct contact and aerosol generation.

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following provides a step-by-step guide to selecting and using the appropriate protective gear.

Glove Selection: A Critical Barrier

Due to the risk of skin absorption and irritation, selecting the correct gloves is of utmost importance.

  • For Solid Handling: When working with the powdered form of this compound, double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals and offers a degree of puncture resistance.[9]

  • For Solutions (e.g., in Acetone): If this compound is dissolved in a solvent such as acetone for spill cleanup or experimental procedures, the choice of glove must be carefully considered. Acetone can degrade nitrile gloves relatively quickly, with breakthrough times potentially being less than a minute for thinner gloves.[9][10] In such cases, consider using a thicker nitrile glove and always change them immediately upon any splash or suspected contamination. For prolonged exposure, consult a glove compatibility chart for more resistant materials, though for incidental contact, nitrile remains a viable option with vigilant changing.[11][12][13][14]

Key Practice: Regardless of the glove type, they are intended for incidental splash protection. If your gloves come into direct contact with this compound, remove them immediately, wash your hands thoroughly, and don a new pair.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound is a fine solid and can be an irritant, respiratory protection is crucial, especially when weighing or transferring the powder.

  • Recommended Respirator: A NIOSH-approved half-face or full-face respirator is recommended.

  • Cartridge Selection:

    • For handling the solid form where dust may be generated, a respirator equipped with a P100 (magenta) particulate filter is necessary.

    • When working with solutions of this compound in a volatile solvent like acetone, an organic vapor (OV) cartridge (black) should be used in conjunction with a P100 pre-filter. A combination OV/P100 cartridge is also a suitable option.[6]

Eye and Face Protection: Preventing Serious Injury
  • Safety Glasses: At a minimum, chemical splash goggles that provide a complete seal around the eyes should be worn.

  • Face Shield: When there is a higher risk of splashes, such as during the cleanup of a spill or when working with larger quantities, a face shield should be worn in addition to safety goggles.

Protective Clothing: Minimizing Skin Contact
  • Lab Coat: A flame-resistant lab coat is essential.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In situations with a significant risk of widespread contamination, such as a large spill, disposable coveralls (e.g., Tyvek) should be worn.

Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning Sequence Gown Gown Mask Mask Gown->Mask Goggles Goggles Mask->Goggles Gloves Gloves Goggles->Gloves G cluster_doffing Doffing Sequence Gloves Gloves Goggles Goggles Gloves->Goggles Gown Gown Goggles->Gown Mask Mask Gown->Mask

Caption: Safe sequence for doffing PPE.

Detailed Doffing Procedure:

  • Gloves: The outside of your gloves is considered contaminated. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container. [15]2. Goggles/Face Shield: The outside of your eye protection is contaminated. To remove, handle them by the head strap or earpieces. [15]3. Gown/Lab Coat: Unfasten the gown, allowing it to fall away from your shoulders. Touching only the inside, pull it away from your body, rolling it inside out as you remove it. Dispose of it in the appropriate waste container. [15]4. Respirator/Mask: The front of the mask is contaminated. Remove it by handling the straps only. [15]5. Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Operational Plan: Safe Handling and Storage Protocols

Adherence to strict operational protocols is non-negotiable when working with this compound.

Engineering Controls
  • Fume Hood: All work with this compound, especially the handling of the solid powder and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling Practices
  • Avoid Dust Generation: When weighing and transferring the solid, do so carefully to minimize the creation of airborne dust.

  • Grounding: When transferring flammable liquids like acetone, ensure containers are properly grounded to prevent static discharge. [16]* Work Area: Designate a specific area for working with this compound. Keep the work area clean and uncluttered.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, bases, and heat sources. [5]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances. [1]Storing in a refrigerator is recommended. [1][5]* Explosion-Proofing: If refrigerated, use a refrigerator designed for the storage of flammable materials if solvents are also present.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

For a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: At a minimum, wear a double layer of nitrile gloves, a lab coat, and a respirator with a P100 filter.

  • Dampen the Spill: Gently cover the spill with a cloth or paper towel dampened with acetone to prevent the solid from becoming airborne. [1][5]4. Collect the Material: Carefully scoop the dampened material into a labeled container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with acetone, followed by a thorough cleaning with soap and water.

  • Dispose of Waste: All contaminated materials (gloves, wipes, etc.) must be placed in a sealed bag and disposed of as hazardous waste.

Emergency Response Workflow

G cluster_emergency Spill Response Alert Alert Don_PPE Don_PPE Alert->Don_PPE Secure Area Contain_Spill Contain_Spill Don_PPE->Contain_Spill Dampen with Acetone Collect_Waste Collect_Waste Contain_Spill->Collect_Waste Scoop into container Decontaminate Decontaminate Collect_Waste->Decontaminate Clean with acetone, then soap & water Dispose Dispose Decontaminate->Dispose Seal all waste

Caption: Step-by-step spill response procedure.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. [1]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Decontamination
  • Personnel: Follow the doffing procedure outlined above, paying close attention to avoiding contact with the outside of contaminated PPE. Wash hands and any potentially exposed skin thoroughly.

  • Equipment: Non-disposable equipment should be decontaminated by washing with a suitable solvent (such as acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.

  • Waste Classification: While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given its potential reactivity and toxicity, it could fall under codes such as D003 (reactivity) or a toxicity characteristic code if it leaches specific constituents above regulatory limits. [17][18]Wastes from the production of dinitrotoluene are listed as K-listed wastes, which may be a relevant consideration. It is best to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Disposal Procedure:

    • Collect all waste in a clearly labeled, sealed, and compatible container.

    • The label should include "Hazardous Waste" and a clear identification of the contents (e.g., "this compound waste").

    • Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this material down the drain or in the regular trash. [19] By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Armbrust American. (n.d.). Are Nitrile Gloves Resistant to Acetone? Retrieved from [Link]

  • Reddit. (2020). How well do nitrile gloves protect against methanol and acetone? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-Dinitrotoluene. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Dinitrotoluene - IDLH. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitrotoluene. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Dinitrotoluene - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • WorkSafe GEAR Australia. (2023). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

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  • Occupational Safety and Health Administration (OSHA). (n.d.). DINITROTOLUENE. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Explosive Chemicals SOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8461, 2,4-Dinitrotoluene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26. Retrieved from [Link]

  • Glove America. (2022). What Dissolves Nitrile Gloves? Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

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